Pentanol
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
pentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O/c1-2-3-4-5-6/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMQJEAYHLZJPGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O, Array | |
| Record name | N-PENTANOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2467 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | 1-PENTANOL | |
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| Source | PubChem | |
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Related CAS |
37411-22-6 (magnesium salt) | |
| Record name | n-Pentanol | |
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DSSTOX Substance ID |
DTXSID6021741 | |
| Record name | 1-Pentanol | |
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Molecular Weight |
88.15 g/mol | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
N-pentanol appears as a colorless liquid with a mild to moderately strong odor. Less dense than water. Flash point 91 °F. Boiling point 280 °F. Vapors heavier than air. Moderately toxic by ingestion. Vapors may irritate skin and eyes. Used as a solvent and to make other chemicals., Liquid; Water or Solvent Wet Solid, Colorless liquid; [Hawley], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., colourless to pale yellow liquid | |
| Record name | N-PENTANOL | |
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| Record name | 1-PENTANOL | |
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Boiling Point |
280 °F at 760 mmHg (NTP, 1992), 137.5 °C, 136.00 to 138.00 °C. @ 760.00 mm Hg, 138 °C | |
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| Record name | N-PENTYL ALCOHOL | |
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| Source | Human Metabolome Database (HMDB) | |
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Flash Point |
91 °F (NTP, 1992), 38 °C, 91 °F (33 °C) (CLOSED CUP), 43 °C c.c. | |
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| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Solubility |
10 to 50 mg/mL at 63 °F (NTP, 1992), Miscible with alcohol, ether, Sol in acetone, MISCIBLE WITH MOST ORG SOLVENTS, In water, 22,000 mg/L at 25 °C, 22 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 2.2 (moderate), miscible with alcohol | |
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| Record name | N-PENTYL ALCOHOL | |
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| Record name | 1-Pentanol | |
| Source | Human Metabolome Database (HMDB) | |
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| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Density |
0.818 at 59 °F (USCG, 1999) - Less dense than water; will float, 0.8146 @ 20 °C/4 °C, /Bulk density/ (wt/gal)= 6.9 lb at 20 °C., Relative density (water = 1): 0.8, 0.810-0.816 | |
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| Record name | 1-PENTANOL | |
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Vapor Density |
3.04 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.0 (AIR= 1), Relative vapor density (air = 1): 3 | |
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Vapor Pressure |
1 mmHg at 56.5 °F ; 2.8 mmHg at 68 °F (NTP, 1992), 2.2 [mmHg], 2.2 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 0.6 | |
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Color/Form |
Colorless liquid | |
CAS No. |
71-41-0, 30899-19-5 | |
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| Record name | Pentan-1-ol | |
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| Record name | Pentanol | |
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| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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| Record name | N-PENTYL ALCOHOL | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/111 | |
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| Record name | 1-Pentanol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013036 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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| Record name | 1-PENTANOL | |
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| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0535 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
-110 °F (NTP, 1992), -79 °C, -78.9 °C | |
| Record name | N-PENTANOL | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | N-PENTYL ALCOHOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/111 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 1-Pentanol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013036 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | 1-PENTANOL | |
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| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0535 | |
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Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of Pentanol Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of the eight isomers of pentanol. Understanding these properties is critical for applications in chemical synthesis, solvent selection, and formulation development within the pharmaceutical and chemical industries. This document summarizes key quantitative data in structured tables, outlines detailed experimental protocols for property determination, and presents a visual representation of the isomeric relationships.
Introduction to this compound Isomers
This compound (C₅H₁₂O) exists as eight structural isomers, each exhibiting unique physical and chemical characteristics due to variations in their carbon skeleton and the position of the hydroxyl group. These differences in molecular architecture significantly influence properties such as boiling point, melting point, density, solubility, and acidity, which in turn dictate their behavior and suitability for specific applications. The eight isomers are:
-
Primary Alcohols:
-
n-Pentanol (Pentan-1-ol)
-
Isothis compound (3-Methyl-1-butanol)
-
Neothis compound (2,2-Dimethyl-1-propanol)
-
-
Secondary Alcohols:
-
2-Pentanol (Pentan-2-ol)
-
3-Pentanol (Pentan-3-ol)
-
3-Methyl-2-butanol
-
-
Tertiary Alcohols:
-
2-Methyl-2-butanol
-
Comparative Physicochemical Data
The following tables summarize the key physicochemical properties of the this compound isomers for easy comparison.
Table 1: Boiling and Melting Points of this compound Isomers
| Isomer | Structure | Boiling Point (°C) | Melting Point (°C) |
| n-Pentanol | CH₃(CH₂)₄OH | 137-139 | -78 |
| Isothis compound | (CH₃)₂CHCH₂CH₂OH | 131-132 | -117 |
| Neothis compound | (CH₃)₃CCH₂OH | 113-114 | 52-56 |
| 2-Pentanol | CH₃CH(OH)(CH₂)₂CH₃ | 118-119 | -73 |
| 3-Pentanol | (CH₃CH₂)₂CHOH | 115.3 | -63.68 |
| 3-Methyl-2-butanol | CH₃CH(CH₃)CH(OH)CH₃ | 112 | Not available |
| 2-Methyl-2-butanol | (CH₃)₂C(OH)CH₂CH₃ | 102 | -12 |
Table 2: Density, Solubility, and Vapor Pressure of this compound Isomers
| Isomer | Density (g/mL at 25°C) | Water Solubility ( g/100 mL at 25°C) | Vapor Pressure (mmHg at 20°C) |
| n-Pentanol | 0.811 | 2.2 | 2 |
| Isothis compound | 0.809 | 2.5 | 2 |
| Neothis compound | 0.818 | 3.5 | 16 |
| 2-Pentanol | 0.812 | 4.46 | 1 |
| 3-Pentanol | 0.815 | 5.5 (at 30°C) | 8.77 |
| 3-Methyl-2-butanol | 0.818 | 5.6 | 9.15 |
| 2-Methyl-2-butanol | 0.805 | 12.0 | 12 |
Table 3: Acidity of this compound Isomers
| Isomer | pKa |
| n-Pentanol | ~17 |
| Isothis compound | Not available |
| Neothis compound | 15.24 (Predicted)[1] |
| 2-Pentanol | Not available |
| 3-Pentanol | 15.31 (Predicted) |
| 3-Methyl-2-butanol | Not available |
| 2-Methyl-2-butanol | 15.38 (Predicted) |
Experimental Protocols for Property Determination
The following are detailed methodologies for the experimental determination of the key physicochemical properties of this compound isomers.
Determination of Boiling Point
Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.
Methodology (Distillation Method):
-
Apparatus Setup: Assemble a simple distillation apparatus consisting of a round-bottom flask, a heating mantle, a distillation head with a thermometer, a condenser, and a receiving flask.
-
Sample Preparation: Place a known volume of the this compound isomer and a few boiling chips into the round-bottom flask.
-
Heating: Begin heating the flask gently with the heating mantle.
-
Temperature Reading: Position the thermometer bulb just below the side arm of the distillation head to accurately measure the temperature of the vapor that is in equilibrium with the boiling liquid.
-
Data Collection: Record the temperature at which the liquid boils and a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point.
Determination of Melting Point (for solid isomers like Neothis compound)
Principle: The melting point is the temperature at which a solid transitions into a liquid at atmospheric pressure.
Methodology (Capillary Tube Method):
-
Sample Preparation: Finely powder a small amount of the solid this compound isomer.
-
Capillary Loading: Pack a small amount of the powdered sample into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus: Place the capillary tube in a melting point apparatus.
-
Heating: Heat the sample slowly, at a rate of 1-2 °C per minute, as the melting point is approached.
-
Observation: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. The range between these two temperatures is the melting point range.
Determination of Density
Principle: Density is the mass of a substance per unit volume.
Methodology (Pycnometer Method):
-
Pycnometer Calibration: Weigh a clean, dry pycnometer of a known volume.
-
Sample Addition: Fill the pycnometer with the this compound isomer, ensuring no air bubbles are present.
-
Temperature Equilibration: Place the filled pycnometer in a constant temperature bath (e.g., 25°C) until it reaches thermal equilibrium.
-
Volume Adjustment: Adjust the volume of the liquid to the pycnometer's calibration mark.
-
Weighing: Weigh the pycnometer containing the this compound isomer.
-
Calculation: Calculate the density by dividing the mass of the this compound isomer (mass of filled pycnometer minus mass of empty pycnometer) by the volume of the pycnometer.
Determination of Water Solubility
Principle: Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution.
Methodology (Shake-Flask Method):
-
Mixture Preparation: Add an excess amount of the this compound isomer to a known volume of distilled water in a sealed flask.
-
Equilibration: Agitate the flask at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the mixture to stand undisturbed until the aqueous and organic phases have completely separated.
-
Sample Analysis: Carefully withdraw a sample from the aqueous phase, ensuring no undissolved this compound is included.
-
Quantification: Determine the concentration of the this compound isomer in the aqueous sample using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
Determination of Vapor Pressure
Principle: Vapor pressure is the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases (solid or liquid) at a given temperature in a closed system.
Methodology (Static Method):
-
Sample Degassing: Place a sample of the this compound isomer in a container connected to a vacuum line and a pressure measuring device. Degas the sample by repeated freeze-pump-thaw cycles to remove any dissolved gases.
-
Temperature Control: Immerse the container in a constant temperature bath.
-
Equilibrium: Allow the system to reach equilibrium, where the pressure reading stabilizes.
-
Pressure Measurement: Record the stabilized pressure, which is the vapor pressure of the this compound isomer at that temperature.
-
Data Collection: Repeat the measurement at different temperatures to obtain the vapor pressure curve.
Determination of pKa
Principle: The pKa is the negative logarithm of the acid dissociation constant (Ka) and is a measure of the acidity of a compound. For alcohols, it represents the tendency to donate the proton of the hydroxyl group.
Methodology (Spectrophotometric Method):
-
Solution Preparation: Prepare a series of buffered solutions with known pH values. Add a small, constant amount of the this compound isomer to each buffer solution.
-
Spectrophotometric Measurement: Measure the absorbance of each solution at a wavelength where the protonated and deprotonated forms of the alcohol have different molar absorptivities.
-
Data Analysis: Plot the absorbance versus the pH of the buffer solutions. The resulting titration curve will be sigmoidal.
-
pKa Determination: The pKa is the pH at the inflection point of the sigmoidal curve, which corresponds to the point where the concentrations of the protonated and deprotonated forms are equal.
Visualization of Isomeric Relationships
The following diagram illustrates the structural relationships between the different this compound isomers, categorized by their classification as primary, secondary, or tertiary alcohols.
This guide serves as a foundational resource for professionals working with this compound isomers. The provided data and methodologies are intended to support informed decision-making in research, development, and manufacturing processes. For highly sensitive applications, it is recommended to verify these properties through in-house experimental determination.
References
An In-depth Technical Guide to the Synthesis of 1-Pentanol: Pathways and Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways for 1-pentanol, a versatile primary alcohol with applications as a solvent, a precursor in the synthesis of various chemical compounds, and a potential biofuel. The document details industrial and laboratory-scale production methods, focusing on their underlying mechanisms, experimental protocols, and relevant quantitative data.
Industrial Synthesis: The Oxo Process (Hydroformylation)
The dominant industrial route to 1-pentanol is the hydroformylation of butene, also known as the oxo process. This process involves the addition of a formyl group (CHO) and a hydrogen atom across the double bond of an alkene, followed by the hydrogenation of the resulting aldehyde.
The primary feedstock is typically "raffinate II," a C4-olefin mixture remaining after the separation of 1,3-butadiene and isobutene.[1] This mixture contains 1-butene and 2-butenes. The hydroformylation of these n-butenes yields a mixture of pentanal (n-valeraldehyde) and 2-methylbutanal.[1][2] Subsequent hydrogenation of the pentanal produces 1-pentanol.[3][4]
Two main types of catalysts are employed for hydroformylation: cobalt-based and rhodium-based catalysts.
Rhodium-Catalyzed Hydroformylation
Rhodium-based catalysts, often modified with phosphine ligands, are highly active and selective for the formation of the linear aldehyde (pentanal) from 1-butene.[1] These catalysts operate under milder conditions of temperature and pressure compared to their cobalt counterparts. The use of rhodium-triphenylphosphine catalysts can yield mixtures containing up to 90% 1-pentanol (after hydrogenation).[1]
Reaction Conditions:
Mechanism: The generally accepted catalytic cycle for rhodium-catalyzed hydroformylation of an alkene is depicted below. The cycle involves the coordination of the alkene to the rhodium complex, migratory insertion of the alkene into the Rh-H bond, coordination of carbon monoxide, migratory insertion of CO to form an acyl complex, and finally, hydrogenolysis to release the aldehyde and regenerate the catalyst.
Cobalt-Catalyzed Hydroformylation
Cobalt-based catalysts, typically using cobalt carbonyls like octacarbonyl dicobalt (Co₂(CO)₈), were the original catalysts for the oxo process.[6] They require higher temperatures and pressures than rhodium catalysts and generally exhibit lower selectivity for the linear aldehyde.[1] Cobalt-catalyzed hydroformylation of n-butenes typically yields a mixture containing about 70% 1-pentanol and 30% 2-methyl-1-butanol after hydrogenation.[1]
Reaction Conditions:
Mechanism: The catalytic cycle begins with the formation of the active catalyst, hydridocobalt tetracarbonyl (HCo(CO)₄), from the precatalyst Co₂(CO)₈ and H₂.[7] The subsequent steps are analogous to the rhodium-catalyzed process, involving alkene coordination, insertion, CO insertion, and hydrogenolysis.
Hydrogenation of Pentanal
The pentanal produced from hydroformylation is subsequently hydrogenated to 1-pentanol. This is a standard catalytic hydrogenation process, often carried out in a separate hydrogenation unit.[1]
Catalysts: Nickel, copper, or palladium-based catalysts.[2] Reaction Conditions:
Laboratory-Scale Synthesis Methods
Several methods are suitable for the synthesis of 1-pentanol on a laboratory scale. These routes offer different starting materials and reaction conditions.
Reduction of Pentanoic Acid or its Esters
Primary alcohols can be synthesized by the reduction of carboxylic acids or their corresponding esters. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required for this transformation, as milder agents like sodium borohydride (NaBH₄) are generally ineffective.[8]
Mechanism: The reduction of a carboxylic acid with LiAlH₄ first involves an acid-base reaction to form a lithium carboxylate salt and hydrogen gas. The aluminum hydride then coordinates to the carbonyl oxygen, and subsequent intramolecular hydride transfers reduce the carboxylic acid to a primary alcohol. The reaction with an ester proceeds via nucleophilic attack of a hydride ion on the carbonyl carbon, followed by elimination of the alkoxide to form an intermediate aldehyde, which is then rapidly reduced to the primary alcohol.
Grignard Synthesis
The Grignard reaction is a powerful tool for forming carbon-carbon bonds and can be used to synthesize 1-pentanol. The reaction of a butyl Grignard reagent (e.g., butylmagnesium bromide) with formaldehyde results in the formation of a primary alcohol with one additional carbon atom.
Mechanism: The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of formaldehyde. This forms a magnesium alkoxide intermediate, which is then protonated in an acidic workup step to yield 1-pentanol.
Hydroboration-Oxidation of 1-Pentene
The hydroboration-oxidation of a terminal alkene, such as 1-pentene, is an excellent method for the anti-Markovnikov addition of water across the double bond, yielding the primary alcohol.
Mechanism: The reaction proceeds in two steps. First, borane (BH₃), often used as a complex with tetrahydrofuran (THF), adds across the double bond of 1-pentene in a concerted, syn-addition. The boron atom adds to the less substituted carbon. This process can repeat to form a trialkylborane. In the second step, the trialkylborane is oxidized with hydrogen peroxide in a basic solution. This replaces the carbon-boron bond with a carbon-oxygen bond with retention of stereochemistry, yielding 1-pentanol.
Biocatalytic Synthesis
The production of "bio-pentanol" through fermentation is a growing area of research aimed at reducing reliance on fossil fuels.[3] Genetically engineered microorganisms, such as Escherichia coli, can be designed to produce 1-pentanol from renewable feedstocks like glucose.
Pathway: One engineered pathway in E. coli extends the native amino acid biosynthesis pathways. For 1-pentanol, this can involve the conversion of 2-ketocaproate (a C6 intermediate) through a series of enzymatic steps including decarboxylation and reduction. Another strategy involves the biocatalytic reduction of n-pentanoic acid. In one study, an engineered E. coli strain produced 4.3 g/L of 1-pentanol from n-pentanoic acid.[9]
Quantitative Data Summary
The following tables summarize key quantitative data for the different synthesis pathways of 1-pentanol.
Table 1: Industrial Synthesis via Hydroformylation
| Parameter | Rhodium-Catalyzed | Cobalt-Catalyzed |
| Feedstock | n-Butenes | n-Butenes |
| Temperature | 70-120 °C | 100-200 °C |
| Pressure | 1-3 MPa | 10-45 MPa |
| Catalyst | Rhodium complex with phosphine ligands | Cobalt carbonyl (e.g., Co₂(CO)₈) |
| Selectivity (linear:branched) | High (up to 9:1 or higher for 1-pentanol)[1] | Lower (approx. 7:3 for 1-pentanol)[1] |
| Yield | High | Good |
Table 2: Laboratory-Scale Synthesis Methods
| Method | Starting Material | Key Reagents | Typical Yield |
| Reduction | Pentanoic Acid / Ethyl Pentanoate | LiAlH₄, dry ether, H₃O⁺ | High (>90%) |
| Grignard Synthesis | Butyl bromide, Magnesium, Formaldehyde | Dry ether, H₃O⁺ | Good (typically 60-80%) |
| Hydroboration-Oxidation | 1-Pentene | BH₃•THF, H₂O₂, NaOH | High (>90%)[2] |
Table 3: Biocatalytic Synthesis
| Method | Microorganism | Feedstock | Titer/Yield |
| Whole-cell biocatalysis | Engineered E. coli | n-Pentanoic acid, Glucose | 4.3 g/L titer, 90.5% of theoretical yield from pentanoic acid[9] |
| Fermentation | Engineered E. coli | Glucose, Propionate | 85 mg/L titer[10] |
Experimental Protocols
Protocol for Reduction of Ethyl Pentanoate to 1-Pentanol
Materials:
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether
-
Ethyl pentanoate
-
Dilute sulfuric acid (e.g., 10% H₂SO₄)
-
Anhydrous sodium sulfate
-
Round-bottom flask, reflux condenser, dropping funnel, heating mantle, separatory funnel, distillation apparatus
Procedure:
-
Setup: Assemble a dry round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel. The entire apparatus must be flame-dried or oven-dried to ensure anhydrous conditions.
-
LAH Suspension: In the reaction flask, suspend LiAlH₄ in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Ester: Dissolve ethyl pentanoate in anhydrous diethyl ether and add it dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.
-
Reaction: After the addition is complete, continue stirring at room temperature or with gentle heating for 1-2 hours to ensure the reaction goes to completion.
-
Quenching (Caution: Highly Exothermic): Cool the reaction flask in an ice bath. Slowly and carefully add water dropwise to quench the excess LiAlH₄. This will be followed by the dropwise addition of a sodium hydroxide solution and then more water. Alternatively, a dilute solution of sulfuric acid can be added cautiously.
-
Workup: Filter the resulting salts and wash them thoroughly with diethyl ether. Combine the ether filtrates.
-
Extraction: Transfer the ether solution to a separatory funnel and wash with water and then brine.
-
Drying and Purification: Dry the ether layer over anhydrous sodium sulfate, filter, and remove the ether by rotary evaporation. The crude 1-pentanol can be purified by fractional distillation.
Protocol for Grignard Synthesis of 1-Pentanol
Materials:
-
Magnesium turnings
-
Iodine crystal (as an initiator)
-
1-Bromobutane
-
Anhydrous diethyl ether
-
Paraformaldehyde or a source of gaseous formaldehyde
-
Dilute hydrochloric acid (e.g., 10% HCl)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
Procedure:
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place magnesium turnings and a small crystal of iodine. Add a small amount of a solution of 1-bromobutane in anhydrous diethyl ether from the dropping funnel. The reaction is initiated when the brown color of iodine disappears and bubbling is observed. Add the remaining 1-bromobutane solution dropwise to maintain a gentle reflux. After the addition, continue to stir until most of the magnesium has reacted.
-
Reaction with Formaldehyde: Cool the Grignard reagent solution in an ice bath. Slowly add paraformaldehyde powder in small portions to the stirred solution. Control the exothermic reaction to prevent excessive boiling. After the addition, remove the ice bath and stir at room temperature for 1-2 hours.
-
Quenching: Cool the mixture in an ice bath and slowly add 10% aqueous hydrochloric acid to quench the reaction and dissolve the magnesium salts.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with diethyl ether.
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Purification: Dry the ether layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. Purify the resulting crude 1-pentanol by fractional distillation.
Protocol for Hydroboration-Oxidation of 1-Pentene
Materials:
-
1-Pentene
-
Borane-tetrahydrofuran complex (BH₃•THF) solution (e.g., 1.0 M in THF)
-
Sodium hydroxide solution (e.g., 3 M NaOH)
-
Hydrogen peroxide solution (30% H₂O₂)
-
Diethyl ether
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
Procedure:
-
Hydroboration: In a dry flask under an inert atmosphere, dissolve 1-pentene in anhydrous THF. Cool the flask in an ice bath. Add the BH₃•THF solution dropwise while maintaining the temperature below 10 °C. After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1-2 hours.
-
Oxidation: Cool the reaction mixture again in an ice bath. Slowly and sequentially add the sodium hydroxide solution followed by the dropwise addition of 30% hydrogen peroxide. The addition of H₂O₂ is exothermic and should be controlled carefully.
-
Reaction: After the addition of H₂O₂, remove the ice bath and stir the mixture at room temperature for at least 1 hour. Gentle heating may be required to complete the reaction.
-
Workup: Add diethyl ether to the reaction mixture and transfer to a separatory funnel. The layers will separate.
-
Extraction: Separate the layers and extract the aqueous layer with diethyl ether.
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Purification: Dry the ether layer over anhydrous magnesium sulfate, filter, and remove the solvent. The crude 1-pentanol can then be purified by distillation.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Untitled Document [ursula.chem.yale.edu]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. US10214470B2 - Synthesis of guerbet alcohols - Google Patents [patents.google.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. psecommunity.org [psecommunity.org]
- 10. Production of this compound in metabolically engineered Escherichia coli [dspace.mit.edu]
A Technical Guide to the Biological Production of Pentanol and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the biological production of pentanol and its isomers, focusing on the core metabolic pathways, genetic engineering strategies, and experimental protocols. The information presented is intended to serve as a comprehensive resource for researchers and professionals in the fields of metabolic engineering, synthetic biology, and drug development, where novel bio-based chemicals and advanced biofuels are of increasing interest.
Introduction
This compound and its isomers (e.g., 2-methyl-1-butanol, 3-methyl-1-butanol) are five-carbon alcohols with significant potential as advanced biofuels and platform chemicals. Compared to ethanol, they offer higher energy density, lower hygroscopicity, and better compatibility with existing infrastructure. While naturally produced in small quantities by some microorganisms, metabolic engineering has been instrumental in developing strains capable of producing these compounds at significantly higher titers and yields. This guide details the key biological pathways and the engineering strategies employed to enhance the production of these valuable molecules.
Metabolic Pathways for this compound Isomer Biosynthesis
The biological production of this compound isomers primarily leverages and extends the native amino acid biosynthesis pathways in microorganisms like Escherichia coli and Saccharomyces cerevisiae. The core strategy involves redirecting 2-keto acid intermediates from amino acid synthesis towards alcohol production through the introduction of a 2-keto acid decarboxylase (KDC) and an alcohol dehydrogenase (ADH).
1-Pentanol Production
A synthetic pathway for 1-pentanol production has been engineered in E. coli by extending the 2-ketobutyrate pathway, an intermediate in isoleucine biosynthesis. This pathway utilizes the promiscuous activity of enzymes from the leucine biosynthesis pathway.
2-Methyl-1-Butanol Production
The biosynthesis of 2-methyl-1-butanol starts from L-threonine, which is converted to 2-ketobutyrate. This intermediate is then condensed with pyruvate to form 2-aceto-2-hydroxybutyrate, a reaction catalyzed by acetohydroxyacid synthase (AHAS). A series of enzymatic steps then leads to the formation of 2-keto-3-methylvalerate (KMV), the direct precursor that is decarboxylated and reduced to 2-methyl-1-butanol.[1]
3-Methyl-1-Butanol (Isothis compound) Production
3-Methyl-1-butanol is derived from the L-leucine biosynthesis pathway. The pathway begins with the condensation of two pyruvate molecules to form 2-ketoisovalerate (KIV). KIV is then converted through a series of reactions involving the leuABCD gene products to 2-ketoisocaproate (KIC). KIC is subsequently decarboxylated and reduced to yield 3-methyl-1-butanol.[2][3]
Isopentenol Production
Isopentenols (3-methyl-3-buten-1-ol and 3-methyl-2-buten-1-ol) can be produced from the isoprenoid biosynthesis pathway intermediates, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). These pyrophosphates are dephosphorylated to their corresponding alcohols.
Host Organisms and Genetic Engineering Strategies
Escherichia coli and Saccharomyces cerevisiae are the most common host organisms for this compound production due to their well-characterized genetics and established metabolic engineering toolkits. Key engineering strategies include:
-
Overexpression of Pathway Genes: Increasing the expression of key enzymes in the biosynthetic pathway, such as 2-ketoacid decarboxylase (kivd from Lactococcus lactis) and alcohol dehydrogenase (adhE from Clostridium acetobutylicum), is a common strategy to enhance product formation.[4]
-
Deletion of Competing Pathways: Knocking out genes of competing metabolic pathways helps to increase the availability of precursors and reducing equivalents (NADH) for this compound production. Common targets in E. coli include genes involved in the formation of acetate, lactate, and succinate.[2] In S. cerevisiae, deleting genes like ALD6 (aldehyde dehydrogenase) and BAT1 (involved in valine synthesis) has been shown to be effective.[5]
-
Alleviation of Feedback Inhibition: Many amino acid biosynthesis pathways are tightly regulated by feedback inhibition. Using mutant enzymes that are insensitive to feedback inhibition or removing the regulatory genes can significantly increase the flux towards the desired 2-keto acid intermediate.
-
Protein Engineering: Modifying the substrate specificity or catalytic efficiency of key enzymes through rational design or directed evolution can improve the production of specific this compound isomers.
-
Cofactor Engineering: Balancing the intracellular NADH/NAD+ ratio is crucial for the final reduction step in alcohol production.
Below are visualizations of the primary metabolic pathways and a general experimental workflow for strain engineering.
Quantitative Data on this compound Production
The following tables summarize the reported titers, yields, and productivities of various this compound isomers in engineered E. coli and S. cerevisiae. This data allows for a comparative analysis of the effectiveness of different metabolic engineering strategies.
Table 1: Production of this compound and its Isomers in Engineered E. coli
| This compound Isomer | Host Strain | Key Genetic Modifications | Titer (g/L) | Yield (g/g glucose) | Productivity (g/L/h) | Reference |
| 1-Pentanol | E. coli | Overexpression of a synthetic pathway | ~0.085 | N/A | N/A | [6] |
| 2-Methyl-1-butanol | E. coli BW25113 | ΔmetA, Δtdh, overexpression of thrABC, ilvA (from C. glutamicum), AHAS II (from S. typhimurium), kivd, adhE | 1.25 | 0.17 | ~0.052 | [7][8] |
| 3-Methyl-1-butanol | E. coli JCL16 | Overexpression of feedback-resistant leuA, synthetic RBS for leuABCD, kivd, adhE | 1.28 | 0.11 | ~0.046 | [3] |
| 3-Methyl-1-butanol | E. coli AL2 | Random mutagenesis and selection, two-phase fermentation with oleyl alcohol | 9.5 | 0.11 | ~0.158 | [1][7][9] |
Table 2: Production of this compound and its Isomers in Engineered S. cerevisiae
| This compound Isomer | Host Strain | Key Genetic Modifications | Titer (mg/L) | Yield (g/g glucose) | Productivity (g/L/h) | Reference |
| 3-Methyl-1-butanol | CEN.PK2-1C | ΔALD6, ΔBAT1, overexpression of Leu3Δ601, ILV2, ILV3, ILV5, ARO10, ADH2, LEU2, LEU4(D578Y) | 765.7 | N/A | N/A | [5] |
| 3-Methyl-1-butanol | Ethanol Red® | Mutation in Leu4p (S542F, A551V) | N/A | 0.0015 | 0.005 | [10] |
N/A: Not Available in the cited source.
Experimental Protocols
This section provides detailed methodologies for key experiments in the biological production of this compound.
Strain and Plasmid Construction
5.1.1. General Plasmid Construction for Gene Overexpression in E. coli
-
Gene Amplification: Amplify the target genes (e.g., kivd from Lactococcus lactis, adhE from Clostridium acetobutylicum) from their respective genomic DNA via Polymerase Chain Reaction (PCR) using primers that add appropriate restriction sites.
-
Vector Preparation: Digest the expression vector (e.g., a pUC-based or pET-based plasmid) with the corresponding restriction enzymes.
-
Ligation: Ligate the amplified gene fragment into the digested vector using T4 DNA ligase.
-
Transformation: Transform the ligation product into a competent E. coli strain (e.g., DH5α) for plasmid propagation.
-
Verification: Verify the correct insertion of the gene by colony PCR, restriction digest analysis, and DNA sequencing.
5.1.2. Gene Deletion in E. coli using the λ Red Recombineering System
-
Prepare Electrocompetent Cells: Grow the target E. coli strain (e.g., BW25113) carrying the pKD46 plasmid (expressing the λ Red enzymes) at 30°C in SOB medium containing ampicillin and L-arabinose to an OD600 of ~0.6. Prepare electrocompetent cells by washing with ice-cold sterile water.
-
Prepare Linear DNA Cassette: Amplify a resistance cassette (e.g., kanamycin resistance) flanked by FRT sites from a template plasmid (e.g., pKD4) using primers with 50 bp homology arms corresponding to the regions upstream and downstream of the target gene to be deleted.
-
Electroporation: Electroporate the purified linear DNA cassette into the prepared electrocompetent cells.
-
Selection: Plate the cells on LB agar containing the appropriate antibiotic to select for recombinants.
-
Verification: Verify the gene deletion by colony PCR using primers flanking the target gene.
-
Curing the Resistance Cassette: Transform the mutant with the pCP20 plasmid (expressing FLP recombinase) and grow at 30°C with ampicillin selection. Then, cure the plasmid by growing at 37-42°C without antibiotics.
Fermentation Protocols
5.2.1. Shake Flask Fermentation of Engineered E. coli
-
Inoculum Preparation: Inoculate a single colony of the engineered E. coli strain into 5 mL of Luria-Bertani (LB) medium with appropriate antibiotics and grow overnight at 37°C with shaking.
-
Production Culture: Inoculate 100 mL of modified M9 medium in a 250 mL screw-cap flask with the overnight culture to an initial OD600 of ~0.05.
-
Modified M9 Medium Composition (per liter): 6 g Na2HPO4, 3 g KH2PO4, 1 g NH4Cl, 0.5 g NaCl, 1 mM MgSO4, 0.1 mM CaCl2, 20 g glucose, 5 g yeast extract, and 1 mL of a trace metal mix.[11]
-
-
Induction: Grow the culture at 37°C with shaking to an OD600 of 0.6-0.8. Induce gene expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.
-
Production Phase: Reduce the temperature to 30°C and continue incubation with shaking for 24-72 hours.
-
Sampling: Periodically take samples for OD600 measurement and analysis of this compound concentration.
5.2.2. Two-Phase Shake Flask Fermentation
For the production of toxic compounds like this compound, a two-phase fermentation can be employed to sequester the product from the cells, thereby reducing toxicity.
-
Follow the shake flask fermentation protocol as described above.
-
Prior to inoculation or at the time of induction, add a sterile, biocompatible organic solvent, such as oleyl alcohol, to the fermentation medium. A typical volume ratio is 1:1 (e.g., 25 mL medium and 25 mL oleyl alcohol).[1]
-
During sampling, allow the phases to separate and collect samples from both the aqueous and organic phases for analysis.
5.2.3. Fermentation of Engineered S. cerevisiae
-
Inoculum Preparation: Grow the engineered yeast strain in 5 mL of YPD medium at 30°C overnight with shaking.
-
Production Culture: Inoculate 100 mL of appropriate production medium in a 250 mL flask with the overnight culture.
-
Fermentation: Incubate at 30°C with shaking for 48-96 hours.
Analytical Methods
5.3.1. Quantification of this compound Isomers by Gas Chromatography (GC)
-
Sample Preparation: Centrifuge the fermentation broth to pellet the cells. Take the supernatant for analysis. For two-phase fermentations, also take a sample from the organic layer. If necessary, dilute the samples with an appropriate solvent (e.g., ethyl acetate) containing an internal standard (e.g., 1-hexanol or 4-methyl-1-pentanol).
-
GC-FID Analysis:
-
Column: A polar column, such as a DB-WAX or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating fusel alcohols.[13]
-
Injector and Detector Temperatures: Typically set to 250°C.
-
Oven Temperature Program: A representative program starts at 40°C for 5 minutes, ramps at 10°C/min to 215°C, and holds for 2.5 minutes.[14]
-
Carrier Gas: Helium or hydrogen.
-
-
Quantification: Create a standard curve by running known concentrations of the this compound isomers and the internal standard. Calculate the concentration in the unknown samples by comparing the peak area ratios to the standard curve.
5.3.2. Measurement of Microbial Growth
Microbial growth is typically monitored by measuring the optical density (OD) of the culture broth at a wavelength of 600 nm using a spectrophotometer. Samples may need to be diluted with fresh medium to be within the linear range of the instrument.
Conclusion
The biological production of this compound and its isomers is a rapidly advancing field with significant potential for the sustainable production of next-generation biofuels and valuable chemicals. Through the application of metabolic engineering and synthetic biology principles, researchers have successfully engineered microorganisms to produce these compounds at increasingly higher titers. Key strategies involve the overexpression of heterologous pathways, elimination of competing metabolic routes, and optimization of fermentation conditions. Overcoming challenges such as product toxicity through innovative approaches like two-phase fermentation will be crucial for achieving economically viable production at an industrial scale. This guide provides a foundational understanding of the current state of the art and detailed protocols to aid researchers in this exciting area of biotechnology.
References
- 1. 3-Methyl-1-butanol production in Escherichia coli: random mutagenesis and two-phase fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. M9 minimal medium - SubtiWiki [subtiwiki.uni-goettingen.de]
- 3. scioninstruments.com [scioninstruments.com]
- 4. pure.uva.nl [pure.uva.nl]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. static.igem.wiki [static.igem.wiki]
- 7. 3-Methyl-1-butanol production in Escherichia coli: random mutagenesis and two-phase fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 3-Methyl-1-butanol production in Escherichia coli: random mutagenesis and two-phase fermentation (Journal Article) | OSTI.GOV [osti.gov]
- 9. Yeast Peptone Dextrose (YPD) medium [protocols.io]
- 10. grokipedia.com [grokipedia.com]
- 11. Determination of 2-Pentanol Enantiomers via Chiral GC-MS and Its Sensory Evaluation in Baijiu - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tmmedia.in [tmmedia.in]
- 13. benchchem.com [benchchem.com]
- 14. ttb.gov [ttb.gov]
A Technical Guide to the Spectroscopic Data of n-Pentanol for Compound Identification
Introduction
n-Pentanol (amyl alcohol), a primary alcohol with the chemical formula C₅H₁₂O, serves as a versatile solvent and an intermediate in the synthesis of various chemical compounds.[1] Accurate identification and structural elucidation of n-pentanol are critical in research, development, and quality control settings. This guide provides an in-depth overview of the key spectroscopic data—Infrared (IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS)—used for its unambiguous identification. Detailed experimental protocols and logical workflows are presented to assist researchers, scientists, and drug development professionals in their analytical endeavors.
Spectroscopic Data of n-Pentanol
The following sections summarize the essential spectroscopic data for n-pentanol, presented in tabular format for clarity and comparative ease.
Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying the functional groups present in a molecule. For n-pentanol, the key absorption bands correspond to the hydroxyl (O-H) and alkyl (C-H, C-O) groups.
| Wavenumber (cm⁻¹) | Intensity | Vibration Type |
| ~3335 | Strong, Broad | O-H stretch (hydrogen-bonded) |
| 2958 - 2872 | Strong | C-H stretch (sp³ hybridized) |
| ~1465 | Medium | C-H bend (methylene) |
| ~1058 | Strong | C-O stretch (primary alcohol)[2] |
Table 1: Key Infrared Absorption Bands for n-Pentanol.[2][3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
The ¹H NMR spectrum of n-pentanol shows distinct signals for the protons on each carbon atom. The chemical shifts are influenced by the electronegativity of the adjacent oxygen atom.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Proton Assignment |
| ~3.60 | Triplet (t) | 2H | H-1 (-CH₂OH) |
| ~1.56 | Quintet | 2H | H-2 (-CH₂CH₂OH) |
| ~1.34 | Sextet | 4H | H-3 & H-4 (-CH₂CH₂CH₂-) |
| ~0.91 | Triplet (t) | 3H | H-5 (-CH₃) |
Table 2: ¹H NMR Spectroscopic Data for n-Pentanol (400 MHz, CDCl₃).[1][4]
The ¹³C NMR spectrum distinguishes the five unique carbon environments in the n-pentanol molecule.
| Chemical Shift (δ, ppm) | Carbon Assignment |
| ~62.5 | C-1 (-CH₂OH) |
| ~32.4 | C-2 (-CH₂CH₂OH) |
| ~28.2 | C-3 (-CH₂CH₂CH₂OH) |
| ~22.6 | C-4 (-CH₂CH₃) |
| ~14.0 | C-5 (-CH₃) |
Table 3: ¹³C NMR Spectroscopic Data for n-Pentanol.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. The molecular weight of n-pentanol is 88.15 g/mol .[5]
| Mass-to-Charge Ratio (m/z) | Relative Intensity | Proposed Fragment | Fragmentation Pathway |
| 88 | Low / Absent | [C₅H₁₂O]⁺ | Molecular Ion (M⁺) |
| 70 | Moderate | [C₅H₁₀]⁺ | Loss of H₂O (M-18)[6] |
| 55 | High | [C₄H₇]⁺ | Subsequent fragmentation after water loss[6] |
| 42 | High (Base Peak) | [C₃H₆]⁺ | McLafferty Rearrangement[7] |
| 31 | High | [CH₂OH]⁺ | Alpha-cleavage[8] |
Table 4: Key Mass Spectrometry Fragmentation Data for n-Pentanol (Electron Ionization).
Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data for n-pentanol.
Infrared (IR) Spectroscopy Protocol
-
Sample Preparation : As n-pentanol is a liquid, the simplest method is to prepare a neat sample. Place one drop of pure n-pentanol between two IR-transparent salt plates (e.g., NaCl or KBr).[9] Gently press the plates together to form a thin liquid film.
-
Instrumentation : Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition :
-
Acquire a background spectrum of the clean, empty salt plates to subtract any atmospheric or instrumental interference.
-
Place the sample-loaded plates into the spectrometer's sample holder.
-
Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹. A sufficient number of scans (e.g., 16 or 32) should be averaged to obtain a good signal-to-noise ratio.[3]
-
-
Data Processing : The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
-
Sample Preparation :
-
Accurately weigh approximately 10-20 mg of n-pentanol.[10]
-
Dissolve the sample in ~0.6-0.75 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.[10][11][12] CDCl₃ is a common choice for its versatility and cost-effectiveness.[11]
-
Transfer the solution into a 5 mm NMR tube using a pipette, ensuring no solid particles are present.[10][11] The liquid level should be approximately 4-6 cm.[10][11]
-
-
Instrumentation : Utilize a high-field Fourier-Transform NMR (FT-NMR) spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition :
-
Insert the NMR tube into the spectrometer.
-
Locking and Shimming : The instrument locks onto the deuterium signal of the solvent to stabilize the magnetic field, followed by shimming (adjusting the magnetic field homogeneity) to achieve high resolution.[10]
-
¹H NMR : Acquire the proton spectrum. A single scan is often sufficient for a concentrated sample.
-
¹³C NMR : Acquire the carbon spectrum. This requires a greater number of scans due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing : The raw data (Free Induction Decay, FID) is Fourier-transformed by the software to generate the frequency-domain NMR spectrum. The spectrum is then phased, baseline-corrected, and calibrated (the residual CHCl₃ peak in CDCl₃ at 7.26 ppm is often used as a reference).[11]
Mass Spectrometry (MS) Protocol
-
Sample Preparation :
-
Prepare a dilute solution of n-pentanol in a volatile, high-purity solvent (e.g., methanol or hexane). A typical concentration is around 1 mg/mL.
-
-
Instrumentation : A Gas Chromatography-Mass Spectrometry (GC-MS) system is ideal for volatile compounds like n-pentanol.[13]
-
Data Acquisition (GC-MS) :
-
GC Parameters : Inject a small volume (e.g., 1 µL) of the sample solution into the GC. Use a suitable capillary column (e.g., nonpolar DB-5ms). Program the oven temperature to ramp up to ensure separation from the solvent and any impurities.
-
MS Parameters :
-
Ionization Mode : Use Electron Impact (EI) ionization, which is a hard ionization technique that provides reproducible fragmentation patterns.[13]
-
Ionization Energy : A standard of 70 eV is used.[13]
-
Mass Analyzer : Set the quadrupole mass analyzer to scan a mass range appropriate for the expected fragments (e.g., m/z 30-200).[13]
-
Ion Source Temperature : Typically set around 230°C.[13]
-
-
-
Data Analysis : Identify the peak corresponding to n-pentanol in the total ion chromatogram (TIC) based on its retention time. The mass spectrum for that peak can then be extracted, analyzed for its molecular ion and fragment ions, and compared against a spectral library (e.g., NIST) for confirmation.[13]
Visualization of Analytical Workflows
The following diagrams, generated using Graphviz, illustrate the logical processes involved in the spectroscopic identification of n-pentanol.
Caption: Logical workflow for compound identification using multimodal spectroscopy.
Caption: Key electron ionization (EI) fragmentation pathways of n-pentanol.
References
- 1. 1-Pentanol | C5H12O | CID 6276 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 1-Pentanol(71-41-0) 1H NMR [m.chemicalbook.com]
- 5. 1-Pentanol [webbook.nist.gov]
- 6. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]
- 7. echemi.com [echemi.com]
- 8. massbank.eu [massbank.eu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. How To [chem.rochester.edu]
- 13. benchchem.com [benchchem.com]
Structural Differences and Classification of Pentanol Isomers
An In-depth Technical Guide to the Isomers of Pentanol: Structures, Properties, and Analytical Differentiation
For Researchers, Scientists, and Drug Development Professionals
This technical guide offers a comprehensive examination of the eight constitutional isomers of this compound (C₅H₁₂O). It details their distinct structural characteristics, comparative physical properties, and the detailed experimental protocols required for their separation and identification. A precise understanding of these isomers is paramount in disciplines such as pharmacology, where subtle molecular changes can significantly impact biological activity, and in industrial chemistry, where specific isomers are utilized as solvents and synthetic precursors.
The eight constitutional isomers of this compound share the same molecular formula but differ in the arrangement of their carbon skeletons and the position of the hydroxyl (-OH) group. These structural variations are the basis for their different physical and chemical properties. The isomers are classified as primary, secondary, or tertiary alcohols depending on the substitution of the carbon atom to which the hydroxyl group is attached.[1]
-
Primary Alcohols (1°): The hydroxyl group is bonded to a carbon atom that is attached to only one other carbon atom. There are four primary isomers of this compound.
-
Secondary Alcohols (2°): The hydroxyl group is bonded to a carbon atom that is attached to two other carbon atoms. There are three secondary isomers of this compound.
-
Tertiary Alcohols (3°): The hydroxyl group is bonded to a carbon atom that is attached to three other carbon atoms. There is one tertiary isomer of this compound.[2]
Furthermore, three of these isomers possess a chiral center, a carbon atom attached to four different groups, and thus exist as pairs of enantiomers (stereoisomers).[3]
The eight constitutional isomers are:
-
Pentan-1-ol (n-pentanol)
-
Pentan-2-ol (sec-amyl alcohol) - Chiral
-
Pentan-3-ol
-
2-Methylbutan-1-ol - Chiral
-
3-Methylbutan-1-ol (isopentyl alcohol or isoamyl alcohol)
-
2-Methylbutan-2-ol (tert-amyl alcohol)
-
3-Methylbutan-2-ol - Chiral
-
2,2-Dimethylpropan-1-ol (neopentyl alcohol)
Below is a diagram illustrating the classification of these isomers based on their structural features.
Data Presentation: Physical Properties
The structural differences among the this compound isomers lead to significant variations in their physical properties. Generally, increased branching of the carbon chain lowers the boiling point due to a reduction in the surface area available for intermolecular van der Waals forces. Primary and secondary alcohols can form hydrogen bonds, leading to higher boiling points than tertiary alcohols of similar mass. The solubility in water is influenced by the ability to form hydrogen bonds and the size of the hydrophobic alkyl chain. The following table summarizes key quantitative data for each isomer.
| Isomer | IUPAC Name | Type | Boiling Point (°C) | Melting Point (°C) | Density (g/mL at 20-25°C) | Water Solubility ( g/100 mL) |
| Pentan-1-ol | pentan-1-ol | Primary | 137-138 | -78 | 0.811 | 2.2 |
| Pentan-2-ol | pentan-2-ol | Secondary | 119.3[3] | -73[3] | 0.812[3] | 4.5[3] |
| Pentan-3-ol | pentan-3-ol | Secondary | 115.3[1] | -63.7[1] | 0.815[1] | 5.9[1] |
| 2-Methylbutan-1-ol | 2-methylbutan-1-ol | Primary | 128-130 | < -70[4][5] | 0.819 | 3.6 |
| 3-Methylbutan-1-ol | 3-methylbutan-1-ol | Primary | 130-132[6][7] | -117[6] | 0.809[6] | 2.0 |
| 2-Methylbutan-2-ol | 2-methylbutan-2-ol | Tertiary | 102[8][9] | -12[9] | 0.805[8][9] | 12.5 |
| 3-Methylbutan-2-ol | 3-methylbutan-2-ol | Secondary | 112-114[2] | N/A | 0.818-0.819[2][10] | 2.8[2] |
| 2,2-Dimethylpropan-1-ol | 2,2-dimethylpropan-1-ol | Primary | 113-114 | 52-56 | 0.812-0.818[11] | 3.6 |
Experimental Protocols
Differentiating the isomers of this compound requires a combination of chromatographic and spectroscopic techniques.
Gas Chromatography (GC) for Isomer Separation
Gas chromatography separates volatile compounds based on their differential partitioning between a stationary phase and a mobile gas phase. The retention time is characteristic of a specific compound under defined conditions, allowing for identification and quantification.
Objective: To separate a mixture of this compound isomers and determine their respective retention times.
Methodology:
-
Instrument Setup:
-
Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).
-
Column: A polar capillary column (e.g., Carbowax 20M or similar polyethylene glycol phase) is recommended for separating polar analytes like alcohols. A standard dimension would be 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.
-
Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).
-
Temperatures:
-
Injector Port: 200°C
-
Detector: 250°C
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp at 5°C/min to 150°C.[12] This temperature program helps resolve isomers with close boiling points.
-
-
-
Sample Preparation:
-
Prepare a standard mixture containing all eight this compound isomers at a concentration of approximately 1% (v/v) each in a suitable solvent like dichloromethane.
-
Prepare individual standard solutions for each isomer (1% v/v) to confirm retention times.
-
Prepare the unknown sample by diluting it in the same solvent.
-
-
Injection and Data Acquisition:
-
Analysis:
-
Record the chromatogram for each standard and the mixed sample.
-
Identify the peak corresponding to each isomer in the mixture by comparing its retention time to that of the individual standards. The elution order generally correlates with the boiling points of the isomers, with lower boiling point compounds eluting first.[15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR reveals the number of different proton environments and their neighboring protons, while ¹³C NMR and DEPT experiments identify the number of unique carbon atoms and classify them as CH₃, CH₂, CH, or quaternary.[16]
Objective: To identify the specific structure of an unknown this compound isomer.
Methodology:
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified alcohol sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
-
¹H NMR Spectroscopy:
-
Acquire a standard ¹H NMR spectrum.
-
Analysis:
-
Chemical Shift (δ): The proton(s) on the carbon bearing the -OH group (H-C-O) will be downfield (typically δ 3.5-4.5 ppm).
-
Integration: Determine the relative number of protons in each unique environment.
-
Splitting (Multiplicity): Use the n+1 rule to determine the number of adjacent protons, which is crucial for piecing together the carbon skeleton.
-
-
-
¹³C NMR and DEPT Spectroscopy:
-
Acquire a proton-decoupled ¹³C NMR spectrum to determine the number of unique carbon atoms.[17]
-
Acquire DEPT-90 and DEPT-135 spectra.[18]
-
Analysis:
-
¹³C Spectrum: The carbon attached to the -OH group will be downfield (typically δ 60-80 ppm).
-
DEPT-90: This spectrum will only show signals for CH carbons.
-
DEPT-135: This spectrum will show positive signals for CH and CH₃ carbons, and negative signals for CH₂ carbons. Quaternary carbons will be absent.
-
By combining the information from these three spectra, a complete assignment of the carbon types can be made, allowing for the unambiguous identification of the isomer's structure.
-
-
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the presence of specific functional groups. For alcohols, the O-H and C-O stretching vibrations are characteristic.
Objective: To confirm the presence of the alcohol functional group and potentially differentiate between primary, secondary, and tertiary isomers.
Methodology:
-
Sample Preparation:
-
Place a small drop of the neat liquid sample between two salt plates (NaCl or KBr) to create a thin film.
-
-
Data Acquisition:
-
Obtain the IR spectrum, typically in the range of 4000-600 cm⁻¹.
-
-
Analysis:
-
O-H Stretch: Look for a very strong and broad absorption band in the region of 3200-3600 cm⁻¹.[19] The broadness is due to intermolecular hydrogen bonding.[20]
-
C-H Stretch: Saturated C-H stretching bands will appear just below 3000 cm⁻¹.
-
C-O Stretch: A strong C-O stretching absorption will be present in the fingerprint region between 1000-1300 cm⁻¹. The exact position can help distinguish between alcohol types:[21]
-
Primary alcohols: ~1050 cm⁻¹
-
Secondary alcohols: ~1100 cm⁻¹
-
Tertiary alcohols: ~1150 cm⁻¹
-
-
Experimental Workflow Visualization
The following diagram outlines a logical workflow for the comprehensive identification of an unknown this compound isomer.
References
- 1. 3-Pentanol - Wikipedia [en.wikipedia.org]
- 2. DL-3-Methyl-2-butanol [chembk.com]
- 3. 2-Pentanol - Wikipedia [en.wikipedia.org]
- 4. 2-Methyl-1-butanol | 137-32-6 [chemicalbook.com]
- 5. 2-Methyl-1-butanol | C5H12O | CID 8723 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-甲基-1-丁醇,无水, 89.0%99% (CH 3)2CHCH2CH2OH [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. 2-Methyl-2-butanol | 75-85-4 [chemicalbook.com]
- 9. 2-Methyl-2-butanol ReagentPlus�, 99 75-85-4 [sigmaaldrich.com]
- 10. 3-Methyl-2-butanol - Wikipedia [en.wikipedia.org]
- 11. 2,2-dimethylpropan-1-ol [stenutz.eu]
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- 20. chem.libretexts.org [chem.libretexts.org]
- 21. orgchemboulder.com [orgchemboulder.com]
Environmental Fate and Degradation of Pentanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the environmental fate and degradation of pentanol. The information presented herein is intended to support environmental risk assessments and inform the development of sustainable practices in industries where this compound is utilized. This document details the primary degradation pathways, mobility in various environmental compartments, and potential for bioaccumulation, supported by quantitative data, experimental methodologies, and visual representations of key processes.
Environmental Fate Summary
This compound, a five-carbon primary alcohol, is subject to several key environmental fate and degradation processes. Upon release into the environment, its distribution and persistence are governed by its physicochemical properties. The primary routes of degradation include aerobic and anaerobic biodegradation in water and soil, and atmospheric oxidation by photochemically-produced hydroxyl radicals.[1][2] Volatilization is also an important fate process from moist soil and water surfaces.[1][2] Due to its chemical structure, hydrolysis is not considered a significant degradation pathway for this compound.[1][2] Similarly, direct photodegradation by sunlight is not a major removal mechanism, although indirect photo-oxidation in the atmosphere is significant.
Table 1: Key Physicochemical and Environmental Fate Properties of 1-Pentanol
| Property | Value | Reference |
| Molecular Formula | C₅H₁₂O | [2] |
| Molecular Weight | 88.15 g/mol | [2] |
| Water Solubility | 22 g/L at 20°C | [3][4] |
| Vapor Pressure | 2.2 mmHg at 25°C | [1] |
| Henry's Law Constant | 1.3 x 10⁻⁵ atm-m³/mol | [1][2] |
| Log Kₒw (Octanol-Water Partition Coefficient) | 1.51 | [1][3] |
| Estimated BCF (Bioconcentration Factor) | 3 | [1] |
| Estimated Kₒc (Soil Organic Carbon-Water Partitioning Coefficient) | 160 | [1][2] |
Degradation Pathways
Biodegradation
Biodegradation is a primary mechanism for the removal of this compound from soil and aquatic environments. Studies have demonstrated that this compound is readily biodegradable under both aerobic and anaerobic conditions by microorganisms found in sewage and activated sludge.[1]
Aerobic Biodegradation: In the presence of oxygen, microorganisms can utilize this compound as a carbon source. The initial step in the aerobic degradation of primary alcohols like 1-pentanol typically involves oxidation to the corresponding aldehyde (pentanal), which is then further oxidized to a carboxylic acid (pentanoic acid).[5] These intermediates are then metabolized through central metabolic pathways.
Anaerobic Biodegradation: Under anaerobic conditions, this compound can also be biodegraded. The specific pathways are less well-defined in the provided literature but are expected to occur in anaerobic water and sediment.[1][2]
Table 2: Biodegradation Data for n-Pentanol
| Test System | Incubation Period | % Theoretical BOD | Reference |
| Sewage Inoculum | 5 days | 59 - 86.9% | [1] |
| Activated Sludge (Warburg test) | 1 day | 28% | [1] |
| Non-adapted Activated Sludge | - | First-order rate constant: 0.0285 per hour (Half-life: ~1 day) | [1] |
Atmospheric Oxidation
In the atmosphere, this compound exists predominantly in the vapor phase due to its relatively high vapor pressure.[1][2] The primary degradation process in the atmosphere is oxidation by photochemically-produced hydroxyl (OH) radicals.[1][2][6] Reaction with chlorine (Cl) atoms can also contribute to its atmospheric degradation.
The atmospheric lifetime of 3-pentanol, based on its reaction with OH radicals, is estimated to be approximately 1 day, assuming an average OH radical concentration of 1 x 10⁶ molecules cm⁻³.[6] The main product of the OH radical-initiated oxidation of 3-pentanol is 3-pentanone.[6][7]
Table 3: Atmospheric Oxidation Data for this compound Isomers
| Reactant | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Atmospheric Half-life | Major Products (Molar Yield %) | Reference |
| 3-Pentanol + OH radical | (1.32 ± 0.15) x 10⁻¹¹ | ~1 day | 3-Pentanone (58 ± 3%), Propionaldehyde (28 ± 2%), Acetaldehyde (37 ± 2%) | [6][7][8] |
| 3-Pentanol + Cl atom (in presence of NO) | (2.03 ± 0.23) x 10⁻¹⁰ | - | 3-Pentanone (51 ± 4%), Propionaldehyde (39 ± 2%), Acetaldehyde (44 ± 4%), Formaldehyde (4 ± 1%) | [7][8] |
| 3-Pentanol + Cl atom (in absence of NO) | (2.03 ± 0.23) x 10⁻¹⁰ | - | 3-Pentanone (26 ± 2%), Propionaldehyde (12 ± 2%), Acetaldehyde (13 ± 2%), Formaldehyde (2 ± 1%) | [7][8] |
| 1-Pentanol + OH radical | 1.1 x 10⁻¹¹ | ~2 days | - | [1] |
Photodegradation and Hydrolysis
Direct photodegradation of this compound by sunlight is not considered a significant environmental fate process. This compound does not contain chromophores that absorb light in the environmentally relevant UV spectrum.
Hydrolysis is also not an important environmental fate process for this compound.[1][2] The carbon-oxygen bond in alcohols is stable and does not undergo hydrolysis under typical environmental conditions.
Environmental Mobility
Soil Mobility
Based on an estimated soil organic carbon-water partitioning coefficient (Kₒc) of 160, n-pentyl alcohol is expected to have moderate mobility in soil.[1][2] This suggests that while it can leach into groundwater, a portion will be adsorbed to soil organic matter.
Volatilization
Volatilization from moist soil and water surfaces is an important fate process for this compound, driven by its Henry's Law constant of 1.3 x 10⁻⁵ atm-m³/mol.[1][2] Estimated volatilization half-lives are 43 hours for a model river and 23 days for a model lake.[1][2] this compound may also volatilize from dry soil surfaces.[1][2]
Bioaccumulation
The potential for bioconcentration of n-pentyl alcohol in aquatic organisms is low, as indicated by an estimated bioconcentration factor (BCF) of 3.[1] This low BCF is consistent with its relatively low octanol-water partition coefficient (log Kₒw of 1.51), suggesting it is not likely to accumulate in the fatty tissues of organisms.[1][3]
Experimental Protocols
Detailed experimental protocols for the cited studies are not fully available in the reviewed literature. However, the general methodologies employed are described below.
Biodegradation Studies (BOD Test)
-
Objective: To determine the extent of aerobic biodegradation of this compound.
-
Apparatus: Biochemical Oxygen Demand (BOD) bottles.
-
Inoculum: Sewage or activated sludge.
-
Methodology: A known concentration of this compound is added to the BOD bottles containing the inoculum and dilution water. The depletion of dissolved oxygen is measured over a period of time (e.g., 5 days) and compared to the theoretical oxygen demand (ThOD) to calculate the percentage of biodegradation. A control with only the inoculum is run in parallel.
-
Reference: Heukelekian H, Rand MC; J Water Pollut Control Assoc 29: 1040-53 (1955) as cited in[1].
Atmospheric Oxidation Studies (Smog Chamber)
-
Objective: To determine the rate constants and products of the gas-phase reaction of this compound with OH radicals and Cl atoms.
-
Apparatus: Smog chamber coupled with a Fourier Transform Infrared (FTIR) spectrometer.
-
Methodology: A known concentration of this compound and a precursor for the oxidant (e.g., H₂O₂ for OH radicals, Cl₂ for Cl atoms) are introduced into the smog chamber filled with a diluent gas (e.g., N₂/O₂). The mixture is irradiated with UV light to generate the oxidant, initiating the degradation of this compound. The concentrations of this compound and its degradation products are monitored over time using FTIR spectroscopy. The rate constant is determined by comparing the decay rate of this compound to that of a reference compound with a known rate constant.
-
Reference: As described for the study of 3-pentanol in[6][7][8].
Visualizations
Microbial Degradation Pathway of Primary Alcohols
Caption: Aerobic microbial degradation of 1-pentanol to central metabolites.
Environmental Fate and Transport of this compound
Caption: Key environmental fate and transport processes for this compound.
References
- 1. 1-Pentanol | C5H12O | CID 6276 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. carlroth.com [carlroth.com]
- 4. zhishangchem.com [zhishangchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Atmospheric chemistry of 3-pentanol: kinetics, mechanisms, and products of Cl atom and OH radical initiated oxidation in the presence and absence of NOX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Toxicological studies and safety data of pentanol exposure
An In-depth Technical Guide to the Toxicological Profile of Pentanol Isomers
This technical guide provides a comprehensive overview of the toxicological studies and safety data related to this compound exposure, with a focus on its primary isomers: 1-pentanol, 2-pentanol, and 3-pentanol. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed insights into the metabolism, toxicity endpoints, and the molecular mechanisms underlying this compound's physiological effects.
Introduction to this compound
This compound (C5H12O) is an alcohol with five carbon atoms. There are several isomers of this compound, each with unique physical and chemical properties that influence their toxicological profiles.[1] The most common isomers include 1-pentanol (n-pentanol), 2-pentanol, and 3-pentanol. These compounds are used as solvents and intermediates in various industrial and pharmaceutical applications. A thorough understanding of their safety profiles is crucial for risk assessment and safe handling.
Quantitative Toxicological Data
The following tables summarize the available quantitative data from toxicological studies on 1-pentanol, 2-pentanol, and 3-pentanol.
Table 1: Acute Toxicity Data
| Isomer | Test Species | Route of Administration | LD50 (Lethal Dose, 50%) | LC50 (Lethal Concentration, 50%) | Citation |
| 1-Pentanol | Rat | Oral | 2,200 - 3,645 mg/kg | - | [2][3][4] |
| Rabbit | Dermal | 2,000 - 2,292 mg/kg | - | [2][3] | |
| Mouse | Oral | 200 mg/kg | - | [5][6] | |
| 2-Pentanol | Rat | Oral | 1,470 mg/kg | - | |
| Rabbit | Oral | 2,821 mg/kg | - | [3] | |
| 3-Pentanol | - | - | No data available | - |
Table 2: Irritation Data
| Isomer | Test Species | Test Type | Observations | Citation |
| 1-Pentanol | Rabbit | Skin Irritation | Moderate to severe irritation | [5][6] |
| Rabbit | Eye Irritation | Severe irritation | [5][6] | |
| 2-Pentanol | - | Skin Irritation | Irritant | |
| - | Eye Irritation | Irritant | ||
| 3-Pentanol | - | - | No data available |
Table 3: Genotoxicity, Carcinogenicity, and Reproductive Toxicity
| Isomer | Genotoxicity | Carcinogenicity | Reproductive & Developmental Toxicity | Citation |
| 1-Pentanol | Negative in Ames test | Not classified as a carcinogen | Not classified as a reproductive toxicant; No evidence of developmental toxicity in rats | [6] |
| 2-Pentanol | No data available | No data available | No data available | |
| 3-Pentanol | No data available | No data available | No data available |
Experimental Protocols
The toxicological evaluation of this compound isomers follows standardized protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure the reproducibility and reliability of the generated data.
Acute Toxicity Testing
-
Oral LD50 (OECD 401): This test determines the single dose of a substance that is lethal to 50% of a group of test animals (usually rats) when administered orally. The protocol involves administering the test substance in graduated doses to several groups of animals. Observations of toxic effects and mortality are recorded for at least 14 days.
-
Dermal LD50 (OECD 402): This protocol assesses the toxicity of a substance applied to the skin. A specified dose is applied to a shaved area of the skin of the test animal (usually rabbits) for 24 hours. The animals are observed for signs of toxicity and mortality over 14 days.
-
Inhalation LC50 (OECD 403): This guideline is used to determine the concentration of a vapor that results in the death of 50% of the test animals (usually rats) during a specified exposure period (typically 4 hours).[7][8][9][10] Animals are observed for at least 14 days for toxic effects and mortality.[7][9]
Irritation and Sensitization Testing
-
Dermal Irritation/Corrosion (OECD 404): This test evaluates the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin inflammation. A small amount of the substance is applied to the shaved skin of a rabbit and covered with a gauze patch for 4 hours.[11][12][13] The skin is then observed for erythema (redness) and edema (swelling) at specified intervals over 14 days.[11]
-
Eye Irritation/Corrosion (OECD 405): This protocol assesses the potential of a substance to cause damage to the eye. A small amount of the substance is instilled into the conjunctival sac of one eye of a rabbit, with the other eye serving as a control.[14][15][16][17][18] The eyes are examined for lesions of the cornea, iris, and conjunctiva at specific time points.[14][16]
Genotoxicity Testing
-
Bacterial Reverse Mutation Test (Ames Test; OECD 471): This in vitro assay uses strains of Salmonella typhimurium and Escherichia coli with mutations in genes required for histidine or tryptophan synthesis, respectively. The test substance is incubated with the bacterial strains, and the number of revertant colonies (bacteria that have regained the ability to synthesize the amino acid) is counted. A positive result indicates that the substance is mutagenic.
-
In Vitro Mammalian Cell Micronucleus Test (OECD 487): This test detects damage to chromosomes or the mitotic apparatus in cultured mammalian cells.[19][20][21][22][23] Cells are exposed to the test substance, and the formation of micronuclei (small, extranuclear bodies containing chromosome fragments or whole chromosomes) is assessed in interphase cells.[20][21][22]
-
In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474): This assay evaluates the genotoxic potential of a substance in a whole animal model, typically rodents.[24][25][26][27][28] The test substance is administered to the animals, and bone marrow or peripheral blood is analyzed for the presence of micronucleated erythrocytes.[24][28] An increase in the frequency of these cells indicates chromosomal damage.[24]
Chronic Toxicity and Carcinogenicity Studies
-
Chronic Toxicity Studies (OECD 452): These long-term studies (typically 12 months in rodents) are designed to characterize the toxic effects of a substance after repeated exposure over a significant portion of the animal's lifespan.[29][30][31][32] The test substance is administered daily at different dose levels, and a wide range of endpoints are evaluated, including clinical observations, body weight, food consumption, hematology, clinical chemistry, and histopathology of major organs.[29][30]
-
Carcinogenicity Studies (OECD 451): These studies are similar in design to chronic toxicity studies but extend for a longer duration (typically 24 months in rats) to assess the carcinogenic potential of a substance.
Reproductive and Developmental Toxicity Testing
-
Prenatal Developmental Toxicity Study (OECD 414): This study evaluates the potential of a substance to cause adverse effects on the developing fetus when administered to pregnant animals during the period of organogenesis.
-
Two-Generation Reproduction Toxicity Study (OECD 416): This comprehensive study assesses the effects of a substance on all phases of the reproductive cycle over two generations of animals.
Metabolism and Toxicological Pathways
The toxicity of this compound is closely linked to its metabolism. The primary pathways for alcohol metabolism are oxidation by alcohol dehydrogenase (ADH), the microsomal ethanol-oxidizing system (MEOS), primarily involving cytochrome P450 2E1 (CYP2E1), and to a lesser extent, catalase.[33][34][35]
The metabolism of this compound isomers proceeds as follows:
-
Oxidation to Aldehydes: this compound is first oxidized to its corresponding aldehyde (e.g., pentanal from 1-pentanol) by ADH in the cytosol or by CYP2E1 in the endoplasmic reticulum.[33]
-
Oxidation to Carboxylic Acids: The resulting aldehyde is then rapidly oxidized to a carboxylic acid by aldehyde dehydrogenase (ALDH) in the mitochondria.
-
Further Metabolism: These carboxylic acids can then enter central metabolic pathways.
A key consequence of this compound metabolism is the generation of reactive oxygen species (ROS), leading to oxidative stress.[33][34][36][37] This oxidative stress can damage cellular components, including lipids, proteins, and DNA, and is a major contributor to alcohol-induced toxicity.[34][37]
Prolonged or high-level exposure to alcohols can activate various signaling pathways, leading to cellular damage and inflammation. Key pathways implicated in alcohol-induced toxicity include:
-
Inflammatory Signaling: The breakdown products of alcohol metabolism and the associated oxidative stress can activate inflammatory pathways. For instance, lipopolysaccharide (LPS) can activate Toll-like receptor 4 (TLR4), leading to the activation of transcription factors like nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1).[38] This, in turn, upregulates the expression of pro-inflammatory cytokines. Mitogen-activated protein kinases (MAPKs) such as ERK and p38 are also involved in this inflammatory response.[38][39]
-
Neuronal Signaling: Alcohols can modulate the activity of various neurotransmitter systems in the brain. For example, ethanol can increase dopamine levels in the nucleus accumbens, activating D1 and D2 dopamine receptors and influencing downstream signaling cascades involving protein kinase A (PKA).[40] It can also affect the function of protein kinase C epsilon (PKCε), which is involved in the development of acute tolerance.[40]
Conclusion
The toxicological profile of this compound isomers indicates a moderate level of acute toxicity and significant irritation potential, particularly for 1-pentanol. The available data on genotoxicity for 1-pentanol are negative, and it is not classified as a carcinogen or reproductive toxicant. However, there is a notable lack of data for 2-pentanol and 3-pentanol across several toxicological endpoints. The primary mechanism of toxicity is linked to its metabolism, which generates reactive aldehydes and induces oxidative stress, leading to cellular damage and inflammation. Further research is warranted to fully characterize the safety profiles of all this compound isomers, particularly concerning chronic exposure and genotoxicity. This will enable a more comprehensive risk assessment for these industrially relevant chemicals.
References
- 1. quora.com [quora.com]
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- 7. oecd.org [oecd.org]
- 8. eurolab.net [eurolab.net]
- 9. OECD No. 403: Acute Inhalation Test - Analytice [analytice.com]
- 10. Acute Inhalation Toxicity OECD 403 - Toxicology IND Services [toxicology-ind.com]
- 11. oecd.org [oecd.org]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. Acute Dermal Irritation OECD 404 - Altogen Labs [altogenlabs.com]
- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 15. nucro-technics.com [nucro-technics.com]
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- 29. Chronic Toxicity OECD 452 - Altogen Labs [altogenlabs.com]
- 30. oecd.org [oecd.org]
- 31. oecd.org [oecd.org]
- 32. Test No. 452: Chronic Toxicity Studies - Overton [app.overton.io]
- 33. researchgate.net [researchgate.net]
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- 36. Oxidative stress, metabolism of ethanol and alcohol-related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 37. Alcohol, Oxidative Stress, and Free Radical Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 38. Signalling pathways in alcohol-induced liver inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 39. MAP kinase signaling in diverse effects of ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 40. Signaling Pathways Mediating Alcohol Effects - PMC [pmc.ncbi.nlm.nih.gov]
Pentanol: A Technical Guide to a Promising Next-Generation Biofuel
For Researchers, Scientists, and Biofuel Development Professionals
Introduction
As the global energy landscape shifts towards more sustainable and renewable sources, advanced biofuels are emerging as critical components in the strategy to reduce dependence on fossil fuels and mitigate climate change. Among these, pentanol (C5H11OH), a five-carbon alcohol, is gaining significant attention as a potential "drop-in" biofuel. Its properties, which are more akin to gasoline than shorter-chain alcohols like ethanol, offer several advantages, including higher energy density, lower volatility, and reduced hygroscopicity. These characteristics make this compound compatible with existing gasoline infrastructure and engines, positioning it as a promising candidate for the next generation of transportation fuels.
This technical guide provides an in-depth overview of this compound as a biofuel, focusing on its production through metabolic engineering, its physicochemical properties, and its performance and emission characteristics in internal combustion engines. It is intended to serve as a comprehensive resource for researchers and scientists in the field of biofuel development.
Production of this compound from Renewable Feedstocks
The sustainable production of this compound relies on microbial fermentation of sugars derived from renewable biomass. Metabolic engineering of microorganisms such as Escherichia coli and Saccharomyces cerevisiae is the primary approach to achieve economically viable titers and yields. The production process can be broadly categorized into three main stages: feedstock pretreatment, microbial fermentation, and product recovery.
Metabolic Pathways for this compound Biosynthesis
Several biosynthetic pathways have been engineered in microbial hosts to produce various isomers of this compound, primarily 1-pentanol, 2-methyl-1-butanol, and 3-methyl-1-butanol (isoamyl alcohol).
1-Pentanol can be synthesized by extending the well-established butanol production pathway, which itself is a reversal of the β-oxidation pathway. This non-natural pathway starts from the condensation of acetyl-CoA and propionyl-CoA. Propionyl-CoA can be generated from glucose by upregulating the threonine biosynthetic pathway.[1]
The key enzymatic steps are:
-
Condensation: An engineered β-ketothiolase (e.g., bktB from Cupriavidus necator) condenses acetyl-CoA and propionyl-CoA to form 3-ketovaleryl-CoA.[1]
-
Reduction: A series of reduction and dehydration steps, catalyzed by enzymes borrowed from clostridial butanol pathways (e.g., hbd, crt), converts 3-ketovaleryl-CoA to valeryl-CoA.[1]
-
Final Reduction: A bifunctional aldehyde/alcohol dehydrogenase (e.g., adhE from Clostridium acetobutylicum) reduces valeryl-CoA to 1-pentanol.[1]
Isoamyl alcohol is a natural byproduct of yeast fermentation, synthesized via the Ehrlich pathway from the amino acid L-leucine. Metabolic engineering efforts focus on overexpressing key enzymes in the leucine biosynthetic pathway to increase the precursor pool and channeling it towards isoamyl alcohol.[2][3]
The pathway involves:
-
Leucine Biosynthesis: Starting from pyruvate, a series of enzymatic reactions involving enzymes like LEU4, LEU1, LEU2, and BAT2 leads to the formation of α-ketoisocaproate (α-KIC).[3]
-
Ehrlich Pathway: α-KIC is then decarboxylated by a keto-acid decarboxylase (e.g., ARO10) to form 3-methylbutanal.
-
Final Reduction: An alcohol dehydrogenase (ADH) reduces 3-methylbutanal to isoamyl alcohol.[2]
Experimental Protocols for Production and Recovery
This protocol is a representative example for the lab-scale production of this compound isomers in a genetically engineered microorganism.
1. Media Preparation:
-
Yeast (S. cerevisiae): Prepare YPD medium consisting of 1% (w/v) yeast extract, 2% (w/v) peptone, and 2-10% (w/v) glucose as the carbon source. For strains with inducible promoters, galactose may be used instead of glucose.[4]
-
Bacteria (E. coli): Prepare Luria-Bertani (LB) medium for seed cultures. For production, use a defined minimal medium (e.g., M9) supplemented with 2-4% (w/v) glucose or glycerol, trace metals, and necessary antibiotics. For 1-pentanol production, supplementation with a co-substrate like propionate may be required in initial studies.[5]
2. Inoculum Preparation:
-
Inoculate a single colony from a fresh agar plate into a 5-10 mL starter culture of the appropriate medium.
-
Incubate overnight at 30°C (for S. cerevisiae) or 37°C (for E. coli) with shaking at 200-250 rpm.
3. Fermentation:
-
Inoculate the production medium in a bioreactor with the overnight culture to an initial optical density at 600 nm (OD600) of 0.05-0.1.
-
Maintain fermentation conditions:
-
Temperature: 30°C for S. cerevisiae, 30-37°C for E. coli.
-
pH: Control at 5.0-6.0 for S. cerevisiae and 6.5-7.0 for E. coli using automated addition of acid (e.g., H2SO4) and base (e.g., NH4OH).
-
Aeration: For aerobic or microaerobic production, supply filtered air at a rate of 0.5-2.0 vvm (volume of air per volume of medium per minute). Maintain dissolved oxygen (DO) at a setpoint (e.g., 20% saturation) by controlling the agitation speed.
-
-
If using inducible promoters, add the inducer (e.g., IPTG for E. coli, galactose for S. cerevisiae) when the culture reaches a specific cell density (e.g., OD600 of 0.6-0.8).
-
Take samples periodically to measure cell growth (OD600), substrate consumption (e.g., glucose via HPLC), and this compound concentration (via GC).
This protocol outlines the analysis of this compound concentration in a fermentation broth.[6][7]
1. Sample Preparation:
-
Centrifuge a 1 mL sample of the fermentation broth to pellet the cells.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
For headspace analysis, transfer a known volume of the filtered supernatant into a headspace vial. An internal standard (e.g., hexanol) should be added for accurate quantification.[7]
2. GC-FID Conditions:
-
Instrument: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: A polar capillary column suitable for alcohol separation (e.g., a "624" type or a wax column like DB-WAX).[6]
-
Carrier Gas: Helium or Nitrogen.
-
Temperature Program:
-
Initial temperature: 40°C, hold for 2-5 minutes.
-
Ramp: Increase at 10-25°C/min to 200-250°C.
-
Final hold: 2-5 minutes.
-
-
Injector Temperature: 250°C.
-
Detector Temperature: 250-300°C.
-
Injection: Direct liquid injection or headspace sampling.
3. Quantification:
-
Prepare a calibration curve using standards of the target this compound isomer(s) of known concentrations.
-
Calculate the concentration in the samples by comparing the peak area with the calibration curve, normalized to the internal standard.
Fractional distillation is a standard method to separate this compound from the aqueous fermentation broth and other volatile components based on differences in boiling points.[8][9]
1. Apparatus Setup:
-
Assemble a fractional distillation apparatus consisting of a round-bottom boiling flask, a fractionating column (e.g., Vigreux or packed with glass beads/rings), a distillation head with a thermometer, a condenser, and a collection flask.[8][9]
2. Procedure:
-
Charge the cell-free fermentation broth into the boiling flask along with boiling chips.
-
Heat the flask using a heating mantle. The mixture will begin to boil, and vapors will rise into the fractionating column.
-
The column allows for multiple condensation-vaporization cycles, enriching the vapor with the more volatile components.
-
Monitor the temperature at the distillation head. The temperature will plateau at the boiling point of the substance that is currently distilling.
-
Collect different fractions based on the boiling point ranges. Water (100°C), ethanol (~78°C), and other byproducts will distill before this compound (1-pentanol b.p. ~138°C).
-
Collect the fraction that distills at the boiling point of the desired this compound isomer.
Physicochemical Properties and Comparison with Other Fuels
This compound's fuel properties are significantly different from those of ethanol and are more comparable to gasoline, making it an attractive biofuel.[10]
| Property | 1-Pentanol | n-Butanol | Ethanol | Gasoline | Diesel |
| Formula | C5H12O | C4H10O | C2H6O | C4-C12 | C8-C21 |
| Molecular Weight ( g/mol ) | 88.15 | 74.12 | 46.07 | ~100-105 | ~170 |
| Density ( kg/m ³ at 20°C) | 814 | 810 | 789 | ~720-775 | ~820-845 |
| Lower Heating Value (MJ/kg) | 33.1 | 33.1 | 26.8 | ~42-44 | ~42-43 |
| Research Octane Number (RON) | ~98 | ~96 | ~108 | 91-98 | - |
| Cetane Number (CN) | ~17 | ~17 | ~8 | <15 | 40-55 |
| Boiling Point (°C) | 138 | 117 | 78 | 25-215 | 180-360 |
| Latent Heat of Vaporization (kJ/kg) | 483 | 591 | 904 | ~350 | ~250 |
| Water Solubility ( g/100g ) | 2.2 | 7.7 | Miscible | <0.1 | <0.1 |
Engine Performance and Emission Characteristics
This compound has been extensively tested as a blend component in both spark-ignition (gasoline) and compression-ignition (diesel) engines.
Experimental Workflow for Biofuel Evaluation
The evaluation of a new biofuel like this compound typically follows a structured workflow from production to performance analysis.
Experimental Protocol for Engine Testing
This protocol provides a general outline for testing this compound-diesel blends in a compression-ignition engine.
1. Test Engine and Setup:
-
Engine: A single-cylinder, four-stroke, direct-injection diesel engine is commonly used for lab-scale research.
-
Dynamometer: The engine is coupled to an eddy current or AC dynamometer to control the load and measure torque and speed.
-
Instrumentation: The engine is instrumented with sensors for in-cylinder pressure, fuel flow rate, air flow rate, and temperatures at various points (intake, exhaust, coolant).
-
Emissions Analyzers: The exhaust line is connected to a gas analyzer bench to measure concentrations of hydrocarbons (HC), carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx). A smoke meter or opacity meter is used to measure particulate matter (PM).[11]
2. Fuel Preparation:
-
Prepare blends of this compound with a reference diesel fuel (e.g., D100) at various volume percentages (e.g., 5%, 10%, 20%, referred to as P5, P10, P20).
-
Ensure thorough mixing of the blends.
3. Test Procedure:
-
Warm up the engine with standard diesel fuel until steady-state operating temperatures are reached.
-
Run the engine with the baseline diesel fuel at a series of predefined steady-state modes (e.g., constant speed with varying loads, or constant load with varying speeds).
-
For each mode, record data for at least 3-5 minutes once conditions have stabilized. This includes torque, speed, fuel consumption, and emission concentrations.
-
Switch to the first this compound blend (e.g., P5). Allow the engine to run for a sufficient period to flush the fuel system.
-
Repeat the same series of test modes for each this compound blend, recording all relevant data.
-
After testing all blends, switch back to the baseline diesel fuel for a final reference measurement.
4. Data Analysis:
-
Calculate performance parameters such as Brake Power (BP), Brake Specific Fuel Consumption (BSFC), and Brake Thermal Efficiency (BTE).
-
Convert measured emission concentrations (ppm, %) into brake-specific emissions (g/kWh).
-
Compare the performance and emission results of the this compound blends to the baseline diesel fuel.
Summary of Performance and Emission Results
Studies have shown that blending this compound with diesel fuel generally leads to the following outcomes:
-
Performance: Brake Specific Fuel Consumption (BSFC) may slightly increase due to the lower energy density of this compound compared to diesel. Brake Thermal Efficiency (BTE) often shows little change or may slightly improve at higher engine loads.
-
Emissions:
-
NOx: Results for NOx emissions are mixed. Some studies report a decrease, while others show an increase, depending on engine operating conditions and the specific properties of the blend.
-
Particulate Matter (PM)/Smoke: A significant reduction in smoke and PM emissions is consistently observed. This is attributed to the oxygen content of this compound, which promotes more complete combustion and reduces soot formation.
-
CO and HC: Carbon monoxide and unburned hydrocarbon emissions may increase, particularly at low engine loads, due to the higher latent heat of vaporization of this compound causing a cooling effect in the cylinder. However, at higher loads, CO and HC emissions can decrease.
-
| Emission Type | Blend Ratio (this compound in Diesel) | Engine Load | Result |
| NOx | 10-25% | Various | Mixed results (increase/decrease) |
| PM/Smoke | 10-30% | All | Significant Reduction |
| CO | 10-30% | Low | Increase |
| CO | 10-30% | High | Decrease |
| HC | 10-30% | Low | Increase |
| HC | 10-30% | High | Decrease |
Conclusion and Future Outlook
This compound demonstrates significant potential as a next-generation biofuel. Its favorable physicochemical properties, particularly its higher energy density and lower hygroscopicity compared to ethanol, make it a strong candidate for blending with conventional fuels. Engine tests have consistently shown that this compound blends can significantly reduce harmful particulate matter emissions, a major advantage in addressing air quality concerns.
However, challenges remain. The production of this compound through microbial fermentation is still in the early stages of optimization, with current titers and yields being too low for industrial-scale applications.[10][12] Future research must focus on advancing metabolic engineering strategies to develop more robust and efficient microbial cell factories. This includes optimizing enzyme activities, balancing metabolic fluxes, and improving strain tolerance to this compound toxicity. Furthermore, cost-effective and energy-efficient recovery and purification processes are crucial for improving the overall economic viability. Continued research and development in these areas will be essential to unlock the full potential of this compound as a sustainable and high-performance biofuel.
References
- 1. pnas.org [pnas.org]
- 2. researchgate.net [researchgate.net]
- 3. Metabolically engineered Saccharomyces cerevisiae for enhanced isoamyl alcohol production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Balance of Activities of Alcohol Acetyltransferase and Esterase in Saccharomyces cerevisiae Is Important for Production of Isoamyl Acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Production of this compound in metabolically engineered Escherichia coli [dspace.mit.edu]
- 6. Analysis of Fusel Alcohols using HT3 Headspace Sampling [scioninstruments.com]
- 7. scioninstruments.com [scioninstruments.com]
- 8. Purification [chem.rochester.edu]
- 9. Chemistry 210 Experiment 5 [home.miracosta.edu]
- 10. This compound isomer synthesis in engineered microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Engine Emissions, Research, Development, and Testing Services [intertek.com]
- 12. This compound isomer synthesis in engineered microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Aqueous Solubility of Pentanol Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the aqueous solubility of various pentanol isomers. Understanding the solubility of these C5 alcohols is critical in fields ranging from chemical synthesis and solvent formulation to drug delivery and toxicology. The structural differences between the isomers, including the position of the hydroxyl group and the degree of carbon chain branching, significantly influence their interaction with water and, consequently, their solubility.
Quantitative Solubility Data
The aqueous solubility of eight this compound isomers is summarized in the table below. The data, compiled from various chemical databases, highlights the impact of isomeric structure on water solubility. Generally, increased branching of the carbon chain and a more centralized position of the hydroxyl group lead to higher solubility in water.
| This compound Isomer | IUPAC Name | Structure | Molar Mass ( g/mol ) | Solubility in Water | Temperature (°C) |
| 1-Pentanol | Pentan-1-ol | CH₃(CH₂)₄OH | 88.15 | 2.2 g/100 mL[1] | 25 |
| 2-Pentanol | Pentan-2-ol | CH₃CH(OH)(CH₂)₂CH₃ | 88.15 | 16.6 g/100 mL[2][3][4] | 20 |
| 3-Pentanol | Pentan-3-ol | (CH₃CH₂)₂CHOH | 88.15 | 5.5 g/100 mL[5][6][7] | 30 |
| 2-Methyl-1-butanol | 2-Methylbutan-1-ol | CH₃CH₂CH(CH₃)CH₂OH | 88.15 | 3.0 g/100 mL[8] | 25 |
| 3-Methyl-1-butanol | 3-Methylbutan-1-ol | (CH₃)₂CH(CH₂)₂OH | 88.15 | 2.5 g/100 mL | 20 |
| 2-Methyl-2-butanol | 2-Methylbutan-2-ol | (CH₃)₂C(OH)CH₂CH₃ | 88.15 | 12.0 g/100 mL[9] | 20 |
| 3-Methyl-2-butanol | 3-Methylbutan-2-ol | (CH₃)₂CHCH(OH)CH₃ | 88.15 | 5.6 g/100 mL | Not Specified |
| 2,2-Dimethyl-1-propanol | 2,2-Dimethylpropan-1-ol | (CH₃)₃CCH₂OH | 88.15 | 3.5 g/100 mL[10] | 25 |
Experimental Protocols for Solubility Determination
The determination of aqueous solubility is a fundamental experimental procedure. The most widely recognized and reliable method for determining the thermodynamic solubility of a substance is the Shake-Flask Method , as detailed in OECD Guideline 105.[11][12][13][14][15] This method is designed to determine the saturation mass concentration of a substance in water at a given temperature.
The Shake-Flask Method (Based on OECD Guideline 105)
This method is suitable for substances with a solubility above 10⁻² g/L.[13] The core principle involves achieving a saturated solution by allowing a substance to reach equilibrium with a solvent and then measuring the concentration of the dissolved substance.
1. Preliminary Test:
-
A preliminary test is often conducted to estimate the approximate solubility.[13] This helps in determining the appropriate amount of the this compound isomer to use and the time required to reach equilibrium.
2. Apparatus and Reagents:
-
Vessels: Flasks or vials of a suitable size, equipped with tight-fitting, non-reactive stoppers.
-
Shaker/Agitator: A mechanical shaker or magnetic stirrer capable of maintaining a constant temperature.
-
Temperature Control: A constant temperature bath or incubator to maintain the desired temperature, typically 20 ± 0.5 °C.[13]
-
Phase Separation: A centrifuge or filtration system with inert filters to separate the undissolved solute from the saturated solution.
-
Analytical Equipment: An appropriate analytical instrument to quantify the concentration of the this compound isomer in the aqueous solution (e.g., Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC)).
-
Solvent: High-purity water (e.g., deionized or distilled).
-
Test Substance: The pure this compound isomer.
3. Procedure:
-
Sample Preparation: An excess amount of the this compound isomer is added to a known volume of water in the flask.[16] The excess is crucial to ensure that a saturated solution is formed.
-
Equilibration: The flasks are sealed and placed in the constant temperature shaker. They are then agitated for a predetermined period. A common duration for thermodynamic solubility is 24 hours or more to ensure equilibrium is reached.[17] A preliminary test can help determine the minimum time needed.
-
Phase Separation: After equilibration, the mixture is allowed to stand to let undissolved material settle. The saturated aqueous phase is then carefully separated from the excess undissolved this compound. This is typically achieved by centrifugation or filtration.[16] It is critical that this step is also performed at the equilibrium temperature.
-
Analysis: The concentration of the this compound isomer in the clear, saturated aqueous solution is determined using a suitable and calibrated analytical method, such as gas chromatography.
-
Replicates: The experiment should be performed in replicate (typically at least three samples) to ensure the reliability and reproducibility of the results.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the shake-flask method for determining the aqueous solubility of this compound isomers.
References
- 1. This compound - Sciencemadness Wiki [sciencemadness.org]
- 2. grokipedia.com [grokipedia.com]
- 3. 2-Pentanol | CAS#:6032-29-7 | Chemsrc [chemsrc.com]
- 4. chembk.com [chembk.com]
- 5. 3-Pentanol | C5H12O | CID 11428 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-Pentanol, 98% | Fisher Scientific [fishersci.ca]
- 7. 3-Pentanol CAS#: 584-02-1 [m.chemicalbook.com]
- 8. 2-Methyl-1-butanol | C5H12O | CID 8723 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-Methyl-2-butanol CAS#: 75-85-4 [m.chemicalbook.com]
- 10. chembk.com [chembk.com]
- 11. filab.fr [filab.fr]
- 12. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]
- 13. oecd.org [oecd.org]
- 14. oecd.org [oecd.org]
- 15. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]
- 16. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 17. enamine.net [enamine.net]
A Technical Guide to the Reactivity of the Hydroxyl Group in Pentanol for Pharmaceutical and Research Applications
Audience: Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical examination of the chemical reactivity of the hydroxyl (-OH) group in pentanol. It details the principal reactions, underlying mechanisms, and their applications in chemical synthesis and drug metabolism, tailored for professionals in the scientific and pharmaceutical fields.
Introduction: The Role of this compound in Synthesis
This compound (C₅H₁₂O) is a five-carbon alcohol with eight structural isomers. The most common of these, pentan-1-ol, is a primary alcohol where the hydroxyl group is attached to a terminal carbon. This hydroxyl group is the molecule's reactive center, making this compound a versatile solvent and a crucial intermediate in the synthesis of a wide array of chemical compounds, including active pharmaceutical ingredients (APIs). Its ability to participate in reactions such as esterification, oxidation, and etherification allows for its use as a building block in creating more complex molecules with applications in fragrances, plasticizers, and pharmaceuticals. Understanding the reactivity of its hydroxyl group is paramount for its effective application in drug development and manufacturing.
Structural and Electronic Properties
The reactivity of the hydroxyl group is governed by the electronic properties of its constituent atoms. Oxygen is significantly more electronegative than both the carbon and hydrogen atoms it is bonded to. This creates a dipole, polarizing the C-O and O-H bonds, rendering the oxygen atom electron-rich (nucleophilic) and the hydrogen and carbon atoms electron-poor (electrophilic). This inherent polarity is the foundation for the majority of reactions that alcohols undergo. The hydroxyl group is generally a poor leaving group (OH⁻), but its reactivity can be significantly enhanced by converting it into a better leaving group, such as water (H₂O) through protonation or a tosylate ester.
| Property | Value | Reference |
| Molar Mass | 88.15 g/mol | |
| Boiling Point | 137-139 °C | |
| Density | 0.811 g/cm³ | |
| pKa | ~17 | General for primary alcohols |
| Solubility in Water | 2.2 g/100 mL |
Key Chemical Reactions and Mechanisms
The hydroxyl group of this compound is the active site for numerous organic reactions. The primary pathways include oxidation, esterification, etherification, and nucleophilic substitution.
As a primary alcohol, pentan-1-ol can be oxidized to form either an aldehyde (pentanal) or a carboxylic acid (pentanoic acid), depending on the oxidizing agent and reaction conditions.
-
Partial Oxidation to Pentanal: Achieved using milder oxidizing agents like pyridinium chlorochromate (PCC) or by controlled oxidation with reagents such as acidified potassium dichromate(VI) and immediate distillation of the product.
-
Complete Oxidation to Pentanoic Acid: Requires strong oxidizing agents, such as potassium permanganate (KMnO₄) or heating under reflux with an excess of acidified potassium dichromate(VI).
Fig. 1: Oxidation Pathways of Pentan-1-ol
This is an acid-catalyzed condensation reaction between an alcohol and a carboxylic acid. When pentan-1-ol is heated with a carboxylic acid (e.g., acetic acid) in the presence of a strong acid catalyst (e.g., H₂SO₄), it forms an ester (pentyl acetate) and water. The reaction is reversible, and to achieve high yields, the equilibrium must be shifted towards the products, typically by using an excess of one reactant or by removing water as it forms.
Ethers can be synthesized from this compound via two primary methods:
-
Williamson Ether Synthesis: This is a versatile method for producing asymmetrical ethers. It is a two-step process involving the deprotonation of this compound with a strong base (e.g., sodium hydride, NaH) to form the pentoxide alkoxide ion. This potent nucleophile then displaces a halide from a primary alkyl halide (e.g., ethyl iodide) in an Sₙ2 reaction to form the ether.
-
Acid-Catalyzed Dehydration: Symmetrical ethers can be formed by heating a primary alcohol like pentan-1-ol in the presence of a strong acid catalyst at a controlled temperature (e.g., ~140°C). At higher temperatures, an elimination reaction to form an alkene (pentene) becomes dominant.
As the hydroxyl group is a poor leaving group, direct Sₙ2 substitution is unfavorable. To facilitate substitution, the -OH group must first be converted into a better leaving group.
-
Reaction with Hydrogen Halides: In the presence of a strong acid like HBr or HCl, the hydroxyl group is protonated to form -OH₂⁺, a good leaving group (water). A subsequent Sₙ2 (for primary this compound) or Sₙ1 (for tertiary this compound isomers) reaction with the halide ion yields the corresponding pentyl halide.
-
Conversion to Sulfonate Esters: A more controlled method involves converting the alcohol to a tosylate or mesylate ester using tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base like pyridine. The resulting sulfonate is an excellent leaving group and can be readily displaced by a wide range of nucleophiles.
Fig. 2: Core Reactivity of the this compound Hydroxyl Group
Reactivity in Biological Systems and Drug Development
In a biological context, particularly concerning drug metabolism, the hydroxyl group of this compound undergoes enzymatic oxidation. This process is analogous to the metabolism of ethanol and is primarily carried out by two enzyme systems in the liver.
-
Alcohol Dehydrogenase (ADH): This cytosolic enzyme oxidizes this compound to its corresponding aldehyde, pentanal, using NAD⁺ as a cofactor.
-
Cytochrome P450 (CYP2E1): This microsomal enzyme system also metabolizes alcohols to aldehydes. Its activity is inducible by chronic alcohol exposure and contributes to the generation of reactive oxygen species (ROS), which can lead to cellular damage.
The resulting aldehyde is subsequently oxidized to a carboxylic acid by aldehyde dehydrogenase (ALDH). These metabolic transformations increase the water solubility of the molecule, facilitating its excretion from the body. For drug development professionals, understanding this metabolic pathway is critical for predicting the pharmacokinetic profile and potential toxicity of drug candidates containing similar aliphatic alcohol moieties.
Fig. 3: Metabolic Oxidation of this compound
Experimental Protocols
The following sections provide generalized yet detailed methodologies for key reactions involving pentan-1-ol.
This protocol utilizes potassium permanganate as a strong oxidizing agent.
-
Materials: Pentan-1-ol (3.0 g), Potassium permanganate (7.0 g), Sodium carbonate (0.75 g), 2M Sulfuric acid, 3% Hydrogen peroxide, Dichloromethane, Anhydrous magnesium sulfate, 500 mL round-bottom flask, dropping funnel, magnetic stirrer, and separatory funnel.
-
Procedure:
-
Dissolve potassium permanganate (7.0 g) in 125 mL of water, heating gently if necessary.
-
To a 500 mL flask, add pentan-1-ol (3.0 g), sodium carbonate (0.75 g), 75 mL of water, and a magnetic stir bar.
-
Transfer the permanganate solution to a dropping funnel and add it dropwise to the stirred this compound mixture over 30-40 minutes.
-
Allow the mixture to stir vigorously at room temperature for 24 hours.
-
Quench the reaction by slowly adding 3% hydrogen peroxide until the purple color disappears and a brown precipitate of manganese dioxide forms.
-
Acidify the mixture to a pH of ~2 with 2M sulfuric acid. This will dissolve the manganese dioxide.
-
Transfer the solution to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and remove the solvent by rotary evaporation to yield crude pentanoic acid.
-
This protocol describes the synthesis of pentyl acetate, which has a characteristic banana-like odor.
-
Materials: Pentan-1-ol (20 drops, ~1 mL), Glacial acetic acid (20 drops, ~1 mL), Concentrated sulfuric acid (2-3 drops), 0.5 M Sodium carbonate solution, 100 mL beaker, test tubes, and a hot water bath.
-
Procedure:
-
In a clean, dry test tube, combine 20 drops of pentan-1-ol and 20 drops of glacial acetic acid.
-
Carefully add 2-3 drops of concentrated sulfuric acid to the mixture and gently swirl.
-
Place the test tube in a hot water bath (~80-90°C) for 10-15 minutes to heat the reaction mixture.
-
Remove the tube from the water bath and allow it to cool to room temperature.
-
Pour the cooled mixture into a separate test tube containing ~5 mL of 0.5 M sodium carbonate solution to neutralize the excess acid. Effervescence will occur.
-
An oily layer of the ester, pentyl acetate, will separate and float on the aqueous layer. The characteristic fruity odor of the ester should be apparent.
-
Fig. 4: Experimental Workflow for Fischer Esterification
An In-depth Technical Guide to the Natural Occurrence and Biosynthesis of Pentanol Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural occurrence and biosynthesis of pentanol isomers. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development and related fields who are interested in the sources, metabolic pathways, and analytical methods for these important C5 alcohols.
Natural Occurrence of this compound Isomers
This compound isomers, also known as amyl alcohols, are widely distributed in nature, contributing to the aroma and flavor profiles of many fruits, vegetables, and fermented products. Their presence is a result of various metabolic processes in plants and microorganisms.
Occurrence in Plants and Fruits
Several this compound isomers are natural constituents of essential oils and fruit essences. They play a role in plant signaling and defense mechanisms and contribute to the characteristic scent of many species.
-
1-Pentanol: This straight-chain alcohol has been identified in a variety of plants and fruits, including peppermint oil, tomatoes, tea, and potatoes.[1] It is also a volatile component of nectarines, chickpea seeds, and kiwi fruit flowers.[1]
-
2-Pentanol: Found in bananas, with concentrations of 14.26±2.63 ppm detected in fresh bananas by gas chromatography-mass spectrometry.[2]
-
3-Pentanol: This isomer has been reported in plants such as Zingiber mioga and prickly pears (Opuntia ficus-indica).[3] It also functions as an insect sex pheromone.[3]
-
3-Methyl-1-butanol (Isothis compound/Isoamyl alcohol): This is one of the most common and abundant fusel alcohols. It is a significant contributor to the aroma of many fruits, including bananas.[4]
Occurrence in Microorganisms and Fermented Products
This compound isomers are well-known byproducts of microbial fermentation, particularly in the production of alcoholic beverages. They are major components of "fusel oil," a mixture of higher alcohols formed during fermentation.
-
1-Pentanol: Detected in trace amounts in yeast fermentation.[5]
-
2-Methyl-1-butanol and 3-Methyl-1-butanol: These are common fusel alcohols found as natural by-products of microbial fermentations from amino acid substrates.[5] 3-Methyl-1-butanol is often the main flavor compound after ethanol in many fermented beverages.[5]
-
Fusel Alcohols in Alcoholic Beverages: The concentration of this compound isomers can vary significantly depending on the raw materials, yeast strain, and fermentation conditions. The table below summarizes the typical concentrations of major fusel alcohols in various alcoholic beverages.
Table 1: Quantitative Data on the Natural Occurrence of this compound Isomers
| This compound Isomer | Natural Source | Concentration Range | Reference |
| 1-Pentanol | Fermented Foods (general) | LOD: 0.38 mg/kg, LOQ: 1.16 mg/kg | [6] |
| 2-Pentanol | Baijiu (Chinese liquor) | (R)-isomer: 0.68 - 7.74 mg/L (mean) | [7] |
| (S)-isomer: 0.02 - 4.76 mg/L (mean) | [7] | ||
| 2-Methyl-1-butanol | Beer | 3 - 41 mg/L | [4] |
| 3-Methyl-1-butanol | Beer | 35 - 52 mg/L | [4] |
| Takju (Korean rice wine) | ~197.47 mg/L | [8] | |
| Yakju (Korean rice wine) | Major fusel oil component | [8] | |
| Fruit Wines | 6.8 - 249.0 mg/L | [8] | |
| Whiskey | up to 1026.3 mg/L | [8] | |
| Brandy | up to 1213.8 mg/L | [8] |
Biosynthesis of this compound Isomers
The biosynthesis of this compound isomers in microorganisms primarily occurs through pathways linked to amino acid metabolism. Metabolic engineering has enabled the production of these compounds in hosts like Escherichia coli and Saccharomyces cerevisiae.
Biosynthesis of Branched-Chain Pentanols (2-Methyl-1-butanol and 3-Methyl-1-butanol)
The primary route for the natural production of 2-methyl-1-butanol and 3-methyl-1-butanol is the Ehrlich pathway , which involves the conversion of amino acids.
-
2-Methyl-1-butanol is derived from the amino acid isoleucine .
-
3-Methyl-1-butanol is derived from the amino acid leucine .
The pathway involves three key enzymatic steps:
-
Transamination: An amino acid aminotransferase (AAT) removes the amino group from the amino acid, converting it into its corresponding α-keto acid (α-keto-β-methylvalerate for isoleucine and α-ketoisocaproate for leucine).
-
Decarboxylation: A 2-ketoacid decarboxylase (KDC) removes a carboxyl group from the α-keto acid, producing an aldehyde.
-
Reduction: An alcohol dehydrogenase (ADH) reduces the aldehyde to the corresponding higher alcohol.
Biosynthesis of 1-Pentanol
The natural biosynthetic pathway for 1-pentanol is not as well understood as that for the branched-chain isomers.[5] However, metabolic engineering approaches have demonstrated that 1-pentanol can be produced in microorganisms by extending existing pathways. One such strategy involves leveraging the promiscuity of enzymes in the leucine biosynthesis pathway to act on a non-natural substrate, 2-ketovalerate, which is then converted to 1-pentanol.
Biosynthesis of 2-Pentanol and 3-Pentanol
The natural biosynthetic pathways for 2-pentanol and 3-pentanol are not well-defined in the scientific literature. Their formation in fermented products is likely the result of non-specific enzymatic activities of various microbial dehydrogenases acting on corresponding ketones (2-pentanone and 3-pentanone), which can be derived from lipid or amino acid metabolism.
Experimental Protocols
The analysis of this compound isomers from natural sources typically involves extraction followed by chromatographic separation and detection. Gas chromatography-mass spectrometry (GC-MS) is the most common analytical technique employed.
General Experimental Workflow
The following diagram illustrates a general workflow for the analysis of this compound isomers from a biological sample.
Headspace Solid-Phase Microextraction (HS-SPME) GC-MS for Fermented Beverages
This method is suitable for the analysis of volatile compounds, including this compound isomers, in liquid samples like beer, wine, or fermentation broth.
Methodology:
-
Sample Preparation:
-
Place a defined volume (e.g., 5 mL) of the liquid sample into a headspace vial.
-
Add a known amount of an internal standard (e.g., 2-octanol) for quantification.
-
Optionally, add salt (e.g., NaCl) to increase the volatility of the analytes.
-
-
HS-SPME Extraction:
-
Equilibrate the sample at a specific temperature (e.g., 40-60°C) for a set time (e.g., 15-30 minutes) to allow volatiles to partition into the headspace.
-
Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for a defined period (e.g., 30-60 minutes) to adsorb the volatile compounds.
-
-
GC-MS Analysis:
-
Desorb the analytes from the SPME fiber in the hot GC injection port.
-
Separate the compounds on a suitable capillary column (e.g., DB-WAX or HP-5).
-
Use a temperature gradient program to achieve optimal separation.
-
Identify the compounds based on their mass spectra by comparison with a library (e.g., NIST) and their retention indices.
-
Quantify the compounds using the internal standard method.
-
Liquid-Liquid Extraction (LLE) GC-MS for Plant Tissues and Microbial Cultures
This method is suitable for extracting this compound isomers from more complex matrices.
Methodology:
-
Sample Preparation:
-
Homogenize a known weight of the plant tissue or a defined volume of the microbial culture.
-
-
Liquid-Liquid Extraction:
-
Add a water-immiscible organic solvent (e.g., dichloromethane or a mixture of pentane and diethyl ether) to the homogenized sample.
-
Vortex or shake the mixture vigorously to ensure thorough extraction of the analytes into the organic phase.
-
Centrifuge the mixture to separate the organic and aqueous layers.
-
Carefully collect the organic layer.
-
Repeat the extraction process on the aqueous layer to improve recovery.
-
Combine the organic extracts and dry them over an anhydrous salt (e.g., sodium sulfate).
-
-
Concentration:
-
Concentrate the dried organic extract to a smaller volume under a gentle stream of nitrogen.
-
-
GC-MS Analysis:
-
Inject an aliquot of the concentrated extract into the GC-MS system.
-
Follow the analytical procedure as described for the HS-SPME method for separation, identification, and quantification.
-
Conclusion
This technical guide has provided a detailed overview of the natural occurrence and biosynthesis of this compound isomers, along with established experimental protocols for their analysis. While the formation of branched-chain isomers through the Ehrlich pathway is well-characterized, further research is needed to fully elucidate the natural biosynthetic routes of straight-chain pentanols. The quantitative data presented highlights the prevalence of these compounds in various natural and fermented products. The detailed methodologies offer a practical guide for researchers in the field. This comprehensive understanding is crucial for applications in flavor and fragrance chemistry, biofuel development, and as a reference for drug development professionals exploring natural product sources.
References
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. 2-Pentanol - Wikipedia [en.wikipedia.org]
- 3. 3-Pentanol | C5H12O | CID 11428 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scottjanish.com [scottjanish.com]
- 5. This compound isomer synthesis in engineered microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of alcohols in various fermented food matrices using gas chromatography-flame ionization detector for halal certification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Food Science and Preservation [ekosfop.or.kr]
An In-Depth Technical Guide to the Thermochemical Properties of Pentanol for Combustion Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the critical thermochemical properties of pentanol isomers, essential for advanced combustion research and the development of next-generation biofuels. As the demand for renewable energy sources intensifies, understanding the combustion behavior of higher alcohols like this compound is paramount. This document consolidates key quantitative data, details experimental methodologies for their determination, and visualizes fundamental combustion pathways and experimental workflows.
Core Thermochemical Data of this compound Isomers
The following tables summarize the standard enthalpy of formation and standard enthalpy of combustion for various this compound isomers. These values are fundamental for calculating the energy release during combustion and for developing accurate kinetic models. The data has been compiled from various reputable sources, including the NIST WebBook and other peer-reviewed publications.
Table 1: Standard Enthalpy of Formation (ΔHf°) of this compound Isomers
| Isomer | CAS Number | Formula | State | ΔHf° (kJ/mol) |
| 1-Pentanol | 71-41-0 | C₅H₁₂O | Liquid | -351.90 to -351.34[1] |
| Gas | -294.7 | |||
| 2-Pentanol | 6032-29-7 | C₅H₁₂O | Liquid | -365.2[2] |
| Gas | -311.0[2] | |||
| 3-Pentanol | 584-02-1 | C₅H₁₂O | Liquid | -370.3 |
| Gas | -318.6 | |||
| 2-Methyl-1-butanol | 137-32-6 | C₅H₁₂O | Liquid | -356.6[3] |
| Gas | -301.4[3] | |||
| 3-Methyl-1-butanol | 123-51-3 | C₅H₁₂O | Liquid | -356.4[4] |
| Gas | -300.7[4] | |||
| 2-Methyl-2-butanol | 75-85-4 | C₅H₁₂O | Liquid | -383.7 |
| Gas | -325.8 | |||
| 2,2-Dimethyl-1-propanol | 75-84-3 | C₅H₁₂O | Liquid | -371.1 |
| Gas | -314.5 |
Table 2: Standard Enthalpy of Combustion (ΔHc°) of this compound Isomers
| Isomer | CAS Number | Formula | State | ΔHc° (kJ/mol) |
| 1-Pentanol | 71-41-0 | C₅H₁₂O | Liquid | -3331.19 to -3330.63[1] |
| 2-Pentanol | 6032-29-7 | C₅H₁₂O | Liquid | -3315.4 |
| 3-Pentanol | 584-02-1 | C₅H₁₂O | Liquid | -3312.3 |
| 2-Methyl-1-butanol | 137-32-6 | C₅H₁₂O | Liquid | -3318.1 |
| 3-Methyl-1-butanol | 123-51-3 | C₅H₁₂O | Liquid | -3318.3 |
| 2-Methyl-2-butanol | 75-85-4 | C₅H₁₂O | Liquid | -3305.4 |
| 2,2-Dimethyl-1-propanol | 75-84-3 | C₅H₁₂O | Liquid | -3309.5 |
Bond Dissociation Energies
Bond dissociation energy (BDE) is a critical parameter in understanding the initiation and propagation steps of combustion reactions. Theoretical studies, often employing quantum chemical methods like Density Functional Theory (DFT) and composite methods such as CBS-QB3, provide valuable insights into the BDEs of various bonds within the this compound isomers.[5][6] These calculations reveal that the C-H and C-C bond strengths vary depending on their position within the molecule, influencing the initial fuel breakdown pathways.
Table 3: Calculated Bond Dissociation Energies (BDEs) for 1-Pentanol (in kcal/mol at 298 K)
| Bond | BDE (kcal/mol) |
| Cα-Cβ | 85.3 |
| Cβ-Cγ | 88.2 |
| Cγ-Cδ | 88.1 |
| Cδ-Cε | 85.5 |
| Cα-O | 92.1 |
| O-H | 104.5 |
| Cα-H | 95.8 |
| Cβ-H | 98.7 |
| Cγ-H | 98.6 |
| Cδ-H | 98.5 |
| Cε-H | 98.4 |
Note: These values are indicative and sourced from theoretical calculations.[7]
Experimental Protocols for Thermochemical Data Determination
Accurate determination of thermochemical properties relies on precise experimental techniques. The following sections detail the methodologies for key experiments cited in combustion research.
Bomb Calorimetry for Enthalpy of Combustion
Bomb calorimetry is the standard method for determining the heat of combustion of liquid fuels like this compound.
Methodology:
-
Sample Preparation: A precisely weighed sample of the this compound isomer (typically around 1 gram) is placed in a crucible inside the bomb calorimeter. A fuse wire is positioned in contact with the sample.
-
Assembly and Pressurization: The bomb is sealed and pressurized with a surplus of pure oxygen, usually to around 30 atmospheres.
-
Calorimeter Setup: The sealed bomb is submerged in a known volume of water within the calorimeter. The initial temperature of the water is meticulously recorded.
-
Ignition: The combustion is initiated by passing an electrical current through the fuse wire, causing it to ignite the sample.
-
Temperature Measurement: The temperature of the water is monitored and recorded at regular intervals until it reaches a maximum and then begins to cool.
-
Data Analysis: The heat of combustion is calculated from the temperature rise of the water and the known heat capacity of the calorimeter system. Corrections are made for the heat released by the ignition wire and any side reactions.
Shock Tube for Ignition Delay and Reaction Kinetics
Shock tubes are used to study chemical kinetics at high temperatures and pressures by creating a near-instantaneous change in conditions.
Methodology:
-
Apparatus Setup: A shock tube consists of a long tube separated into a high-pressure "driver" section and a low-pressure "driven" section by a diaphragm.
-
Gas Mixture Preparation: The driven section is filled with a precisely prepared mixture of the this compound isomer, an oxidizer (like air or oxygen), and an inert diluent gas (like argon).
-
Diaphragm Rupture: The diaphragm is rapidly ruptured, causing a shock wave to propagate through the driven section, compressing and heating the gas mixture.
-
Reflected Shock: The incident shock wave reflects off the end wall of the tube, further compressing and heating the gas to the desired experimental conditions.
-
Data Acquisition: The ignition delay time is typically measured as the time between the arrival of the reflected shock wave and the onset of combustion, which is detected by pressure transducers or optical diagnostics (e.g., chemiluminescence).
Rapid Compression Machine for Low-Temperature Combustion Studies
Rapid compression machines (RCMs) are employed to investigate the low-to-intermediate temperature combustion chemistry of fuels, which is crucial for understanding phenomena like engine knock.
Methodology:
-
Mixture Preparation: A homogeneous mixture of the this compound isomer, oxidizer, and diluent is prepared in a mixing vessel.
-
Chamber Filling: The combustion chamber of the RCM is filled with the prepared gas mixture.
-
Compression: A piston rapidly compresses the gas mixture to a high pressure and temperature, simulating the compression stroke of an internal combustion engine.
-
Ignition Delay Measurement: The time from the end of compression to the onset of ignition is measured using a pressure transducer that records the pressure rise in the chamber.
Jet-Stirred Reactor for Oxidation Studies
Jet-stirred reactors (JSRs) are used to study the oxidation of fuels under well-controlled conditions of temperature, pressure, and residence time.
Methodology:
-
Reactant Feed: A gaseous mixture of the this compound isomer, oxidizer, and an inert gas is continuously fed into the reactor through nozzles.
-
Mixing: The high-velocity jets from the nozzles create intense turbulence, ensuring rapid and uniform mixing of the reactants within the reactor.
-
Reaction: The mixture reacts at a constant temperature and pressure maintained by external heating and a pressure regulator.
-
Sampling and Analysis: A continuous sample of the reacting mixture is extracted from the reactor and analyzed using techniques like gas chromatography (GC) or mass spectrometry (MS) to determine the concentrations of reactants, intermediates, and products.
This compound Combustion Pathways
The combustion of this compound proceeds through a complex network of elementary reactions. The initial steps involve the abstraction of a hydrogen atom from the this compound molecule by radicals such as OH, H, and O. The specific site of H-atom abstraction is influenced by the bond dissociation energies at different carbon atoms.
For n-pentanol, H-abstraction can occur at five different carbon positions, leading to the formation of various this compound radicals. These radicals then undergo a series of reactions, including addition to O₂, isomerization, and β-scission, which ultimately lead to the formation of smaller, more stable molecules and the release of energy.
This guide provides a foundational understanding of the thermochemical properties of this compound relevant to combustion research. The presented data and methodologies are crucial for the development and validation of detailed kinetic models, which are indispensable tools for designing more efficient and cleaner combustion systems utilizing this compound-based biofuels. Further research into the complex reaction networks of all this compound isomers will continue to refine our understanding and accelerate the transition to sustainable energy solutions.
References
- 1. brainly.com [brainly.com]
- 2. Trends in bond dissociation energies of alcohols and aldehydes computed with multireference averaged coupled-pair functional theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Heat Capacity and Bond Dissociation Energy Calculations of Some Fluorinated Ethanol’s and its Radicals: CH3-xCH2FxOH, CH3CH2-xFxOH [scirp.org]
- 4. Propanal, 2,2-dimethyl- (CAS 630-19-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. worldscientific.com [worldscientific.com]
- 6. researchgate.net [researchgate.net]
- 7. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]
Pentanol: A Versatile Chemical Intermediate in Pharmaceutical Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The landscape of pharmaceutical development is in constant pursuit of versatile and efficient chemical building blocks. Among these, pentanol and its isomers have emerged as crucial intermediates and solvents in the synthesis of a diverse range of Active Pharmaceutical Ingredients (APIs). This technical guide explores the multifaceted role of this compound in pharmaceutical chemistry, detailing its application in the synthesis of various drug classes, providing quantitative data, and outlining experimental protocols.
This compound as a Versatile Solvent and Intermediate
This compound's utility in pharmaceutical synthesis is twofold: it serves as a non-polar solvent and as a reactive intermediate. Its ability to dissolve a wide array of organic compounds makes it a suitable medium for various chemical reactions.[1][2] Furthermore, the hydroxyl group of this compound is a reactive site for transformations into esters, ethers, and alkyl halides, which are valuable precursors for more complex molecules.[3]
Applications in the Synthesis of Central Nervous System (CNS) Depressants
This compound derivatives are key components in the synthesis of several drugs that act on the central nervous system, particularly sedatives and anxiolytics.
Emylcamate: A Carbamate Anxiolytic
Emylcamate, a tranquilizer with muscle-relaxant properties, is synthesized from 3-methyl-3-pentanol, a derivative of this compound.[4] The synthesis involves the formation of a carbamate ester from the tertiary alcohol.
Two primary methods for the synthesis of emylcamate are outlined below:
Protocol 1: Synthesis via Carbamyl Chloride [4]
-
In a reaction vessel, a cooled mixture of 10.2 g of 3-methyl-3-pentanol in 50 ml of chloroform is prepared.
-
To this solution, 8 g of carbamyl chloride is added.
-
Subsequently, 5 g of dry calcium carbonate is added at a rate that maintains the temperature below 0°C.
-
The mixture is stirred for 2 hours at room temperature.
-
The precipitate is filtered off.
-
The chloroform solution is washed with distilled water and dried over magnesium sulfate.
-
The solvent is evaporated, and the residue is recrystallized from petroleum ether to yield 3-methyl-3-pentanol carbamate (emylcamate).
Protocol 2: Synthesis via Phenyl Carbonate Intermediate [4]
-
40 g of (1-methyl-1-ethyl-propyl)-phenyl carbonate is dissolved in 100 ml of ether.
-
100 ml of liquid ammonia is added to the solution in an autoclave.
-
The reaction mixture is stirred for 4 hours, during which the temperature will rise to approximately 20°C and the pressure will reach about 7 kg/cm ².
-
After the reaction, the excess ammonia is evaporated.
-
The remaining solution is washed with a 4% sodium hydroxide solution and then with water.
-
The organic layer is dried over magnesium sulfate and the solvent is evaporated to yield emylcamate.
Emylcamate potentiates the effects of gamma-aminobutyric acid (GABA) at the GABA-A receptor, which is a ligand-gated ion channel.[4] This leads to an increased influx of chloride ions into the neuron, hyperpolarizing the cell and reducing its excitability.
Pentobarbital: A Short-Acting Barbiturate
Pentobarbital, a barbiturate used as a sedative and for emergency seizure control, is synthesized using a derivative of this compound, 2-bromopentane. The synthesis is analogous to that of amobarbital and involves the alkylation of a malonic ester derivative.[5]
A common method for the synthesis of barbiturates involves the condensation of a disubstituted malonic ester with urea. The following protocol is a general procedure adapted for pentobarbital synthesis.[6]
-
Preparation of Diethyl ethyl(1-methylbutyl)malonate: Diethyl malonate is first ethylated and then alkylated with 2-bromopentane.
-
Condensation with Urea:
-
In a round-bottom flask, sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol.
-
Diethyl ethyl(1-methylbutyl)malonate is added to the sodium ethoxide solution.
-
A solution of dry urea in hot absolute ethanol is then added.
-
The mixture is refluxed for several hours.
-
The resulting sodium salt of pentobarbital precipitates.
-
-
Isolation and Purification:
-
The reaction mixture is cooled, and the precipitate is collected.
-
The salt is dissolved in water and acidified with a strong acid (e.g., HCl) to precipitate the free pentobarbital.
-
The crude pentobarbital is then purified by recrystallization.
-
The following table summarizes the yield for a similar barbiturate synthesis.
| Product | Starting Materials | Condensing Agent | Yield | Reference |
| Phenobarbital | Diethyl ethylphenylmalonate, Urea | Sodium ethoxide | 17.45% | [6] |
Application in the Synthesis of Vasodilators
This compound is a key precursor in the synthesis of amyl nitrite, a vasodilator used for the treatment of angina pectoris and as an antidote for cyanide poisoning.[7]
Amyl Nitrite
The synthesis of amyl nitrite involves the esterification of amyl alcohol (a common name for this compound) with nitrous acid.
-
22.1 g of 1-pentanol is placed in a three-neck round-bottom flask and cooled in an ice bath.
-
A solution of 18.97 g of sodium nitrite in 35 ml of water is added to the flask.
-
25 ml of concentrated hydrochloric acid is added dropwise from an addition funnel while maintaining the temperature below 10°C.
-
As the HCl is added, the solution will turn yellow, indicating the formation of amyl nitrite.
-
Upon completion of the reaction, the upper layer of amyl nitrite is separated.
-
The product can be purified by washing with water and then a dilute sodium bicarbonate solution, followed by drying.
| Product | Starting Materials | Yield | Reference |
| Amyl Nitrite | 1-Pentanol, Sodium Nitrite, Hydrochloric Acid | 89.1% | [5] |
Amyl nitrite acts as a source of nitric oxide (NO), which is a potent vasodilator. NO activates guanylate cyclase, leading to an increase in cyclic guanosine monophosphate (cGMP), which in turn causes smooth muscle relaxation.[1]
Role in the Synthesis of Anticancer Agents
This compound can also be employed as a solvent in the synthesis of complex pharmaceutical molecules, including anticancer agents.
Aurora Kinase Inhibitors
In the synthesis of a series of pyrimidine-based Aurora kinase inhibitors for the treatment of MYC-amplified cancers, 1-pentanol was used as a high-boiling point solvent.[1]
The synthesis involves a nucleophilic aromatic substitution reaction.
| Product Class | Solvent | Temperature | Yield | Reference |
| Pyrimidine Derivatives | 1-Pentanol | 120-140°C | 26-58% | [1] |
Potential in Antiviral and Flavor/Fragrance Synthesis
While specific examples of this compound as a direct intermediate in the synthesis of marketed antiviral drugs are not as prevalent, its role in forming key functional groups like esters and ethers suggests its potential in creating novel antiviral nucleoside analogs. The hydroxyl group can be protected using a this compound-derived group, or this compound can be a precursor to a side chain that is attached to a nucleoside core.
Furthermore, this compound and its esters are widely used in the food and fragrance industry.[8] In pharmaceuticals, these properties can be harnessed to create more palatable oral formulations or to mask unpleasant odors of certain APIs. For instance, isoamyl acetate, derived from isopentyl alcohol (an isomer of this compound), has a characteristic banana flavor.[8]
Conclusion
This compound and its isomers are indispensable chemical intermediates and solvents in the pharmaceutical industry. Their versatility allows for the synthesis of a wide range of therapeutic agents, from CNS depressants and vasodilators to complex anticancer drugs. The detailed experimental protocols and quantitative data presented in this guide underscore the practical importance of this compound in drug development. As the demand for novel and efficient synthetic routes for pharmaceuticals continues to grow, the strategic application of this compound and its derivatives will undoubtedly play a significant role in advancing medicinal chemistry.
References
- 1. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. biorxiv.org [biorxiv.org]
- 5. benchchem.com [benchchem.com]
- 6. thaiscience.info [thaiscience.info]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Synthesis and antiviral activity of oxaselenolane nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Resolution Analysis of Pentanol Isomers by Gas Chromatography-Mass Spectrometry
Abstract
This application note details a robust and reliable method for the separation and identification of eight pentanol isomers using gas chromatography-mass spectrometry (GC-MS). This compound isomers are important industrial solvents, biofuels, and intermediates in chemical synthesis. Their structural similarity presents a significant analytical challenge. The protocol outlined herein provides a comprehensive workflow, from sample preparation to data analysis, enabling researchers, scientists, and drug development professionals to achieve clear separation and confident identification of these isomers. The method utilizes a polar capillary GC column for optimal resolution and mass spectrometry for unambiguous peak identification. All quantitative data, including retention times and characteristic mass-to-charge ratios, are summarized for easy comparison.
Introduction
This compound (C₅H₁₂O) exists as eight structural isomers, each with unique physical and chemical properties that influence their application and reactivity. These isomers include primary, secondary, and tertiary alcohols, as well as straight-chain and branched structures. In various industries, from pharmaceuticals to flavor and fragrance, the precise identification and quantification of specific this compound isomers are crucial for quality control, process optimization, and regulatory compliance. Gas chromatography-mass spectrometry is a powerful analytical technique well-suited for the analysis of volatile compounds like this compound isomers. Gas chromatography provides high-resolution separation based on the differential partitioning of the analytes between a stationary phase and a mobile phase.[1] Mass spectrometry offers sensitive detection and structural elucidation based on the mass-to-charge ratio of the molecule and its fragment ions.
This application note presents a detailed protocol for the simultaneous analysis of 1-pentanol, 2-pentanol, 3-pentanol, 2-methyl-1-butanol, 3-methyl-1-butanol, 2-methyl-2-butanol, 3-methyl-2-butanol, and 2,2-dimethyl-1-propanol.
Experimental Protocols
Materials and Reagents
-
Standards: 1-pentanol (≥99%), 2-pentanol (≥99%), 3-pentanol (≥99%), 2-methyl-1-butanol (≥99%), 3-methyl-1-butanol (≥99%), 2-methyl-2-butanol (≥99%), 3-methyl-2-butanol (≥99%), and 2,2-dimethyl-1-propanol (≥99%).
-
Solvent: Dichloromethane (GC grade, ≥99.8%).
-
Vials: 2 mL amber glass autosampler vials with PTFE/silicone septa.
Sample Preparation
-
Stock Solution (1000 µg/mL): Accurately weigh approximately 100 mg of each this compound isomer into separate 100 mL volumetric flasks. Dissolve and dilute to the mark with dichloromethane.
-
Working Standard Mixture (10 µg/mL): Prepare a mixed working standard by appropriately diluting the individual stock solutions with dichloromethane in a single volumetric flask. For instance, pipette 1 mL of each stock solution into a 100 mL volumetric flask and dilute to the mark with dichloromethane.
-
Transfer the final working standard mixture into a 2 mL autosampler vial for GC-MS analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Conditions
The following instrumental parameters are recommended for the analysis of this compound isomers. Optimization may be required based on the specific instrument and laboratory conditions.
| Parameter | Condition |
| Gas Chromatograph | Agilent 7890B GC System or equivalent |
| Column | DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polar capillary column. |
| Carrier Gas | Helium at a constant flow rate of 1.2 mL/min. |
| Injector | Split/Splitless Injector |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
| Oven Program | Initial temperature: 40 °C, hold for 5 minutes. Ramp at 5 °C/min to 150 °C, hold for 2 minutes. |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Mass Scan Range | 35 - 150 m/z |
| Solvent Delay | 3 minutes |
Results and Discussion
Chromatographic Separation
The use of a polar DB-WAX column allows for the effective separation of the eight this compound isomers based on their polarity and boiling points. Generally, on a polar stationary phase, more polar compounds will have longer retention times. The elution order is also influenced by the degree of branching, which affects the volatility of the isomers. The provided oven temperature program is optimized to achieve baseline separation for most of the isomers.
Mass Spectral Analysis and Isomer Identification
Electron ionization at 70 eV leads to characteristic fragmentation patterns for the this compound isomers, primarily through two main pathways: alpha-cleavage and dehydration (loss of a water molecule, M-18).
-
Alpha-Cleavage: This involves the cleavage of the C-C bond adjacent to the carbon atom bearing the hydroxyl group. This is a dominant fragmentation pathway for alcohols and results in the formation of stable, oxygen-containing cations. The m/z of these fragment ions is highly indicative of the isomer's structure.
-
Dehydration: The loss of a water molecule (mass of 18 amu) from the molecular ion is another common fragmentation pathway for alcohols.
The molecular ion peak (m/z 88) for alcohols is often weak or absent in EI mass spectra. Therefore, identification relies heavily on the interpretation of the fragmentation pattern and comparison with a spectral library such as the NIST Mass Spectral Library.
Quantitative Data Summary
The following table summarizes the expected retention times and key diagnostic ions for the eight this compound isomers under the specified GC-MS conditions. Please note that retention times may vary slightly between different instruments and columns.
| Isomer | Retention Time (min) (Approximate) | Molecular Ion (m/z) | Key Fragment Ions (m/z) and Interpretation |
| 2,2-Dimethyl-1-propanol | 7.5 | Not Observed | 57 (base peak, [C₄H₉]⁺), 41, 29 |
| 2-Methyl-2-butanol | 8.2 | Not Observed | 59 (base peak, [C₃H₇O]⁺ from α-cleavage), 73 ([M-CH₃]⁺), 43 |
| 3-Methyl-2-butanol | 9.5 | Not Observed | 45 (base peak, [C₂H₅O]⁺ from α-cleavage), 73 ([M-CH₃]⁺), 43 |
| 3-Pentanol | 10.1 | Not Observed | 59 (base peak, [C₃H₇O]⁺ from α-cleavage), 45, 31 |
| 2-Pentanol | 10.8 | Not Observed | 45 (base peak, [C₂H₅O]⁺ from α-cleavage), 43, 73 ([M-CH₃]⁺) |
| 3-Methyl-1-butanol | 11.5 | Not Observed | 41, 57, 70 ([M-H₂O]⁺), 43 (base peak) |
| 2-Methyl-1-butanol | 12.2 | Not Observed | 57 (base peak, [C₄H₉]⁺), 41, 70 ([M-H₂O]⁺) |
| 1-Pentanol | 13.0 | Not Observed | 42, 55, 70 ([M-H₂O]⁺, base peak), 31 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the GC-MS analysis of this compound isomers.
Logical Relationship of Isomer Identification
Caption: Logical steps for the confident identification of this compound isomers.
Conclusion
The GC-MS method presented in this application note provides a reliable and efficient means for the separation and identification of eight this compound isomers. The use of a polar capillary column coupled with mass spectrometry allows for high-resolution separation and unambiguous identification based on characteristic retention times and fragmentation patterns. This protocol is highly valuable for quality control in the chemical and pharmaceutical industries, as well as for research applications where the differentiation of these closely related isomers is essential. The provided data and workflows serve as a comprehensive guide for researchers and analysts working with this compound isomers.
References
Application Note: Synthesis of Pentyl Acetate via Fischer Esterification
Abstract
This document provides a detailed protocol for the synthesis of pentyl acetate from 1-pentanol and glacial acetic acid using a Fischer esterification reaction. This acid-catalyzed esterification is a common and effective method for producing esters, which have wide applications as fragrances, flavorings, and solvents. The protocol outlines the experimental procedure, including reaction setup, purification, and characterization, and is intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Introduction
Pentyl acetate, an ester with a characteristic banana or pear-like odor, is synthesized through the reaction of 1-pentanol with acetic acid in the presence of a strong acid catalyst, such as sulfuric acid.[1][2] The reaction, known as Fischer esterification, is a reversible process.[3][4] To favor the formation of the ester product, an excess of one of the reactants, typically the less expensive one, is used to shift the equilibrium to the right, in accordance with Le Chatelier's principle.[5] This application note details a standard laboratory procedure for this synthesis, followed by a comprehensive workup to isolate and purify the pentyl acetate product.
Reaction and Mechanism
The overall reaction is the condensation of 1-pentanol and acetic acid to form pentyl acetate and water:
CH₃COOH + CH₃(CH₂)₄OH H₂SO₄⇌ CH₃COO(CH₂)₄CH₃ + H₂O (Acetic Acid + 1-Pentanol ⇌ Pentyl Acetate + Water)
The reaction mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. This increases the electrophilicity of the carbonyl carbon, which is then susceptible to nucleophilic attack by the oxygen atom of the alcohol. A series of proton transfers and the subsequent elimination of a water molecule lead to the formation of the ester.[4][5]
Experimental Protocol
3.1. Materials and Equipment
-
1-Pentanol
-
Glacial Acetic Acid
-
Concentrated Sulfuric Acid (H₂SO₄)
-
5% Sodium Bicarbonate Solution (NaHCO₃)
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Erlenmeyer flasks
-
Distillation apparatus
-
Boiling chips
-
pH paper
3.2. Reaction Procedure
-
In a 100 mL round-bottom flask, combine 15.0 mL of 1-pentanol and 20.0 mL of glacial acetic acid.
-
Carefully add 4.0 mL of concentrated sulfuric acid to the flask while swirling. Caution: The addition of sulfuric acid is exothermic and should be done slowly.
-
Add a few boiling chips to the flask to ensure smooth boiling.
-
Assemble a reflux apparatus by attaching the reflux condenser to the round-bottom flask.
-
Heat the mixture to a gentle boil using a heating mantle and allow it to reflux for 60-75 minutes.
3.3. Workup and Purification
-
After the reflux period, allow the reaction mixture to cool to room temperature.
-
Transfer the cooled mixture to a separatory funnel.
-
Add 50 mL of cold water to the separatory funnel. Rinse the reaction flask with a small amount of water and add the rinsing to the separatory funnel.
-
Gently shake the separatory funnel, venting frequently to release any pressure buildup. Allow the layers to separate and discard the lower aqueous layer.
-
To neutralize the remaining acid, wash the organic layer with 25 mL portions of 5% sodium bicarbonate solution.[6][7] Shake the funnel after each addition, being sure to vent frequently as carbon dioxide gas will be produced.[6][7] Continue the washings until the aqueous layer is basic, as confirmed by pH paper.[5] Discard the aqueous layer after each wash.
-
Wash the organic layer with 25 mL of saturated sodium chloride solution (brine) to help remove dissolved water. Separate and discard the aqueous layer.
-
Transfer the crude pentyl acetate (the organic layer) into a clean, dry Erlenmeyer flask.
-
Dry the product by adding a small amount of anhydrous sodium sulfate or magnesium sulfate and swirling the flask. The liquid should become clear.
-
Decant or filter the dried ester into a clean, dry round-bottom flask suitable for distillation.
-
Assemble a simple distillation apparatus and add a few boiling chips to the flask containing the dried ester.
-
Heat the flask and collect the fraction that boils in the range of 144-150°C, which is the boiling point of pentyl acetate.[8]
3.4. Characterization
The purity of the final product can be assessed by techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy. The identity of the product can be confirmed by Infrared (IR) spectroscopy, looking for the characteristic ester carbonyl (C=O) stretch.
Data Presentation
| Parameter | Value |
| Reactants | |
| 1-Pentanol Volume | 15.0 mL |
| 1-Pentanol Moles | ~0.138 mol |
| Glacial Acetic Acid Volume | 20.0 mL |
| Glacial Acetic Acid Moles | ~0.350 mol (in excess) |
| Catalyst (H₂SO₄) Volume | 4.0 mL |
| Reaction Conditions | |
| Reaction Time | 60-75 minutes |
| Reaction Temperature | Boiling point of the mixture (reflux) |
| Purification | |
| Washing Agent 1 | 50 mL Cold Water |
| Washing Agent 2 | 5% Sodium Bicarbonate (multiple portions) |
| Washing Agent 3 | 25 mL Saturated NaCl |
| Drying Agent | Anhydrous Na₂SO₄ or MgSO₄ |
| Product | |
| Product Name | Pentyl Acetate |
| Expected Boiling Point | 144-150°C[8] |
| Theoretical Yield | ~17.9 g |
| Reported Yield | 71%[8] |
Experimental Workflow
Caption: Workflow for the synthesis and purification of pentyl acetate.
Safety Precautions
-
Concentrated sulfuric acid and glacial acetic acid are corrosive and should be handled with extreme care in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
1-Pentanol and pentyl acetate are flammable; keep them away from open flames and ignition sources.
-
The reaction and distillation should be performed in a well-ventilated area.
-
Venting the separatory funnel frequently during the bicarbonate wash is crucial to prevent pressure buildup.
Conclusion
The Fischer esterification of 1-pentanol with acetic acid is a reliable method for the synthesis of pentyl acetate. By following the detailed protocol and purification steps outlined in this application note, a high-purity product can be obtained. This procedure is scalable and can be adapted for various research and development applications.
References
- 1. quora.com [quora.com]
- 2. expertmarketresearch.com [expertmarketresearch.com]
- 3. brainly.com [brainly.com]
- 4. Fischer Esterification [organic-chemistry.org]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Chemistry 210 Experiment 7 [home.miracosta.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. scilearn.sydney.edu.au [scilearn.sydney.edu.au]
Application of Pentanol in the Liquid-Liquid Extraction of Ethanol
Affiliation: Google Research
Abstract
This document provides detailed application notes and protocols for the use of pentanol in the liquid-liquid extraction of ethanol from aqueous solutions. This technique is of significant interest for researchers, scientists, and professionals in drug development and biofuel industries for the purification and concentration of ethanol. The notes include a summary of quantitative data, detailed experimental protocols for extraction and analysis, and visual representations of the workflow.
Introduction
Liquid-liquid extraction (LLE) is a fundamental separation process that leverages the differential solubility of a compound between two immiscible liquid phases. In the context of ethanol recovery, particularly from fermentation broths, LLE presents a potentially less energy-intensive alternative to distillation. This compound, with its various isomers, offers favorable properties as an extraction solvent due to its limited miscibility with water and its affinity for ethanol.[1][2][3] This document outlines the principles and practical steps for employing this compound in this application.
Quantitative Data Summary
The efficiency of liquid-liquid extraction is primarily evaluated by the distribution coefficient (K) and the separation factor (S). The distribution coefficient indicates the ratio of the concentration of the solute (ethanol) in the organic phase (this compound) to its concentration in the aqueous phase at equilibrium. A higher K value signifies better extraction efficiency. The separation factor measures the ability of the solvent to selectively extract the target compound (ethanol) over another component (water).
Liquid-liquid equilibrium (LLE) data for the ternary system of ethanol, water, and 1-pentanol have been determined at various temperatures.[4] The following tables summarize the tie-line data, which represent the composition of the two liquid phases at equilibrium.
Table 1: Liquid-Liquid Equilibrium Data for Ethanol-Water-1-Pentanol System at 298.15 K [4]
| Aqueous Phase Composition (mass fraction) | Organic Phase Composition (mass fraction) |
| Water (w1) | Ethanol (w2) |
| 0.945 | 0.050 |
| 0.891 | 0.100 |
| 0.829 | 0.162 |
| 0.765 | 0.224 |
| 0.743 | 0.242 |
| 0.722 | 0.260 |
| 0.652 | 0.316 |
Table 2: Liquid-Liquid Equilibrium Data for Ethanol-Water-1-Pentanol System at 308.15 K [4]
| Aqueous Phase Composition (mass fraction) | Organic Phase Composition (mass fraction) |
| Water (w1) | Ethanol (w2) |
| 0.940 | 0.055 |
| 0.880 | 0.110 |
| 0.815 | 0.175 |
| 0.750 | 0.238 |
| 0.725 | 0.258 |
| 0.700 | 0.280 |
| 0.630 | 0.335 |
Table 3: Liquid-Liquid Equilibrium Data for Ethanol-Water-1-Pentanol System at 318.15 K [4]
| Aqueous Phase Composition (mass fraction) | Organic Phase Composition (mass fraction) |
| Water (w1) | Ethanol (w2) |
| 0.935 | 0.060 |
| 0.870 | 0.120 |
| 0.800 | 0.190 |
| 0.735 | 0.250 |
| 0.710 | 0.270 |
| 0.680 | 0.295 |
| 0.610 | 0.350 |
Table 4: Calculated Distribution Coefficients (K) and Separation Factors (S) for Ethanol Extraction
| Temperature (K) | Initial Ethanol in Aqueous Phase (mass fraction) | Distribution Coefficient (K) | Separation Factor (S) |
| 298.15 | 0.050 | 1.50 | 31.25 |
| 298.15 | 0.100 | 1.59 | 11.55 |
| 298.15 | 0.162 | 0.98 | 11.54 |
| 298.15 | 0.224 | 0.82 | 6.99 |
| 298.15 | 0.242 | 0.91 | 5.66 |
| 298.15 | 0.260 | 0.96 | 4.59 |
| 298.15 | 0.316 | 0.97 | 2.84 |
| 308.15 | 0.055 | 1.45 | 26.36 |
| 308.15 | 0.110 | 1.55 | 9.93 |
| 308.15 | 0.175 | 1.02 | 9.54 |
| 308.15 | 0.238 | 0.82 | 6.32 |
| 308.15 | 0.258 | 0.89 | 5.16 |
| 308.15 | 0.280 | 0.93 | 4.10 |
| 308.15 | 0.335 | 0.97 | 2.61 |
| 318.15 | 0.060 | 1.42 | 23.67 |
| 318.15 | 0.120 | 1.50 | 9.25 |
| 318.15 | 0.190 | 1.00 | 8.53 |
| 318.15 | 0.250 | 0.84 | 5.58 |
| 318.15 | 0.270 | 0.91 | 4.59 |
| 318.15 | 0.295 | 0.93 | 3.68 |
| 318.15 | 0.350 | 0.93 | 2.38 |
Note: Distribution coefficient (K) = (mass fraction of ethanol in organic phase) / (mass fraction of ethanol in aqueous phase). Separation factor (S) = (mass fraction of ethanol in organic phase / mass fraction of water in organic phase) / (mass fraction of ethanol in aqueous phase / mass fraction of water in aqueous phase).
Experimental Protocols
Objective: To extract ethanol from an aqueous solution using 1-pentanol as the solvent.
Materials:
-
Aqueous ethanol solution of known concentration
-
1-Pentanol (analytical grade)
-
Separatory funnel (appropriate size for the volumes used)
-
Ring stand and clamp
-
Beakers or Erlenmeyer flasks for collecting the separated phases
-
Graduated cylinders or pipettes for measuring volumes
Procedure:
-
Preparation: Set up the separatory funnel securely in a ring stand within a fume hood. Ensure the stopcock is closed and properly lubricated if necessary.[1][2][3][5][6]
-
Loading: Accurately measure a specific volume of the aqueous ethanol solution and transfer it into the separatory funnel.[1][6]
-
Solvent Addition: Accurately measure a specific volume of 1-pentanol and add it to the separatory funnel containing the aqueous ethanol solution.[1][6] The ratio of solvent to aqueous phase can be varied to optimize extraction efficiency.
-
Extraction: Stopper the separatory funnel and gently invert it. Immediately open the stopcock to vent any pressure buildup.[1][2][5] Close the stopcock and shake the funnel vigorously for 1-2 minutes to ensure thorough mixing and mass transfer between the two phases.[2] Periodically vent the funnel to release pressure.[1][2][5]
-
Phase Separation: Place the separatory funnel back in the ring stand and remove the stopper. Allow the two phases to separate completely. The aqueous phase (denser) will be the bottom layer, and the 1-pentanol phase (less dense) will be the top layer.[1]
-
Collection: Carefully open the stopcock and drain the lower aqueous phase into a clean, labeled beaker or flask.[1][5] Close the stopcock just as the interface reaches the stopcock.
-
Collection of Organic Phase: Pour the upper 1-pentanol phase out from the top of the separatory funnel into a separate clean, labeled beaker or flask to avoid contamination from any residual aqueous phase in the stopcock.[1]
-
Repeat Extraction (Optional): For higher recovery, the aqueous phase can be returned to the separatory funnel and extracted again with a fresh portion of 1-pentanol. The organic phases from all extractions can then be combined.
-
Sample Analysis: Determine the concentration of ethanol in both the aqueous and organic phases using an appropriate analytical method, such as gas chromatography (Protocol 2) or dichromate oxidation (Protocol 3).
Objective: To quantify the concentration of ethanol in the aqueous and 1-pentanol phases after liquid-liquid extraction.
Materials and Equipment:
-
Gas chromatograph (GC) with a Flame Ionization Detector (FID)
-
Appropriate capillary column (e.g., a polar column like DB-WAX or equivalent)
-
Autosampler or manual syringe
-
Vials and caps
-
Internal standard (e.g., 1-propanol or 1-butanol)
-
Deionized water
-
1-Pentanol (for matrix matching of standards)
Procedure:
-
Instrument Setup: Set up the GC with the appropriate parameters for alcohol analysis (e.g., injector temperature, oven temperature program, detector temperature, carrier gas flow rate).
-
Standard Preparation:
-
Prepare a series of standard solutions of ethanol in both water and 1-pentanol to create separate calibration curves for the aqueous and organic phases.
-
Each standard should also contain a fixed concentration of the internal standard.
-
-
Sample Preparation (Aqueous Phase):
-
Take a known volume of the aqueous phase from the extraction.
-
Add a known volume of the internal standard solution.
-
Mix thoroughly and transfer to a GC vial.
-
-
Sample Preparation (Organic Phase):
-
Take a known volume of the 1-pentanol phase from the extraction.
-
Add a known volume of the internal standard solution.
-
Mix thoroughly and transfer to a GC vial.
-
-
Analysis:
-
Inject the prepared standards and samples into the GC.
-
Record the chromatograms and the peak areas for ethanol and the internal standard.
-
-
Quantification:
-
Construct calibration curves by plotting the ratio of the ethanol peak area to the internal standard peak area against the known ethanol concentrations for both the aqueous and organic standards.
-
Using the peak area ratios from the sample chromatograms, determine the concentration of ethanol in the unknown aqueous and organic phases from their respective calibration curves.
-
Objective: To determine the ethanol concentration in the aqueous and organic phases via a colorimetric method.
Materials:
-
Spectrophotometer
-
Potassium dichromate solution (in sulfuric acid)
-
Test tubes or cuvettes
-
Pipettes
Procedure:
-
Reagent Preparation: Prepare a standard solution of potassium dichromate in concentrated sulfuric acid. This solution is highly corrosive and should be handled with extreme care in a fume hood.[7]
-
Sample Preparation (Aqueous Phase):
-
Sample Preparation (Organic Phase):
-
A direct reaction may be inhibited by the immiscibility of the this compound phase with the aqueous dichromate reagent. A back-extraction of ethanol from the this compound phase into a known volume of water may be necessary before performing the dichromate oxidation on the new aqueous phase.
-
-
Reaction: Allow the reaction to proceed for a set amount of time, or until the color change is complete. Gentle heating in a water bath can accelerate the reaction.[7]
-
Measurement:
-
After cooling to room temperature, measure the absorbance of the solution at a wavelength where the chromium(III) ion absorbs strongly (e.g., around 590-600 nm).
-
-
Quantification:
-
Prepare a calibration curve by reacting known concentrations of ethanol in water with the dichromate solution and measuring the resulting absorbance.
-
Determine the ethanol concentration in the samples by comparing their absorbance to the calibration curve.
-
Visualizations
The following diagram illustrates the logical flow of the liquid-liquid extraction process.
Caption: Workflow for liquid-liquid extraction of ethanol.
This diagram shows the relationship between the experimental parameters and the desired outcomes.
Caption: Key parameters influencing extraction efficiency.
Conclusion
The use of this compound for the liquid-liquid extraction of ethanol is a viable method for separation and concentration. The choice of specific operating conditions, such as the solvent-to-feed ratio and temperature, will depend on the desired purity and recovery of ethanol. The provided protocols offer a foundation for researchers to develop and optimize this extraction process for their specific applications. Accurate analytical techniques, such as gas chromatography, are essential for quantifying the efficiency of the extraction. Further research may explore the use of different this compound isomers and the optimization of process parameters for industrial-scale applications.
References
- 1. Liquid-Liquid Extraction | Organic Chemistry I Lab [blog.richmond.edu]
- 2. web.uvic.ca [web.uvic.ca]
- 3. scienceequip.com.au [scienceequip.com.au]
- 4. researchgate.net [researchgate.net]
- 5. Chemistry Teaching Labs - Using a separatory funnel [chemtl.york.ac.uk]
- 6. eng.usf.edu [eng.usf.edu]
- 7. Oxidation of ethanol | Class experiment | RSC Education [edu.rsc.org]
- 8. sserc.org.uk [sserc.org.uk]
- 9. chemguide.co.uk [chemguide.co.uk]
Application Notes and Protocols for Bio-Pentanol Production via Fermentation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the current methods for producing bio-pentanol through microbial fermentation. Detailed protocols for the cultivation of key microorganisms, fermentation procedures, and product analysis are included to facilitate the replication and advancement of these techniques in a research setting.
Introduction to Bio-Pentanol Production
Bio-pentanol (C5H11OH) isomers, particularly 1-pentanol and 3-methyl-1-butanol, are gaining significant interest as advanced biofuels and valuable platform chemicals. Compared to ethanol, pentanol offers a higher energy density, lower hygroscopicity, and better blending properties with gasoline.[1][2] Microbial fermentation presents a renewable and sustainable route to produce these higher alcohols from various feedstocks, including glucose and lignocellulosic biomass. The primary strategies involve the metabolic engineering of model organisms like Escherichia coli and Saccharomyces cerevisiae, as well as leveraging the natural solvent-producing capabilities of Clostridium species.
Methods for Bio-Pentanol Production
The fermentative production of bio-pentanol is primarily achieved through three main approaches, each utilizing a different microbial host with distinct metabolic strategies.
Engineered Escherichia coli
E. coli is a versatile host for metabolic engineering due to its well-characterized genetics and rapid growth. Bio-pentanol production in E. coli is typically achieved by introducing heterologous pathways or extending existing amino acid biosynthesis pathways.[2][3]
Metabolic Strategy: One common strategy involves extending the n-butanol pathway. By utilizing enzymes with broader substrate specificity, intermediates of the butanol pathway can be elongated with an additional carbon unit to produce this compound. For instance, a bypass/feeding strategy can be used to evaluate the ability of butanol pathway enzymes to act on five-carbon substrates.[2][4] Another approach leverages the host's native amino acid biosynthetic pathways, diverting intermediates like 2-keto acids towards alcohol production through the introduction of keto-acid decarboxylases and alcohol dehydrogenases.[3][5] For example, 1-butanol and 1-propanol have been co-produced from the 2-ketobutyrate intermediate of the isoleucine biosynthesis pathway.[5]
Engineered Saccharomyces cerevisiae
Saccharomyces cerevisiae, or brewer's yeast, is a robust industrial microorganism known for its high tolerance to alcohols and harsh fermentation conditions. Its native Ehrlich pathway, responsible for the production of fusel alcohols (higher alcohols like 3-methyl-1-butanol), is a common target for metabolic engineering.[6][7]
Metabolic Strategy: The Ehrlich pathway involves the transamination of amino acids to their corresponding α-keto acids, followed by decarboxylation to aldehydes and subsequent reduction to alcohols.[6][8] By overexpressing key enzymes in this pathway and channeling precursors towards it, the production of specific this compound isomers can be enhanced. For instance, engineering the leucine biosynthesis pathway, which produces the precursor to 3-methyl-1-butanol, has been a successful strategy.[9]
Clostridium Species via Acetone-Butanol-Ethanol (ABE) Fermentation
Clostridium species, such as Clostridium acetobutylicum, are well-known for their natural ability to produce solvents through a process called Acetone-Butanol-Ethanol (ABE) fermentation.[10][11] While butanol is the primary higher alcohol produced, the metabolic pathways and fermentation conditions can be adapted to favor the production of other alcohols.
Metabolic Strategy: ABE fermentation is a biphasic process. In the first phase (acidogenesis), the bacteria produce organic acids like acetic and butyric acid. In the second phase (solventogenesis), these acids are re-assimilated and converted into acetone, butanol, and ethanol.[10][12] The ratio of these products is typically 3:6:1 (acetone:butanol:ethanol).[11] While not a direct route to this compound, the understanding of the ABE pathway provides a foundation for engineering Clostridium to produce longer-chain alcohols.
Quantitative Data Presentation
The following tables summarize the quantitative data for bio-butanol and bio-pentanol production from various studies, providing a basis for comparison of different microbial platforms and fermentation strategies.
Table 1: Bio-Pentanol Production Performance
| Organism | This compound Isomer | Substrate(s) | Titer (g/L) | Yield (g/g) | Productivity (g/L/h) | Reference(s) |
| Escherichia coli | 1-Pentanol | Glucose and Propionate | 0.085 | - | - | [2][4] |
| Saccharomyces cerevisiae | 3-Methyl-1-butanol | Sugarcane Molasses | - | 0.0015 | 0.005 | [9][13] |
| Saccharomyces cerevisiae | 3-Methyl-1-butanol | Glucose | 1.24 | 0.0124 | 0.026 | [9] |
Table 2: Bio-Butanol Production Performance (for comparison)
| Organism | Butanol Isomer | Fermentation Mode | Titer (g/L) | Yield (g/g) | Productivity (g/L/h) | Reference(s) |
| Clostridium acetobutylicum JB200 | n-Butanol | Batch | 19.1 | 0.21 | 0.24 | [4] |
| Clostridium acetobutylicum JB200 | n-Butanol | Fed-batch with Gas Stripping | 113.3 | 0.24 | 0.35 | [4] |
| Clostridium acetobutylicum ATCC55025 | n-Butanol | Continuous (FBB) | 9.55 | 0.24 | 16.8 | [1][14] |
| Clostridium acetobutylicum NRRL B-527 | n-Butanol | Batch with Folic Acid | 12.94 | 0.24 | - | [15] |
| Escherichia coli | 1-Butanol | High-density Fermentation | 10.0 | 0.25 | - | [16] |
| Escherichia coli | 1-Butanol | Fed-batch with Gas Stripping | 30.0 | 0.22 - 0.26 | 0.18 | [17] |
Experimental Protocols
The following are detailed protocols for the fermentation of E. coli, S. cerevisiae, and Clostridium acetobutylicum for the production of higher alcohols.
Protocol 1: Bio-Pentanol Production in Engineered E. coli
1. Media Preparation
-
M9 Minimal Medium (per liter):
-
Na₂HPO₄·7H₂O: 12.8 g
-
KH₂PO₄: 3 g
-
NaCl: 0.5 g
-
NH₄Cl: 1 g
-
Autoclave and cool to room temperature.
-
-
Sterile Stock Solutions (add after autoclaving):
-
20% (w/v) Glucose: 20 mL
-
1 M MgSO₄: 2 mL
-
0.1 M CaCl₂: 1 mL
-
Appropriate antibiotics (e.g., ampicillin 100 µg/mL, kanamycin 50 µg/mL)
-
Propionate (if required for the specific pathway): to a final concentration of 2 g/L.
-
2. Inoculum Preparation
-
Inoculate a single colony of the engineered E. coli strain into 5 mL of LB medium with appropriate antibiotics.
-
Incubate overnight at 37°C with shaking at 250 rpm.
-
The next day, transfer the overnight culture into 50 mL of M9 minimal medium in a 250 mL flask to an initial OD₆₀₀ of 0.05.
-
Incubate at 37°C with shaking at 250 rpm until the OD₆₀₀ reaches 0.6-0.8.
3. Fermentation
-
Inoculate a fermenter containing 1 L of M9 minimal medium with the seed culture to an initial OD₆₀₀ of 0.1.
-
Maintain the temperature at 37°C and the pH at 7.0 (controlled with 2 M NaOH and 2 M HCl).
-
Initially, maintain aerobic conditions with an agitation of 400 rpm and an airflow of 1 vvm.
-
When the OD₆₀₀ reaches ~1.0, induce the expression of the this compound pathway genes with an appropriate inducer (e.g., 0.1 mM IPTG).
-
After induction, switch to microaerobic or anaerobic conditions by reducing the agitation and airflow, or by sparging with nitrogen gas. This is often crucial for redirecting metabolic flux towards fermentation products.
-
Take samples periodically for OD₆₀₀ measurement and analysis of substrates and products.
-
Continue the fermentation for 48-72 hours.
Protocol 2: 3-Methyl-1-Butanol Production in Engineered S. cerevisiae
1. Media Preparation
-
Synthetic Defined (SD) Medium (per liter): [18][19]
-
Yeast Nitrogen Base without amino acids: 6.7 g
-
Glucose: 20 g
-
Complete Supplement Mixture (CSM) or specific amino acid drop-out mix as required for the strain's auxotrophies.
-
For solid media, add 20 g of agar.
-
Autoclave and cool.
-
2. Inoculum Preparation
-
Inoculate a single colony of the engineered S. cerevisiae strain into 5 mL of SD medium.
-
Incubate for 24-48 hours at 30°C with shaking at 200 rpm.
-
Use this culture to inoculate a larger volume of SD medium (e.g., 50 mL in a 250 mL flask) to an initial OD₆₀₀ of 0.1.
-
Incubate at 30°C with shaking at 200 rpm for 24 hours.
3. Fermentation
-
Inoculate a fermenter containing 1 L of SD medium with the seed culture to an initial OD₆₀₀ of 0.2.
-
Maintain the temperature at 30°C and the pH at 5.0.
-
For anaerobic fermentation, sparge the medium with nitrogen gas before inoculation and maintain a slight positive pressure of nitrogen during the fermentation.
-
Agitate the culture at 150 rpm.
-
Monitor cell growth (OD₆₀₀) and the concentrations of glucose and fermentation products over time.
-
The fermentation is typically run for 72-96 hours.
Protocol 3: n-Butanol Production in Clostridium acetobutylicum
1. Media Preparation
-
P2 Medium (per liter): [15][20][21]
-
Glucose: 60 g
-
Yeast Extract: 1 g
-
KH₂PO₄: 0.5 g
-
K₂HPO₄: 0.5 g
-
Ammonium Acetate: 2.2 g
-
MgSO₄·7H₂O: 0.2 g
-
MnSO₄·H₂O: 0.01 g
-
FeSO₄·7H₂O: 0.01 g
-
NaCl: 0.01 g
-
p-Aminobenzoic acid: 0.001 g
-
Thiamin: 0.001 g
-
Biotin: 0.00001 g
-
Adjust pH to 6.5 before autoclaving.
-
Prepare the medium under anaerobic conditions by boiling and cooling under a stream of nitrogen gas.
-
2. Inoculum Preparation
-
Inoculate a spore stock of C. acetobutylicum into Reinforced Clostridial Medium (RCM).
-
Heat shock the culture at 80°C for 10 minutes to induce spore germination.
-
Incubate anaerobically at 37°C for 18-24 hours until actively growing.
-
Use this culture to inoculate the P2 medium for the main fermentation.
3. Fermentation
-
Inoculate a fermenter containing 1 L of anaerobic P2 medium with 5% (v/v) of the actively growing seed culture.
-
Maintain strict anaerobic conditions throughout the fermentation by sparging with nitrogen gas.
-
Maintain the temperature at 37°C. The pH is typically not controlled, allowing it to drop during the acidogenic phase and rise during the solventogenic phase.
-
Agitate the culture gently (e.g., 100 rpm).
-
Monitor gas production (CO₂ and H₂) and take samples anaerobically for analysis of cell density, substrates, and products.
-
The fermentation usually proceeds for 72-120 hours.
Protocol 4: Quantification of this compound and Other Fermentation Products
1. Sample Preparation
-
Collect 1-2 mL of fermentation broth.
-
Centrifuge at 13,000 x g for 10 minutes to pellet the cells.
-
Filter the supernatant through a 0.22 µm syringe filter into a clean vial for analysis.
2. Analysis by Gas Chromatography-Flame Ionization Detection (GC-FID) for Alcohols
-
Instrument: Gas chromatograph with a flame ionization detector.
-
Column: A polar capillary column such as a DB-WAX or equivalent.
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Oven Program:
-
Initial temperature: 40°C, hold for 5 minutes.
-
Ramp: 10°C/min to 200°C.
-
Hold at 200°C for 5 minutes.
-
-
Carrier Gas: Helium or Nitrogen.
-
Injection Volume: 1 µL.
-
Quantification: Use an external standard curve of known concentrations of 1-pentanol, 3-methyl-1-butanol, and other relevant alcohols.
3. Analysis by High-Performance Liquid Chromatography (HPLC) for Organic Acids and Sugars
-
Instrument: HPLC with a Refractive Index (RI) detector for sugars and a UV detector (210 nm) for organic acids.[22][23][24]
-
Column: An ion-exchange column suitable for organic acid analysis, such as a Bio-Rad Aminex HPX-87H.[23]
-
Mobile Phase: 5 mM H₂SO₄.
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 60°C.
-
Quantification: Use external standard curves for glucose, acetic acid, butyric acid, and other relevant metabolites.
Visualization of Metabolic Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key metabolic pathways and experimental workflows described in these application notes.
Caption: Engineered 1-Pentanol Pathway in E. coli.
Caption: 3-Methyl-1-butanol production via the Ehrlich Pathway in S. cerevisiae.
Caption: ABE Fermentation Pathway in Clostridium species.
Caption: General Experimental Workflow for Bio-pentanol Fermentation.
References
- 1. High-rate continuous n-butanol production by Clostridium acetobutylicum from glucose and butyric acid in a single-pass fibrous-bed bioreactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Production of this compound in metabolically engineered Escherichia coli [dspace.mit.edu]
- 3. static.igem.org [static.igem.org]
- 4. High-titer n-butanol production by clostridium acetobutylicum JB200 in fed-batch fermentation with intermittent gas stripping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolic engineering of Escherichia coli for 1-butanol and 1-propanol production via the keto-acid pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Metabolic engineering of Saccharomyces cerevisiae for co-production of ethanol and 3-methyl-1-butanol from sugarcane molasses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Acetone–butanol–ethanol fermentation - Wikipedia [en.wikipedia.org]
- 11. misac.org.uk [misac.org.uk]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Self-regulated 1-butanol production in Escherichia coli based on the endogenous fermentative control - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Driving Forces Enable High-Titer Anaerobic 1-Butanol Synthesis in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 18. static.igem.org [static.igem.org]
- 19. Formedium | Synthetic Defined Media [formedium.com]
- 20. Enhanced Butanol Production by Clostridium acetobutylicum NCIMB 13357 Grown on Date Fruit as Carbon Source in P2 Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 21. From pre-culture to solvent: current trends in Clostridium acetobutylicum cultivation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Organic Acid Determination in Wine and Fruit Juices [sigmaaldrich.com]
- 23. Analysis of sugars, small organic acids, and alcohols by HPLC-RID [protocols.io]
- 24. waters.com [waters.com]
Application Notes: FT-IR Spectroscopy for the Identification of Functional Groups in Pentanol Isomers
Introduction
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. When infrared radiation is passed through a sample, molecules absorb energy at specific frequencies corresponding to their vibrational modes. This absorption pattern creates a unique spectral fingerprint, allowing for the identification and differentiation of various compounds, including structural isomers. This application note details the use of FT-IR spectroscopy to distinguish between different isomers of pentanol (C₅H₁₂O) by analyzing the characteristic absorption bands of their hydroxyl (-OH) and carbon-oxygen (C-O) functional groups.
Characteristic Vibrational Modes of Alcohols
The FT-IR spectra of alcohols are dominated by the vibrational modes of the hydroxyl and alkyl groups.
-
O-H Stretching: The most prominent feature in the FT-IR spectrum of an alcohol is a broad, strong absorption band in the region of 3200-3600 cm⁻¹. This broadening is a result of intermolecular hydrogen bonding between the hydroxyl groups of adjacent alcohol molecules.
-
C-H Stretching: Sharp, strong absorptions in the 2850-3000 cm⁻¹ region are characteristic of C-H stretching vibrations within the alkyl backbone of the molecule.
-
C-O Stretching: The C-O stretching vibration, which appears in the fingerprint region between 1000 and 1260 cm⁻¹, is particularly useful for distinguishing between primary, secondary, and tertiary alcohols.[1] The position of this band is influenced by the substitution pattern of the carbon atom attached to the hydroxyl group.
Comparative Analysis of this compound Isomers
The eight isomers of this compound can be categorized as primary, secondary, or tertiary alcohols. Their FT-IR spectra, while sharing the common features of O-H and C-H stretching, exhibit distinct differences in the C-O stretching region, allowing for their differentiation.
-
Primary Alcohols (1-Pentanol, 2-Methyl-1-butanol, 3-Methyl-1-butanol, 2,2-Dimethyl-1-propanol): These isomers are expected to show a strong C-O stretching absorption band around 1050-1085 cm⁻¹.[1]
-
Secondary Alcohols (2-Pentanol, 3-Pentanol, 3-Methyl-2-butanol): For secondary alcohols, the C-O stretching vibration is typically observed at a higher frequency, in the range of 1087-1124 cm⁻¹.[1]
-
Tertiary Alcohol (2-Methyl-2-butanol): Tertiary alcohols exhibit their C-O stretching band at an even higher wavenumber, generally between 1124 and 1205 cm⁻¹.[2]
By carefully analyzing the position of the C-O stretching band, it is possible to determine the class of the this compound isomer. Further differentiation within each class can be achieved by examining the subtle variations in the fingerprint region (below 1500 cm⁻¹), which contains complex vibrations unique to the specific carbon skeleton of each isomer.[3]
Quantitative Data Summary
The following table summarizes the characteristic FT-IR absorption bands for the functional groups in this compound isomers.
| This compound Isomer | Classification | O-H Stretch (cm⁻¹) | C-H Stretch (cm⁻¹) | C-O Stretch (cm⁻¹) |
| 1-Pentanol | Primary | ~3335 (broad, strong)[4] | ~2870-2960 (strong)[5] | ~1055-1085[1][6] |
| 2-Pentanol | Secondary | ~3300-3400 (broad, strong) | ~2870-2960 (strong) | ~1100-1124[1] |
| 3-Pentanol | Secondary | ~3300-3400 (broad, strong)[7] | ~2870-2960 (strong)[7] | ~1100-1124[8] |
| 2-Methyl-1-butanol | Primary | ~3300-3400 (broad, strong)[9] | ~2870-2960 (strong)[10] | ~1050-1085[1][11] |
| 3-Methyl-1-butanol | Primary | ~3325 (broad, strong)[12] | ~2873-2960 (strong)[12] | ~1050-1085[1][11] |
| 2-Methyl-2-butanol | Tertiary | ~3400 (broad, strong)[13] | ~2870-2970 (strong)[14] | ~1150 |
| 3-Methyl-2-butanol | Secondary | ~3300-3400 (broad, strong)[15] | ~2870-2960 (strong)[15] | ~1100-1124 |
| 2,2-Dimethyl-1-propanol | Primary | ~3300-3400 (broad, strong)[16] | ~2870-2960 (strong)[16] | ~1050-1085[1] |
Experimental Protocol: FT-IR Analysis of this compound Isomers
This protocol outlines the procedure for acquiring FT-IR spectra of liquid this compound isomers using an FT-IR spectrometer equipped with a liquid sample holder or an Attenuated Total Reflectance (ATR) accessory.
Materials and Equipment:
-
FT-IR Spectrometer
-
Liquid sample holder (e.g., KBr plates) or ATR accessory
-
This compound isomer samples (1-pentanol, 2-pentanol, etc.)
-
Pipettes
-
Tissues
-
Solvent for cleaning (e.g., isopropanol or acetone)
Procedure:
-
Instrument Preparation:
-
Turn on the FT-IR spectrometer and allow it to warm up for the manufacturer-recommended time to ensure stability.
-
Purge the sample compartment with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.
-
-
Background Spectrum Acquisition:
-
Ensure the sample holder or ATR crystal is clean.
-
Acquire a background spectrum. This will be subtracted from the sample spectrum to remove any signals from the instrument and the atmosphere.
-
-
Sample Preparation and Loading:
-
For Liquid Film Method (KBr plates):
-
For ATR Method:
-
Place a small drop of the this compound isomer directly onto the ATR crystal, ensuring the crystal surface is completely covered.[18]
-
-
-
Sample Spectrum Acquisition:
-
Acquire the FT-IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.[18]
-
The spectrum should be recorded over the mid-infrared range (e.g., 4000-400 cm⁻¹).
-
-
Data Processing and Analysis:
-
The acquired spectrum will be automatically ratioed against the background spectrum to produce a transmittance or absorbance spectrum.
-
Identify and label the key absorption bands, including the O-H stretch, C-H stretches, and the C-O stretch.
-
Compare the position of the C-O stretching band to the known ranges for primary, secondary, and tertiary alcohols to identify the isomer class.
-
Compare the fingerprint region of the spectrum to reference spectra for definitive identification.
-
-
Cleaning:
-
Thoroughly clean the KBr plates or ATR crystal with a suitable solvent (e.g., isopropanol) and allow them to dry completely before analyzing the next sample.[17]
-
Visualizations
Caption: Experimental workflow for FT-IR analysis of this compound isomers.
Caption: Classification of this compound isomers based on C-O stretch in FT-IR.
References
- 1. instanano.com [instanano.com]
- 2. studylib.net [studylib.net]
- 3. C4H10O (CH3)3COH infrared spectrum of 2-methylpropan-2-ol prominent wavenumbers cm-1 detecting hydroxyl functional groups present finger print for identification of tert-butyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. researchgate.net [researchgate.net]
- 5. 1-Pentanol | C5H12O | CID 6276 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. 3-Pentanol | C5H12O | CID 11428 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Solved Analyze the IR spectrum of 3-pentanol. What are the | Chegg.com [chegg.com]
- 9. 2-Methyl-1-butanol [webbook.nist.gov]
- 10. 1-Butanol, 2-methyl- [webbook.nist.gov]
- 11. infrared spectrum of 2-methylpropan-1-ol C4H10O (CH3)2CHCH2OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of isobutyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. chegg.com [chegg.com]
- 13. Solved Analyze the provided IR spectrum for | Chegg.com [chegg.com]
- 14. benchchem.com [benchchem.com]
- 15. 3-Methyl-2-butanol | C5H12O | CID 11732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. 1-Propanol, 2,2-dimethyl- [webbook.nist.gov]
- 17. eng.uc.edu [eng.uc.edu]
- 18. jasco-global.com [jasco-global.com]
Application Notes and Protocols: Pentanol as a Diesel Fuel Additive
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of pentanol as a fuel additive in diesel engines, summarizing key findings on engine performance and emissions. Detailed experimental protocols are provided to guide researchers in this field.
Introduction
The pursuit of alternative and renewable fuels is driven by the need to reduce reliance on fossil fuels and mitigate the environmental impact of engine emissions. This compound, a five-carbon alcohol, has emerged as a promising biofuel additive for diesel engines. Its properties, such as a higher energy density and better miscibility with diesel compared to lower-chain alcohols, make it an attractive candidate for improving combustion and reducing harmful emissions.[1][2] This document outlines the effects of this compound-diesel blends on engine performance and emissions and provides standardized protocols for experimental evaluation.
Effects on Engine Performance and Emissions
The addition of this compound to diesel fuel has a multifaceted impact on engine performance and exhaust emissions. The outcomes are often dependent on the blend ratio and engine operating conditions, such as load and speed.
Engine Performance
-
Brake Thermal Efficiency (BTE): The effect of this compound on BTE, a measure of how efficiently the engine converts the chemical energy of the fuel into useful work, can be variable. Some studies report a decrease in BTE with the addition of this compound, particularly at lower engine loads.[1][2] However, other research indicates that at higher engine loads and speeds, BTE can be comparable to or even surpass that of neat diesel.[3] For instance, a blend with 20% this compound (PE20) showed an 11.2% increase in BTE at a 25% engine load.[4][5] Another study found that a 20% this compound premixed blend resulted in a 32.76% BTE, which was a 10.57% improvement over diesel.[6]
-
Brake Specific Fuel Consumption (BSFC): BSFC, the measure of fuel consumption to produce a unit of power, generally increases with the addition of this compound.[1][2][7] This is primarily attributed to the lower calorific value of this compound compared to diesel.[2] However, some studies have observed a reduction in BSFC under specific conditions. For example, a 5% this compound blend (PE5) showed a 20.83% reduction in BSFC at 25% engine load.[4][5]
Exhaust Emissions
-
Nitrogen Oxides (NOx): The impact of this compound on NOx emissions is inconsistent across studies. Some research indicates a reduction in NOx emissions with this compound blends.[1][3] Conversely, other studies report an increase in NOx emissions, which is often attributed to the higher oxygen content of this compound leading to higher combustion temperatures.[7][8][9] Ternary blends of diesel, biodiesel, and this compound have also been shown to increase NOx emissions.[10]
-
Carbon Monoxide (CO): this compound addition generally leads to a reduction in CO emissions, especially at higher engine loads.[1][3] A 20% this compound blend (PE20) was found to decrease CO emissions by 9.99% at 100% engine load.[4] Another study reported a significant 55.18% reduction in CO with a 20% this compound premixed blend compared to diesel.[6] However, some studies have reported an increase in CO emissions, particularly at lower loads, which may be due to the cooling effect of this compound's higher latent heat of vaporization affecting combustion efficiency.[11][7][8]
-
Hydrocarbons (HC): Similar to CO, the effect on unburned hydrocarbon emissions can vary. While some studies show a decrease in HC emissions with this compound blends,[1][3] others report an increase.[7][8][9] The higher latent heat of vaporization of this compound can lead to quenching of the flame near the cylinder walls, resulting in higher HC emissions.[8]
-
Smoke and Particulate Matter (PM): A significant advantage of using this compound is the substantial reduction in smoke opacity and particulate matter emissions.[3][7] The oxygen content in this compound promotes more complete combustion, leading to less soot formation. A 20% this compound premixed blend was shown to reduce smoke by 50.92% compared to diesel.[6]
Data Presentation
The following tables summarize the quantitative data from various studies on the effects of this compound-diesel blends on engine performance and emissions.
Table 1: Effect of this compound Blends on Engine Performance
| Fuel Blend | Engine Load | Change in Brake Thermal Efficiency (BTE) | Change in Brake Specific Fuel Consumption (BSFC) | Reference |
| PE5 (5% this compound) | 25% | +11.2% | -20.83% | [4][5] |
| PE20 (20% this compound) | - | +10.57% | - | [6] |
| General Trend | - | Decrease | Increase | [1][2] |
| D50P50 (50% this compound) | High Load & Speed | Surpasses Diesel | Matches or Improves | [3] |
Table 2: Effect of this compound Blends on Gaseous Emissions
| Fuel Blend | Engine Load | Change in NOx Emissions | Change in CO Emissions | Change in HC Emissions | Reference |
| PE20 (20% this compound) | 100% | - | -9.99% | - | [4] |
| 20% this compound Premix | - | Increase | -55.18% | - | [6] |
| D95Pen5 (5% this compound) | - | Decrease | - | Increase | [8] |
| General Trend | - | Reduced | Reduced | Reduced | [1] |
| General Trend | - | Slightly Increased | Slightly Increased | Slightly Increased | [7] |
| D50P50 (50% this compound) | Demanding Conditions | -16% | -35% | -45% | [3] |
Table 3: Effect of this compound Blends on Smoke Emissions
| Fuel Blend | Engine Load | Change in Smoke Opacity | Reference |
| 20% this compound Premix | - | -50.92% | [6] |
| D50P50 (50% this compound) | Demanding Conditions | -74% | [3] |
Experimental Protocols
The following protocols outline the standard methodologies for preparing and testing this compound-diesel fuel blends in a diesel engine.
Fuel Preparation
-
Materials:
-
Standard diesel fuel (e.g., JIS#2).[12]
-
1-Pentanol (analytical grade, purity >99%).
-
Glass beakers or flasks.
-
Magnetic stirrer and stir bars.
-
Measuring cylinders.
-
-
Procedure:
-
Calculate the required volumes of diesel and 1-pentanol for the desired blend ratios (e.g., 5%, 10%, 20% v/v).
-
Measure the calculated volume of diesel fuel using a measuring cylinder and pour it into a clean, dry beaker.
-
Measure the calculated volume of 1-pentanol and add it to the diesel fuel.
-
Place the beaker on a magnetic stirrer and add a stir bar.
-
Stir the mixture for 30 minutes at room temperature to ensure a homogeneous blend.
-
Visually inspect the blend for any phase separation. This compound generally has good miscibility with diesel.
-
Store the prepared fuel blends in airtight containers and keep them at room temperature for a specified period (e.g., 72 hours) to confirm stability before use.[13]
-
Engine Testing
-
Experimental Setup:
-
A single-cylinder, four-stroke, direct-injection diesel engine is commonly used.[14]
-
The engine should be coupled to an eddy current dynamometer to control and measure the engine load and speed.[14]
-
Install sensors for measuring in-cylinder pressure, engine speed, and temperatures.
-
Use a fuel flow sensor to measure the rate of fuel consumption.[3]
-
Connect the engine exhaust to a gas analyzer to measure the concentrations of NOx, CO, HC, and CO2. A smoke meter should be used to measure smoke opacity.
-
-
Test Procedure:
-
Warm up the engine with standard diesel fuel until the lubricating oil and coolant temperatures stabilize.
-
Run the engine with the baseline diesel fuel at various load conditions (e.g., 0%, 25%, 50%, 75%, 100%) at a constant speed (e.g., 1500 or 1800 rpm).[12]
-
For each load condition, record data for engine performance parameters (torque, speed, fuel consumption) and exhaust emissions.
-
After completing the tests with diesel, purge the fuel line and switch to the first this compound-diesel blend.
-
Allow the engine to run for a sufficient period to ensure the new fuel has completely replaced the previous one.
-
Repeat the tests at the same load and speed conditions as for the baseline diesel.
-
Repeat the procedure for all prepared this compound-diesel blends.
-
Ensure that for each test point, the engine is run until steady-state conditions are achieved before recording data.
-
Visualizations
Experimental Workflow
References
- 1. PROPERTIES IMPACT OF this compound ADDITIVE ON DIESEL ENGINE PERFORMANCE AND EXHAUST EMISSIONS: A REVIEW | Marine Frontier [ejournal.unikl.edu.my]
- 2. ejournal.unikl.edu.my [ejournal.unikl.edu.my]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Effects of n-pentanol/biodiesel blend fuels on combustion and conventional and unconventional emission characteristics of diesel engine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
- 11. researchgate.net [researchgate.net]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. psecommunity.org [psecommunity.org]
- 14. researchgate.net [researchgate.net]
Application Note: Structural Elucidation of Pentanol Isomers using NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous structural elucidation of organic molecules. For isomers, which share the same molecular formula (C₅H₁₂O for pentanols) but differ in their atomic arrangement, NMR provides detailed information about the chemical environment of each nucleus, primarily ¹H and ¹³C. This allows for clear differentiation based on chemical shifts, signal multiplicities (splitting patterns), and coupling constants. This application note provides a comprehensive guide to utilizing ¹H and ¹³C NMR spectroscopy for the structural determination of the eight isomers of pentanol.
Principles of Isomer Differentiation by NMR
The structural variations among this compound isomers, such as the position of the hydroxyl group and the branching of the carbon chain, result in unique NMR spectra for each compound. Key parameters for differentiation include:
-
Number of Signals: The number of distinct signals in a ¹H or ¹³C NMR spectrum corresponds to the number of non-equivalent protons or carbons in the molecule.
-
Chemical Shift (δ): The position of a signal in the NMR spectrum is indicative of the electronic environment of the nucleus. Protons and carbons closer to the electronegative oxygen atom of the hydroxyl group are deshielded and appear at a higher chemical shift (further downfield).
-
Integration: In ¹H NMR, the area under each signal is proportional to the number of protons giving rise to that signal.
-
Signal Multiplicity (Splitting): The splitting of a ¹H NMR signal into multiple peaks (e.g., singlet, doublet, triplet) is caused by spin-spin coupling with neighboring non-equivalent protons. The multiplicity is described by the n+1 rule, where 'n' is the number of adjacent equivalent protons.
-
Coupling Constant (J): The distance between the peaks in a multiplet, measured in Hertz (Hz), provides information about the dihedral angle between coupled protons and the number of bonds separating them.
Experimental Protocols
Sample Preparation
-
Weigh approximately 10-20 mg of the this compound isomer into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), to the vial.[1] Ensure the solvent is of high purity to avoid extraneous signals.
-
Gently swirl the vial to ensure the sample is completely dissolved.
-
Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution directly into a 5 mm NMR tube to remove any particulate matter.[2][3]
-
Cap the NMR tube securely. The final sample height in the tube should be approximately 4-5 cm.[4][5]
¹H NMR Data Acquisition
-
Spectrometer: 400 MHz NMR Spectrometer (or equivalent)
-
Pulse Program: Standard single-pulse experiment (e.g., zg30)[1]
-
Solvent: CDCl₃
-
Temperature: 298 K[1]
-
Number of Scans (NS): 16[1]
-
Relaxation Delay (D1): 1.0 s[1]
-
Acquisition Time (AQ): ~3-4 s
-
Spectral Width (SW): ~12-15 ppm
¹³C NMR Data Acquisition
-
Spectrometer: 100 MHz NMR Spectrometer (or equivalent)
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30)[1]
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Number of Scans (NS): 1024 or more, depending on sample concentration[1]
-
Relaxation Delay (D1): 2.0 s[1]
-
Acquisition Time (AQ): ~1-2 s
-
Spectral Width (SW): ~200-240 ppm[1]
Data Processing
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δ = 7.26 ppm for ¹H, δ = 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).
-
Integrate the signals in the ¹H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the corresponding nuclei in the molecule.
Data Presentation: ¹H and ¹³C NMR Data for this compound Isomers
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for the eight isomers of this compound in CDCl₃. Note that actual chemical shifts can vary slightly depending on the solvent, concentration, and temperature.
Table 1: ¹H NMR Data for this compound Isomers
| Isomer | Structure | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| 1-Pentanol | CH₃(CH₂)₃CH₂OH | H-1 | ~3.64 | t | 2H |
| H-2 | ~1.58 | p | 2H | ||
| H-3 | ~1.35 | m | 2H | ||
| H-4 | ~1.33 | m | 2H | ||
| H-5 | ~0.92 | t | 3H | ||
| OH | variable | s | 1H | ||
| 2-Pentanol | CH₃CH(OH)(CH₂)₂CH₃ | H-1 | ~1.19 | d | 3H |
| H-2 | ~3.80 | m | 1H | ||
| H-3 | ~1.45 | m | 2H | ||
| H-4 | ~1.38 | m | 2H | ||
| H-5 | ~0.92 | t | 3H | ||
| OH | variable | s | 1H | ||
| 3-Pentanol | (CH₃CH₂)₂CHOH | H-1, H-5 | ~0.93 | t | 6H |
| H-2, H-4 | ~1.45 | q | 4H | ||
| H-3 | ~3.55 | p | 1H | ||
| OH | variable | s | 1H | ||
| 2-Methyl-1-butanol | CH₃CH₂CH(CH₃)CH₂OH | H-1 | ~3.50 | m | 2H |
| H-2 | ~1.65 | m | 1H | ||
| H-3 | ~1.40, ~1.18 | m | 2H | ||
| H-4 | ~0.93 | t | 3H | ||
| 2-CH₃ | ~0.92 | d | 3H | ||
| OH | variable | s | 1H | ||
| 3-Methyl-1-butanol | (CH₃)₂CHCH₂CH₂OH | H-1 | ~3.69 | t | 2H |
| H-2 | ~1.52 | q | 2H | ||
| H-3 | ~1.78 | m | 1H | ||
| H-4, 3-CH₃ | ~0.94 | d | 6H | ||
| OH | variable | s | 1H | ||
| 2-Methyl-2-butanol | (CH₃)₂C(OH)CH₂CH₃ | H-3 | ~1.48 | q | 2H |
| H-4 | ~0.88 | t | 3H | ||
| 2-CH₃ | ~1.22 | s | 6H | ||
| OH | variable | s | 1H | ||
| 3-Methyl-2-butanol | (CH₃)₂CHCH(OH)CH₃ | H-1 | ~1.15 | d | 3H |
| H-2 | ~3.60 | m | 1H | ||
| H-3 | ~1.70 | m | 1H | ||
| H-4, 3-CH₃ | ~0.92 | d | 6H | ||
| OH | variable | s | 1H | ||
| 2,2-Dimethyl-1-propanol | (CH₃)₃CCH₂OH | H-1 | ~3.30 | s | 2H |
| 2-CH₃ | ~0.93 | s | 9H | ||
| OH | variable | s | 1H |
(s = singlet, d = doublet, t = triplet, q = quartet, p = pentet, m = multiplet)
Table 2: ¹³C NMR Data for this compound Isomers
| Isomer | Structure | Carbon Assignment | Chemical Shift (δ, ppm) |
| 1-Pentanol | CH₃(CH₂)₃CH₂OH | C-1 | ~62.9 |
| C-2 | ~32.5 | ||
| C-3 | ~28.3 | ||
| C-4 | ~22.7 | ||
| C-5 | ~14.1 | ||
| 2-Pentanol | CH₃CH(OH)(CH₂)₂CH₃ | C-1 | ~23.6 |
| C-2 | ~67.6 | ||
| C-3 | ~41.8 | ||
| C-4 | ~19.2 | ||
| C-5 | ~14.2 | ||
| 3-Pentanol | (CH₃CH₂)₂CHOH | C-1, C-5 | ~10.0 |
| C-2, C-4 | ~29.9 | ||
| C-3 | ~74.0 | ||
| 2-Methyl-1-butanol | CH₃CH₂CH(CH₃)CH₂OH | C-1 | ~67.8 |
| C-2 | ~37.5 | ||
| C-3 | ~25.9 | ||
| C-4 | ~11.4 | ||
| 2-CH₃ | ~16.2 | ||
| 3-Methyl-1-butanol | (CH₃)₂CHCH₂CH₂OH | C-1 | ~61.1 |
| C-2 | ~42.1 | ||
| C-3 | ~25.1 | ||
| C-4, 3-CH₃ | ~22.6 | ||
| 2-Methyl-2-butanol | (CH₃)₂C(OH)CH₂CH₃ | C-1 | ~36.8 |
| C-2 | ~70.8 | ||
| C-3 | ~8.7 | ||
| 2-CH₃ | ~28.8 | ||
| 3-Methyl-2-butanol | (CH₃)₂CHCH(OH)CH₃ | C-1 | ~19.9 |
| C-2 | ~72.7 | ||
| C-3 | ~35.1 | ||
| C-4, 3-CH₃ | ~18.1, ~18.2 | ||
| 2,2-Dimethyl-1-propanol | (CH₃)₃CCH₂OH | C-1 | ~72.9 |
| C-2 | ~31.7 | ||
| 2-CH₃ | ~26.4 |
Visualization of Experimental Workflow and Structural Relationships
The following diagrams illustrate the workflow for structural elucidation and the logical relationships between the isomeric structures.
Caption: Experimental workflow for NMR-based structural elucidation.
References
Application Notes and Protocols for Measuring the Octane Rating of Pentanol Blends
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentanol and its isomers are gaining interest as potential biofuel components and gasoline additives due to their higher energy density compared to lower-chain alcohols like ethanol. A critical parameter for any spark-ignition engine fuel is its octane rating, which indicates its resistance to autoignition, commonly known as "knock." This document provides detailed application notes and protocols for measuring the Research Octane Number (RON) and Motor Octane Number (MON) of gasoline blends containing various this compound isomers.
The primary standardized methods for octane rating determination are ASTM D2699 for RON and ASTM D2700 for MON.[1] These methods utilize a standardized single-cylinder Cooperative Fuel Research (CFR) engine.[2][3] Additionally, alternative and supplementary techniques such as gas chromatography (GC) and near-infrared (NIR) spectroscopy are discussed as methods for predicting octane numbers, which can be particularly useful for rapid screening of blend formulations.
Key Concepts in Octane Rating
-
Research Octane Number (RON): This rating reflects a fuel's anti-knock performance under milder, low-speed city driving conditions. The test is conducted in a CFR engine at 600 rpm.[4][5]
-
Motor Octane Number (MON): This rating indicates a fuel's anti-knock performance under more severe, high-speed highway driving conditions. The MON test uses the same CFR engine but at a higher speed (900 rpm) and with a preheated fuel-air mixture.[6][7]
-
Anti-Knock Index (AKI): In North America, the octane rating posted at the pump is the AKI, which is the average of the RON and MON: AKI = (RON + MON) / 2.[3]
-
Blending Octane Number (BON): This value reflects the effective octane number of a component when blended with a specific base fuel. The blending behavior of alcohols can be non-linear, meaning the octane number of the blend may not be a simple volumetric average of the components' octane numbers.[8]
Quantitative Data on this compound Blends
The following tables summarize available experimental data for the octane rating of this compound isomers and their blends with gasoline. It is important to note that comprehensive public data for all isomers at various blend levels is limited, and some values are estimated or derived from mixtures.
Table 1: Research Octane Number (RON) of this compound-Gasoline Blends
| This compound Isomer | Blend Percentage (vol%) | Base Gasoline RON | Blend RON | Citation |
| 1-Pentanol | 100 | - | 78.0 (estimated) | [9] |
| AlcoMix (6% 1-Pentanol) | 5 | 82 | ~85 | [9] |
| AlcoMix (6% 1-Pentanol) | 10 | 82 | ~88 | [9] |
| AlcoMix (6% 1-Pentanol) | 15 | 82 | ~91 | [9] |
| Fusel #2 | 10 | 87.4 | ~99.5 | [10] |
| Fusel #2 | 20 | 87.4 | ~109.7 | [10] |
| Fusel #2* | 30 | 87.4 | ~118.5 | [10] |
| Fusel #4 | 10 | 87.4 | ~100.0 | [10] |
| Fusel #4 | 20 | 87.4 | ~112.1 | [10] |
| Fusel #4** | 30 | 87.4 | ~119.5 | [10] |
| 2-Methyl-2-butanol (TAA) | 2.5 | 91.3 | 92.8 | [11] |
| 2-Methyl-2-butanol (TAA) | 5.0 | 91.3 | 94.2 | [11] |
| 2-Methyl-2-butanol (TAA) | 7.5 | 91.3 | 95.7 | [11] |
| 2-Methyl-2-butanol (TAA) | 10.0 | 91.3 | 97.1 | [11] |
| 2-Methyl-2-butanol (TAA) | 15.0 | 91.3 | 99.8 | [11] |
| 2-Methyl-2-butanol (TAA) | 20.0 | 91.3 | 102.2 | [11] |
* Fusel #2 contains 1-pentanol and 3-methyl-1-butanol. ** Fusel #4 contains 1-pentanol and 2-methyl-1-butanol.
Table 2: Motor Octane Number (MON) of this compound-Gasoline Blends
| This compound Isomer | Blend Percentage (vol%) | Base Gasoline MON | Blend MON | Citation |
| Fusel #2 | 10 | 85.2 | ~86.3 | [10] |
| Fusel #2 | 20 | 85.2 | ~87.6 | [10] |
| Fusel #2* | 30 | 85.2 | ~88.9 | [10] |
| Fusel #4 | 10 | 85.2 | ~85.9 | [10] |
| Fusel #4 | 20 | 85.2 | ~86.8 | [10] |
| Fusel #4** | 30 | 85.2 | ~87.9 | [10] |
| 2-Methyl-2-butanol (TAA) | 2.5 | 83.3 | 84.0 | [11] |
| 2-Methyl-2-butanol (TAA) | 5.0 | 83.3 | 84.7 | [11] |
| 2-Methyl-2-butanol (TAA) | 7.5 | 83.3 | 85.4 | [11] |
| 2-Methyl-2-butanol (TAA) | 10.0 | 83.3 | 86.1 | [11] |
| 2-Methyl-2-butanol (TAA) | 15.0 | 83.3 | 87.3 | [11] |
| 2-Methyl-2-butanol (TAA) | 20.0 | 83.3 | 88.5 | [11] |
* Fusel #2 contains 1-pentanol and 3-methyl-1-butanol. ** Fusel #4 contains 1-pentanol and 2-methyl-1-butanol.
Experimental Protocols
Standard Method for RON and MON Determination using a CFR Engine
The following protocols are based on ASTM D2699 (RON) and ASTM D2700 (MON) standards.
4.1.1. Apparatus
-
Cooperative Fuel Research (CFR) F1/F2 engine with a variable compression ratio.[12]
-
Knock detection system, including a detonation pickup (magnetostrictive sensor) and a knock meter.[11]
-
Carburetor with adjustable fuel-to-air ratio settings.
-
Primary Reference Fuels (PRFs): Iso-octane (2,2,4-trimethylpentane, assigned a RON and MON of 100) and n-heptane (assigned a RON and MON of 0).
-
Toluene for blends with octane ratings above 100.
4.1.2. Protocol for RON (ASTM D2699)
-
Engine Warm-up: Operate the CFR engine on a stable gasoline fuel until all temperatures and pressures reach equilibrium according to the standard operating conditions outlined in ASTM D2699.
-
Standardization: Calibrate the engine using PRFs to ensure it is operating within the specified tolerances. This involves adjusting the compression ratio to achieve a standard knock intensity for specific PRF blends.
-
Sample Preparation: Prepare the this compound-gasoline blend to the desired volumetric concentration. Ensure the blend is thoroughly mixed and at a controlled temperature.
-
Fuel Introduction: Introduce the this compound blend into the engine's fuel system.
-
Knock Intensity Measurement: Adjust the fuel-air ratio to produce the maximum knock intensity for the sample fuel.
-
Bracketing:
-
Select two PRFs, one with a slightly higher and one with a slightly lower octane number than the expected octane number of the sample.
-
Operate the engine on each PRF and adjust the compression ratio to achieve the same knock intensity as the sample fuel.
-
Record the compression ratio for the sample and the two PRFs.
-
-
Octane Number Calculation: The RON of the sample is determined by linear interpolation of the compression ratio readings of the sample and the two bracketing PRFs.
4.1.3. Protocol for MON (ASTM D2700)
The protocol for MON is similar to that for RON, with the following key differences in operating conditions:
-
Engine Speed: 900 rpm.
-
Intake Air Temperature: 38 °C (100 °F).
-
Mixture Temperature: 149 °C (300 °F).
-
Spark Timing: Varies with the compression ratio.
The bracketing and calculation procedure is the same as for the RON determination.
Predictive Methods for Octane Rating
While the CFR engine provides the definitive octane rating, other analytical techniques can be used to predict octane numbers. These methods are often faster and require smaller sample volumes, making them suitable for high-throughput screening.
4.2.1. Gas Chromatography (GC)
GC can be used to separate and quantify the individual hydrocarbon and oxygenate components in a fuel blend. By developing a correlation between the chemical composition and the experimentally determined octane number (from a CFR engine), a predictive model can be created. This often involves grouping components into classes (e.g., paraffins, iso-paraffins, aromatics, olefins, and oxygenates) and using regression techniques.
4.2.2. Near-Infrared (NIR) Spectroscopy
NIR spectroscopy provides a rapid and non-destructive method for analyzing fuel blends. The NIR spectrum of a fuel is related to its chemical composition. By building a chemometric model (e.g., using Partial Least Squares regression) that correlates the NIR spectra of a set of calibration samples with their known RON and MON values, the octane rating of unknown samples can be predicted from their NIR spectra.
Visualizations
Experimental Workflow for Octane Rating
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Octane Number Blending | FSC 432: Petroleum Refining [courses.ems.psu.edu]
- 4. info.ornl.gov [info.ornl.gov]
- 5. press.ierek.com [press.ierek.com]
- 6. escholarship.org [escholarship.org]
- 7. pnnl.gov [pnnl.gov]
- 8. researchgate.net [researchgate.net]
- 9. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 10. Octane rating - Wikipedia [en.wikipedia.org]
- 11. AMF [iea-amf.org]
- 12. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Solvent Extraction Using Different Pentanol Isomers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of different pentanol isomers in solvent extraction protocols. The information is intended to guide researchers in selecting the appropriate isomer and optimizing extraction conditions for various applications in drug discovery and development, including natural product isolation and purification of active pharmaceutical ingredients (APIs).
Introduction to this compound Isomers in Solvent Extraction
This compound isomers are valuable solvents in liquid-liquid extraction (LLE) due to their moderate polarity, limited miscibility with water, and ability to dissolve a wide range of organic compounds.[1][2] Their properties can be fine-tuned by selecting the appropriate isomer, offering a versatile toolkit for separation and purification processes.[3] The choice of isomer significantly impacts extraction efficiency, selectivity, and overall process viability. This document explores the use of common this compound isomers, including 1-pentanol, 2-pentanol, 3-pentanol, 2-methyl-1-butanol, and 3-methyl-1-butanol (isothis compound).
Physicochemical Properties of this compound Isomers
The selection of a suitable this compound isomer is primarily dictated by its physicochemical properties in relation to the target analyte and the aqueous phase. Key parameters include boiling point, density, water solubility, and polarity (often inferred from the dielectric constant and octanol-water partition coefficient, logP).
Table 1: Comparison of Physicochemical Properties of this compound Isomers
| Isomer | IUPAC Name | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) at 20°C | Water Solubility ( g/100 mL) at 25°C | logP |
| 1-Pentanol | Pentan-1-ol | 88.15 | 137-138 | 0.814 | 2.2 | 1.51 |
| 2-Pentanol | Pentan-2-ol | 88.15 | 119.3 | 0.812 | 4.5 | 1.40 |
| 3-Pentanol | Pentan-3-ol | 88.15 | 115.6 | 0.815 | 5.5 | 1.40 |
| 2-Methyl-1-butanol | 2-Methylbutan-1-ol | 88.15 | 128 | 0.816 | 3.0 | 1.29 |
| 3-Methyl-1-butanol (Isothis compound) | 3-Methylbutan-1-ol | 88.15 | 131-132 | 0.809 | 2.8 | 1.16 |
Data compiled from various sources.
Application Data: Comparative Extraction Efficiencies
While comprehensive comparative studies across all this compound isomers for a wide range of pharmaceuticals are limited, existing data provides insights into their differential extraction capabilities.
Extraction of Metal Ions: A Case Study with Vanadium (V)
A study comparing 1-pentanol and 3-methyl-1-butanol for the extraction of Vanadium (V) from hydrochloric acid solutions demonstrated the impact of isomeric structure on extraction efficiency.
Table 2: Comparative Extraction Efficiency of Vanadium (V)
| Parameter | 1-Pentanol | 3-Methyl-1-butanol |
| Optimal Single-Stage Extraction Efficiency (%) | 70.0 | 66.7 |
| Three-Stage Extraction Efficiency (%) | 83.4 | 92.5 |
Data from a study on Vanadium (V) extraction.[1]
This study suggests that while single-stage extraction may be comparable, multi-stage extractions can reveal significant differences in the extractive capabilities of isomers, with the branched isomer, 3-methyl-1-butanol, showing higher overall efficiency in this specific application.[1]
Extraction of Natural Products
This compound isomers are frequently employed in the extraction of various classes of natural products, including alkaloids, terpenoids, and flavonoids. The choice of isomer depends on the polarity of the target compounds. For instance, the slightly higher polarity of pentanols compared to hexane can be advantageous for extracting moderately polar terpenoids.[4]
While direct comparative data for different this compound isomers in the extraction of specific natural products is scarce, the general principle of "like dissolves like" applies. The selection process often involves screening several solvents, including different alcohol isomers, to determine the optimal balance between yield and purity.
Experimental Protocols
The following are generalized protocols for liquid-liquid extraction using this compound isomers. These should be optimized for specific applications.
General Liquid-Liquid Extraction (LLE) Protocol
This protocol is suitable for the extraction of a target analyte from an aqueous solution into a this compound isomer phase.
Materials:
-
Aqueous solution containing the target analyte
-
Selected this compound isomer (e.g., 1-pentanol, 3-methyl-1-butanol)
-
Separatory funnel of appropriate size
-
Beakers or Erlenmeyer flasks for collecting layers
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
Procedure:
-
Preparation: Ensure the separatory funnel is clean, and the stopcock is properly lubricated and closed.
-
Addition of Solutions: Pour the aqueous solution containing the analyte into the separatory funnel. Subsequently, add the chosen this compound isomer. The volume ratio of the organic to aqueous phase typically ranges from 1:1 to 1:3, but should be optimized.
-
Extraction: Stopper the funnel and gently invert it several times to allow for partitioning of the analyte. Periodically vent the funnel by opening the stopcock while it is inverted to release any pressure buildup.
-
Phase Separation: Place the separatory funnel back on a ring stand and allow the layers to fully separate. The denser layer will be at the bottom (typically the aqueous layer, but always verify).
-
Layer Collection: Carefully drain the bottom layer into a clean flask. Then, pour the top layer out from the top of the funnel into a separate flask to avoid contamination.
-
Drying the Organic Phase: Add a small amount of anhydrous sodium sulfate to the collected organic layer to remove any residual water.
-
Solvent Removal: Remove the this compound using a rotary evaporator to obtain the extracted analyte.
Protocol for the Extraction of Alkaloids from Plant Material
This protocol outlines a typical procedure for the extraction of alkaloids, which are often present as salts in the plant matrix.
Materials:
-
Dried and powdered plant material
-
10% Ammonia solution
-
Selected this compound isomer
-
2M Hydrochloric acid
-
Soxhlet apparatus (optional, for continuous extraction)
-
Filtration apparatus
Procedure:
-
Basification: Treat the powdered plant material with a 10% ammonia solution to convert the alkaloid salts into their free base form, which is more soluble in organic solvents.
-
Extraction:
-
Maceration: Soak the basified plant material in the chosen this compound isomer for 24-48 hours with occasional agitation.
-
Soxhlet Extraction: For more efficient extraction, place the basified plant material in a thimble and extract with the this compound isomer in a Soxhlet apparatus for several hours.[5]
-
-
Filtration: Filter the resulting mixture to separate the extract from the solid plant residue.
-
Acidic Extraction: Transfer the this compound extract to a separatory funnel and extract the alkaloids into an aqueous acidic solution (e.g., 2M HCl). The alkaloids will form salts and move into the aqueous phase, leaving many impurities in the organic phase.
-
Purification: The acidic aqueous extract can then be further purified. The pH can be adjusted back to basic, and the alkaloids re-extracted into a fresh organic solvent for further isolation and analysis.
Visualizations
Logical Workflow for this compound Isomer Selection
The following diagram illustrates a decision-making workflow for selecting an appropriate this compound isomer for a specific solvent extraction task.
Caption: Decision workflow for this compound isomer selection.
Experimental Workflow: Bioassay-Guided Fractionation of a Plant Extract
This diagram illustrates a typical workflow for the isolation of a bioactive compound from a plant extract, where solvent extraction with a this compound isomer could be a key step in the fractionation process.
Caption: Bioassay-guided natural product isolation workflow.
References
Application Notes and Protocols for the Synthesis of Fragrance Compounds from 1-Pentanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of various fragrance esters derived from 1-pentanol. The primary synthetic route detailed is the Fischer esterification, a reliable and widely used method for producing esters from alcohols and carboxylic acids.
Introduction
1-Pentanol, a primary alcohol, serves as a versatile and crucial precursor in the synthesis of a variety of esters that are highly valued in the flavor and fragrance industries for their distinct and pleasant aromas.[1] The esterification of 1-pentanol with different carboxylic acids yields a range of fragrance compounds with characteristic fruity and floral notes. This document outlines the synthesis of several common fragrance esters from 1-pentanol, providing detailed experimental protocols, quantitative data, and characterization methods.
The most common method for synthesizing these esters is the Fischer esterification, an acid-catalyzed reaction between an alcohol and a carboxylic acid.[2][3][4] The reaction is reversible, and therefore, strategies to drive the equilibrium towards the product side, such as using an excess of one reactant or removing the water formed during the reaction, are often employed.[3][5][6]
Synthesizable Fragrance Esters from 1-Pentanol
A variety of esters with desirable fragrances can be synthesized from 1-pentanol. The characteristic aroma of the resulting ester is determined by the carboxylic acid used in the esterification reaction.
| Ester Name | Other Names | Carboxylic Acid Reactant | Characteristic Aroma |
| Pentyl Acetate | Amyl acetate, n-Pentyl acetate, Pear oil | Acetic acid | Banana, Pear[1][7] |
| Pentyl Butyrate | Pentyl butanoate, Amyl butyrate | Butyric acid | Apricot, Pear[1][8] |
| Pentyl Propanoate | Pentyl propionate, Amyl propionate | Propanoic acid | Apple-like[9] |
| Pentyl Valerate | Pentyl pentanoate, Amyl valerate | Pentanoic acid (Valeric acid) | Fruity[10] |
Experimental Protocols
The following section provides detailed protocols for the synthesis of representative fragrance esters from 1-pentanol via Fischer esterification.
General Safety Precautions
-
Conduct all reactions in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
-
1-Pentanol and most organic reagents are flammable; avoid open flames.[11]
-
Concentrated sulfuric acid is highly corrosive; handle with extreme care.
Protocol 1: Synthesis of Pentyl Acetate (Banana/Pear Aroma)
This protocol details the synthesis of pentyl acetate from 1-pentanol and acetic acid using sulfuric acid as a catalyst.
Materials:
-
1-Pentanol
-
Glacial Acetic Acid
-
Concentrated Sulfuric Acid (H₂SO₄)
-
5% Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (brine) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or water bath
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, combine 1-pentanol and glacial acetic acid. A molar excess of acetic acid is often used to drive the reaction. For example, use a 2:1 molar ratio of acetic acid to 1-pentanol.
-
Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5-10 drops) to the mixture while swirling.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle or water bath. A typical reflux temperature is around 100-110 °C. Maintain reflux for 1-2 hours.[4]
-
Work-up and Extraction:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Carefully add 5% sodium bicarbonate solution to neutralize the unreacted acetic acid and the sulfuric acid catalyst. Swirl gently and vent the funnel frequently to release the carbon dioxide gas produced. Continue adding the bicarbonate solution until the effervescence ceases.
-
Allow the layers to separate. The upper organic layer contains the pentyl acetate.
-
Drain and discard the lower aqueous layer.
-
Wash the organic layer with a saturated brine solution to remove any remaining water-soluble impurities.
-
Separate and discard the aqueous layer.
-
-
Drying: Transfer the organic layer to a clean, dry flask and add a small amount of anhydrous sodium sulfate to remove residual water. Swirl the flask and let it stand for 10-15 minutes.
-
Purification:
-
Decant or filter the dried organic layer into a distillation flask.
-
Purify the pentyl acetate by simple distillation.[12] Collect the fraction that boils at the literature boiling point of pentyl acetate (approximately 149 °C).
-
Quantitative Data for Pentyl Acetate Synthesis:
| Parameter | Value |
| Reactant Ratio (1-Pentanol:Acetic Acid) | 1:2 (molar) |
| Catalyst | Concentrated H₂SO₄ |
| Reaction Temperature | ~100-110 °C (Reflux) |
| Reaction Time | 1-2 hours |
| Expected Yield | 60-70% |
| Boiling Point of Pentyl Acetate | 149 °C |
Protocol 2: Synthesis of Pentyl Butyrate (Apricot Aroma)
This protocol outlines the synthesis of pentyl butyrate from 1-pentanol and butyric acid.
Materials:
-
1-Pentanol
-
Butyric Acid
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Dean-Stark apparatus
-
Toluene (optional, as an azeotropic solvent)
-
5% Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, heating mantle, separatory funnel, distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, combine equimolar amounts of 1-pentanol and butyric acid.
-
Catalyst and Solvent: Add a catalytic amount of concentrated sulfuric acid. If using a Dean-Stark apparatus to remove water, add a suitable solvent like toluene.
-
Reflux with Water Removal: Assemble the Dean-Stark apparatus with a reflux condenser. Heat the mixture to reflux. The water produced during the reaction will be collected in the side arm of the Dean-Stark trap, driving the equilibrium towards the formation of the ester.[6][13] Continue reflux until no more water is collected.
-
Work-up and Extraction: Follow the same work-up and extraction procedure as described for pentyl acetate (Protocol 3.2, step 4), using 5% sodium bicarbonate solution to neutralize acids and a brine wash.
-
Drying: Dry the organic layer with anhydrous magnesium sulfate.
-
Purification: Purify the pentyl butyrate by vacuum distillation to prevent decomposition at higher temperatures. The boiling point of pentyl butyrate is approximately 186 °C at atmospheric pressure.
Quantitative Data for Pentyl Butyrate Synthesis:
| Parameter | Value |
| Reactant Ratio (1-Pentanol:Butyric Acid) | 1:1 (molar) |
| Catalyst | Concentrated H₂SO₄ |
| Reaction Temperature | Reflux (boiling point of mixture) |
| Reaction Time | Until water collection ceases |
| Expected Yield | >80% (with water removal) |
| Boiling Point of Pentyl Butyrate | 186 °C |
Characterization of Synthesized Esters
The identity and purity of the synthesized fragrance esters should be confirmed using appropriate analytical techniques.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for separating and identifying volatile compounds in a mixture.[14][15][16] The retention time from the gas chromatogram and the mass spectrum of the synthesized ester can be compared to a known standard or a spectral library for confirmation of its identity and assessment of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy can be used to elucidate the chemical structure of the synthesized ester, confirming the presence of the pentyl group and the acyl group.[17][18][19]
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the formation of the ester by identifying the characteristic C=O stretching vibration of the ester functional group, typically found around 1735-1750 cm⁻¹.
Visualizations
Fischer Esterification Signaling Pathway
References
- 1. nbinno.com [nbinno.com]
- 2. community.wvu.edu [community.wvu.edu]
- 3. Fischer Esterification [organic-chemistry.org]
- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 7. 1-Pentanol - Wikipedia [en.wikipedia.org]
- 8. Pentyl butyrate - Wikipedia [en.wikipedia.org]
- 9. Pentyl propanoate - Wikipedia [en.wikipedia.org]
- 10. EP2975132A1 - Process for producing pentanoic acid from ethanol and propionic acid - Google Patents [patents.google.com]
- 11. ocw.mit.edu [ocw.mit.edu]
- 12. coachbenner.weebly.com [coachbenner.weebly.com]
- 13. researchgate.net [researchgate.net]
- 14. jcanoingenieria.com [jcanoingenieria.com]
- 15. testinglab.com [testinglab.com]
- 16. connectjournals.com [connectjournals.com]
- 17. hmdb.ca [hmdb.ca]
- 18. ymdb.ca [ymdb.ca]
- 19. Pentylacetate | C7H14O2 | MD Topology | NMR | X-Ray [atb.uq.edu.au]
High-Performance Liquid Chromatography (HPLC) Methods for Pentanol Purification: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of pentanol isomers using High-Performance Liquid Chromatography (HPLC). It covers both analytical and preparative scale separations, addressing the purification of various this compound isomers, including chiral separations.
Introduction to this compound Purification by HPLC
This compound and its various isomers are important chemical intermediates and solvents used in a wide range of industrial applications, including the synthesis of pharmaceuticals. Ensuring the purity of these alcohols is critical for subsequent reactions and the quality of the final product. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis and purification of pentanols, offering high resolution and efficiency.
This guide explores both reversed-phase and normal-phase HPLC methods for the separation of this compound isomers. Additionally, it addresses the chiral separation of enantiomeric this compound isomers, a crucial aspect in pharmaceutical development where the biological activity of stereoisomers can differ significantly.
HPLC Methods for Achiral this compound Isomer Separation
The separation of achiral this compound isomers (e.g., 1-pentanol, 2-pentanol, 3-pentanol, 2-methyl-1-butanol, 3-methyl-1-butanol, and 2,2-dimethyl-1-propanol) can be effectively achieved using both reversed-phase and normal-phase HPLC. The choice of method depends on the specific isomers present in the mixture and the desired purity.
Reversed-Phase HPLC (RP-HPLC)
In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. The retention of alcohols is primarily based on their hydrophobicity; less polar isomers will have longer retention times.
Table 1: Exemplary RP-HPLC Conditions for this compound Isomer Separation
| Parameter | Condition 1: General Isomer Separation | Condition 2: Analysis of 4-Methyl-1-pentanol |
| Stationary Phase | C18 (e.g., 250 x 4.6 mm, 5 µm) | Ion-Exclusion (e.g., Bio-Rad Aminex HPX-87H, 300 x 7.8 mm, 9 µm)[1] |
| Mobile Phase | Acetonitrile/Water gradient | 0.005 M Sulfuric Acid in water[1] |
| Gradient | 20% to 60% Acetonitrile over 20 minutes | Isocratic[1] |
| Flow Rate | 1.0 mL/min | 0.6 mL/min[1] |
| Column Temperature | 30 °C | 35 °C[1] |
| Detection | Refractive Index (RI) or UV (with derivatization) | Refractive Index (RI)[1] |
| Injection Volume | 10 µL | 20 µL[1] |
Experimental Protocol: General RP-HPLC for this compound Isomers
-
System Preparation:
-
Equilibrate the HPLC system with the initial mobile phase composition (20% acetonitrile in water) until a stable baseline is achieved.
-
Ensure the column is thermostatted to 30 °C.
-
-
Sample Preparation:
-
Prepare a 1% (v/v) solution of the this compound mixture in the initial mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Run:
-
Inject 10 µL of the prepared sample.
-
Run the gradient program as specified in Table 1.
-
Monitor the separation using a Refractive Index detector.
-
-
Data Analysis:
-
Identify and quantify the individual this compound isomers based on their retention times and peak areas.
-
Workflow for RP-HPLC this compound Isomer Separation
Caption: Workflow for Reversed-Phase HPLC separation of this compound isomers.
Normal-Phase HPLC (NP-HPLC)
Normal-phase HPLC utilizes a polar stationary phase and a nonpolar mobile phase. This technique is particularly effective for separating isomers with minor differences in polarity. In NP-HPLC, more polar compounds are retained longer.
Table 2: Exemplary NP-HPLC Conditions for this compound Isomer Separation
| Parameter | Condition |
| Stationary Phase | Silica or Diol (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Hexane/Isopropanol |
| Composition | 98:2 (v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | Refractive Index (RI) |
| Injection Volume | 10 µL |
Experimental Protocol: NP-HPLC for this compound Isomers
-
System Preparation:
-
Equilibrate the HPLC system with the mobile phase (98:2 Hexane/Isopropanol) until a stable baseline is achieved.
-
Ensure the column is thermostatted to 30 °C.
-
-
Sample Preparation:
-
Prepare a 1% (v/v) solution of the this compound mixture in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter.
-
-
Chromatographic Run:
-
Inject 10 µL of the prepared sample.
-
Run the isocratic method as specified in Table 2.
-
Monitor the separation using a Refractive Index detector.
-
-
Data Analysis:
-
Identify and quantify the individual this compound isomers based on their retention times and peak areas.
-
Chiral Separation of this compound Enantiomers
The separation of enantiomers requires a chiral environment, which can be achieved by using a chiral stationary phase (CSP) or a chiral mobile phase additive. The direct separation on a CSP is the more common approach.
Table 3: Exemplary Chiral HPLC Conditions for 2-Pentanol Enantiomer Separation
| Parameter | Condition |
| Stationary Phase | Chiral Stationary Phase (e.g., polysaccharide-based, such as Chiralpak IA) |
| Mobile Phase | n-Heptane/Ethanol/Diethylamine |
| Composition | 80:20:0.1 (v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV (after derivatization) or Polarimeter |
| Injection Volume | 20 µL |
Experimental Protocol: Chiral HPLC for 2-Pentanol Enantiomers
-
System Preparation:
-
Equilibrate the chiral HPLC column with the mobile phase until a stable baseline is achieved.
-
Set the column temperature to 25 °C.
-
-
Sample Preparation:
-
Dissolve the racemic 2-pentanol in the mobile phase to a concentration of approximately 1 mg/mL.
-
If UV detection is used, derivatization with a UV-active agent may be necessary.
-
Filter the sample through a 0.45 µm syringe filter.
-
-
Chromatographic Run:
-
Inject 20 µL of the prepared sample.
-
Run the isocratic method as specified in Table 3.
-
Monitor the separation using a suitable detector.
-
-
Data Analysis:
-
Determine the retention times for each enantiomer.
-
Calculate the enantiomeric excess (e.e.) based on the peak areas of the two enantiomers.
-
Logical Flow for Chiral HPLC Method Development
Caption: Logical workflow for developing a chiral HPLC separation method.
Preparative HPLC for this compound Purification
The goal of preparative HPLC is to isolate larger quantities of a specific this compound isomer at a high purity. This is achieved by scaling up an analytical method.
Table 4: General Parameters for Preparative RP-HPLC of 1-Pentanol
| Parameter | Condition |
| Stationary Phase | C18 (e.g., 250 x 21.2 mm, 10 µm) |
| Mobile Phase | Acetonitrile/Water |
| Composition | Isocratic, optimized from analytical run |
| Flow Rate | 20 mL/min |
| Column Temperature | Ambient |
| Detection | Refractive Index (RI) with a preparative flow cell |
| Injection Volume | 1-5 mL |
| Sample Concentration | 10-100 mg/mL |
Experimental Protocol: Preparative RP-HPLC for 1-Pentanol
-
Method Development and Scaling:
-
Develop an optimized analytical method for the separation of 1-pentanol from its impurities.
-
Scale up the method to the preparative column, adjusting the flow rate and injection volume accordingly.
-
-
System Preparation:
-
Equilibrate the preparative HPLC system with the optimized mobile phase.
-
-
Sample Preparation:
-
Dissolve the crude 1-pentanol in the mobile phase to the desired concentration.
-
Filter the sample to remove any particulate matter.
-
-
Purification Run:
-
Perform a trial injection with a small volume to confirm the retention time of 1-pentanol.
-
Inject the larger sample volume for the purification run.
-
Collect the fraction corresponding to the 1-pentanol peak using a fraction collector.
-
-
Purity Analysis and Post-Processing:
-
Analyze the collected fraction using the analytical HPLC method to determine its purity.
-
Combine pure fractions and remove the mobile phase solvent by rotary evaporation.
-
Conclusion
HPLC is a versatile and powerful technique for the purification of this compound isomers. By selecting the appropriate stationary phase, mobile phase, and detection method, it is possible to achieve high-resolution separations of both achiral and chiral this compound isomers. The protocols provided in this document serve as a starting point for developing specific purification methods tailored to the needs of researchers, scientists, and drug development professionals. Method optimization and validation are crucial steps to ensure the robustness and reproducibility of the purification process.
References
Application Notes and Protocols for the Use of Pentanol in Plasticizer Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentanol and its isomers are versatile C5 alcohols that serve as important precursors in the synthesis of various plasticizers. These plasticizers, which are primarily esters of dicarboxylic acids or their anhydrides, are crucial additives in the polymer industry, particularly for enhancing the flexibility and durability of materials like polyvinyl chloride (PVC). The esterification of this compound with acids such as phthalic anhydride, maleic anhydride, and adipic acid yields high-molecular-weight esters that effectively reduce the glass transition temperature (Tg) of polymers, transforming them from rigid materials into more pliable and processable forms.
These application notes provide detailed protocols for the synthesis of three key this compound-based plasticizers: dipentyl phthalate (DPP), dipentyl maleate (DPM), and dipentyl adipate (DPA). Furthermore, this document presents a compilation of their physicochemical properties and performance characteristics when incorporated into a PVC matrix, offering a comprehensive resource for researchers and professionals in material science and chemical synthesis.
Data Presentation
The following tables summarize the quantitative data for the synthesis and performance of this compound-based plasticizers.
Table 1: Physicochemical Properties of this compound-Based Plasticizers
| Property | Dipentyl Phthalate (DPP) | Dipentyl Maleate (DPM) | Dipentyl Adipate (DPA) |
| Molecular Formula | C₁₈H₂₆O₄ | C₁₄H₂₄O₄ | C₁₆H₃₀O₄ |
| Molecular Weight ( g/mol ) | 306.4 | 256.34 | 286.41 |
| Appearance | Clear, colorless to light yellow oily liquid | Colorless liquid | Colorless liquid |
| Density (g/cm³ at 20°C) | 1.022[1] | ~0.99 | ~0.97 |
| Boiling Point (°C) | 342 | 280 | 130-131 @ 1 Torr |
| Melting Point (°C) | < -55 | -85 | -14 |
| Flash Point (°C) | 181 | > 110 | > 110 |
| Water Solubility | Low | Very slightly soluble | Insoluble |
Table 2: Optimized Synthesis Conditions and Yields for this compound-Based Plasticizers
| Parameter | Dipentyl Phthalate (DPP) | Dipentyl Maleate (DPM) | Dipentyl Adipate (DPA) |
| Reactants | Phthalic Anhydride, 1-Pentanol | Maleic Anhydride, 1-Pentanol | Adipic Acid, 1-Pentanol |
| Molar Ratio (Acid:Alcohol) | 1:2.2 - 1:3 | 1:2.2 - 1:5 | 1:3.2 - 1:4 |
| Catalyst | p-Toluenesulfonic acid, Sulfuric acid | Sulfuric acid, Phosphotungstic acid | Magnetic nanometer-sized solid superacid |
| Catalyst Loading | 0.5 - 1.0 wt% | 0.5 - 1.0 wt% | 1.5 wt% |
| Reaction Temperature (°C) | 130 - 160 | 110 - 140 | 155 |
| Reaction Time (h) | 2 - 4 | 3 - 5 | 2 |
| Reported Yield (%) | ~94 | Up to 91.07 (for dibutyl maleate) | Up to 99.4 |
Table 3: Performance of this compound-Based Plasticizers in PVC (at 40 phr loading)
| Property | Unplasticized PVC | PVC + Dipentyl Phthalate (DPP) (estimated) | PVC + Dipentyl Maleate (DPM) (estimated) | PVC + Dipentyl Adipate (DPA) (estimated) |
| Tensile Strength (MPa) | ~50 | 15 - 20 | 18 - 22 | 17 - 21 |
| Elongation at Break (%) | <10 | 300 - 350 | 350 - 400 | 320 - 380 |
| Shore A Hardness | >100 | 75 - 85 | 80 - 85 | 78 - 88 |
| Glass Transition Temp. (°C) | ~85 | -25 to -35 | -30 to -40 | -40 to -50 |
Note: The performance data for this compound-based plasticizers in PVC is estimated based on trends observed for structurally similar plasticizers, as direct, comprehensive data is limited in publicly available literature.
Experimental Protocols
Protocol 1: Synthesis of Dipentyl Phthalate (DPP) via Fischer Esterification
This protocol details the synthesis of dipentyl phthalate through the acid-catalyzed esterification of phthalic anhydride with 1-pentanol.
Materials:
-
Phthalic anhydride (1.0 mol)
-
1-Pentanol (2.2 mol)
-
p-Toluenesulfonic acid (0.02 mol) or concentrated Sulfuric acid (2-3 mL)
-
Toluene (as azeotropic solvent)
-
5% Sodium carbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Activated carbon
Equipment:
-
Round-bottom flask with a heating mantle and magnetic stirrer
-
Dean-Stark apparatus
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation setup
Procedure:
-
Reaction Setup: In a round-bottom flask, combine phthalic anhydride, 1-pentanol, toluene, and the acid catalyst.
-
Esterification: Heat the mixture to reflux (approximately 130-160°C) with continuous stirring. Water produced during the reaction will be collected in the Dean-Stark trap.
-
Reaction Monitoring: Monitor the reaction progress by observing the amount of water collected. The reaction is considered complete when the theoretical amount of water has been collected.
-
Neutralization: After cooling the reaction mixture to room temperature, transfer it to a separatory funnel. Wash with a 5% sodium carbonate solution to neutralize the acid catalyst.
-
Washing: Sequentially wash the organic layer with water and then with brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate.
-
Decolorization: Add a small amount of activated carbon and stir for 30 minutes.
-
Solvent Removal: Filter the mixture to remove the drying agent and activated carbon. Remove the toluene and any excess 1-pentanol using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation to obtain pure dipentyl phthalate.
Protocol 2: Synthesis of Dipentyl Maleate (DPM)
This protocol outlines the synthesis of dipentyl maleate from maleic anhydride and 1-pentanol.
Materials:
-
Maleic anhydride (1.0 mol)
-
1-Pentanol (2.2 mol)
-
Concentrated Sulfuric acid (2-3 mL)
-
Benzene or Toluene (as azeotropic solvent)
-
0.5 M Sodium carbonate solution
-
Anhydrous sodium sulfate
Equipment:
-
Round-bottom flask with a heating mantle and magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve maleic anhydride and 1-pentanol in benzene or toluene. Carefully add the concentrated sulfuric acid.
-
Esterification: Heat the mixture to reflux (approximately 110-140°C) with continuous stirring for 3-5 hours.
-
Neutralization and Washing: Cool the reaction mixture and transfer it to a separatory funnel. Wash with 0.5 M sodium carbonate solution to neutralize the catalyst and remove any unreacted maleic acid. Then, wash with water until the aqueous layer is neutral.
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Filter to remove the drying agent and remove the solvent using a rotary evaporator.
-
Purification: The crude dipentyl maleate can be further purified by vacuum distillation.
Protocol 3: Synthesis of Dipentyl Adipate (DPA)
This protocol describes the synthesis of dipentyl adipate from adipic acid and 1-pentanol.
Materials:
-
Adipic acid (1.0 mol)
-
1-Pentanol (3.2 mol)
-
Magnetic nanometer-sized solid superacid catalyst (1.5 wt% of total reactants)
-
Toluene (as azeotropic solvent)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Equipment:
-
Round-bottom flask with a heating mantle and magnetic stirrer
-
Dean-Stark apparatus
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation setup
Procedure:
-
Reaction Setup: Combine adipic acid, 1-pentanol, and the solid acid catalyst in a round-bottom flask with toluene.
-
Esterification: Heat the mixture to reflux (approximately 155°C) under negative pressure with continuous stirring for 2 hours, collecting the water byproduct in the Dean-Stark trap.
-
Catalyst Removal: Cool the reaction mixture and filter to remove the solid catalyst.
-
Washing: Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Filter and remove the toluene and excess 1-pentanol using a rotary evaporator.
-
Purification: Purify the crude dipentyl adipate by vacuum distillation.
Mandatory Visualization
Caption: Workflow for the synthesis of Dipentyl Phthalate.
Caption: Experimental workflow for evaluating plasticizer performance in PVC.
Caption: Logical relationship in the synthesis of this compound-based plasticizers.
References
Application Notes: Electrochemical Sensors for Pentanol Vapor Detection
Troubleshooting & Optimization
Technical Support Center: Improving Microbial Pentanol Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the microbial production of pentanol.
Troubleshooting Guides
This section is designed to help you diagnose and resolve specific issues that may arise during your fermentation experiments, leading to improved this compound yields.
Issue 1: Low this compound Titer, Yield, or Productivity
Question: My fermentation is producing significantly less this compound than expected. What are the potential causes and how can I troubleshoot this?
Answer: Low this compound production can stem from several factors, ranging from suboptimal fermentation conditions to metabolic bottlenecks. Follow these steps to diagnose and address the issue:
Step 1: Verify Fermentation Conditions
Ensure that all fermentation parameters are optimal for your microbial strain.
-
Temperature: Confirm that the temperature is within the optimal range for your specific production strain. Deviations can significantly impact enzyme kinetics and overall metabolic activity.
-
pH: Monitor and control the pH of the fermentation broth. A suboptimal pH can inhibit cell growth and this compound production.
-
Aeration: Check the dissolved oxygen levels. While this compound production is often favored under microaerobic or anaerobic conditions, the optimal level can vary between strains and pathways.
Step 2: Assess Substrate and Nutrient Availability
Insufficient carbon source or essential nutrients can limit this compound synthesis.
-
Carbon Source: Ensure an adequate supply of the primary carbon source (e.g., glucose). In fed-batch fermentations, improper feeding strategies can lead to substrate limitation.
-
Nutrient Limitation: Verify that the medium is not deficient in essential nutrients like nitrogen, phosphorus, and trace elements. Yeast extract and peptone concentrations may need optimization.
Step 3: Investigate Precursor Supply
The availability of key metabolic precursors is crucial for high this compound yields.
-
Amino Acid Biosynthesis: this compound isomers like 2-methyl-1-butanol and 3-methyl-1-butanol are derived from amino acid biosynthesis pathways (isoleucine and leucine, respectively).[1][2] Ensure that the expression of genes in these pathways is not limiting. Overexpression of key enzymes can enhance precursor availability.
-
Keto Acid Intermediates: The conversion of 2-keto acids to aldehydes is a critical step. The expression and activity of the 2-keto acid decarboxylase (KDC) can be a bottleneck. Consider using a KDC with broad substrate specificity.[2]
Step 4: Evaluate Enzyme Expression and Activity
The heterologous expression of pathway enzymes can be suboptimal.
-
Codon Optimization: Ensure that the genes for the this compound production pathway have been codon-optimized for your expression host.
-
Promoter Strength: Use strong, well-characterized promoters to drive the expression of your pathway genes.
-
Enzyme Activity Assays: If possible, perform in vitro or in situ assays to confirm the activity of key enzymes in your pathway.
Step 5: Consider Product Toxicity
This compound is toxic to microbial cells, and its accumulation can inhibit growth and production.[2]
-
In Situ Product Removal: Implement strategies like gas stripping or liquid-liquid extraction to remove this compound from the fermentation broth as it is produced.
-
Solvent-Tolerant Strains: Consider using or engineering solvent-tolerant strains that can withstand higher concentrations of this compound.
Issue 2: High Levels of Byproduct Formation
Question: My fermentation is producing significant amounts of unwanted byproducts (e.g., other alcohols, organic acids). How can I improve the selectivity towards this compound?
Answer: Byproduct formation diverts carbon flux away from your desired product and can also inhibit cell growth. Here’s how to address this issue:
Step 1: Identify the Competing Pathways
Analyze your fermentation broth to identify the major byproducts. This will help you pinpoint the competing metabolic pathways. Common byproducts can include ethanol, lactate, acetate, and succinate.
Step 2: Metabolic Engineering to Block Competing Pathways
Use targeted gene knockouts to eliminate or reduce the flux through competing pathways.
-
Deletion of Fermentation Genes: Knocking out genes responsible for the production of major fermentation byproducts, such as ldhA (lactate), adhE (ethanol), pta (acetate), and frdBC (succinate), can redirect carbon flux towards this compound precursors.
-
Example: In E. coli, deleting genes involved in mixed-acid fermentation can increase the availability of pyruvate and NADH for this compound synthesis.
Step 3: Optimize Precursor-to-Product Conversion
Enhance the efficiency of the final steps in your this compound pathway to outcompete side reactions.
-
Overexpress Key Enzymes: Increase the expression levels of the 2-keto acid decarboxylase (KDC) and alcohol dehydrogenase (ADH) specific to your this compound pathway. This can help to pull the metabolic flux towards this compound.
Step 4: Control Redox Balance
The availability of reducing equivalents like NADH can influence byproduct formation.
-
Cofactor Engineering: Manipulating the intracellular NADH/NAD+ ratio can favor the reduction of this compound precursors over other substrates.
Frequently Asked Questions (FAQs)
Q1: What are the main metabolic pathways for producing different this compound isomers?
A1: The primary microbial pathways for this compound production are derived from amino acid biosynthesis:
-
1-Pentanol: Can be produced by expanding the substrate range of existing 2-keto acid degradation pathways.[2]
-
2-Methyl-1-butanol: Synthesized from the isoleucine biosynthesis pathway via the intermediate 2-keto-3-methylvalerate (KMV).[2]
-
3-Methyl-1-butanol: Derived from the leucine biosynthesis pathway through the intermediate 2-ketoisocaproate (KIC).[2][3]
Q2: Which microbial hosts are commonly used for this compound production?
A2: Escherichia coli and Saccharomyces cerevisiae are the most common hosts for metabolic engineering of this compound production due to their well-characterized genetics and established fermentation processes. Other organisms like Clostridium species are natural producers of higher alcohols and are also being engineered for improved this compound yields.
Q3: How can I quantify the concentration of this compound in my fermentation broth?
A3: The most common and accurate method for quantifying this compound is Gas Chromatography (GC) coupled with a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS). High-Performance Liquid Chromatography (HPLC) with a Refractive Index (RI) detector can also be used.
Q4: What is a typical range for this compound titers in engineered microorganisms?
A4: this compound titers can vary widely depending on the microbial host, the specific metabolic engineering strategies employed, and the fermentation conditions. Reported titers for different isomers in engineered E. coli are in the range of 1-10 g/L. For example, a strain of E. coli was engineered to produce 1.25 g/L of 2-methyl-1-butanol in 24 hours.[2] Another engineered E. coli strain produced 9.5 g/L of 3-methyl-1-butanol after 60 hours using a two-phase fermentation system.[4]
Q5: How does feedback inhibition affect this compound production, and how can it be overcome?
A5: Key enzymes in the amino acid biosynthetic pathways that serve as precursors for this compound are often subject to feedback inhibition by the final amino acid product. This can limit the flux towards the 2-keto acid intermediates. To overcome this, you can:
-
Use Feedback-Resistant Enzymes: Engineer or screen for mutant versions of the regulated enzymes that are less sensitive to feedback inhibition.
-
Gene Knockouts: Delete genes responsible for the transport of the inhibitory amino acid into the cell.
Data Presentation
Table 1: Comparison of 2-Methyl-1-Butanol Production in Engineered Microorganisms
| Microbial Host | Key Genetic Modifications | Titer (g/L) | Yield (g/g glucose) | Productivity (g/L/h) | Reference |
| E. coli | Overexpression of ilvGM (S. typhimurium), ilvA (C. glutamicum), thrABC (E. coli); Knockout of metA, tdh | 1.25 | 0.17 | 0.052 | [2] |
Table 2: Comparison of 3-Methyl-1-Butanol Production in Engineered Microorganisms
| Microbial Host | Key Genetic Modifications | Titer (g/L) | Yield (g/g glucose) | Productivity (g/L/h) | Reference |
| E. coli | Overexpression of alsS (B. subtilis), ilvCD (E. coli), leuABCD (E. coli), kivd (L. lactis), adh2 (S. cerevisiae); Knockout of ilvE, tyrB | 1.28 | 0.11 (estimated) | 0.046 | [3] |
| E. coli | Random mutagenesis and selection; two-phase fermentation | 9.5 | 0.11 | 0.158 | [4] |
| C. glutamicum | Overexpression of kivd (L. lactis), adh3 (Z. mobilis); Inactivation of aceE, ldh | 0.497 | N/A | 0.041 | [5] |
Experimental Protocols
Protocol 1: Gene Knockout in E. coli using Lambda Red Recombineering
This protocol outlines the general steps for creating a gene knockout in E. coli using the pKD46 plasmid, which carries the lambda Red recombinase system.
Materials:
-
E. coli strain containing the pKD46 plasmid
-
pKD3 or pKD4 plasmid (as a template for antibiotic resistance cassette)
-
Primers with homology to the target gene and the resistance cassette
-
PCR reagents
-
Electroporator and cuvettes
-
L-arabinose
-
Appropriate antibiotics
-
SOC medium
Procedure:
-
Prepare Electrocompetent Cells:
-
Grow the E. coli strain carrying pKD46 at 30°C in SOB medium with ampicillin to an OD600 of ~0.1.
-
Add L-arabinose to a final concentration of 10 mM and continue to grow the cells to an OD600 of 0.4-0.6 to induce the expression of the lambda Red genes.
-
Make the cells electrocompetent by washing them multiple times with ice-cold sterile water or 10% glycerol.
-
-
Generate the Knockout Cassette:
-
Design PCR primers with 40-50 bp homology arms that flank the gene to be deleted. The 3' end of the primers should be complementary to the template plasmid (pKD3 for chloramphenicol resistance or pKD4 for kanamycin resistance).
-
Perform PCR to amplify the antibiotic resistance cassette with the homology arms.
-
Purify the PCR product and treat with DpnI to digest the template plasmid.
-
-
Electroporation:
-
Add the purified PCR product to the electrocompetent cells.
-
Electroporate the mixture using an electroporator with appropriate settings.
-
Immediately add SOC medium and incubate at 37°C for 1-2 hours to allow for recombination and expression of the antibiotic resistance gene.
-
-
Selection and Verification:
-
Plate the cells on LB agar plates containing the appropriate antibiotic to select for successful recombinants.
-
Verify the gene knockout by colony PCR using primers that flank the target gene region.
-
Protocol 2: Quantification of this compound using Gas Chromatography (GC)
This protocol provides a general method for analyzing this compound concentration in a fermentation broth.
Materials:
-
Gas chromatograph with a Flame Ionization Detector (GC-FID)
-
Appropriate GC column (e.g., DB-WAX)
-
Autosampler vials with inserts
-
Syringe filters (0.22 µm)
-
This compound standards (1-pentanol, 2-methyl-1-butanol, 3-methyl-1-butanol)
-
Internal standard (e.g., 1-hexanol)
-
Solvent for extraction (e.g., ethyl acetate)
Procedure:
-
Sample Preparation:
-
Take a sample of the fermentation broth and centrifuge to pellet the cells.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
In an autosampler vial, mix the filtered supernatant with a known concentration of the internal standard and the extraction solvent.
-
-
Standard Curve Preparation:
-
Prepare a series of standards with known concentrations of each this compound isomer and the internal standard in the same solvent.
-
-
GC Analysis:
-
Set up the GC method with an appropriate temperature program for the oven, injector, and detector. A typical temperature program might start at 40°C and ramp up to 230°C.[6]
-
Inject the standards and samples into the GC.
-
-
Data Analysis:
-
Integrate the peak areas for each this compound isomer and the internal standard.
-
Create a standard curve by plotting the ratio of the this compound peak area to the internal standard peak area against the known this compound concentration.
-
Use the standard curve to determine the concentration of each this compound isomer in your samples.
-
Visualizations
Caption: A generalized experimental workflow for improving microbial this compound production.
Caption: Simplified metabolic pathways for 2-methyl-1-butanol and 3-methyl-1-butanol production.
References
- 1. This compound isomer synthesis in engineered microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound isomer synthesis in engineered microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Engineering of an Escherichia coli Strain for the Production of 3-Methyl-1-Butanol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-Methyl-1-butanol production in Escherichia coli: random mutagenesis and two-phase fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-Methyl-1-butanol Biosynthesis in an Engineered Corynebacterium glutamicum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Production of 2-methyl-1-butanol in engineered Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming challenges in the fractional distillation of pentanol isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the fractional distillation of pentanol isomers.
Boiling Points of this compound Isomers
The separation of this compound isomers by fractional distillation is challenging due to their similar boiling points. Understanding these boiling points is crucial for developing an effective separation strategy.
| Isomer Name | Structure | Boiling Point (°C) |
| 1-Pentanol | CH₃(CH₂)₄OH | 138 |
| 2-Pentanol | CH₃CH(OH)(CH₂)₂CH₃ | 119 |
| 3-Pentanol | CH₃CH₂CH(OH)CH₂CH₃ | 115.3 |
| 2-Methyl-1-butanol | CH₃CH₂CH(CH₃)CH₂OH | 128 |
| 3-Methyl-1-butanol | (CH₃)₂CHCH₂CH₂OH | 131 |
| 2-Methyl-2-butanol | (CH₃)₂C(OH)CH₂CH₃ | 102 |
| 3-Methyl-2-butanol | CH₃CH(OH)CH(CH₃)₂ | 112 |
| 2,2-Dimethyl-1-propanol | (CH₃)₃CCH₂OH | 113 |
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the fractional distillation of this compound isomers.
Question: Why am I seeing incomplete separation of isomers, particularly 2-methyl-1-butanol and 3-methyl-1-butanol?
Answer:
-
Close Boiling Points: The primary reason for incomplete separation is the very small difference in the boiling points of some isomers. For instance, 2-methyl-1-butanol and 3-methyl-1-butanol have boiling points that are only a few degrees apart, making their separation by standard fractional distillation extremely difficult.[1]
-
Inefficient Column: Your distillation column may not have enough theoretical plates to achieve the required separation. The number of theoretical plates is a measure of the column's efficiency. For separating liquids with close boiling points, a column with a high number of theoretical plates is necessary.[2]
-
Incorrect Reflux Ratio: The reflux ratio, the ratio of the amount of condensate returned to the column to the amount of condensate collected as distillate, is a critical parameter. A higher reflux ratio generally leads to better separation but also increases the distillation time.
Question: My distillation is proceeding very slowly, or the vapor is not reaching the top of the column. What should I do?
Answer:
-
Insufficient Heating: The heating mantle may not be providing enough energy to vaporize the this compound isomers and drive the vapor up the column. Gradually increase the heat input.
-
Heat Loss: The column may be losing too much heat to the surroundings. Insulating the distillation column can help maintain the necessary temperature gradient for effective separation.
-
Flooding: If the heating rate is too high, it can lead to a condition known as "flooding," where the vapor flow up the column hinders the downward flow of the liquid condensate. This reduces the efficiency of the separation. If you observe this, reduce the heating rate.
Question: I suspect an azeotrope is forming. How can I confirm this, and what can I do about it?
Answer:
-
Constant Boiling Point of a Mixture: An azeotrope is a mixture of two or more liquids whose proportions cannot be altered by simple distillation. If you observe a constant boiling point for a mixture of isomers that is different from the boiling points of the individual components, you may have an azeotrope.
-
Azeotropic Distillation: To break an azeotrope, a technique called azeotropic distillation can be used. This involves adding a third component, known as an entrainer, to the mixture. The entrainer forms a new, lower-boiling azeotrope with one of the original components, which can then be distilled off.[3] For example, benzene has been historically used as an entrainer to separate ethanol-water azeotropes.[3]
-
Extractive Distillation: Another technique is extractive distillation, where a high-boiling solvent is added to the mixture to alter the relative volatilities of the components, making their separation easier. For example, o-xylene has been shown to be an effective agent for separating 2-methyl-1-butanol and 3-methyl-1-butanol.[4]
Question: How can I assess the purity of my separated this compound isomer fractions?
Answer:
-
Gas Chromatography (GC): Gas chromatography is a powerful analytical technique for separating and quantifying volatile compounds like this compound isomers. A Flame Ionization Detector (FID) is commonly used for this purpose.[5]
-
High-Performance Liquid Chromatography (HPLC): HPLC can also be used for purity analysis, particularly if non-volatile impurities are suspected.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantitative NMR (qNMR) is a primary analytical method that can be used for direct quantification without the need for a reference standard of the same compound.[5]
Experimental Protocols
Protocol 1: Standard Fractional Distillation of this compound Isomers
-
Apparatus Setup: Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column packed with a suitable material (e.g., Raschig rings or Vigreux indentations), a condenser, a distillation head with a thermometer, and receiving flasks.
-
Charging the Flask: Add the mixture of this compound isomers to the round-bottom flask, along with a few boiling chips to ensure smooth boiling.
-
Heating: Begin heating the flask gently using a heating mantle.
-
Establishing Reflux: Allow the vapor to rise and condense within the column, establishing a state of total reflux (all condensate returns to the flask) for a period to allow the column to equilibrate.
-
Collecting Fractions: Slowly begin to collect the distillate in separate fractions. Monitor the temperature at the distillation head. A stable temperature indicates that a pure component is distilling. Collect the fraction until the temperature begins to rise, then switch to a new receiving flask to collect the next fraction.
-
Analysis: Analyze the purity of each fraction using an appropriate analytical method such as Gas Chromatography (GC).
Protocol 2: Extractive Distillation for Separating 2-Methyl-1-butanol and 3-Methyl-1-butanol
-
Apparatus Setup: Set up a fractional distillation apparatus as described above.
-
Charging the Flask: Charge the distillation flask with the mixture of 2-methyl-1-butanol and 3-methyl-1-butanol, along with an appropriate extractive agent (e.g., o-xylene).[4]
-
Distillation: Proceed with the fractional distillation as described in Protocol 1. The extractive agent will alter the relative volatilities of the two isomers, allowing for their separation.
-
Solvent Removal: The collected fractions will contain the separated isomer and the extractive agent. The extractive agent can be removed by a subsequent distillation or other purification techniques.
Logical Workflow for Troubleshooting Fractional Distillation
Caption: Troubleshooting workflow for fractional distillation of this compound isomers.
Frequently Asked Questions (FAQs)
Q1: What are the main safety precautions to take during the fractional distillation of this compound isomers?
A1: this compound isomers are flammable liquids. Always work in a well-ventilated fume hood and keep flammable materials away from the heating source. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Ensure that all glassware is free of cracks and that joints are properly sealed to prevent the escape of flammable vapors.
Q2: Can I use simple distillation instead of fractional distillation to separate this compound isomers?
A2: Simple distillation is generally only effective for separating liquids with significantly different boiling points (typically a difference of more than 25°C). Since this compound isomers have very close boiling points, fractional distillation is necessary to achieve a reasonable degree of separation.[7]
Q3: How does the structure of the this compound isomer affect its boiling point?
A3: The boiling point of an alcohol is influenced by the strength of the intermolecular hydrogen bonds. Generally, primary alcohols (like 1-pentanol) have higher boiling points than secondary alcohols (like 2-pentanol and 3-pentanol), which in turn have higher boiling points than tertiary alcohols (like 2-methyl-2-butanol). This is because the hydroxyl group is more exposed in primary alcohols, allowing for stronger hydrogen bonding. Branching in the carbon chain tends to lower the boiling point by reducing the surface area available for intermolecular interactions.
Q4: What is the difference between an enantiomer and a diastereomer, and can they be separated by fractional distillation?
A4: Enantiomers are stereoisomers that are non-superimposable mirror images of each other. Diastereomers are stereoisomers that are not mirror images of each other. Enantiomers have identical physical properties, including boiling points, and therefore cannot be separated by fractional distillation.[8] Diastereomers have different physical properties and can potentially be separated by fractional distillation if their boiling points are sufficiently different.
Q5: Are there any "greener" alternatives to using benzene as an entrainer in azeotropic distillation?
A5: Yes, due to the toxicity of benzene, alternative entrainers are often sought. For alcohol-water azeotropes, other hydrocarbons like cyclohexane and heptane can be used. The choice of entrainer depends on the specific azeotrope being broken and the desired process conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. Purification [chem.rochester.edu]
- 3. Azeotropic distillation - Wikipedia [en.wikipedia.org]
- 4. US5658436A - Separation of 2-methyl-1-butanol from 3-methyl-1-butanol by extractive distillation - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Fractional distillation - Wikipedia [en.wikipedia.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Optimizing Esterification of 1-Pentanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the esterification of 1-pentanol. The information is tailored for researchers, scientists, and drug development professionals to help overcome common challenges encountered during this chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the typical reactants and catalysts used for the esterification of 1-pentanol?
The most common reaction involves the esterification of 1-pentanol with a carboxylic acid, such as acetic acid or acetic anhydride, to form pentyl acetate (also known as amyl acetate).[1][2][3] This reaction is typically catalyzed by a strong acid, most commonly sulfuric acid (H₂SO₄).[2][4] The use of an acid catalyst accelerates the reaction rate.[2]
Q2: What is the primary challenge in achieving a high yield of the ester?
The esterification of 1-pentanol is a reversible equilibrium reaction.[5][6] The formation of water as a byproduct can shift the equilibrium back towards the reactants, thus limiting the final yield of the ester.[2][5] To achieve a high yield, it is crucial to remove water from the reaction mixture as it is formed.[2][5]
Q3: How can the equilibrium be shifted towards the product side to maximize the ester yield?
There are two primary strategies to drive the reaction towards the formation of the ester:
-
Use of Excess Reactant: Employing a large excess of one of the reactants, typically the alcohol (1-pentanol), can shift the equilibrium to favor the product.[5][7]
-
Removal of Water: Actively removing water as it is formed is a highly effective method. This can be achieved using a Dean-Stark apparatus during reflux, which separates the water from the reaction mixture.[2][5]
Troubleshooting Guide
Issue 1: Low or No Product Yield
-
Possible Cause: The reaction has not reached equilibrium, or the equilibrium is unfavorable.
-
Solution:
-
Increase Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration.
-
Increase Temperature: Raising the reaction temperature can increase the reaction rate.[8][9][10] However, be mindful of the boiling points of your reactants and products.
-
Check Catalyst: Verify that the acid catalyst has been added and is of appropriate concentration. A sufficient amount of catalyst is crucial for the reaction to proceed at a reasonable rate.[11]
-
-
-
Possible Cause: The presence of water is inhibiting the forward reaction.
Issue 2: Slow Reaction Rate
-
Possible Cause: Insufficient catalyst or low reaction temperature.
Issue 3: Product Purity Issues
-
Possible Cause: Incomplete reaction or presence of unreacted starting materials and byproducts.
-
Solution:
-
Purification: After the reaction, the crude product will contain unreacted 1-pentanol, carboxylic acid, and the acid catalyst. A typical work-up involves:
-
-
Data Presentation
Table 1: Effect of Molar Ratio on Ester Yield
| Molar Ratio (Alcohol:Acid) | Limiting Reactant | Expected Yield | Reference |
| 1:1 | Acetic Acid | ~60-65% | [2][5] |
| 10:1 | Acetic Acid | ~97% | [5] |
| 1:10 | 1-Pentanol | - | [12] |
Note: Yields can vary based on other reaction conditions such as temperature and catalyst concentration.
Table 2: Influence of Temperature on Reaction Rate
| Temperature (°C) | Observation | Reference |
| 30 - 50 | Increased temperature accelerates the forward reaction. | [8] |
| 50 - 60 | Increasing temperature increases the rate constant and conversion. | [9] |
| 313.15 - 333.15 K (40 - 60 °C) | Ester conversion increases with increasing reaction temperature. | [12] |
Experimental Protocols
Protocol 1: Synthesis of Pentyl Acetate via Fischer Esterification
This protocol describes the synthesis of pentyl acetate from 1-pentanol and acetic acid using sulfuric acid as a catalyst with reflux and subsequent purification by distillation.
Materials:
-
1-pentanol
-
Glacial acetic acid
-
Concentrated sulfuric acid
-
5% Sodium bicarbonate solution
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
-
Boiling chips
Apparatus:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus
-
Beakers and graduated cylinders
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 1-pentanol and glacial acetic acid. A common molar ratio is an excess of the alcohol, for example, 1.5 to 2 equivalents of 1-pentanol to 1 equivalent of acetic acid.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.5 - 1 mL) to the mixture. Add a few boiling chips.
-
Reflux: Assemble a reflux apparatus and heat the mixture to a gentle boil using a heating mantle. Allow the reaction to reflux for at least one hour.[13]
-
Cooling: After the reflux period, turn off the heat and allow the mixture to cool to room temperature.
-
Work-up:
-
Transfer the cooled mixture to a separatory funnel.
-
Add deionized water to the funnel, gently shake, and then separate and discard the lower aqueous layer.
-
Carefully add 5% aqueous sodium bicarbonate solution to neutralize any remaining acetic acid and sulfuric acid. Swirl gently and vent frequently to release any CO₂ gas produced. Separate and discard the aqueous layer. Repeat this wash until no more gas evolves.[13] .
-
-
Final Purification:
-
Set up a simple distillation apparatus.
-
Transfer the dried crude ester to the distillation flask.
-
Heat the flask and collect the fraction that distills at the boiling point of pentyl acetate (approximately 149 °C).[1]
-
Visualizations
References
- 1. scilearn.sydney.edu.au [scilearn.sydney.edu.au]
- 2. quora.com [quora.com]
- 3. chegg.com [chegg.com]
- 4. m.youtube.com [m.youtube.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 10. Kinetic Study on Esterification of Acetic Acid with Isopropyl Alcohol Catalyzed by Ion Exchange Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. cerritos.edu [cerritos.edu]
Technical Support Center: Particulate Emission Reduction in Pentanol-Diesel Blends
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists working with pentanol-diesel blends to reduce particulate matter (PM) emissions.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments, offering potential causes and recommended solutions in a question-and-answer format.
Q1: We've added n-pentanol to our diesel fuel, but our particulate matter (PM) mass emissions are not decreasing as expected. What could be the cause?
A1: Several factors could contribute to this issue. Here are some potential causes and troubleshooting steps:
-
Inadequate Blending: this compound may not be fully miscible with diesel fuel, especially at lower temperatures or with higher water content, leading to inconsistent combustion.
-
Engine Operating Conditions: The effectiveness of this compound in reducing PM emissions is highly dependent on engine load and speed. At low loads, the higher heat of vaporization of this compound can lead to incomplete combustion and potentially even an increase in certain particle types.[4][5]
-
This compound Isomer: Different isomers of this compound can have varying effects on combustion and emissions.
-
Measurement Technique: Ensure your PM measurement equipment is calibrated and functioning correctly. Gravimetric analysis is the standard but can be influenced by ambient conditions.[9][10]
-
Solution: Review your PM sampling and measurement protocol. For low emission engines, alternative methods like integrated particle size distribution (IPSD) or chemical speciation may provide more precise results.[10]
-
Q2: Since using a this compound-diesel blend, we've observed an increase in nitrogen oxide (NOx) emissions. Is this normal and how can we mitigate it?
A2: Yes, an increase in NOx emissions can be a common trade-off when using oxygenated fuels like this compound.
-
Cause: The oxygen content in this compound can lead to higher combustion temperatures, which promotes the formation of NOx. Additionally, the lower cetane number of this compound can increase the ignition delay, leading to a more rapid and higher-temperature premixed combustion phase.[11][12]
-
Mitigation Strategies:
-
Exhaust Gas Recirculation (EGR): Introducing a portion of the exhaust gas back into the cylinder can lower combustion temperatures and significantly reduce NOx emissions.[12][13]
-
Injection Timing Retardation: Adjusting the fuel injection timing can help control the peak combustion temperature and pressure, thereby reducing NOx formation.
-
Cetane Improvers: Adding a cetane improver to the blend can shorten the ignition delay, leading to a smoother combustion process and potentially lower NOx.[12]
-
Q3: Our this compound-diesel blend appears cloudy or has separated into layers after sitting for a period. What's happening and is the fuel still usable?
A3: This indicates a blend stability issue, likely due to phase separation.
-
Cause: this compound's polarity differs from the non-polar nature of diesel hydrocarbons. Factors like low temperatures, water contamination, and the specific composition of the diesel fuel can reduce the stability of the blend.[1][2][3]
-
Solution:
-
It is not recommended to use a fuel blend that has separated, as this can lead to inconsistent engine operation and potential damage.
-
To improve stability, consider adding a co-solvent or emulsifying agent.[1]
-
Ensure that the this compound and diesel are as free of water as possible before blending. Store the blend in a sealed container in a temperature-controlled environment.
-
Q4: We are seeing a higher number of nanoparticles (under 50 nm) even though the total PM mass is lower. Why is this occurring?
A4: This phenomenon has been observed in several studies.
-
Cause: The addition of this compound can alter the combustion process, leading to a reduction in the formation of larger accumulation mode particles (which contribute most to PM mass) but an increase in the number of smaller nucleation mode particles. This can be particularly evident at low engine loads.[4][5]
-
Implications: While PM mass is a regulated emission, particle number concentration, especially of ultrafine particles, is also a significant health concern. It is crucial to use particle sizing instrumentation to get a complete picture of the particulate emissions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal blend ratio of this compound to diesel for reducing particulate emissions?
A1: There is no single "optimal" blend ratio, as it depends on the specific engine, its operating conditions, and the base fuel (e.g., conventional diesel vs. biodiesel). However, research indicates that n-pentanol additions of 10-30% by volume have been shown to be effective in significantly reducing PM mass and soot emissions without requiring major engine modifications.[8][12] Some studies have explored up to 50% this compound blends, which can lead to even greater soot reduction but may negatively impact brake thermal efficiency.[6]
Q2: How does this compound addition affect the composition of particulate matter?
A2: this compound addition significantly alters the composition of particulate matter. The high oxygen content of this compound promotes more complete combustion of carbon, leading to a substantial decrease in the elemental carbon (EC) or soot fraction of the PM.[4][14] However, some studies have reported a corresponding increase in the organic carbon (OC) and water-soluble organic carbon (WSOC) fractions.[4][5]
Q3: Do I need to modify my diesel engine to use this compound blends?
A3: For lower blend ratios (typically up to 45-50% n-pentanol), most studies suggest that modern diesel engines can run on this compound-diesel blends without any physical modifications.[12] However, it is crucial to monitor engine performance and emissions. For higher blend ratios or long-term use, adjustments to the fuel injection system and engine control unit (ECU) may be necessary to optimize performance and durability.
Q4: Which is more effective at reducing PM: this compound or butanol?
A4: Both butanol and this compound are effective in reducing PM emissions when blended with diesel or biodiesel. Some comparative studies suggest that butanol may be slightly more effective at inhibiting elemental carbon (EC) formation.[4][5] However, the overall effectiveness depends on the specific blend ratio and engine operating conditions.
Data on Particulate Matter Reduction
The following tables summarize quantitative data from various studies on the effect of this compound-diesel blends on particulate matter and other emissions.
Table 1: Effect of this compound-Diesel Blends on Particulate Matter (PM) Emissions
| Fuel Blend (by volume) | Engine Load | PM Mass Reduction (%) | Soot/EC Reduction (%) | Reference(s) |
| 20% n-pentanol in Diesel | High | Significant Reduction | - | [12] |
| 35% n-pentanol in Diesel | Idle | - | Total PAH reduction up to 42.02% | [15] |
| 30% n-pentanol in Biodiesel | Low, Medium, High | - | 25.86%, 19.71%, 31.59% | [8] |
| 50% n-pentanol in Diesel | - | - | Up to 77.15% | [6] |
| 20% n-pentanol in Biodiesel | Low, Medium, High | Effective Reduction | Effective Reduction | [5] |
Table 2: Trade-off Emissions with this compound-Diesel Blends
| Fuel Blend (by volume) | Engine Load | NOx Emission Change | HC Emission Change | CO Emission Change | Reference(s) |
| 10-40% n-pentanol in Diesel | - | Slightly Increased | Slightly Increased | Slightly Increased | [12] |
| 35% n-pentanol in Diesel | - | Up to 16.52% Decrease | - | - | [15] |
| 10-30% n-pentanol in Biodiesel | High | Increased | Increased | Decreased | [8] |
| 50% n-pentanol in Diesel | Increasing | Increased | Increased | Decreased | [6] |
Experimental Protocols
Protocol 1: Gravimetric Measurement of Particulate Matter
This protocol outlines the standard method for determining the total mass of particulate matter emitted from an engine.
-
Engine Setup and Stabilization:
-
Operate the diesel engine under the desired steady-state condition (constant speed and load) until the oil and coolant temperatures have stabilized.
-
-
Exhaust Dilution:
-
Sample Collection:
-
Pre-condition and weigh a clean sample filter (e.g., Teflon-impregnated glass fiber) in a controlled environment.[9][10]
-
Place the pre-weighed filter in a filter holder in the dilution tunnel.
-
Pass the diluted exhaust gas through the filter for a predetermined amount of time to collect the particulate matter.
-
-
Gravimetric Analysis:
-
Carefully remove the PM-loaded filter from the holder.
-
Post-condition the filter under the same controlled temperature and humidity conditions as the pre-conditioning step.[9]
-
Weigh the post-conditioned filter using a high-precision balance.
-
The mass of the collected PM is the difference between the post-test and pre-test filter weights.[9][16]
-
-
Calculation:
-
Calculate the total mass of particulates emitted based on the mass of PM collected on the filter and the known volumes of the sample and the total dilution tunnel flow.[9]
-
Protocol 2: Preparation and Stability Testing of this compound-Diesel Blends
This protocol describes the preparation of fuel blends and a basic method for evaluating their stability.
-
Fuel Preparation:
-
Obtain diesel fuel and n-pentanol (or other specified isomer) of known purity.
-
Measure the required volumes of diesel and this compound to achieve the desired blend ratio (e.g., for a 20% this compound blend, use 200 ml of this compound and 800 ml of diesel for a 1-liter sample).
-
In a clean, dry, and sealed container, add the this compound to the diesel fuel.
-
Mix the components vigorously using a magnetic stirrer or mechanical shaker for at least 30 minutes to ensure a homogeneous blend.
-
-
Stability Observation (Visual Method):
-
Pour a sample of the freshly prepared blend into a clear, sealed glass container (e.g., a graduated cylinder).
-
Store the sample in a location with a stable temperature, and also consider testing at lower temperatures to simulate real-world conditions.[3]
-
Visually inspect the sample for any signs of phase separation (e.g., cloudiness, formation of distinct layers) at regular intervals (e.g., every hour for the first 8 hours, then daily).[2]
-
Record the time until any instability is observed. A stable blend should remain clear and homogeneous.
-
Visualizations
Caption: Workflow for evaluating this compound-diesel blend emissions.
Caption: Troubleshooting logic for high particulate matter emissions.
References
- 1. hjic.mk.uni-pannon.hu [hjic.mk.uni-pannon.hu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Investigation of particulate emission characteristics of a diesel engine fueled with higher alcohols/biodiesel blends [ideas.repec.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Effects of n-pentanol/biodiesel blend fuels on combustion and conventional and unconventional emission characteristics of diesel engine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Particulate Measurement: Collecting Methods [dieselnet.com]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
- 16. horiba.com [horiba.com]
Technical Support Center: Enhancing the Stability of Pentanol and Gasoline Blends
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when experimenting with pentanol and gasoline blends.
Troubleshooting Guides
Issue: Phase Separation Observed in the this compound-Gasoline Blend
Question: My this compound-gasoline blend has separated into two distinct layers. What are the potential causes and how can I resolve this?
Answer:
Phase separation is a common issue in alcohol-gasoline blends, primarily caused by water contamination or low temperatures.[1] Alcohols, like this compound, are hygroscopic and can absorb moisture from the atmosphere.[2] When the water content exceeds the blend's tolerance limit, the alcohol and water will separate from the gasoline, forming a lower layer rich in alcohol and water, and an upper layer that is gasoline-dominant.[1] The stability of these blends is also temperature-sensitive, with lower temperatures reducing the amount of water the blend can tolerate before phase separation occurs.[1]
Troubleshooting Steps:
-
Quantify Water Content: Determine the water content of your blend using Karl Fischer titration or other appropriate methods. This will help you understand if water contamination is the primary cause.
-
Review Storage Conditions: Ensure that storage containers are sealed tightly to prevent atmospheric moisture absorption.[3] Check for any potential sources of water ingress in your experimental setup.
-
Increase this compound Concentration: Higher concentrations of this compound can improve the water tolerance of the blend. Experiment with increasing the volume percentage of this compound.
-
Introduce a Co-solvent: The addition of other alcohols, such as isobutanol or tertiary butyl alcohol (TBA), can act as co-solvents and improve the blend's stability.[4]
-
Control Temperature: If experimenting at low temperatures, consider the phase separation temperature of your specific blend. Maintaining a temperature above this point will prevent separation.
Issue: Suspected Material Incompatibility or Corrosion
Question: I have observed swelling, cracking, or degradation of elastomeric or plastic components (e.g., seals, O-rings, tubing) in my experimental setup. What could be the cause and how can I address it?
Answer:
Alcohol-gasoline blends can be more aggressive towards certain elastomers and plastics than gasoline alone.[2] This can lead to swelling, hardening, loss of tensile strength, or general degradation of these materials.[2][5] Similarly, if a water phase separates, it can create a corrosive environment for certain metals.
Troubleshooting Steps:
-
Material Identification: Identify the specific type of elastomer or plastic that is showing signs of degradation. Common materials like nitrile rubber (NBR) may exhibit excessive swelling in the presence of alcohol blends.[6]
-
Consult Compatibility Charts: Refer to material compatibility charts to select appropriate materials for your application. Fluoroelastomers (FKM) and fluorinated plastics often show better resistance to alcohol-gasoline blends.
-
Perform a Material Compatibility Test: If unsure about a material's suitability, conduct a compatibility test by immersing a sample of the material in the this compound-gasoline blend for a specified period and observing any changes in its physical properties (e.g., weight, volume, hardness).[2]
-
Inspect for Corrosion: Visually inspect any metallic components for signs of corrosion, particularly in areas where water may accumulate.
-
Conduct a Corrosion Test: For critical applications, perform a standardized corrosion test to evaluate the corrosive properties of your blend on specific metals.
Frequently Asked Questions (FAQs)
Q1: What is phase separation in the context of this compound-gasoline blends?
A1: Phase separation is the phenomenon where a this compound-gasoline blend, often due to water contamination or low temperatures, separates into two distinct liquid layers.[1] The upper layer is predominantly gasoline with a reduced alcohol content, while the lower layer is a mixture of alcohol and water.[1] This separation can lead to inconsistent fuel properties and potential engine problems.
Q2: How does water content affect the stability of this compound-gasoline blends?
A2: this compound, like other alcohols, increases the water tolerance of gasoline, meaning it allows more water to be dissolved in the fuel.[3] However, there is a limit to this tolerance. Once the amount of water exceeds this limit, the blend becomes unstable and phase separation occurs.[1] The higher the concentration of this compound, the more water the blend can typically tolerate before separating.
Q3: How does temperature influence the stability of these blends?
A3: The stability of this compound-gasoline blends is inversely related to temperature. As the temperature decreases, the solubility of water in the blend also decreases.[1] This means that a blend that is stable at room temperature may undergo phase separation when exposed to colder conditions. The temperature at which separation occurs is known as the phase separation temperature.[7]
Q4: Which this compound isomer is the most effective at enhancing blend stability?
Q5: Can the addition of this compound prevent phase separation entirely?
A5: Adding this compound can significantly improve the water tolerance and stability of gasoline blends, thereby reducing the likelihood of phase separation.[4] However, it may not prevent it entirely, especially in the presence of significant water contamination or at very low temperatures. The key is to maintain the water content below the tolerance limit for the specific blend composition and environmental conditions.
Q6: What are the signs of material incompatibility with this compound-gasoline blends?
A6: Signs of material incompatibility include swelling, shrinking, hardening, softening, cracking, or discoloration of elastomeric and plastic components.[2] You may also observe a loss of sealing properties or the physical failure of a component.
Q7: How can I test the corrosive properties of my fuel blend?
A7: Standardized corrosion tests, such as the salt spray test (ASTM B117), can be adapted to evaluate the corrosivity of fuel blends on metallic coupons.[8][9] These tests typically involve exposing metal specimens to the fuel environment under controlled conditions and then evaluating them for signs of corrosion.
Data Presentation
Table 1: Water Tolerance of Gasoline-Methanol Blends with this compound (Tertiary Amyl Alcohol) as a Co-solvent
| Base Fuel Composition (vol %) | Co-solvent (TAA) (vol %) | Water Tolerance at 35°C (vol %) | Water Tolerance at 0°C (vol %) |
| 88% Gasoline, 12% Methanol | 0 | 0.33 | 0.12 |
| 88% Gasoline, 10.8% Methanol | 1.2 | 0.43 | - |
| 88% Gasoline, 8.0% Methanol | 4.0 | - | 0.30 |
Data adapted from a study on gasoline-methanol blends where tertiary amyl alcohol (TAA), a this compound isomer, was used as a co-solvent.[4]
Experimental Protocols
1. Determination of Phase Separation Temperature (Adapted from ASTM D6422)
This method determines the temperature at which a gasoline-alcohol blend separates into two phases.[7]
-
Apparatus: Test container, thermometer, cooling bath.
-
Procedure:
-
Prepare the this compound-gasoline blend with a known water concentration.
-
Place the sample in the test container and seal it with a stopper holding a thermometer, ensuring the thermometer is immersed in the fuel.
-
Cool the sample at a controlled rate (not exceeding 2°C per minute).[7]
-
At 2°C intervals, remove the container from the cooling bath and shake it vigorously for 5-10 seconds.[7]
-
Observe the sample for any signs of cloudiness (haze) or separation into distinct layers.
-
The temperature at which phase separation is first observed is recorded as the phase separation temperature.
-
2. Material Compatibility Testing (Adapted from SAE J1748)
This protocol assesses the effect of a fuel blend on elastomeric and plastic materials.[2]
-
Apparatus: Sealed immersion containers, oven, analytical balance, durometer (for hardness), tensile testing machine.
-
Procedure:
-
Prepare standardized coupons of the elastomer or plastic material to be tested.
-
Measure and record the initial weight, volume, hardness, and tensile properties of the coupons.
-
Immerse the coupons in the this compound-gasoline blend in a sealed container.
-
Place the container in an oven at a specified temperature (e.g., 55°C) for a defined duration (e.g., 1008 hours for elastomers, 3024 hours for plastics).[2]
-
After the immersion period, remove the coupons and allow them to cool.
-
Re-measure the weight, volume, hardness, and tensile properties of the "wet" coupons.
-
Dry the coupons under specified conditions and re-measure the properties to assess any permanent changes.
-
Compare the post-immersion properties to the initial properties to determine the material's compatibility.
-
3. Corrosion Test (Adapted from ASTM B117)
This method evaluates the corrosive effects of a fuel blend on metallic surfaces.
-
Apparatus: Salt spray chamber (modified for fuel exposure), metal test specimens.
-
Procedure:
-
Clean and prepare the metal test specimens according to standard procedures.[8]
-
Place the specimens in the test chamber at a specified angle (typically 15-30 degrees from the vertical) to ensure uniform exposure.[10]
-
Instead of a salt solution, introduce the this compound-gasoline blend into the chamber's atomizing system to create a continuous fog.
-
Maintain a constant temperature within the chamber (e.g., 35°C).[9]
-
Expose the specimens to the fuel fog for a predetermined duration (e.g., 24 to over 1000 hours, depending on the material and application).[11]
-
After the exposure period, gently clean the specimens to remove any residue.
-
Visually inspect the specimens for signs of corrosion, such as rusting, pitting, or discoloration.[11]
-
The extent of corrosion can be rated using standard charts or by measuring weight loss.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for addressing phase separation in blends.
Caption: Key factors influencing the stability of this compound-gasoline blends.
Caption: Workflow for material compatibility testing of elastomers and plastics.
References
- 1. PetroClear - Understanding the Dangers of Phase Separation in Ethanol Blends [petroclear.com]
- 2. SAE International | Advancing mobility knowledge and solutions [sae.org]
- 3. pjsir.org [pjsir.org]
- 4. rjpbcs.com [rjpbcs.com]
- 5. escholarship.org [escholarship.org]
- 6. neiwpcc.org [neiwpcc.org]
- 7. kelid1.ir [kelid1.ir]
- 8. A Guide to ASTM B117 for Salt Spray (Fog) Testing [prestoenviro.com]
- 9. Salt Spray Test Procedure: How to Perform Corrosion Tests Effectively [pacorr.com]
- 10. ASTM B117 Standards: Guide to Operate Salt Spray (Fog) Test Apparatus [testronixinstruments.com]
- 11. Salt Spray Test Method According to ASTM B117: Procedure and Best Practices [prestogroup.com]
Technical Support Center: Gas Chromatography (GC) Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve issues with the gas chromatographic separation of pentanol isomers.
Troubleshooting Guides
Poor Separation of this compound Isomers (Peak Co-elution)
Question: What are the common causes of poor separation or co-elution of this compound isomers, and how can I resolve them?
Answer:
Poor separation, often observed as co-eluting or overlapping peaks, is a common challenge in the GC analysis of structurally similar compounds like this compound isomers.[1] This issue can typically be traced back to several key areas of the chromatographic method. Below is a systematic guide to identifying and resolving the root cause.
A logical workflow for troubleshooting poor separation is illustrated in the diagram below.
Caption: Troubleshooting workflow for poor GC separation.
1. Inappropriate GC Column
The choice of the GC column, including its stationary phase and dimensions, is the most critical factor for achieving separation.[2]
-
Issue: Incorrect Stationary Phase. The polarity of the stationary phase must be appropriate for the analytes. This compound isomers are polar compounds that can exhibit hydrogen bonding.
-
Solution: Use a polar stationary phase. Polyethylene glycol (PEG) phases, commonly known as WAX columns, are highly effective for separating alcohol isomers due to their ability to engage in hydrogen bonding interactions.[3][4] For separating positional isomers, phases with phenyl or pentafluorophenyl (PFP) groups can also be considered as they offer different selectivity through π-π interactions.[5]
-
-
Issue: Suboptimal Column Dimensions (Length, Internal Diameter, Film Thickness). Column dimensions directly impact efficiency and resolution.[6]
-
Solution:
-
Length: Increase the column length (e.g., from 30 m to 60 m) to enhance the number of theoretical plates and improve resolution, though this will increase analysis time.[5][6]
-
Internal Diameter (ID): Use a narrower ID column (e.g., 0.25 mm instead of 0.32 mm) to increase efficiency.[5][7]
-
Film Thickness: A thicker film can increase retention and may improve the separation of volatile isomers that elute early in the chromatogram.[8]
-
-
2. Suboptimal Oven Temperature Program
The temperature program controls how quickly analytes travel through the column.
-
Issue: Temperature Ramp Rate is Too Fast. A rapid increase in temperature can cause closely eluting compounds to exit the column at nearly the same time.
-
Solution: Decrease the temperature ramp rate.[5] A slower ramp (e.g., 0.5-2 °C/min) allows for more interaction between the analytes and the stationary phase, which can significantly improve the separation of isomers.[3] You can also try lowering the initial oven temperature to increase the retention of early-eluting isomers.[8]
-
-
Issue: Initial Temperature is Too High. If the initial oven temperature is too high, early eluting isomers may not be sufficiently retained and will co-elute near the solvent front.
-
Solution: Lower the initial column temperature to ensure proper focusing of the analytes at the head of the column before the temperature ramp begins.[9]
-
3. Incorrect Carrier Gas Flow Rate
The carrier gas (e.g., Helium, Hydrogen, Nitrogen) velocity affects column efficiency.
-
Issue: Flow Rate is Too High or Too Low. Every column has an optimal linear velocity at which it performs most efficiently. Deviating from this optimum reduces separation power.
-
Solution: Optimize the carrier gas flow rate for the specific column dimensions being used.[5] Refer to the column manufacturer's guidelines to set the optimal flow rate or linear velocity. For a 0.25 mm ID column, the optimal linear velocity for helium is typically around 25-35 cm/s.
-
4. Sample Overload
Injecting too much sample can saturate the column, leading to broad, asymmetric, and poorly resolved peaks.
-
Issue: Injection Volume is Too Large or Sample Concentration is Too High. This is a common cause of peak fronting and poor separation.
Frequently Asked Questions (FAQs)
Q1: How do I choose the right GC column for this compound isomer separation?
Choosing the right column involves considering the stationary phase, dimensions, and film thickness. The key is to select a phase that provides the necessary selectivity for your specific isomers.
| Stationary Phase | Polarity | Primary Separation Mechanism | Recommended For |
| WAX (PEG) | Polar | Hydrogen Bonding | Excellent for general alcohol isomer separation, including pentanols.[3][4] |
| 5% Phenyl Polysiloxane | Low-Polarity | Dispersive (Boiling Point) | Good for separating based on boiling point differences. May not resolve all isomers. |
| Mid-Polarity Phases | Intermediate | Dipole-Dipole, π-π Interactions | Phases with higher phenyl content (e.g., 50% Phenyl) or cyanopropyl groups can offer unique selectivity for positional isomers.[5] |
| Chiral Phases | Chiral | Enantioselective Interactions | Specifically required for separating enantiomers, such as (R)-2-pentanol and (S)-2-pentanol. A CYCLOSIL-B column has been shown to be effective.[3] |
For general-purpose separation of all eight this compound isomers, a polar DB-WAX or equivalent PEG column is a highly recommended starting point.[12]
Q2: What is a good starting temperature program for separating this compound isomers?
A good starting point for a method on a 30 m x 0.25 mm ID, 0.25 µm film WAX column would be:
-
Ramp Rate: 2-5 °C/min to 120-150 °C.[3]
-
Final Temperature: Hold at a higher temperature (e.g., 210 °C) for a few minutes to elute any less volatile compounds.[3]
This program should then be optimized by adjusting the ramp rate and initial temperature to achieve baseline separation for your specific mixture.
Q3: My peaks are tailing. What could be the cause and how do I fix it?
Peak tailing, where the back of the peak is elongated, is often caused by active sites in the GC system that interact with polar analytes like alcohols.[5]
-
Causes & Solutions:
-
Active Sites in the Inlet: The injector liner can have active silanol groups.
-
Column Contamination: Non-volatile residues can accumulate at the head of the column.
-
Solution: "Bake out" the column at its maximum recommended temperature for a short period. If tailing persists, trim the first 10-15 cm from the inlet end of the column.[9]
-
-
Column Degradation: The stationary phase can be damaged by oxygen or aggressive samples.
-
Solution: Ensure the carrier gas is pure and that an oxygen trap is installed and functioning correctly. If the column is old and performance has degraded, it may need to be replaced.
-
-
Q4: I see ghost peaks in my chromatogram. What are they and how can I get rid of them?
Ghost peaks are unexpected peaks that appear in your chromatogram, often in blank runs.[10]
-
Causes & Solutions:
-
Septum Bleed: Particles from the injector septum can deposit in the liner and release compounds during a run.
-
Solution: Use high-quality, low-bleed septa and replace them regularly. Use a septum purge if your GC is equipped with one.[10]
-
-
Contaminated Carrier Gas: Impurities in the carrier gas can accumulate on the column at low temperatures and elute as the oven heats up.
-
Solution: Install or replace gas purification filters for moisture, oxygen, and hydrocarbons.[13]
-
-
Sample Carryover: Remnants of a previous, more concentrated sample can elute in a subsequent run.
-
Solution: Run a solvent blank after a concentrated sample. Increase the final oven temperature and hold time to ensure all compounds from the previous injection have eluted.[9]
-
-
Experimental Protocols
GC-MS Protocol for the Separation of this compound Isomers
This protocol provides a starting point for developing a method to separate and identify the eight isomers of this compound.
-
Objective: To separate and identify this compound isomers in a mixed standard sample.
-
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.[12]
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.[12]
-
Column: DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness).[12]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[3]
-
Injector Temperature: 250 °C.[3]
-
Split Ratio: 50:1.[11]
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: 2 °C/min to 120 °C.[3]
-
Hold: 1 minute.
-
-
Injection Volume: 1 µL.
-
MS Transfer Line Temp: 250 °C.
-
Ion Source Temp: 230 °C.
-
Scan Range: 35-150 amu.
-
-
Sample Preparation:
-
Prepare a 1000 ppm stock solution for each of the eight this compound isomers in a suitable solvent like methanol or ethanol.[12]
-
Create a mixed isomer standard solution by combining equal volumes of each stock solution to achieve a final concentration of 125 ppm for each isomer.[12]
-
Prepare a series of calibration standards by serially diluting the mixed isomer standard solution to concentrations ranging from 1 ppm to 100 ppm.[12]
-
Visualization of GC Separation Principles
The resolution of two chromatographic peaks is governed by three key factors: efficiency, selectivity, and retention. Optimizing these parameters is essential for achieving good separation.
Caption: Key factors influencing GC peak resolution.
References
- 1. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Determination of 2-Pentanol Enantiomers via Chiral GC-MS and Its Sensory Evaluation in Baijiu - PMC [pmc.ncbi.nlm.nih.gov]
- 4. trajanscimed.com [trajanscimed.com]
- 5. benchchem.com [benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Gas Chromatography (GC) Column Selection Guide [sigmaaldrich.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 10. glsciences.eu [glsciences.eu]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. agilent.com [agilent.com]
Technical Support Center: Optimization of Solvent Extraction Parameters Using Pentanol
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the optimization of solvent extraction parameters using pentanol.
Troubleshooting Guides
This section addresses specific issues that users might encounter during their solvent extraction experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Extraction Yield | 1. Inappropriate Solvent Polarity: The polarity of this compound may not be optimal for the target compound. 2. Suboptimal Temperature: The extraction temperature may be too low, resulting in poor solubility and slow diffusion. 3. Insufficient Extraction Time: The duration of the extraction may not be adequate for the complete transfer of the analyte to the solvent phase. 4. Incorrect Solvent-to-Feed Ratio: An insufficient volume of this compound may lead to incomplete extraction.[1] | 1. Solvent System Optimization: Consider using a co-solvent with this compound to adjust the polarity of the extraction phase. 2. Temperature Optimization: Gradually increase the extraction temperature, monitoring for any potential degradation of the target compound. For many extractions, a range of 40-60°C is a good starting point.[2] 3. Time Optimization: Increase the extraction time incrementally and analyze the yield at each step to determine the optimal duration. 4. Ratio Adjustment: Increase the solvent-to-feed ratio. A ratio of 1.2 has been shown to be effective for removing over 95% of the initial amount of butanol in a similar system.[1] |
| Emulsion Formation at the Interface | 1. High Agitation Speed: Vigorous mixing can lead to the formation of a stable emulsion. 2. Presence of Surfactants or Particulates: The sample matrix may contain substances that stabilize emulsions.[3] 3. High Concentration of Extracted Material: A high concentration of the target compound can sometimes contribute to emulsion formation. | 1. Gentle Mixing: Reduce the agitation speed or use a gentle swirling motion instead of vigorous shaking.[3] 2. Salting Out: Add a saturated salt solution (brine) to the aqueous phase to increase its ionic strength and break the emulsion.[3] 3. Centrifugation: Centrifuge the mixture to facilitate the separation of the layers.[3] 4. Filtration: Use phase separation filter paper to separate the layers.[3] |
| Poor Phase Separation | 1. Similar Densities of Aqueous and Organic Phases: If the densities are too close, separation will be slow. 2. Presence of a Third Phase: Insoluble materials or precipitates can accumulate at the interface, hindering separation.[4] 3. High Mutual Solubility: A significant amount of this compound may be dissolving in the aqueous phase, or vice versa.[3] | 1. Addition of a Density-Modifying Solvent: Add a small amount of a denser, immiscible solvent to the organic phase or a high-density salt to the aqueous phase. 2. Filtration: Filter the entire mixture to remove any solid materials before allowing the phases to separate. 3. Temperature Adjustment: Lowering the temperature can sometimes decrease mutual solubility and improve phase separation. 4. Salting Out: Adding salt to the aqueous phase can reduce the solubility of this compound in it.[5] |
| Co-extraction of Impurities | 1. Non-selective Solvent: this compound may be co-extracting other compounds with similar polarities to the target analyte. 2. Inappropriate pH: The pH of the aqueous phase may be favoring the extraction of acidic or basic impurities. | 1. Back-Extraction/Washing: Wash the this compound phase with a fresh aqueous solution of a specific pH to remove acidic or basic impurities. 2. pH Adjustment: Optimize the pH of the initial aqueous solution to minimize the solubility of impurities in the this compound phase. 3. Use of a More Selective Co-solvent: Introduce a co-solvent that can enhance the selectivity for the target compound. |
| Difficulty in Solvent Recovery | 1. Azeotrope Formation: this compound may form an azeotrope with water or other components, making simple distillation ineffective. 2. Thermal Degradation: The target compound or the solvent may degrade at the temperatures required for distillation. | 1. Azeotropic Distillation: If an azeotrope is formed, consider using a different distillation technique such as azeotropic or vacuum distillation.[6] 2. Vacuum Distillation: Lowering the pressure will reduce the boiling point of this compound, allowing for its removal at a lower temperature.[6] 3. Alternative Recovery Methods: Explore other solvent recovery methods like evaporation or adsorption.[7] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound to use for extraction?
A1: The optimal concentration of this compound depends on the specific analyte and the sample matrix. It is recommended to start with pure this compound and then test different concentrations by mixing it with a co-solvent (e.g., a non-polar solvent like hexane or a more polar one like ethanol) to fine-tune the polarity of the extracting phase for maximum efficiency.
Q2: How does pH affect the efficiency of this compound extraction?
A2: The pH of the aqueous phase is a critical parameter, especially when extracting ionizable compounds (acids or bases). For acidic compounds, adjusting the pH of the aqueous phase to be at least 2 units below the pKa of the compound will ensure it is in its neutral form, which is more soluble in the organic this compound phase. Conversely, for basic compounds, the pH should be adjusted to at least 2 units above the pKa.
Q3: What is the ideal temperature for this compound-based solvent extraction?
A3: Increasing the temperature generally increases the solubility of the analyte and the extraction kinetics. However, excessively high temperatures can lead to the degradation of thermally sensitive compounds and can also increase the mutual solubility of the phases, potentially complicating phase separation. A typical starting range is 40-60°C, but the optimal temperature should be determined experimentally for each specific system.[2]
Q4: How can I determine the appropriate solvent-to-feed ratio?
A4: The solvent-to-feed (S/F) ratio is the volume of this compound used relative to the volume of the sample solution. A higher S/F ratio generally leads to a higher extraction yield but also increases solvent consumption and processing time. It is advisable to start with a low S/F ratio (e.g., 1:1) and gradually increase it (e.g., 2:1, 3:1) while monitoring the extraction efficiency. An S/F ratio of 1.2 was sufficient to remove over 95% of 1-butanol in one study.[1]
Q5: What is the best method to analyze the purity of the extract after this compound extraction?
A5: The choice of analytical method depends on the properties of the target compound. For volatile compounds, Gas Chromatography (GC) with a Flame Ionization Detector (GC-FID) is often the preferred method due to its high resolution and sensitivity.[8] For non-volatile or thermally labile compounds, High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV-Vis or Mass Spectrometry) is recommended.[8]
Q6: How can I recover and recycle the this compound after extraction?
A6: this compound can be recovered and recycled using distillation.[7][9] Since this compound has a relatively high boiling point (approx. 138°C), vacuum distillation is often employed to reduce the boiling point and prevent thermal degradation of any residual target compounds.[6] Other methods like evaporation can also be used.[7]
Experimental Protocols
General Protocol for Liquid-Liquid Extraction using this compound
This protocol outlines the basic steps for performing a single-stage liquid-liquid extraction.
-
Preparation of Solutions:
-
Prepare the aqueous feed solution containing the target analyte at a known concentration.
-
Measure the required volume of this compound based on the desired solvent-to-feed ratio.
-
-
Extraction:
-
Combine the aqueous feed solution and this compound in a separatory funnel.
-
Stopper the funnel and gently invert it several times, venting frequently to release any pressure buildup.
-
Shake the funnel for a predetermined amount of time (e.g., 2-5 minutes) to ensure thorough mixing and mass transfer.
-
-
Phase Separation:
-
Place the separatory funnel in a ring stand and allow the layers to separate completely.
-
Carefully drain the lower (denser) phase. The denser phase will depend on the composition of the aqueous solution.
-
Collect the upper (less dense) phase.
-
-
Analysis:
-
Analyze the concentration of the target analyte in both the this compound phase (extract) and the aqueous phase (raffinate) using a suitable analytical technique (e.g., HPLC, GC).
-
-
Calculation of Extraction Efficiency:
-
Calculate the distribution coefficient (D) and the extraction efficiency (%E) to evaluate the performance of the extraction.
-
Quantitative Data Summary
The following tables summarize key parameters for the optimization of solvent extraction.
Table 1: Influence of Solvent-to-Feed Ratio on Extraction Efficiency
| Solvent-to-Feed Ratio (v/v) | Typical Extraction Efficiency (%) | Remarks |
| 0.5:1 | 60-75 | May result in incomplete extraction. |
| 1:1 | 80-90 | A good starting point for optimization. |
| 2:1 | >95 | Often provides near-complete extraction.[1] |
| 3:1 | >98 | Further increases in ratio may not significantly improve efficiency and increase solvent waste. |
Table 2: Effect of Temperature on Extraction
| Temperature (°C) | General Effect on Solubility | Potential Issues |
| 20-25 (Room Temp) | Baseline solubility | Slower extraction kinetics. |
| 40-60 | Increased solubility and faster kinetics[2] | Optimal range for many compounds. |
| >60 | Significantly increased solubility | Risk of thermal degradation of analyte and increased mutual solubility of phases. |
Table 3: Impact of pH on the Extraction of Ionizable Compounds
| Compound Type | pKa | Optimal pH of Aqueous Phase for Extraction | Rationale |
| Acidic | Varies | < pKa - 2 | The compound is in its neutral, more organic-soluble form. |
| Basic | Varies | > pKa + 2 | The compound is in its neutral, more organic-soluble form. |
Mandatory Visualizations
Caption: A generalized workflow for a single-stage liquid-liquid extraction using this compound.
Caption: A logical flowchart for troubleshooting common issues in this compound solvent extraction.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Isopropyl alcohol - Wikipedia [en.wikipedia.org]
- 6. cdn.digivac.com [cdn.digivac.com]
- 7. gwsionline.com [gwsionline.com]
- 8. benchchem.com [benchchem.com]
- 9. baronblakeslee.net [baronblakeslee.net]
Minimizing by-product formation in pentanol synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the chemical and biological synthesis of pentanol isomers.
I. Chemical Synthesis: Hydroformylation of 1-Butene
The industrial production of 1-pentanol is primarily achieved through the hydroformylation of 1-butene to produce n-pentanal, followed by hydrogenation.[1][2] A key challenge in this process is controlling the regioselectivity to maximize the yield of the linear aldehyde (n-pentanal) over its branched isomer (2-methylbutanal).[3]
Frequently Asked Questions (FAQs)
Q1: What are the primary products and by-products of 1-butene hydroformylation?
The main products are n-pentanal and 2-methylbutanal.[4] Common by-products include isomers of the starting material, such as cis-2-butene and trans-2-butene, which can arise from the reaction intermediates.[4] Subsequent hydrogenation of n-pentanal to 1-pentanol can also lead to by-products like acetals, ethers, and products of self-condensation.[5]
Q2: How do reaction conditions affect the ratio of n-pentanal to 2-methylbutanal (n/iso ratio)?
The n/iso ratio is significantly influenced by the catalyst system, ligand-to-metal ratio, temperature, and pressure.[4][6]
-
Ligand-to-Rhodium Ratio: A higher ligand-to-rhodium ratio generally favors the formation of the linear product, n-pentanal.[4]
-
Pressure: Increasing the total pressure can sometimes decrease the yield of n-pentanal.[4]
-
Temperature: The effect of temperature on the n/iso ratio is generally less pronounced compared to pressure and ligand concentration.[4]
Troubleshooting Guide
| Issue | Possible Causes | Suggested Solutions |
| Low n/iso Ratio (High 2-methylbutanal formation) | 1. Insufficient ligand concentration relative to the rhodium catalyst.[4]2. Suboptimal pressure or temperature.[4]3. Choice of ligand.[7] | 1. Increase the molar ratio of the phosphine ligand to the rhodium precursor. A ratio of [PPh₃]/[Rh] = 600 has been shown to be effective.[8]2. Optimize the reaction pressure and temperature. Optimal conditions of 2.5 MPa and 100°C have been reported.[8]3. Consider using N-pyrrolylphosphine ligands, which have demonstrated high regioselectivity for the linear aldehyde.[7] |
| Low Conversion of 1-Butene | 1. Low catalyst concentration.[4]2. Insufficient reaction time or temperature.[8]3. Poor mixing (stirring rate).[8] | 1. Increase the catalyst concentration.[4]2. Increase the reaction time or temperature. A reaction time of 3.5 hours at 100°C has been used successfully.[8]3. Ensure adequate stirring (e.g., 200 r/min) to overcome mass transfer limitations.[8] |
| Significant Formation of Butene Isomers | Isomerization of 1-butene to 2-butene is an inherent part of the reaction mechanism with some catalyst systems. | While difficult to eliminate completely, operating under conditions that favor a high rate of hydroformylation over isomerization can help. Using highly regioselective ligands can also mitigate this issue. |
Quantitative Data on Hydroformylation
| Parameter | Condition | 1-Butene Conversion (%) | n/iso Ratio | Turnover Frequency (h⁻¹) | Reference |
| Optimized Conditions | 100°C, 2.5 MPa, [PPh₃]/[Rh] = 600, 3.5h | 86.84 | 10.98 | 237.48 | [8] |
| Varied Ligand/Rh Ratio | Increasing the ligand-to-Rh ratio leads to a higher n/iso ratio. | - | Increases | - | [4] |
| Varied Pressure | Increasing total pressure can diminish the yield of n-pentanal. | - | Decreases | - | [4] |
Experimental Protocols
Protocol 1: Lab-Scale Hydroformylation of 1-Butene
This protocol is based on optimized conditions reported for achieving a high n/iso ratio.[8]
-
Catalyst Preparation: In a glovebox, add the rhodium precursor (e.g., Rh(acac)(CO)₂) and the phosphine ligand (e.g., triphenylphosphine) to an appropriate solvent (e.g., 97% n-valeraldehyde) in a high-pressure autoclave reactor. A molar ratio of [PPh₃]/[Rh] of 600 is recommended.
-
Reaction Setup: Seal the autoclave and purge with syngas (a 1:1 mixture of H₂ and CO).
-
Reaction Conditions: Heat the reactor to 100°C and pressurize with syngas to 2.5 MPa. Introduce a known amount of 1-butene.
-
Reaction Execution: Stir the reaction mixture (e.g., at 200 r/min) for 3.5 hours, maintaining constant temperature and pressure.
-
Product Analysis: After cooling and depressurizing the reactor, analyze the liquid product mixture using gas chromatography (GC) to determine the conversion of 1-butene and the n/iso ratio of the resulting aldehydes.
Protocol 2: Hydrogenation of n-Pentanal to 1-Pentanol
-
Catalyst Loading: Load a suitable hydrogenation catalyst (e.g., a cobalt-containing catalyst) into a high-pressure reactor.[5]
-
Reaction Setup: Add the n-pentanal feedstock to the reactor.
-
Reaction Conditions: Seal the reactor, purge with hydrogen, and then pressurize with H₂ to 1.0 MPa. Heat the reactor to 80°C.[5]
-
Reaction Execution: Stir the reaction for 6 hours.
-
Product Analysis: After cooling and depressurization, analyze the product mixture by GC to determine the conversion of n-pentanal and the selectivity to 1-pentanol.
Workflow Diagram
Caption: Logical workflow for the two-stage synthesis of 1-pentanol.
II. Biological Synthesis of this compound Isomers
Metabolic engineering of microorganisms like Saccharomyces cerevisiae and Escherichia coli allows for the production of this compound isomers, such as 2-methyl-1-butanol and 3-methyl-1-butanol, from renewable feedstocks like glucose.[9][10] These alcohols are derived from the host's natural amino acid biosynthetic pathways.[11]
Frequently Asked Questions (FAQs)
Q1: What are the common by-products in the microbial synthesis of this compound isomers?
Common by-products include other fusel alcohols like isobutanol and propanol, which arise from promiscuous enzymes acting on shared precursor keto-acids.[9] Acetate is also a frequent by-product of fermentation.[12]
Q2: How can by-product formation be minimized?
By-product formation is typically minimized through genetic engineering. This involves:
-
Deleting competing pathways: For example, deleting the gene ALD6, which is involved in acetate formation, can redirect carbon flux towards the desired product.[13]
-
Overexpressing key pathway enzymes: Increasing the expression of enzymes specific to the desired this compound isomer's pathway can enhance product-specificity.[13]
-
Alleviating feedback inhibition: Key enzymes in amino acid biosynthesis are often inhibited by their end-products. Mutating these enzymes to be resistant to feedback inhibition can significantly increase product titers.[9]
Troubleshooting Guide
| Issue | Possible Causes | Suggested Solutions |
| Low Titer of Desired this compound Isomer | 1. Bottleneck in the biosynthetic pathway: Insufficient activity of one or more enzymes.[9]2. Feedback inhibition: The target alcohol or its amino acid precursor is inhibiting an early enzyme in the pathway.[9]3. Low precursor availability: Carbon flux is being diverted to other metabolic pathways.[14] | 1. Overexpress the rate-limiting enzymes in the pathway. For 2-methyl-1-butanol, this could include threonine deaminase (ilvA) and acetohydroxyacid synthase (ilvGM).[14]2. Use a feedback-resistant mutant of the inhibited enzyme (e.g., a mutated Leu4 for 3-methyl-1-butanol synthesis).[9]3. Knock out competing pathways to increase the availability of precursors like pyruvate or threonine (e.g., knockout of metA and tdh).[14] |
| High Concentration of Isobutanol By-product | The enzyme acetohydroxyacid synthase (AHAS) can act on two molecules of pyruvate to initiate the isobutanol pathway, in addition to its role in the 2-methyl-1-butanol pathway. | Select an AHAS isozyme with a higher specificity for the desired reaction. For example, AHAS II from Salmonella typhimurium is effective for 2-methyl-1-butanol production.[14] |
| High Acetate Production | High metabolic flux through glycolysis can lead to an overflow metabolism, resulting in acetate formation. | Delete genes responsible for acetate production, such as pta (phosphate acetyltransferase) and ackA (acetate kinase), or ald6 in yeast.[13] |
Quantitative Data on Engineered Strains
| Organism | Target Product | Key Genetic Modifications | Titer (g/L) | Reference |
| E. coli | 2-methyl-1-butanol | Overexpression of thrABC, ilvA from C. glutamicum, ilvGM from S. typhimurium; ΔmetA, Δtdh | 1.25 | [14] |
| S. cerevisiae | 3-methyl-1-butanol | Overexpression of feedback-insensitive LEU4(D578Y) and LEU2; Deletion of ALD6 and BAT1 | 0.766 | [13] |
| C. glutamicum | 3-methyl-1-butanol | Expression of 2-keto acid decarboxylases and alcohol dehydrogenases | 2.76 | [15] |
| C. glutamicum | 2-methyl-1-butanol | Reduced activity of branched-chain amino acid transaminase (ilvE) | 0.37 | [15] |
Experimental Protocols
Protocol 3: Production of 3-Methyl-1-Butanol in Engineered S. cerevisiae
This protocol is a generalized procedure based on common metabolic engineering strategies.[9][13]
-
Strain Engineering:
-
Obtain a suitable S. cerevisiae chassis strain.
-
Using CRISPR-Cas9 or other genetic tools, introduce a feedback-resistant allele of the LEU4 gene (e.g., Leu4S542F A551V).[9]
-
Overexpress other genes in the leucine biosynthesis pathway, such as LEU2, LEU1, and LEU9, using high-copy plasmids or genomic integration.
-
Delete competing pathway genes, such as BAT1 (to reduce valine synthesis) and ALD6 (to reduce acetate formation), via homologous recombination.[13]
-
-
Fermentation:
-
Prepare a suitable fermentation medium (e.g., YPD with a high glucose concentration).
-
Inoculate the medium with the engineered yeast strain from an overnight culture.
-
Incubate at 30°C with shaking (e.g., 200 rpm) in a fermenter or baffled flasks.
-
Monitor cell growth (OD₆₀₀) and substrate consumption over time.
-
-
Product Analysis:
-
At various time points, withdraw samples of the culture broth.
-
Centrifuge the samples to pellet the cells.
-
Analyze the supernatant for 3-methyl-1-butanol and by-product concentrations using GC-FID or HPLC.
-
Metabolic Pathway Diagrams
References
- 1. researchgate.net [researchgate.net]
- 2. publications.lib.chalmers.se [publications.lib.chalmers.se]
- 3. benchchem.com [benchchem.com]
- 4. research.abo.fi [research.abo.fi]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Identification of the optimum conditions for highly active hydroformylation of 1-butene to produce pentanal [journal.buct.edu.cn]
- 9. Metabolic engineering of Saccharomyces cerevisiae for co-production of ethanol and 3-methyl-1-butanol from sugarcane molasses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Production of this compound in metabolically engineered Escherichia coli [dspace.mit.edu]
- 11. This compound isomer synthesis in engineered microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Metabolic engineering of Saccharomyces cerevisiae for the production of isobutanol and 3-methyl-1-butanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Production of 2-methyl-1-butanol in engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Production of 2-methyl-1-butanol and 3-methyl-1-butanol in engineered Corynebacterium glutamicum - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Pentanol-Based Biofuels
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments aimed at improving the energy density of pentanol-based biofuels.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the formulation, properties, and performance of this compound-based biofuels.
Q1: Why is this compound considered a promising biofuel component?
This compound isomers are gaining attention as biofuel additives or replacements for conventional fuels due to their favorable properties. Compared to lower-chain alcohols like ethanol, this compound offers a higher energy density, better blend stability with diesel and biodiesel, and is less hygroscopic (meaning it absorbs less water from the atmosphere).[1][2] Its physicochemical properties, such as density and viscosity, are closer to those of diesel fuel, making it a more suitable blend component for compression ignition (CI) engines.[1][2]
Q2: What are the main challenges encountered when working with this compound-based biofuels?
Researchers may face several challenges during the formulation and testing of this compound biofuels:
-
Phase Separation: this compound-gasoline or this compound-diesel blends can separate into distinct layers, especially in the presence of water and at low temperatures.[2][3][4][5][6]
-
Viscosity and Density Changes: Blending this compound with other fuels can alter the viscosity and density of the final product, which affects fuel atomization and combustion.[1][7]
-
Material Compatibility: this compound blends can be more corrosive than conventional fuels, potentially degrading fuel system components like elastomers and certain metals.[8][9]
-
Oxidation Stability: Biofuels can degrade over time due to oxidation, leading to the formation of gums and sediments that can clog filters and injectors.[1]
-
Combustion and Emission Variations: The addition of this compound affects combustion characteristics, such as ignition delay and heat release rate, and can lead to changes in engine emissions, including NOx, CO, and hydrocarbons.[1][10][11]
Q3: How can the energy density of a this compound biofuel blend be maximized?
The primary strategies for maximizing the energy density of a this compound-based biofuel involve:
-
Optimizing Blend Ratios: The overall energy content of the blend is a function of the energy densities of its components. Since this compound has a slightly lower energy density than diesel, the blend ratio should be carefully optimized to balance the benefits of this compound (like increased oxygen content for better combustion) with the desire for high energy density.
-
Utilizing High-Energy Density Blending Components: Whenever possible, blend this compound with high-calorific-value fuels like diesel or biodiesel.
-
Incorporating Energy-Dense Additives: While less common, certain additives can slightly increase the overall energy content of the fuel. However, the primary role of most additives is to improve other fuel properties like cetane number or stability.[1]
Section 2: Troubleshooting Guides
This section provides practical solutions to specific problems that may arise during experimentation with this compound-based biofuels.
Issue: Phase Separation in this compound-Fuel Blends
Symptoms:
-
The fuel blend appears cloudy or hazy.
-
Two distinct liquid layers are visible in the storage container.
Possible Causes:
-
Water Contamination: this compound's hygroscopic nature, although less than ethanol, can lead to water absorption, causing it to separate from the hydrocarbon phase.[4][5][6][12]
-
Low Temperatures: The solubility of water in the fuel blend decreases at lower temperatures, increasing the likelihood of phase separation.[5][13]
-
Incompatible Blend Components: The specific chemical composition of the gasoline or diesel can affect its miscibility with this compound.
Troubleshooting Steps:
-
Water Content Analysis: Determine the water content of your fuel blend using Karl Fischer titration (ASTM E203).
-
Lower Temperature Stability Test: Evaluate the blend's stability at lower temperatures as described in the experimental protocols section.
-
Use of Co-solvents: Consider adding a co-solvent, such as a higher alcohol or a specific surfactant, to improve the mutual solubility of the components.
-
Ensure Dry Storage: Store fuel components and blends in sealed containers with desiccants to minimize moisture absorption.
Issue: Inconsistent or Unexpected Engine Performance
Symptoms:
-
Significant changes in brake thermal efficiency (BTE) or brake-specific fuel consumption (BSFC).
-
Noticeable variations in engine power output.
-
Rough engine operation or misfires.
Possible Causes:
-
Altered Fuel Properties: The viscosity, density, and cetane number of the this compound blend differ significantly from the baseline fuel.
-
Incomplete Combustion: The oxygen content of this compound can alter the air-fuel ratio required for complete combustion.
-
Fuel Injection System Malfunctions: Changes in fuel viscosity can affect the spray pattern and atomization from the fuel injectors.
Troubleshooting Steps:
-
Characterize Fuel Properties: Measure the density, viscosity, and calorific value of your blend using the standardized protocols outlined in Section 4.
-
Analyze Combustion Parameters: If equipped, use engine sensors to monitor in-cylinder pressure, heat release rate, and ignition delay.
-
Inspect Fuel System: Check fuel filters for clogging and visually inspect injectors for deposits.
-
Adjust Engine Parameters: On compatible engines, adjusting injection timing and pressure may be necessary to optimize combustion for the specific blend.
Issue: Fuel System Component Degradation
Symptoms:
-
Swelling, cracking, or hardening of elastomeric seals and hoses.
-
Corrosion of metallic components such as fuel tanks and lines.
-
Fuel leaks.
Possible Causes:
-
Material Incompatibility: The materials used in the fuel system are not resistant to the chemical properties of the this compound blend.[8][9]
-
Increased Corrosivity: The presence of this compound and potential water contamination can increase the fuel's corrosivity.
Troubleshooting Steps:
-
Conduct Material Compatibility Testing: Follow the protocol for material compatibility testing (Section 4.5) to assess the resistance of different materials to your biofuel blend.
-
Select Resistant Materials: Replace incompatible components with materials known to be resistant to alcohol-based fuels, such as certain fluorinated polymers (e.g., Viton®) and stainless steel.
-
Monitor Fuel Acidity: Periodically test the acid number of the stored fuel, as an increase can indicate degradation and increased corrosivity.
Section 3: Data Presentation
The following tables summarize key quantitative data for this compound and its blends.
Table 1: Physicochemical Properties of this compound Isomers and Diesel
| Property | 1-Pentanol | 2-Pentanol | 2-Methyl-1-butanol | Diesel Fuel |
| **Density @ 20°C (g/cm³) ** | 0.814 | 0.812 | 0.816 | ~0.820 - 0.850 |
| Kinematic Viscosity @ 40°C (mm²/s) | 3.57 | 3.03 | 4.45 | ~1.9 - 4.1 |
| Lower Heating Value (MJ/kg) | ~33.1 | ~33.0 | ~33.0 | ~42.5 |
| Flash Point (°C) | 49 | 42 | 43 | >52 |
Data compiled from multiple sources.
Table 2: Impact of 1-Pentanol Blending on Diesel Fuel Properties
| Blend (by volume) | Density @ 15°C (g/cm³) | Kinematic Viscosity @ 40°C (mm²/s) |
| Diesel (B0) | 0.832 | 3.05 |
| 10% this compound / 90% Diesel | 0.829 | 2.78 |
| 20% this compound / 80% Diesel | 0.827 | 2.54 |
Data is illustrative and can vary based on the specific base diesel fuel.
Section 4: Experimental Protocols
This section provides detailed methodologies for key experiments.
Determination of Heat of Combustion (Energy Density)
This protocol is based on the ASTM D240 standard test method .[5][10][11][14][15]
Objective: To measure the gross heat of combustion of the liquid biofuel blend.
Apparatus:
-
Bomb calorimeter
-
Oxygen bomb
-
Sample cup
-
Firing wire
-
Benzoic acid (for calibration)
-
Oxygen supply
-
Balance (accurate to 0.1 mg)
Procedure:
-
Calibration: a. Weigh approximately 1 g of benzoic acid into the sample cup. b. Place the cup in the bomb. c. Attach the firing wire, ensuring it is in contact with the sample. d. Assemble the bomb and charge it with oxygen to a pressure of 25-30 atm. e. Place the bomb in the calorimeter bucket containing a known mass of water. f. Ignite the sample and record the temperature rise. g. Calculate the energy equivalent of the calorimeter.
-
Sample Measurement: a. Weigh approximately 0.8-1.2 g of the this compound blend into the sample cup. b. Follow steps 1.b through 1.f for the biofuel sample.
-
Calculation: a. Calculate the gross heat of combustion using the recorded temperature rise, the energy equivalent of the calorimeter, and the mass of the sample. b. Corrections for the heat of formation of nitric acid and sulfuric acid may be necessary.
Measurement of Kinematic Viscosity
This protocol follows the ASTM D445 standard test method .[1][16][17][18][19]
Objective: To determine the kinematic viscosity of the biofuel blend.
Apparatus:
-
Calibrated glass capillary viscometer (e.g., Ubbelohde type)
-
Constant temperature bath
-
Stopwatch
Procedure:
-
Sample Preparation: Filter the sample through a fine-mesh screen to remove any particulate matter.
-
Viscometer Charging: Charge the viscometer with the sample in a manner that prevents the formation of air bubbles.
-
Temperature Equilibration: Place the charged viscometer in the constant temperature bath (e.g., at 40°C) and allow it to equilibrate for at least 30 minutes.
-
Flow Measurement: a. Using suction, draw the liquid up through the capillary to a point above the upper timing mark. b. Release the suction and allow the liquid to flow back down under gravity. c. Start the stopwatch as the meniscus passes the upper timing mark and stop it as it passes the lower timing mark. d. Repeat the measurement until at least three consecutive readings agree within the specified tolerance.
-
Calculation: a. Calculate the average flow time. b. Multiply the average flow time by the viscometer's calibration constant to obtain the kinematic viscosity.
Determination of Flash Point
This protocol is based on the ASTM D93 standard test method (Pensky-Martens Closed Cup Tester) .[3][4][20][21][22]
Objective: To determine the lowest temperature at which the vapor of the biofuel blend can ignite.
Apparatus:
-
Pensky-Martens closed-cup tester (manual or automated)
-
Thermometer
-
Ignition source (gas flame or electric igniter)
Procedure:
-
Sample Preparation: Fill the test cup with the biofuel sample to the marked level.
-
Heating and Stirring: Place the lid on the cup and begin heating the sample at a controlled rate while stirring.
-
Ignition Test: a. At specified temperature intervals, stop stirring and apply the ignition source to the opening in the cup lid. b. Observe for a flash inside the cup.
-
Flash Point Determination: The flash point is the lowest temperature at which a distinct flash is observed.
Phase Separation Temperature Protocol
This protocol is adapted from the principles of ASTM D6422 .[13][23][24][25][26]
Objective: To determine the temperature at which a biofuel blend separates into two phases.
Apparatus:
-
Jacketed test tube
-
Low-temperature bath (e.g., dry ice/isopropanol)
-
Thermometer
Procedure:
-
Sample Preparation: Place a known volume of the biofuel blend into the test tube. If investigating the effect of water, add a specific amount of water.
-
Cooling: Place the test tube in the low-temperature bath and cool the sample at a controlled rate (e.g., 1-2°C per minute).
-
Observation: Periodically remove the test tube and visually inspect for cloudiness, haze, or the formation of a distinct second phase.
-
Phase Separation Temperature: The temperature at which the first signs of phase separation are observed is recorded as the phase separation temperature.
Material Compatibility Testing Protocol
Objective: To evaluate the effect of the biofuel blend on various materials.
Apparatus:
-
Sealed containers (e.g., glass jars with PTFE-lined caps)
-
Oven or incubator for temperature control
-
Balance (accurate to 0.1 mg)
-
Micrometer or calipers
-
Shore durometer (for elastomers)
-
Material coupons (e.g., elastomers, plastics, metals)
Procedure:
-
Initial Measurements: a. Measure the initial mass, dimensions, and hardness (for elastomers) of each material coupon.
-
Immersion: a. Fully immerse the coupons in the biofuel blend in the sealed containers. b. Place the containers in an oven at a constant temperature (e.g., 50°C) to accelerate aging.
-
Periodic Evaluation: a. At regular intervals (e.g., 100, 500, 1000 hours), remove the coupons. b. Clean the coupons gently and allow them to dry. c. Re-measure the mass, dimensions, and hardness. d. Visually inspect for any changes such as swelling, cracking, discoloration, or corrosion.
-
Analysis: a. Calculate the percentage change in mass (swell), volume, and hardness. b. A significant change in these properties indicates incompatibility.
Section 5: Visualizations
Experimental Workflow for Biofuel Blend Formulation and Testing
Caption: Workflow for formulating, testing, and optimizing this compound-based biofuels.
Logical Relationship of Factors Affecting Biofuel Performance
Caption: Relationship between blend composition, fuel properties, and engine performance.
References
- 1. store.astm.org [store.astm.org]
- 2. store.astm.org [store.astm.org]
- 3. Pensky–Martens closed-cup test - Wikipedia [en.wikipedia.org]
- 4. store.astm.org [store.astm.org]
- 5. scribd.com [scribd.com]
- 6. researchgate.net [researchgate.net]
- 7. Density, Viscosity, and Distillation Temperatures of Binary Blends of Diesel Fuel Mixed with Oxygenated Components at D… [ouci.dntb.gov.ua]
- 8. webstore.ansi.org [webstore.ansi.org]
- 9. asmedigitalcollection.asme.org [asmedigitalcollection.asme.org]
- 10. store.astm.org [store.astm.org]
- 11. webstore.ansi.org [webstore.ansi.org]
- 12. downloads.regulations.gov [downloads.regulations.gov]
- 13. agronomy.emu.ee [agronomy.emu.ee]
- 14. standards.iteh.ai [standards.iteh.ai]
- 15. nasa.gov [nasa.gov]
- 16. ppapco.ir [ppapco.ir]
- 17. ASTM D445 | Anton Paar Wiki [wiki.anton-paar.com]
- 18. American Society for Testing and Materials Standard ASTM D445 Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids - AG - Australian Business Licence and Information Service [ablis.business.gov.au]
- 19. ASTM D445 - eralytics [eralytics.com]
- 20. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]
- 21. ASTM D93 | Flash Point by Pensky-Martens Closed Cup Tester [ayalytical.com]
- 22. petrolube.com [petrolube.com]
- 23. kelid1.ir [kelid1.ir]
- 24. store.astm.org [store.astm.org]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
Technical Support Center: Phase Separation in Pentanol-Water-Ethanol Systems
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with pentanol-water-ethanol systems.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving the ternary system of this compound, water, and ethanol.
Issue 1: Unexpected Phase Separation or Cloudiness
Question: My this compound-water-ethanol mixture, which was expected to be a single phase, has turned cloudy or separated into two distinct layers. What could be the cause and how can I resolve it?
Answer:
Unexpected phase separation or turbidity in a this compound-water-ethanol system is often due to a shift in the component concentrations that pushes the mixture into the two-phase region of the ternary phase diagram. Ethanol acts as a cosolvent, increasing the mutual solubility of this compound and water.[1]
Possible Causes and Solutions:
-
Incorrect Component Ratios: The most common cause is a composition that falls within the binodal curve of the phase diagram, indicating immiscibility.
-
Solution: Carefully verify the volumes or weights of each component added. It may be necessary to increase the ethanol concentration to achieve a single phase. The system ethanol-water-1-pentanol is partially miscible.[2]
-
-
Temperature Fluctuations: The solubility of these components is temperature-dependent. A decrease in temperature can reduce mutual solubility and lead to phase separation.[3]
-
Solution: Ensure your experiment is conducted at a constant and controlled temperature. If you observe cloudiness upon cooling, gentle warming may restore a single phase.
-
-
Water Contamination: The introduction of excess water, even from atmospheric moisture, can induce phase separation, particularly in mixtures with lower ethanol content.[4]
-
Solution: Use anhydrous solvents where possible and minimize exposure of your mixture to the atmosphere.
-
Issue 2: Formation of a Stable Emulsion During Mixing
Question: After mixing the this compound, water, and ethanol, a stable emulsion has formed instead of two clear, distinct phases (when working within the two-phase region). How can I break this emulsion?
Answer:
Emulsion formation occurs when the interfacial tension between the two liquid phases is low, leading to the dispersion of one liquid in the other as fine droplets.[5] Vigorous mixing can exacerbate this issue.
Methods to Break Emulsions:
-
Mechanical Methods:
-
Gentle Swirling: Avoid vigorous shaking. Gentle swirling or inversion of the container can promote coalescence of the dispersed phase without introducing excessive energy that stabilizes the emulsion.[6]
-
Centrifugation: This is often the most effective method to force the separation of the two phases.[6][7]
-
-
Chemical Methods:
-
Thermal Methods:
-
Temperature Adjustment: Gently warming or cooling the mixture can sometimes alter the interfacial properties and promote phase separation.[5]
-
Frequently Asked Questions (FAQs)
Q1: What is a ternary phase diagram and why is it important for the this compound-water-ethanol system?
A1: A ternary phase diagram is a triangular plot that represents the phase behavior of a three-component system at a constant temperature and pressure.[8] For the this compound-water-ethanol system, it graphically shows the compositions at which the mixture exists as a single liquid phase (miscible) or separates into two immiscible liquid phases.[1] Understanding the phase diagram is crucial for designing experiments, as it allows you to predict whether a given composition will result in a homogeneous solution or phase separation.[8]
Q2: How does ethanol influence the miscibility of this compound and water?
A2: this compound has limited solubility in water.[9] Ethanol acts as a cosolvent or "homogenizer" in this system. It is miscible with both water and this compound, and its presence increases the mutual solubility of the other two components.[1][10] At a sufficiently high concentration, ethanol can make the entire system miscible, resulting in a single liquid phase.
Q3: What is the "cloud point" and how is it determined experimentally?
A3: The cloud point is the point at which a clear and homogeneous liquid solution becomes turbid or "cloudy" upon changing its composition or temperature, indicating the onset of phase separation.[11] The collection of cloud points for different compositions forms the binodal curve of the ternary phase diagram.[12]
The cloud point is typically determined by the cloud point titration method .[12][13] In this method, one component is slowly added to a binary mixture of the other two components until the solution becomes cloudy. For instance, water can be titrated into a clear solution of this compound in ethanol until persistent turbidity is observed.[12]
Q4: Can I use any isomer of this compound for my experiments?
A4: While different isomers of this compound (e.g., 1-pentanol, 2-methyl-1-butanol) will exhibit similar overall behavior in this ternary system, their specific phase diagrams with water and ethanol will differ. The solubility and phase behavior are influenced by the molecular structure of the alcohol.[14] Therefore, it is important to be consistent with the isomer of this compound used and to refer to the specific phase diagram for that isomer if available.
Data Presentation
Table 1: Solubility of 1-Pentanol
| Solvent | Solubility | Reference |
| Water | Slightly soluble (~2.3 g / 100 g at room temperature) | [9] |
| Ethanol | Miscible | [10] |
| Acetone | Soluble | [10] |
| Ether | Miscible | [10] |
Table 2: General Parameters to Minimize Emulsion Formation
| Parameter | General Recommendation | Rationale | Reference |
| Mixing Intensity | Gentle swirling or low-speed agitation | High shear can create smaller droplets, leading to more stable emulsions. | [5][7] |
| Temperature | Maintain constant temperature | Can affect viscosity and interfacial tension. | [5] |
| pH of Aqueous Phase | System-dependent; avoid extremes | Can affect the charge of molecules at the interface and emulsion stability. | [7] |
| Component Ratios | Avoid extreme ratios | Certain ratios can promote emulsification. | [7] |
Experimental Protocols
Protocol 1: Determination of the Binodal Curve by Cloud Point Titration
Objective: To determine the boundary between the one-phase and two-phase regions of the this compound-water-ethanol ternary phase diagram at a constant temperature.
Materials:
-
1-Pentanol
-
Ethanol
-
Deionized water
-
Glass vials or flasks
-
Magnetic stirrer and stir bars
-
Burette
-
Analytical balance
Methodology:
-
Prepare a series of binary mixtures of 1-pentanol and ethanol with known weight fractions in sealed glass vials.
-
Place a vial on a magnetic stirrer and maintain a constant temperature.
-
Slowly titrate deionized water into the this compound-ethanol mixture while stirring.[12]
-
Observe the solution closely. The point at which the clear solution first shows persistent turbidity is the cloud point.[13]
-
Record the mass of water added.
-
Calculate the weight fraction of all three components (this compound, ethanol, and water) at the cloud point.
-
Repeat this procedure for all the prepared this compound-ethanol mixtures to obtain a series of points on the binodal curve.
-
To determine the other side of the binodal curve, a similar titration can be performed by adding a this compound-ethanol mixture to a known amount of water.
Mandatory Visualizations
Caption: Experimental workflow for determining the binodal curve using cloud point titration.
Caption: Logical workflow for troubleshooting stable emulsion formation.
References
- 1. e-l.unifi.it [e-l.unifi.it]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. sciencemadness.org [sciencemadness.org]
- 5. Tips for Troubleshooting Liquid–Liquid Extraction [kjhil.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. benchchem.com [benchchem.com]
- 8. idpublications.org [idpublications.org]
- 9. zhishangchem.com [zhishangchem.com]
- 10. 1-Pentanol - Alcohol - Global Chemical Supplier_Methyl Bromide Manufacturer_Pharmaceutical Intermediates-Sunrise Group [sunrisechemical.com]
- 11. researchgate.net [researchgate.net]
- 12. A simple approach for the determination and characterization of ternary phase diagrams of aqueous two-phase systems composed of water, polyethylene glycol and sodium carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Pentanol Recovery from Fermentation Broth
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for enhancing the efficiency of pentanol recovery from fermentation broth.
Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is a widely used method for separating compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase (fermentation broth) and an organic solvent.
Frequently Asked Questions (FAQs)
Q1: What are the most important criteria for selecting an organic solvent for this compound extraction?
A1: The ideal solvent should have high selectivity and distribution coefficient for this compound, low solubility in the aqueous phase, a significant density difference from the broth for easy phase separation, a boiling point that facilitates easy recovery of the solvent and this compound, and be non-toxic to the fermentation microorganisms if in-situ extraction is performed. It should also be cost-effective and environmentally benign.
Q2: How does the pH of the fermentation broth affect this compound recovery?
A2: While this compound is a neutral molecule and its charge is not directly affected by pH, the pH can influence the solubility of other components in the fermentation broth, such as organic acids.[1] Adjusting the pH can sometimes help to minimize the co-extraction of these impurities.[1] For ionizable analytes, pH adjustment is crucial to ensure they are in their neutral form for efficient extraction into the organic phase.[1]
Q3: Can I reuse the solvent after extraction?
A3: Yes, solvent recycling is a key aspect of making liquid-liquid extraction economically viable. After separating the this compound from the solvent (e.g., by distillation), the solvent can be reused in subsequent extraction cycles.
Troubleshooting Guide
| Issue | Possible Cause(s) | Solution(s) |
| Emulsion Formation at the Interface | - High concentration of surfactants or proteins in the broth.- Intense mixing or shaking.[2] | - Gently swirl or rock the mixture instead of vigorous shaking.[2]- Add a small amount of salt (salting out) to increase the ionic strength of the aqueous phase.[2]- Centrifuge the mixture to break the emulsion.[2]- Add a small amount of a different organic solvent to alter the properties of the organic phase.[2]- Filter the mixture through a glass wool plug.[2] |
| Low this compound Recovery | - Inappropriate solvent selection.- Incorrect solvent-to-feed ratio.- Insufficient mixing or contact time.- Unfavorable pH of the aqueous phase. | - Select a solvent with a higher distribution coefficient for this compound.- Increase the solvent-to-feed ratio; a common starting point is a 7:1 organic to aqueous ratio.[1]- Ensure thorough mixing to maximize the interfacial area and allow for equilibrium to be reached.- Optimize the pH of the fermentation broth if co-extraction of acidic or basic impurities is an issue.[1] |
| Solvent Loss | - High mutual solubility of the solvent and the fermentation broth.- Evaporation of a volatile solvent. | - Choose a solvent with low miscibility in the aqueous phase.- Use a closed system and appropriate condensation techniques to minimize solvent evaporation, especially if using a low-boiling-point solvent. |
| Co-extraction of Impurities | - Low selectivity of the solvent. | - Select a more selective solvent.- Employ a back-extraction step: after the initial extraction, wash the organic phase with a fresh aqueous solution at a pH where the impurities are ionized and will transfer back to the aqueous phase.[1] |
Data Presentation: Comparison of Solvents for this compound Extraction
| Solvent | Distribution Coefficient (D) | Selectivity (S) | Recovery Efficiency (%) | Reference |
| 1-Butanol | 3.5 - 4.5 | Moderate | ~80 | [3] |
| 1-Hexanol | 5.0 - 6.0 | High | >85 | [3] |
| Oleyl Alcohol | ~5.8 | High | ~90 | |
| 1-Octanol | ~7.0 | High | >90 | N/A |
| 1-Dodecanol | ~10.0 | Very High | >95 | N/A |
Note: The values presented are approximate and can vary depending on the specific conditions of the fermentation broth and the extraction process.
Experimental Protocol: Batch Liquid-Liquid Extraction of this compound
-
Sample Preparation: Centrifuge the fermentation broth to remove microbial cells and other solid debris.
-
Solvent Addition: In a separatory funnel, add a known volume of the selected organic solvent to a known volume of the clarified fermentation broth. A common starting solvent-to-feed ratio is 1:1 (v/v).
-
Extraction: Stopper the separatory funnel and gently invert it multiple times for 5-10 minutes to ensure adequate mixing of the two phases. Periodically vent the funnel to release any pressure buildup.
-
Phase Separation: Place the separatory funnel in a ring stand and allow the layers to separate completely. The organic layer (containing the extracted this compound) will be the top or bottom layer depending on its density relative to the aqueous broth.
-
Collection: Carefully drain the lower phase. Then, collect the organic phase containing the this compound into a clean collection vessel.
-
Analysis: Analyze the this compound concentration in both the organic phase and the remaining aqueous phase (raffinate) using Gas Chromatography (GC) to determine the distribution coefficient and recovery efficiency.
-
Solvent and this compound Recovery: The this compound can be separated from the solvent by distillation, and the solvent can be collected for reuse.
Visualization: Liquid-Liquid Extraction Workflow
Caption: Workflow of the liquid-liquid extraction process for this compound recovery.
Adsorption
Adsorption is a surface phenomenon where molecules of a substance (adsorbate, in this case, this compound) adhere to the surface of a solid (adsorbent). This technique is highly selective and can be very efficient for recovering this compound from dilute solutions.
Frequently Asked Questions (FAQs)
Q1: What types of adsorbents are suitable for this compound recovery?
A1: Common adsorbents for this compound recovery include activated carbon, zeolites, and polymeric resins.[4] The choice of adsorbent depends on factors like adsorption capacity, selectivity for this compound over water and other broth components, regenerability, and cost. High-silica zeolites are often favored for their hydrophobicity and high selectivity for butanol.[5]
Q2: How is the adsorbed this compound recovered from the adsorbent?
A2: The process of removing the adsorbed substance is called desorption. This can be achieved by changing the temperature (temperature swing adsorption), pressure (pressure swing adsorption), or by using a solvent to wash the adsorbent (solvent desorption).[6] For this compound, desorption is often achieved by heating or using a low-boiling-point solvent.
Q3: Can the adsorbent be regenerated and reused?
A3: Yes, a key advantage of adsorption is the ability to regenerate and reuse the adsorbent over multiple cycles, which is crucial for the economic feasibility of the process. The regeneration method should effectively remove the adsorbed this compound without damaging the adsorbent's structure or capacity.
Troubleshooting Guide
| Issue | Possible Cause(s) | Solution(s) |
| Low Adsorption Capacity | - Inappropriate adsorbent selection.- Adsorbent pores blocked by other broth components.- Non-optimal temperature or pH. | - Test different adsorbents to find one with higher affinity for this compound.- Pre-treat the fermentation broth (e.g., by filtration or centrifugation) to remove suspended solids and macromolecules.- Optimize the temperature and pH of the broth to enhance adsorption. Adsorption is generally exothermic, so lower temperatures can favor it.[7] |
| Poor Selectivity | - Adsorbent has high affinity for water or other impurities.- Presence of competitive adsorbates. | - Use a hydrophobic adsorbent to minimize water adsorption.- Modify the adsorbent surface to increase its selectivity for this compound.- Consider a pre-separation step to remove components that compete with this compound for adsorption sites. |
| Difficult Desorption/Regeneration | - Strong interaction between this compound and the adsorbent.- Ineffective desorption method. | - Increase the desorption temperature or use a more effective solvent.- Employ vacuum during thermal desorption to lower the required temperature.- Ensure complete removal of the desorbing solvent before the next adsorption cycle. |
| Adsorbent Fouling | - Irreversible adsorption of certain broth components.- Microbial growth on the adsorbent surface. | - Implement a more rigorous pre-treatment of the fermentation broth.- Periodically perform a more intensive regeneration or cleaning of the adsorbent.- Sterilize the adsorbent before use if microbial contamination is a concern. |
Data Presentation: Adsorption Capacities of Different Adsorbents for Butanol
| Adsorbent | Adsorption Capacity (mg/g) | Selectivity (Butanol/Water) | Reference |
| Activated Carbon | 170 | High | [8] |
| Silicalite-1 (High Defect) | ~150 | 100 - 2,300 | [5] |
| Silicalite-1 (Low Defect) | ~150 | 1,000 - 23,000 | [5] |
| Zeolite Y | ~120 | Moderate | N/A |
| Polymeric Resin (e.g., XAD-4) | ~100 | High | N/A |
Note: Adsorption capacity is highly dependent on the concentration of this compound in the solution and the experimental conditions.
Experimental Protocol: Batch Adsorption of this compound
-
Adsorbent Preparation: Wash the adsorbent with deionized water and dry it in an oven at a specified temperature to remove any moisture and impurities.
-
Sample Preparation: Clarify the fermentation broth by centrifugation or filtration to remove cells and solids.
-
Adsorption: Add a known mass of the prepared adsorbent to a known volume of the clarified broth in a sealed flask.
-
Equilibration: Place the flask on a shaker and agitate at a constant temperature for a predetermined time to allow the adsorption process to reach equilibrium.
-
Separation: Separate the adsorbent from the broth by filtration or decantation.
-
Analysis: Measure the final this compound concentration in the broth using GC. The amount of this compound adsorbed can be calculated by the difference between the initial and final concentrations.
-
Desorption (Optional): Transfer the this compound-loaded adsorbent to a fresh flask. Add a suitable solvent (e.g., methanol or ethanol) and agitate to desorb the this compound. Analyze the this compound concentration in the solvent to determine the desorption efficiency.
Visualization: Adsorption-Desorption Cycle
Caption: A typical adsorption-desorption cycle for this compound recovery.
Pervaporation
Pervaporation is a membrane-based separation process where a liquid mixture is in contact with one side of a non-porous polymeric membrane, and the permeate is removed as a vapor from the other side. The separation is based on the selective permeation of certain components of the mixture through the membrane.
Frequently Asked Questions (FAQs)
Q1: What type of membrane is used for this compound recovery?
A1: For the recovery of alcohols like this compound from aqueous solutions, hydrophobic membranes are used.[9] These membranes preferentially allow the transport of organic components while retaining water. Polydimethylsiloxane (PDMS) is a commonly used material for this purpose due to its high hydrophobicity and affinity for alcohols.[10]
Q2: What are the main advantages of pervaporation over distillation?
A2: Pervaporation is not limited by vapor-liquid equilibrium and can effectively separate azeotropic mixtures. It is also a more energy-efficient process, especially for dilute solutions, as it does not require the evaporation of the entire bulk liquid. Additionally, it can be operated at lower temperatures, which is beneficial for thermally sensitive components.
Q3: What factors influence the performance of the pervaporation process?
A3: The key performance indicators are flux (the rate of permeate transport through the membrane) and selectivity (the enrichment of the desired component in the permeate). These are influenced by the feed concentration, operating temperature, permeate pressure (vacuum level), and the properties of the membrane itself.
Troubleshooting Guide
| Issue | Possible Cause(s) | Solution(s) |
| Low Permeate Flux | - Low operating temperature.- High permeate pressure (insufficient vacuum).- Membrane fouling.- Low this compound concentration in the feed. | - Increase the operating temperature to enhance the driving force for permeation.- Ensure a high vacuum on the permeate side.- Pre-treat the fermentation broth to remove foulants.- Implement a regular membrane cleaning protocol. |
| Low Selectivity | - Inappropriate membrane material.- Membrane swelling.- Membrane defects (pinholes, cracks). | - Use a more hydrophobic and this compound-selective membrane.- Optimize operating conditions to minimize membrane swelling.- Inspect the membrane for any physical damage and replace if necessary. |
| Membrane Fouling | - Deposition of microbial cells, proteins, or other macromolecules on the membrane surface. | - Implement effective pre-treatment of the fermentation broth (e.g., microfiltration or ultrafiltration).- Periodically clean the membrane using appropriate cleaning agents.- Optimize hydrodynamic conditions (e.g., cross-flow velocity) to minimize fouling. |
| Membrane Degradation | - Chemical attack by components in the fermentation broth.- Operation at extreme temperatures or pH. | - Ensure the membrane material is chemically compatible with all components of the broth.- Operate within the recommended temperature and pH range for the membrane. |
Data Presentation: Performance of Pervaporation Membranes for Butanol Recovery
| Membrane Material | Separation Factor (Butanol/Water) | Total Flux (g/m²h) | Reference |
| PDMS | 10 - 40 | 100 - 1000 | [10] |
| PDMS/Ceramic Composite | 20 - 60 | 500 - 2000 | N/A |
| Carbon Nanotube/PDMS | 30 - 70 | 800 - 2500 | [11] |
Note: Performance data is highly dependent on feed concentration, temperature, and permeate pressure.
Experimental Protocol: Pervaporation for this compound Recovery
-
System Setup: Assemble the pervaporation unit, which includes a feed tank, a pump, a membrane module, a vacuum pump, and a cold trap for collecting the permeate.
-
Membrane Conditioning: Condition the membrane by circulating deionized water through the system to ensure it is clean and properly sealed.
-
Feed Preparation: Use clarified fermentation broth as the feed solution.
-
Pervaporation Run: Heat the feed solution to the desired operating temperature and circulate it through the membrane module. Apply a vacuum to the permeate side of the membrane.
-
Permeate Collection: The vaporized permeate passes through the membrane and is condensed and collected in the cold trap (e.g., using liquid nitrogen or a chiller).
-
Sampling and Analysis: Periodically take samples from the feed, retentate (the liquid that does not pass through the membrane), and the collected permeate. Analyze the this compound concentration in all samples using GC.
-
Performance Calculation: Calculate the separation factor and the permeate flux based on the analytical results and the amount of permeate collected over time.
Visualization: Pervaporation System Schematic
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. thescipub.com [thescipub.com]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Advancing Sustainable Pentanol Production
Welcome to the technical support center for researchers, scientists, and drug development professionals dedicated to reducing the environmental impact of pentanol production. This resource provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research in developing greener and more efficient methods for synthesizing this compound.
Troubleshooting Guides
Researchers often encounter challenges in optimizing microbial this compound production. This guide addresses common issues, their potential causes, and actionable solutions to enhance yield, reduce byproducts, and improve overall process efficiency.
| Problem | Potential Causes | Recommended Solutions |
| Low this compound Titer and Yield | - Suboptimal Precursor Supply: Insufficient intracellular availability of key precursors like 2-ketovalerate. - Inefficient Enzyme Activity: Low expression or poor kinetics of pathway enzymes. - Redox Imbalance: Limited availability of cofactors such as NADH or NADPH required for the biosynthetic pathway.[1] - Nutrient Limitation: Depletion of essential nutrients like nitrogen or phosphate in the fermentation medium.[2] | - Metabolic Engineering: Overexpress genes in the precursor synthesis pathway. - Codon Optimization & Enzyme Screening: Optimize gene sequences for the host organism and screen for more efficient enzyme variants. - Cofactor Engineering: Co-express enzymes that regenerate the required cofactors. - Media Optimization: Supplement the medium with additional nutrients or implement a fed-batch strategy.[2] |
| Product Inhibition and Toxicity | - Membrane Disruption: this compound, being more hydrophobic than ethanol, can accumulate in and disrupt the cell membrane, affecting its integrity and function. - Enzyme Inhibition: High concentrations of this compound can inhibit the activity of key metabolic enzymes, slowing down or halting production. - Cellular Stress Response: Accumulation of this compound can trigger a general stress response in the host organism, diverting resources from production to survival. | - In Situ Product Removal (ISPR): Implement techniques like gas stripping, liquid-liquid extraction, or pervaporation to continuously remove this compound from the fermentation broth.[3][4] - Strain Engineering for Tolerance: Evolve or engineer microbial strains with improved tolerance to higher this compound concentrations. - Process Optimization: Operate the fermentation in a fed-batch or continuous mode to maintain sub-inhibitory product concentrations.[4] |
| High Byproduct Formation (e.g., Acetone, Ethanol, Organic Acids) | - Metabolic Overflow: Carbon flux is diverted to competing pathways, especially under conditions of rapid glucose uptake. - Redox Imbalance: An imbalance in the NADH/NAD+ ratio can favor the production of alternative fermentation products.[5] - Suboptimal Fermentation Conditions: pH and temperature can influence the metabolic state of the cells and the distribution of products.[6] | - Metabolic Engineering: Knock out genes responsible for major byproduct formation.[7] - Cofactor Engineering: Modulate the intracellular redox state to favor this compound production. - Process Control: Tightly control pH and temperature during fermentation. A two-phase fermentation (acidogenesis followed by solventogenesis) can be employed in ABE fermentation.[3][6] |
| Inefficient Feedstock Utilization | - Incomplete Hydrolysis of Lignocellulosic Biomass: Inability of the microorganism to efficiently break down complex polysaccharides into fermentable sugars.[8] - Presence of Inhibitors: Pretreatment of lignocellulosic biomass can generate compounds that are inhibitory to microbial growth and fermentation. - Suboptimal Sugar Transport: Inefficient uptake of available sugars by the host organism. | - Optimized Pretreatment: Select and optimize a pretreatment method (e.g., dilute acid, steam explosion) that maximizes sugar release while minimizing inhibitor formation.[8][9] - Detoxification: Treat the hydrolysate to remove inhibitory compounds before fermentation. - Strain Engineering: Engineer the host organism to efficiently utilize a wider range of sugars (e.g., both hexoses and pentoses) and to be more resistant to inhibitors. |
| High Energy Consumption in Downstream Processing | - Energy-Intensive Distillation: Conventional distillation for separating this compound from the dilute fermentation broth is a major energy consumer.[10] - Complex Separation of Azeotropes: this compound can form azeotropes with water, complicating the purification process. | - Alternative Separation Technologies: Employ less energy-intensive methods like pervaporation, membrane separation, or liquid-liquid extraction.[3][10] - Process Integration: Implement heat integration strategies within the production plant to recover and reuse waste heat.[11] - Hybrid Systems: Combine different separation techniques (e.g., distillation followed by pervaporation) to optimize energy efficiency. |
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the environmental impact and sustainable production of this compound.
Q1: What are the main environmental impacts associated with traditional this compound production?
A1: Traditional this compound production primarily relies on the oxo synthesis process, which uses petroleum-derived propylene as a feedstock. The main environmental impacts include the depletion of fossil fuels, significant energy consumption leading to greenhouse gas emissions, and the potential for release of volatile organic compounds.
Q2: How does bio-based this compound production reduce environmental impact?
A2: Bio-based this compound production utilizes renewable feedstocks such as glucose, starch, and lignocellulosic biomass. This approach can lead to a net reduction in greenhouse gas emissions, as the carbon dioxide released during fermentation and combustion is offset by the carbon dioxide absorbed by the biomass during its growth. Furthermore, it reduces reliance on finite fossil fuel resources.
Q3: What are the primary challenges in making bio-pentanol production economically viable?
A3: The main challenges include the relatively low yield and titer of this compound in microbial fermentation due to product toxicity, the high cost of feedstocks (especially for second-generation lignocellulosic biomass that requires extensive pretreatment), and the energy-intensive nature of separating and purifying this compound from the fermentation broth.[12]
Q4: What is ABE (Acetone-Butanol-Ethanol) fermentation, and how is it relevant to this compound production?
A4: ABE fermentation is a process that uses anaerobic bacteria, typically of the Clostridium genus, to produce acetone, butanol, and ethanol from carbohydrates.[3] This process can be metabolically engineered to favor the production of butanol and can be adapted to produce longer-chain alcohols like this compound by modifying the substrate or the microbial metabolic pathways.
Q5: What are the most promising renewable feedstocks for this compound production?
A5: First-generation feedstocks include sugar- and starch-based crops like corn and sugarcane. While easier to process, they raise food-versus-fuel concerns. Second-generation feedstocks, such as agricultural residues (corn stover, wheat straw) and forestry waste, are more abundant and do not compete with food production but require more complex pretreatment processes.[8]
Q6: How can the energy efficiency of this compound purification be improved?
A6: Improving energy efficiency in purification involves moving away from conventional distillation towards more advanced separation technologies. Pervaporation, a membrane-based technique, and liquid-liquid extraction have shown promise in reducing energy consumption for alcohol recovery.[10] Integrating these technologies into hybrid systems can further optimize energy use.
Q7: What is a Life Cycle Assessment (LCA), and why is it important for sustainable this compound production?
A7: A Life Cycle Assessment (LCA) is a methodology for evaluating the environmental impacts associated with all the stages of a product's life, from raw material extraction through processing, manufacturing, use, and disposal or recycling.[11][13] For this compound production, LCA is crucial for identifying the most significant environmental hotspots in a particular production pathway and for comparing the overall sustainability of different feedstock and technology choices.[13][14][15][16]
Q8: What are the main waste streams in bio-pentanol production, and how can they be managed?
A8: The primary waste streams include the fermentation stillage (the liquid residue after product recovery), which contains residual nutrients, microbial biomass, and unfermented sugars, and off-gases like carbon dioxide and hydrogen from ABE fermentation. Stillage can be treated and used as animal feed or fertilizer. The off-gases can be captured and utilized, for example, the hydrogen can be used as a clean energy source.
Quantitative Data on this compound Production
The following tables summarize key quantitative data related to different aspects of this compound production to facilitate comparison between various approaches.
Table 1: Comparison of this compound Production Performance in Engineered Microorganisms
| Microorganism | Feedstock | This compound Isomer | Titer (g/L) | Yield (g/g substrate) | Reference |
| Escherichia coli | Glucose & Propionate | 1-Pentanol | 0.085 | - | [1] |
| Saccharomyces cerevisiae | Glucose | Isoamyl alcohol | ~2.5 | - | |
| Clostridium acetobutylicum | Glucose | n-Butanol | 17 | 0.36 | |
| Clostridium beijerinckii | Glucose | n-Butanol | 18.6 | 0.32 |
Note: Data for n-butanol is included as a reference for ABE fermentation performance.
Table 2: Energy Consumption for Alcohol Recovery Methods
| Recovery Method | Alcohol | Energy Consumption (MJ/kg) | Key Advantages | Reference |
| Conventional Distillation | Butanol | 79.5 | Well-established technology | [10] |
| Liquid-Liquid Extraction | Butanol | 25 | High separation efficiency (75-85%) | [10] |
| Adsorption | Butanol | 35-40 | Potential for high selectivity | [10] |
| Pervaporation | Butanol | 35-40 | Effective for breaking azeotropes | [10] |
| Dual Extraction | ABE mixture | 3.76 | Significant energy savings | [10] |
Table 3: Life Cycle Assessment (LCA) - Greenhouse Gas Emissions for Biofuel Production
| Feedstock | Biofuel | GHG Emissions (kg CO2 eq./kg biofuel) | Notes | Reference |
| Corn Stover | Butanol | 18.09 - 1056.12 gCO2e/MJ | Wide range depending on pretreatment technology | [8] |
| Lignocellulosic Biomass | Ethanol | Varies | Biochemical conversion generally has slightly lower GHG emissions than thermochemical conversion. | [14] |
Note: Data for bioethanol is provided as a proxy to illustrate the impact of feedstock and conversion technology choices on GHG emissions.
Experimental Protocols
This section provides detailed methodologies for key experiments in the microbial production of this compound.
Protocol 1: 1-Pentanol Production in Metabolically Engineered Escherichia coli
This protocol is a representative procedure for the production of 1-pentanol in a metabolically engineered E. coli strain.
1. Strain and Plasmids:
-
Host Strain: E. coli DH1 or a similar strain with relevant gene knockouts to reduce byproduct formation.
-
Plasmids: A two-plasmid system is often used.
-
Plasmid 1: Expressing genes for the conversion of a central metabolite (e.g., pyruvate) to 2-ketovalerate.
-
Plasmid 2: Expressing a 2-ketoacid decarboxylase and an alcohol dehydrogenase to convert 2-ketovalerate to 1-pentanol.
-
2. Media and Culture Conditions:
-
Pre-culture: Luria-Bertani (LB) medium supplemented with appropriate antibiotics for plasmid maintenance. Incubate overnight at 37°C with shaking at 250 rpm.
-
Fermentation Medium: M9 minimal medium supplemented with glucose (e.g., 20 g/L) as the carbon source, and necessary amino acids if using an auxotrophic strain. Add appropriate antibiotics.
-
Inoculation: Inoculate the fermentation medium with the overnight pre-culture to an initial optical density at 600 nm (OD600) of 0.05-0.1.
3. Fermentation:
-
Temperature: 30-37°C.
-
Aeration: Two-stage fermentation is common. An initial aerobic phase to promote cell growth, followed by a microaerobic or anaerobic phase to induce this compound production. The switch can be made when the culture reaches a certain cell density (e.g., OD600 of 0.6-0.8).
-
Induction: If using inducible promoters (e.g., lac promoter), add the inducer (e.g., IPTG) at the beginning of the production phase.
-
pH Control: Maintain the pH between 6.5 and 7.0 using a suitable buffer or automated addition of acid/base.
4. Product Extraction and Analysis:
-
Sampling: Periodically collect culture samples.
-
Extraction: Centrifuge the sample to pellet the cells. Extract the supernatant with an organic solvent (e.g., ethyl acetate) containing an internal standard (e.g., 1-hexanol).
-
Analysis: Analyze the organic phase using Gas Chromatography-Mass Spectrometry (GC-MS) or Gas Chromatography with a Flame Ionization Detector (GC-FID) to quantify the this compound concentration.
Protocol 2: Isothis compound Production in Metabolically Engineered Saccharomyces cerevisiae
This protocol outlines a typical procedure for producing isothis compound (a this compound isomer) in engineered yeast.
1. Strain and Plasmids:
-
Host Strain: Saccharomyces cerevisiae BY4741 or a similar laboratory strain.
-
Plasmids: Plasmids expressing the genes of the Ehrlich pathway for the conversion of leucine to isothis compound. This typically involves overexpression of genes encoding a branched-chain amino acid transaminase, a 2-ketoacid decarboxylase, and an alcohol dehydrogenase.
2. Media and Culture Conditions:
-
Pre-culture: Yeast extract-peptone-dextrose (YPD) medium. Grow for 24-48 hours at 30°C with shaking.
-
Fermentation Medium: Synthetic complete (SC) medium with glucose (e.g., 20-40 g/L) as the carbon source and lacking specific amino acids to maintain plasmid selection.
-
Inoculation: Inoculate the fermentation medium with the pre-culture to an initial OD600 of 0.1.
3. Fermentation:
-
Temperature: 30°C.
-
Aeration: Typically performed under microaerobic conditions.
-
Duration: Fermentation is usually carried out for 48-96 hours.
4. Product Extraction and Analysis:
-
Sampling and Extraction: Similar to the E. coli protocol, collect culture samples, centrifuge, and extract the supernatant with an organic solvent like ethyl acetate containing an internal standard.
-
Analysis: Quantify isothis compound concentration using GC-MS or GC-FID.
Protocol 3: ABE (Acetone-Butanol-Ethanol) Fermentation using Clostridium acetobutylicum
This protocol describes a laboratory-scale ABE fermentation, which is a foundational process for bio-butanol production and can be adapted for this compound.[3][17]
1. Strain and Inoculum Preparation:
-
Strain: Clostridium acetobutylicum (e.g., ATCC 824).
-
Spore Activation: Heat-shock spores to induce germination.
-
Inoculum Development: Grow the activated spores in a suitable medium (e.g., Clostridial Growth Medium) under strict anaerobic conditions.
2. Media and Fermentation Conditions:
-
Fermentation Medium: A typical medium contains glucose or starch, yeast extract, and mineral salts.
-
Anaerobic Conditions: Purge the medium and fermenter with an inert gas (e.g., nitrogen) to remove all oxygen.
-
Temperature: 37°C.
-
pH: The fermentation proceeds in two phases. The initial acidogenic phase where the pH drops, followed by the solventogenic phase where the pH rises. The initial pH is typically set around 6.5-7.0.[6]
3. Fermentation Process:
-
Batch Fermentation: Inoculate the fermenter with the prepared culture.
-
Monitoring: Monitor cell growth (OD600), pH, and substrate consumption.
-
Two-Phase Process: Observe the initial production of acetic and butyric acids (acidogenesis), followed by the production of acetone, butanol, and ethanol (solventogenesis) as the culture transitions.[3][6]
4. Product Analysis:
-
Sampling: Collect samples from the fermenter under anaerobic conditions.
-
Analysis: Analyze the concentration of sugars, organic acids, and solvents (acetone, butanol, ethanol) using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
Visualizations
The following diagrams illustrate key pathways and workflows relevant to sustainable this compound production.
Caption: Workflow for sustainable this compound production from renewable feedstocks.
Caption: A logical troubleshooting guide for low this compound titer.
Caption: Engineered metabolic pathway for 1-pentanol production in E. coli.
References
- 1. Production of this compound in metabolically engineered Escherichia coli [dspace.mit.edu]
- 2. ethanolproducer.com [ethanolproducer.com]
- 3. Acetone–butanol–ethanol fermentation - Wikipedia [en.wikipedia.org]
- 4. Applied in situ product recovery in ABE fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Pretreatment of Lignocellulosic Wastes to Improve Ethanol and Biogas Production: A Review [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Comparative life-cycle assessments for biomass-to-ethanol production from different regional feedstocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Butanol Synthesis Routes for Biofuel Production: Trends and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Life-Cycle Assessment (LCA) of Different Pretreatment and Product Separation Technologies for Butanol Bioprocessing from Oil Palm Frond [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Comparison by Life-Cycle Assessment of Alternative Processes for Carvone and Verbenone Production - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. misac.org.uk [misac.org.uk]
Validation & Comparative
Comparative analysis of pentanol isomers as fuel extenders
A Comparative Guide to Pentanol Isomers as Fuel Extenders
For Researchers, Scientists, and Drug Development Professionals
The imperative to identify sustainable and efficient fuel alternatives has led to significant research into higher alcohols as gasoline and diesel extenders. Among these, this compound (C5H11OH) isomers have emerged as promising candidates due to their favorable physicochemical properties, such as higher energy density and better miscibility with hydrocarbon fuels compared to lower-chain alcohols. This guide provides a detailed comparative analysis of the primary this compound isomers—1-pentanol, 2-pentanol, 3-pentanol, and isothis compound (3-methyl-1-butanol)—evaluating their performance as fuel extenders based on experimental data.
Data Presentation: Physicochemical and Fuel Properties
The suitability of a fuel extender is determined by a range of properties that influence its performance, combustion characteristics, and environmental impact. The following table summarizes key quantitative data for the most commonly studied this compound isomers, providing a basis for direct comparison.
| Property | 1-Pentanol | 2-Pentanol | 3-Pentanol | Isothis compound (3-Methyl-1-butanol) | Test Method |
| Density (g/cm³ at 20°C) | 0.811 | 0.812 | 0.815 | 0.809 | ASTM D4052 |
| Kinematic Viscosity (mm²/s at 40°C) | 2.7[1] | 2.3[1] | 2.9 | 3.3 | ASTM D445 |
| Lower Heating Value (MJ/kg) | 33.1[2] | 33.0 | 33.0 | 32.9 | ASTM D240 |
| Research Octane Number (RON) | 93[3] | 95 | 96 | 99 | ASTM D2699 |
| Motor Octane Number (MON) | 78-81[1] | 83 | 84 | 87 | ASTM D2700 |
| Heat of Vaporization (kJ/mol at boiling point) | 44.83[4] | 44.1 | 43.8 | 45.1 | ASTM E1782 |
| Reid Vapor Pressure (kPa) | 2.3[5] | 2.8 | 3.1 | 2.5 | ASTM D323 |
Mandatory Visualization
The logical workflow for a comparative analysis of this compound isomers as fuel extenders is depicted below. This process begins with the selection of isomers and progresses through property measurement, blend formulation, engine testing, and finally, a comprehensive evaluation leading to the identification of the optimal candidate for specific applications.
Discussion of Comparative Performance
The data reveals distinct differences among the this compound isomers that influence their behavior as fuel extenders.
-
Octane Rating: Branched isomers, particularly isothis compound, exhibit higher Research Octane Numbers (RON) and Motor Octane Numbers (MON) compared to the straight-chain 1-pentanol.[6] This indicates superior anti-knock characteristics, making them more suitable for blending with gasoline to boost its octane rating.[3][7]
-
Energy Density: All isomers possess a similar Lower Heating Value (LHV), which is lower than that of gasoline but significantly higher than ethanol. This results in a smaller penalty on fuel economy when blended with conventional fuels compared to ethanol.
-
Volatility: The Reid Vapor Pressure (RVP) is a key measure of fuel volatility. All this compound isomers have a very low RVP, which can help to reduce the overall vapor pressure of gasoline blends, particularly in summer-grade fuels, to meet evaporative emission standards.[5][8] However, this low volatility might pose challenges for cold starting if used in high concentrations.[5]
-
Viscosity: The kinematic viscosity of this compound isomers is higher than that of gasoline.[9] This property is more relevant for diesel blends, where a slight reduction in the high viscosity of biodiesel can be beneficial.[10]
-
Engine Performance and Emissions: In spark-ignition (SI) engines, this compound-gasoline blends have shown an increase in brake thermal efficiency (BTE).[9] The presence of oxygen in the alcohol molecule promotes more complete combustion, leading to a significant reduction in carbon monoxide (CO) and hydrocarbon (HC) emissions.[11][12] However, this can also lead to a slight increase in nitrogen oxide (NOx) emissions.[9][13] In compression-ignition (CI) engines, this compound blends with diesel and biodiesel have been found to simultaneously reduce NOx and particulate matter emissions under certain operating conditions.[14][15]
Experimental Protocols
The data presented in this guide is based on standardized test methods developed by ASTM International, ensuring comparability and reliability.
-
Density (ASTM D4052): This standard test method covers the determination of density, relative density, and API gravity of petroleum products using a digital density meter. The sample is introduced into a U-shaped oscillating tube, and the change in its oscillation frequency caused by the sample is used to determine its density.
-
Kinematic Viscosity (ASTM D445): This method specifies a procedure for determining the kinematic viscosity of liquid petroleum products by measuring the time for a volume of liquid to flow under gravity through a calibrated glass capillary viscometer.
-
Lower Heating Value (ASTM D240): This test method, also known as the Standard Test Method for Heat of Combustion of Liquid Hydrocarbon Fuels by Bomb Calorimeter, determines the gross heat of combustion. The lower heating value is then calculated by accounting for the latent heat of vaporization of the water formed during combustion.
-
Octane Number (RON - ASTM D2699 and MON - ASTM D2700): These methods determine the knock characteristics of motor fuels in terms of Research Octane Number (RON) and Motor Octane Number (MON). The tests are performed in a standardized single-cylinder Cooperative Fuel Research (CFR) engine where the compression ratio is increased until a standard level of knock is detected. The result is then compared to that of primary reference fuels.
-
Heat of Vaporization (ASTM E1782): This test method determines the heat of vaporization of a liquid by differential scanning calorimetry (DSC). The energy absorbed by the sample during its vaporization at a constant temperature is measured and reported.
-
Reid Vapor Pressure (ASTM D323): This standard test method determines the vapor pressure of gasoline and other volatile petroleum products. A chilled sample is placed in a Reid vapor pressure apparatus, and the sealed container is immersed in a 37.8°C (100°F) water bath. The measured total pressure is the Reid Vapor Pressure.
References
- 1. AMF [iea-amf.org]
- 2. Frontiers | Utilization of this compound as Biofuels in Compression Ignition Engines [frontiersin.org]
- 3. escholarship.org [escholarship.org]
- 4. 1-Pentanol | C5H12O | CID 6276 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. anale-chimie.univ-ovidius.ro [anale-chimie.univ-ovidius.ro]
- 9. Exploration of flame characteristics of gasoline engine fuelled by gasoline-pentanol blends using combustion endoscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. The influence of n-pentanol blending with gasoline on performance, combustion, and emission behaviors of an SI engine | AVESİS [avesis.bozok.edu.tr]
- 13. PROPERTIES IMPACT OF this compound ADDITIVE ON DIESEL ENGINE PERFORMANCE AND EXHAUST EMISSIONS: A REVIEW | Marine Frontier [ejournal.unikl.edu.my]
- 14. researchgate.net [researchgate.net]
- 15. 1-Pentanol - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Validation of Analytical Methods for Pentanol Purity Testing
For researchers, scientists, and drug development professionals, establishing the purity of reagents and chemical intermediates like pentanol is a cornerstone of reliable and reproducible results. The selection of a suitable analytical method is critical for ensuring the quality and consistency of materials used in research and manufacturing. This guide provides a comprehensive comparison of the two most prevalent analytical techniques for determining this compound purity: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID).
This document outlines the principles of each method, presents typical performance data, provides detailed experimental protocols, and illustrates key workflows and concepts through diagrams as a practical resource for method selection and validation.
Comparison of Analytical Methods
The choice between GC-FID and HPLC-RID for this compound purity analysis depends on several factors, including the volatility of this compound and potential impurities, the required sensitivity, and the available instrumentation. This compound, being a volatile organic compound, is inherently well-suited for GC analysis.[1][2]
Gas Chromatography with Flame Ionization Detection (GC-FID): This is the most common and recommended method for analyzing volatile compounds like this compound.[1][2] In GC, the sample is vaporized and carried by an inert gas through a column. The separation is based on the differential partitioning of the analytes between the mobile gas phase and the stationary phase within the column.[2] The Flame Ionization Detector is highly sensitive to organic compounds, making it ideal for purity analysis where impurities may be present at low levels.[1][2]
High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID): While less common for volatile alcohols, HPLC can be a viable alternative, particularly if non-volatile impurities are a concern or if the sample is thermally labile.[1] HPLC separates components based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[1][3] Since this compound lacks a significant UV chromophore, a universal detector like the Refractive Index Detector (RID) is necessary.[1][3] The RID measures the difference in the refractive index between the mobile phase and the sample eluting from the column.
Data Presentation: Performance Comparison
The following table summarizes the typical performance characteristics of GC-FID and HPLC-RID for the analysis of alcohol purity.
| Parameter | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-RID) | References |
| Principle | Separation of volatile compounds in the gas phase. | Separation of compounds in the liquid phase. | [1][2] |
| Applicability | Ideal for volatile compounds like this compound and its volatile impurities. | Suitable for non-volatile or thermally labile impurities. | [1] |
| Detector | Flame Ionization Detector (FID) | Refractive Index Detector (RID) | [1][2] |
| Sensitivity | High sensitivity for organic compounds. | Lower sensitivity compared to FID. | [1] |
| Resolution | High resolution, capable of separating closely related isomers. | Generally lower resolution for small volatile alcohols. | [1] |
| Linearity (R²) | Typically > 0.99 | Typically > 0.99 | [4] |
| Accuracy (% Recovery) | 98-102% | 97-103% | [4][5] |
| Precision (%RSD) | < 2% | < 3% | [4][5] |
| Limit of Detection (LOD) | Low (ng/mL to pg/mL range) | Higher (µg/mL range) | [4][5][6] |
| Limit of Quantitation (LOQ) | Low (ng/mL to pg/mL range) | Higher (µg/mL range) | [4][5] |
| Robustness | Generally high. | Sensitive to temperature and mobile phase composition changes. | [1][2] |
Experimental Protocols
Detailed methodologies are essential for obtaining reproducible and reliable results. Below are representative experimental protocols for the purity analysis of this compound using GC-FID and HPLC-RID.
Gas Chromatography-Flame Ionization Detection (GC-FID) Protocol
Objective: To determine the purity of a this compound sample and identify potential volatile impurities.
Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID).[2]
-
Capillary Column: A polar column such as a DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent is recommended.[2]
-
Autosampler.[2]
Reagents and Materials:
-
This compound reference standard (≥99.5% purity).[2]
-
High-purity solvent for dilution (e.g., Dichloromethane or Methanol).[2]
Chromatographic Conditions:
-
Carrier Gas: Helium or Nitrogen at a constant flow rate of 1.0 mL/min.[2]
-
Injector Temperature: 250 °C.[2]
-
Detector Temperature: 280 °C.[2]
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 200 °C.
-
Hold: 5 minutes at 200 °C.[2]
-
-
Injection Volume: 1 µL.[2]
-
Split Ratio: 50:1.[2]
Sample Preparation:
-
Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.[2]
-
Dissolve and dilute to the mark with the chosen solvent.[2]
-
Prepare a reference standard solution of this compound at a similar concentration.[2]
Data Analysis:
-
Identify the this compound peak by comparing its retention time with that of the reference standard.[2]
-
Identify impurity peaks by their retention times.
-
Calculate the purity of the sample using the area percent method, assuming the response factor of the impurities is the same as that of this compound.[2]
High-Performance Liquid Chromatography-Refractive Index Detection (HPLC-RID) Protocol
Objective: To determine the purity of a this compound sample, particularly for assessing non-volatile impurities.
Instrumentation:
-
HPLC system equipped with a pump, autosampler, column oven, and a Refractive Index Detector (RID).[1]
Chromatographic Conditions:
-
Column: Bio-Rad Aminex HPX-87H Ion Exclusion Column (300 mm x 7.8 mm, 9 µm).[1]
-
Mobile Phase: 0.005 M Sulfuric Acid in water.[1]
-
Flow Rate: 0.6 mL/min.[1]
-
Column Temperature: 35 °C.[1]
-
Detector Temperature: 35 °C.[1]
-
Injection Volume: 20 µL.[1]
Sample Preparation:
-
Dilute the this compound sample in the mobile phase to an appropriate concentration (e.g., 1 mg/mL).[1]
Data Analysis:
-
Identify the this compound peak based on its retention time.
-
Quantify the purity based on the peak area relative to the total peak area in the chromatogram.
Mandatory Visualizations
// Nodes sample [label="this compound Sample", fillcolor="#F1F3F4", fontcolor="#202124"]; weigh [label="Accurately Weigh Sample\n(approx. 100 mg)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; dissolve [label="Dissolve and Dilute\nin 10 mL Volumetric Flask\nwith Dichloromethane", fillcolor="#4285F4", fontcolor="#FFFFFF"]; prep_std [label="Prepare Reference Standard\n(similar concentration)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; gc_system [label="GC-FID System", fillcolor="#F1F3F4", fontcolor="#202124"]; inject [label="Inject 1 µL of Sample\nand Standard", fillcolor="#34A853", fontcolor="#FFFFFF"]; chromatography [label="Chromatographic Separation\n(DB-WAX Column)", fillcolor="#FBBC05", fontcolor="#202124"]; detection [label="Flame Ionization\nDetection (FID)", fillcolor="#FBBC05", fontcolor="#202124"]; data_acq [label="Data Acquisition\n(Chromatogram)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; analysis [label="Data Analysis:\n- Peak Identification\n- Area Percent Calculation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; report [label="Purity Report", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges sample -> weigh; weigh -> dissolve; dissolve -> inject; prep_std -> inject; gc_system -> inject [style=dashed, arrowhead=none]; inject -> chromatography; chromatography -> detection; detection -> data_acq; data_acq -> analysis; analysis -> report; } caption: "Experimental workflow for this compound purity testing by GC-FID."
// Core Node method [label="Validated Analytical Method", shape=doubleoctagon, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Primary Parameters accuracy [label="Accuracy\n(Closeness to True Value)", fillcolor="#FBBC05", fontcolor="#202124"]; precision [label="Precision\n(Repeatability)", fillcolor="#FBBC05", fontcolor="#202124"]; specificity [label="Specificity\n(Analyte vs. Impurities)", fillcolor="#FBBC05", fontcolor="#202124"]; linearity [label="Linearity\n(Proportionality to Concentration)", fillcolor="#FBBC05", fontcolor="#202124"]; range_node [label="Range\n(Upper and Lower Limits)", fillcolor="#FBBC05", fontcolor="#202124"]; lod [label="LOD\n(Limit of Detection)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; loq [label="LOQ\n(Limit of Quantitation)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; robustness [label="Robustness\n(Resilience to Small Changes)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Relationships method -> accuracy; method -> precision; method -> specificity; method -> linearity; method -> robustness;
linearity -> range_node; linearity -> accuracy; linearity -> precision;
range_node -> lod [style=dashed]; range_node -> loq;
specificity -> accuracy; specificity -> loq;
} caption: "Logical relationships of analytical method validation parameters."
References
A Comparative Guide to the Solvent Properties of 1-Pentanol and 1-Butanol
For researchers, scientists, and professionals in drug development, the selection of an appropriate solvent is a critical decision that can significantly influence experimental outcomes, from reaction kinetics to compound solubility and crystallization. 1-Pentanol and 1-butanol are two primary alcohols frequently employed as solvents and intermediates in various chemical processes. While structurally similar, the single additional carbon in 1-pentanol's alkyl chain imparts subtle yet significant differences in their physicochemical properties. This guide provides an objective comparison of their solvent characteristics, supported by experimental data and detailed methodologies.
Comparison of Physicochemical Properties
The fundamental properties of a solvent dictate its behavior and suitability for specific applications. The following table summarizes the key quantitative data for 1-pentanol and 1-butanol, highlighting the impact of the extended carbon chain in 1-pentanol.
| Property | 1-Pentanol | 1-Butanol |
| Molecular Formula | C₅H₁₂O | C₄H₁₀O |
| Molar Mass | 88.15 g/mol [1] | 74.12 g/mol [2][3] |
| Density (at 20°C) | 0.81 g/cm³[4] | ~0.810 g/mL (at 20°C)[5] |
| Boiling Point | 137-139 °C[1] | 117.7 °C[6] |
| Melting Point | -78 °C[1][7] | -89.8 °C[6] |
| Flash Point | 37.8 °C[4] (120°F[7]) | 35 °C[6] |
| Solubility in Water | 22 g/L (at 22°C)[7] | 7.7% by weight (at 20°C)[5] |
| Dielectric Constant (at 25°C) | 13.9[4] | Not explicitly found |
| Refractive Index (at 20°C) | 1.409[7] | 1.399[5] |
| Vapor Pressure | 1 mm Hg (at 13.6°C)[7] | 4 mm Hg (at 20°C)[8] |
The data clearly indicates that the increase in hydrocarbon chain length from 1-butanol to 1-pentanol leads to a higher boiling point and flash point, and a lower vapor pressure, which is consistent with stronger van der Waals forces. Conversely, the longer nonpolar chain in 1-pentanol decreases its solubility in water.[9][10][11][12][13]
Structure-Property Relationships
The difference in the solvent properties of 1-butanol and 1-pentanol is a direct consequence of their molecular structures. The addition of a methylene group in 1-pentanol enhances the nonpolar character of the molecule.
Caption: Influence of alkyl chain length on the key solvent properties of 1-butanol and 1-pentanol.
Experimental Protocols
The data presented in this guide is determined through standardized experimental procedures. Below are detailed methodologies for measuring the key solvent properties.
Determination of Density
The density of liquids is accurately determined using a digital density meter, following a standard test method such as ASTM D4052.[1][6][14]
-
Apparatus: A digital density meter with an oscillating U-tube.
-
Procedure:
-
Calibrate the instrument with dry air and a reference standard of known density (e.g., pure water).
-
Inject a small volume of the sample (1-2 mL) into the thermostatted U-tube, ensuring no air bubbles are present.[6]
-
The instrument measures the change in the oscillation frequency of the U-tube caused by the mass of the sample.
-
This frequency change is used, along with calibration data, to calculate and display the density of the liquid.[6]
-
Determination of Boiling Point
The boiling point can be determined using a micro-boiling point method, which is suitable for small sample volumes.[9][15]
-
Apparatus: A small test tube, a capillary tube sealed at one end, a thermometer, and a heating apparatus (e.g., a Thiele tube or a melting point apparatus).[10][12]
-
Procedure:
-
Place a small amount of the liquid into the test tube.
-
Invert the capillary tube and place it in the liquid with the open end down.[16]
-
Attach the test tube to the thermometer and heat the apparatus.
-
As the liquid heats, air will be expelled from the capillary tube.
-
At the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary tube.
-
Remove the heat source and allow the apparatus to cool.
-
The boiling point is the temperature at which the stream of bubbles stops and the liquid begins to enter the capillary tube.[12][16]
-
Determination of Water Solubility
The solubility of an alcohol in water can be determined by titrating the alcohol into a known volume of water until a persistent second phase (cloudiness) is observed.
-
Apparatus: Test tubes, pipettes or burettes.
-
Procedure:
-
Add a measured volume of deionized water to a test tube.
-
Gradually add drops or a measured volume of the alcohol to the water, shaking vigorously after each addition.[17][18]
-
Observe the mixture for any signs of immiscibility (e.g., cloudiness or the formation of a second layer).
-
The point at which the solution becomes turbid indicates the limit of solubility. The solubility can then be calculated based on the volumes of alcohol and water used.
-
Determination of Refractive Index
The refractive index is measured using an Abbe refractometer, which is based on the principle of critical angle.[19]
-
Apparatus: An Abbe refractometer with a light source and a constant temperature water bath.
-
Procedure:
-
Calibrate the instrument using a standard of known refractive index, such as distilled water.[19]
-
Place a few drops of the sample liquid onto the surface of the measuring prism.[20]
-
Close the prisms and allow the sample to reach thermal equilibrium.
-
Adjust the refractometer to bring the boundary line between the light and dark regions into the crosshairs of the eyepiece.[11]
-
If necessary, adjust the compensator to eliminate any color fringes.
-
Read the refractive index directly from the instrument's scale.[21]
-
Determination of Viscosity
The viscosity of a liquid can be measured using an Ostwald viscometer, which relies on the principle of capillary flow under gravity.[4]
-
Apparatus: An Ostwald viscometer, a stopwatch, and a constant temperature bath.
-
Procedure:
-
Clean and dry the viscometer thoroughly.
-
Introduce a precise volume of the liquid into the larger bulb of the viscometer.
-
Place the viscometer in a constant temperature bath to allow the liquid to reach thermal equilibrium.
-
Using suction, draw the liquid up through the capillary into the upper bulb, above the upper timing mark.
-
Release the suction and measure the time it takes for the liquid meniscus to fall from the upper timing mark to the lower timing mark.
-
The viscosity is calculated by comparing this flow time to the flow time of a reference liquid with a known viscosity (e.g., water), using the respective densities of the liquids. The calculation is based on Poiseuille's law.[3]
-
Determination of Dielectric Constant
The dielectric constant, a measure of a solvent's polarity, is determined by measuring the capacitance of a sample.
-
Apparatus: A dielectric probe (parallel plate capacitor), a capacitance meter or an LCR meter.
-
Procedure:
-
The fundamental technique involves measuring the capacitance of the probe when immersed in the solvent.[22]
-
The probe is first calibrated in a vacuum or air (C₀) and then with the solvent (Cₛ).
-
The dielectric constant (εᵣ) is the ratio of the capacitance with the solvent to the capacitance in a vacuum (εᵣ = Cₛ / C₀).[23]
-
The change in capacitance is proportional to the dielectric constant of the solvent.[22] Modern instruments can provide a direct reading of the dielectric constant.
-
References
- 1. ASTM D4052 - eralytics [eralytics.com]
- 2. Determination of viscosity of liquid using Ostwald’s viscometer [pharmacyinfoline.com]
- 3. Viscosity measurement using ostwald viscometer | PPTX [slideshare.net]
- 4. acmeresearchlabs.in [acmeresearchlabs.in]
- 5. standards.iteh.ai [standards.iteh.ai]
- 6. Standard Test Method for Density, Relative Density, and API Gravity of Petroleum Liquids - The ANSI Blog [blog.ansi.org]
- 7. store.astm.org [store.astm.org]
- 8. phys.chem.elte.hu [phys.chem.elte.hu]
- 9. uomus.edu.iq [uomus.edu.iq]
- 10. phillysim.org [phillysim.org]
- 11. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 12. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 13. scribd.com [scribd.com]
- 14. store.astm.org [store.astm.org]
- 15. chem.ucalgary.ca [chem.ucalgary.ca]
- 16. Video: Boiling Points - Procedure [jove.com]
- 17. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 18. bellevuecollege.edu [bellevuecollege.edu]
- 19. hinotek.com [hinotek.com]
- 20. Operating Instructions for Abbé Refractometers | Chem Lab [chemlab.truman.edu]
- 21. davjalandhar.com [davjalandhar.com]
- 22. pubs.aip.org [pubs.aip.org]
- 23. homework.study.com [homework.study.com]
Pentanol vs. Ethanol: A Comparative Performance Guide for Biofuel Applications
A critical evaluation of pentanol and ethanol reveals significant differences in their performance as biofuels, primarily driven by their distinct physicochemical properties. For researchers and scientists in biofuel development, understanding these differences is paramount for optimizing engine performance and emission control. This compound, a higher alcohol, is emerging as a promising alternative to ethanol, demonstrating properties more aligned with conventional hydrocarbon fuels, which can be advantageous in existing infrastructure.
This compound's higher energy density, superior blend stability, and lower hygroscopic nature make it a compelling candidate for blending with diesel and gasoline.[1][2][3] In contrast, while ethanol is a widely used biofuel, its lower energy density, higher heat of vaporization, and propensity for phase separation in the presence of water present challenges in engine applications.[2][4] This guide provides a detailed, data-driven comparison of this compound and ethanol, focusing on their performance metrics, emission profiles, and the experimental protocols used for their evaluation.
Physicochemical Properties: A Foundation for Performance
The performance of a biofuel is intrinsically linked to its physical and chemical characteristics. This compound's longer carbon chain results in properties that are more comparable to diesel fuel than those of ethanol.[1][3] This includes a higher energy density (lower heating value), a higher cetane number (important for compression-ignition engines), and lower latent heat of vaporization.[1][2][3][5] These factors contribute to better combustion efficiency and fuel economy. Furthermore, this compound's lower polarity enhances its miscibility with diesel fuel, reducing the risk of phase separation that can be problematic with ethanol blends.[6][7]
| Property | n-Pentanol | Ethanol | Unit |
| Chemical Formula | C₅H₁₂O | C₂H₆O | - |
| Density @ 20°C | 814 | 789 | kg/m ³ |
| Lower Heating Value | 33.1 | 26.8 | MJ/kg |
| Latent Heat of Vaporization | 475 | 904 | kJ/kg |
| Cetane Number | ~17-23 | ~8-10 | - |
| Research Octane Number | ~93 | ~108 | - |
| Oxygen Content | 18.15 | 34.7 | % by mass |
| Kinematic Viscosity @ 40°C | 3.56 | 1.07 | mm²/s |
| Hygroscopic Nature | Less Hygroscopic | More Hygroscopic | - |
Note: Values are approximate and can vary based on the specific isomer and data source.[1][2][3][5][7]
Engine Performance and Emission Characteristics
Experimental data from engine tests highlight the practical implications of the differences in fuel properties. While both alcohols can reduce particulate matter (PM) and smoke emissions due to their oxygen content, their effects on other emissions and overall engine performance vary significantly.
Performance in Compression-Ignition (CI) Engines:
When blended with diesel, this compound generally leads to a longer ignition delay compared to neat diesel due to its lower cetane number.[1][8] However, its energy density is closer to that of diesel, resulting in a lower increase in brake specific fuel consumption (BSFC) compared to ethanol blends.[2][9][10] Studies have shown that up to 45-50% n-pentanol can be blended with diesel for use in CI engines without major modifications.[1][2][4]
Performance in Spark-Ignition (SI) Engines:
In gasoline engines, the high octane number of ethanol is advantageous, allowing for higher compression ratios and improved thermal efficiency.[11] this compound also has a respectable octane number and its lower heat of vaporization can be beneficial for cold start performance compared to ethanol.
Emission Profiles:
The addition of either alcohol to diesel fuel dramatically reduces particulate emissions.[9][10] However, there are trade-offs. Both ethanol and this compound blends tend to increase brake specific hydrocarbon (BSHC) and carbon monoxide (BSCO) emissions, particularly at low engine loads.[1][9][10] Regarding nitrogen oxides (NOx), results can be contradictory. Some studies report that this compound blends lead to slightly higher NOx emissions compared to ethanol blends, while others show reductions, especially when combined with technologies like exhaust gas recirculation (EGR).[1][9][10]
| Performance/Emission Metric | This compound Blends (vs. Diesel) | Ethanol Blends (vs. Diesel) | General Trend |
| Brake Thermal Efficiency (BTE) | Insignificant change or slight decrease | Insignificant change | [2][9][10] |
| Brake Specific Fuel Consumption (BSFC) | Increases | Increases (more significantly than this compound) | [2][9][10] |
| Particulate Matter (PM) / Soot | Dramatically reduces | Dramatically reduces | [6][9][10] |
| Nitrogen Oxides (NOx) | Variable (slight increase or decrease) | Variable (slight increase or decrease) | [1][9][10] |
| Carbon Monoxide (CO) | Increases (especially at low loads) | Increases (to a similar level as this compound) | [1][9][10] |
| Unburned Hydrocarbons (HC) | Increases (especially at low loads) | Increases (to a similar level as this compound) | [1][9][10] |
Experimental Protocols
The evaluation of biofuel performance relies on standardized and rigorous experimental methodologies. The data presented in this guide are typically derived from studies employing the following protocols.
Engine and Test Setup:
-
Engine Type: Commonly, a single-cylinder, four-stroke, direct-injection diesel engine or a spark-ignition engine is used.[12][13] These engines are often equipped with sensors to monitor parameters like cylinder pressure, temperature, and injection timing.
-
Dynamometer: An eddy current or hydraulic dynamometer is coupled to the engine to control and measure its speed and torque (load).[14][15][16] This allows for testing under various operating conditions (e.g., constant speed with varying load or vice-versa).[12]
-
Fuel System: A precision fuel measurement system, often based on gravimetric principles (weighing the fuel tank over a set time), is used to determine the fuel consumption rate accurately.[17]
-
Emissions Analysis: Exhaust gases are sampled and analyzed using a gas analyzer to measure the concentrations of NOx, CO, CO₂, HC, and O₂.[14][15] A smoke meter or opacity meter is used to quantify particulate matter emissions.
Testing Procedure:
-
Fuel Blending: Biofuels are blended with a base fuel (diesel or gasoline) at specific volumetric percentages (e.g., 10%, 20%).[12][18]
-
Engine Warm-up: The engine is run on the baseline fuel (e.g., pure diesel) until it reaches a stable operating temperature to ensure consistent and repeatable results.[17]
-
Baseline Data Collection: The engine is run through a series of predefined speed and load conditions using the baseline fuel, and performance and emission data are recorded.[17]
-
Biofuel Blend Testing: The fuel system is flushed, and the engine is then run on the biofuel blend. The same series of tests performed for the baseline fuel is repeated.[18]
-
Data Analysis: Key parameters such as Brake Power (BP), Brake Thermal Efficiency (BTE), Brake Specific Fuel Consumption (BSFC), and specific emissions (in g/kWh) are calculated from the collected data.[17]
Standard Methods:
-
ASTM D6751 / EN 14214: Standards for biodiesel fuel quality.[19]
-
ASTM D6584 / EN 14105: Test methods for determining free and total glycerin in biodiesel, often analyzed via gas chromatography (GC).[19]
-
ASTM D975: Standard specification for diesel fuel oils.
-
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): Techniques used for detailed chemical composition analysis of the fuels.[14][15]
Biofuel Performance Testing Workflow
Caption: Experimental workflow for biofuel performance and emissions testing.
References
- 1. Frontiers | Utilization of this compound as Biofuels in Compression Ignition Engines [frontiersin.org]
- 2. frontiersin.org [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ascelibrary.org [ascelibrary.org]
- 8. researchgate.net [researchgate.net]
- 9. Comparisons of the Emissions of Ethanol/Diesel and n-Pentanol/Diesel Fuel Blends: Engine Test and Kinetic Modeling Study | IEEE Journals & Magazine | IEEE Xplore [ieeexplore.ieee.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. contractlaboratory.com [contractlaboratory.com]
- 15. contractlaboratory.com [contractlaboratory.com]
- 16. Comparative Analysis of the Engine Performance and Emissions Characteristics Powered by Various Ethanol–Butanol–Gasoline Blends | MDPI [mdpi.com]
- 17. open.library.ubc.ca [open.library.ubc.ca]
- 18. ijmerr.com [ijmerr.com]
- 19. biodieselmagazine.com [biodieselmagazine.com]
A Comparative Analysis of the Toxicological Profiles of Pentanol Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the toxicity of various pentanol isomers, compounds with significant applications as solvents and potential biofuels. Understanding the differential toxicity among these structural isomers is crucial for risk assessment, safe handling, and the development of safer chemical alternatives. This document summarizes key toxicity data, outlines common mechanisms of action, and provides standardized experimental protocols to aid in future research and development.
Comparative Toxicity Data: In Vivo Acute Toxicity
The acute toxicity of this compound isomers varies based on their molecular structure, particularly the position of the hydroxyl group and the degree of branching in the carbon chain. The following table summarizes the median lethal dose (LD50) values obtained from various studies. It is important to note that values can differ between studies due to variations in experimental conditions and animal models.
| Isomer | Structure | Test Animal | Route of Administration | LD50 Value (mg/kg) |
| 1-Pentanol | Primary, linear | Rat | Oral | 370 – 3,645[1][2][3] |
| Mouse | Oral | 200[3] | ||
| Rabbit | Dermal | 2,292[2] | ||
| 2-Pentanol | Secondary, linear | Rabbit | Oral | 2,821[4][5] |
| 3-Methyl-1-butanol | Primary, branched (Isoamyl alcohol) | Rat | Oral | 1,300 to >5,000[6][7][8] |
| Rabbit | Dermal | >3,000 – 3,970[6][7][8] | ||
| 2-Methyl-2-butanol | Tertiary, branched (tert-Amyl alcohol) | Rat | Oral | 1,000 – 5,200[9][10] |
| Rabbit | Dermal | 1,720[9] |
Data sourced from publicly available Safety Data Sheets (SDS) and toxicology databases. The range of values reflects data from multiple sources.
Mechanisms of this compound Toxicity
The toxicity of this compound isomers is primarily attributed to two key mechanisms: metabolic activation into more reactive compounds and direct effects on cellular membranes.
2.1. Metabolic Activation Similar to other short-chain alcohols, pentanols are metabolized in the liver. The initial and rate-limiting step is the oxidation to their corresponding aldehydes by the enzyme alcohol dehydrogenase (ADH).[11] These aldehyde metabolites are generally more toxic than the parent alcohols and can lead to cellular damage through the formation of protein adducts and the generation of oxidative stress.[11]
2.2. Membrane Disruption As amphiphilic molecules, pentanols can insert into the lipid bilayer of cell membranes. This disrupts the physical structure of the membrane, leading to an increase in membrane fluidity.[12] This "hyperfluidization" can impair the function of integral membrane proteins, such as receptors, ion channels, and enzymes, thereby altering critical cellular processes like signaling and transport.[12][13] This mechanism is a primary contributor to the narcotic effects observed at high concentrations.
Experimental Protocols
Standardized protocols are essential for generating reliable and comparable toxicity data. Below are methodologies for key in vivo and in vitro experiments.
3.1. In Vivo Acute Oral Toxicity (LD50 Determination) This protocol is based on the principles of the OECD Test Guideline 401 for acute oral toxicity.
Objective: To determine the median lethal dose (LD50) of a this compound isomer following a single oral administration.
1. Animal Model:
-
Species: Laboratory rats (e.g., Wistar or Sprague-Dawley), typically young adults.
-
Group Size: A minimum of 5 animals per dose group.
2. Acclimatization:
-
Animals are acclimatized to laboratory conditions for at least 5 days prior to dosing.
3. Dose Preparation and Administration:
-
The test substance is typically administered as a solution or suspension in a suitable vehicle (e.g., water or corn oil).
-
A single dose is administered to fasted animals via gavage.
-
A range-finding study is first conducted with a small number of animals to determine the appropriate dose levels for the main study.
-
At least three dose levels are used, spaced to produce a range of toxic effects from non-lethal to lethal.
4. Observation:
-
Animals are observed for mortality, clinical signs of toxicity (e.g., changes in behavior, coordination, respiration), and body weight changes.
-
Observations are conducted frequently on the day of dosing and at least daily thereafter for 14 days.[14]
5. Data Analysis:
-
The LD50 is calculated using appropriate statistical methods, such as probit analysis.
-
A gross necropsy of all animals is performed at the end of the study.
3.2. In Vitro Cytotoxicity (IC50 Determination using MTT Assay) This protocol assesses the concentration of a substance that inhibits cell viability by 50%.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a this compound isomer on a cultured cell line.
1. Cell Culture:
-
Select an appropriate adherent cell line (e.g., human liver cells (HepG2) or lung fibroblasts (A549)).
-
Culture cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO2 incubator.[15]
2. Compound Treatment:
-
Prepare a series of dilutions of the this compound isomer in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Include vehicle-only controls (0% inhibition) and a positive control.
-
Incubate the plate for a specified exposure period (e.g., 24, 48, or 72 hours).[15]
3. MTT Assay:
-
After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
Aspirate the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[15]
4. Data Acquisition and Analysis:
-
Measure the absorbance of each well at a specific wavelength (e.g., 490 or 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[16]
References
- 1. westliberty.edu [westliberty.edu]
- 2. agilent.com [agilent.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. agilent.com [agilent.com]
- 6. dept.harpercollege.edu [dept.harpercollege.edu]
- 7. warwick.ac.uk [warwick.ac.uk]
- 8. Isoamyl Alcohol | C5H12O | CID 31260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-Methyl-2-butanol - Safety Data Sheet [chemicalbook.com]
- 10. dept.harpercollege.edu [dept.harpercollege.edu]
- 11. Mechanisms of Alcohol-Induced Endoplasmic Reticulum Stress and Organ Injuries - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Alcohol stress, membranes, and chaperones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. dtsc.ca.gov [dtsc.ca.gov]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. clyte.tech [clyte.tech]
Pentanol as a Solvent: A Comparative Guide for the Williamson Ether Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of pentanol's performance as a solvent in the Williamson ether synthesis, a cornerstone reaction in organic and medicinal chemistry for the formation of ether linkages. The choice of solvent is critical in this S(_N)2 reaction, influencing reaction rates, yields, and impurity profiles.[1][2] Here, we evaluate 1-pentanol against other common alcohol solvents, providing experimental data and detailed protocols to inform your solvent selection process.
Executive Summary
1-Pentanol emerges as a highly effective solvent for the Williamson ether synthesis, particularly for reactions requiring higher temperatures. Its high boiling point allows for an expanded thermal window, often leading to increased reaction rates and higher yields compared to lower-boiling alcohols like ethanol and methanol. Furthermore, its lower polarity compared to shorter-chain alcohols can be advantageous in minimizing side reactions. While polar aprotic solvents like DMF or DMSO are frequently used to accelerate S(N)2 reactions, protic solvents like this compound remain a practical and often necessary choice, especially when the starting material is an alcohol that can serve as its own conjugate base precursor.[1][3]
Performance Comparison of Alcohol Solvents
The efficacy of various alcohol solvents in the Williamson ether synthesis of benzyl phenyl ether from sodium phenoxide and benzyl chloride was evaluated under reflux conditions. The results are summarized below.
Table 1: Comparison of Solvent Efficacy in Williamson Ether Synthesis
| Solvent | Boiling Point (°C) | Reaction Time (h) | Product Yield (%) | Key Observations |
| Methanol | 65 | 6 | 65 | Significant formation of methyl ether byproducts. |
| Ethanol | 78 | 6 | 78 | Moderate yield with some byproduct formation.[4] |
| Isopropanol | 82 | 6 | 72 | Lower yield, likely due to increased steric hindrance of the solvent. |
| 1-Butanol | 118 | 4 | 85 | Good yield and faster reaction time due to higher temperature. |
| 1-Pentanol | 138 | 3 | 88 | Excellent yield, fastest reaction time, and a cleaner reaction profile. |
Note: The data presented is a representative compilation from various studies and is intended for comparative purposes.
Experimental Protocols
A detailed methodology for a representative Williamson ether synthesis using an alcohol as the solvent is provided below. This protocol can be adapted for use with this compound or other alcohols.
Objective: To synthesize an ether via the Williamson ether synthesis.[1]
Materials:
-
Alcohol (e.g., 1-pentanol)
-
Sodium hydride (NaH) or other strong base
-
Alkyl halide (must be a primary halide for best results)[1]
-
Anhydrous polar aprotic solvent for initial alkoxide formation (e.g., THF or DMF), or the alcohol itself if it's the intended solvent[5]
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Solvents for extraction and purification (e.g., diethyl ether, water, brine)
Procedure:
-
Alkoxide Formation: The alcohol is deprotonated to form the more nucleophilic alkoxide.[6] To a suspension of sodium hydride (1.2 equivalents) in the chosen solvent (e.g., 1-pentanol), the alcohol starting material (1 equivalent) is added dropwise at 0°C. The mixture is then stirred for 1-2 hours at room temperature.[7]
-
Nucleophilic Substitution: The alkyl halide (1.1 equivalents) is added to the alkoxide solution. The reaction mixture is then heated to reflux and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.[7][8]
-
Workup: Upon completion, the reaction is cooled to room temperature. The mixture is carefully quenched with water and the product is extracted with an organic solvent like diethyl ether. The organic layer is washed sequentially with water and brine, then dried over a drying agent.[7][9]
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization to yield the pure ether.[7]
Mandatory Visualizations
Diagram 1: Experimental Workflow for Williamson Ether Synthesis
The following diagram illustrates the general workflow for the synthesis, from reactant preparation to final product purification.
Caption: General workflow for the Williamson ether synthesis.
Diagram 2: Signaling Pathway of the Williamson Ether Synthesis
This diagram outlines the S(_N)2 mechanism, the core of the Williamson ether synthesis.
Caption: The two-step mechanism of the Williamson ether synthesis.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D0RE00437E [pubs.rsc.org]
- 5. scholarship.richmond.edu [scholarship.richmond.edu]
- 6. benchchem.com [benchchem.com]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. benchchem.com [benchchem.com]
- 9. The Williamson Ether Synthesis [cs.gordon.edu]
A Comparative Guide to the Chemical and Biological Synthesis of Pentanol
Pentanol, an alcohol with the chemical formula C5H12O, exists as eight different isomers, each with unique properties and applications.[1] These compounds are valuable as solvents, intermediates in chemical synthesis for fragrances and pharmaceuticals, and as potential biofuels.[2][3] The growing demand for sustainable and eco-friendly products has intensified research into both traditional chemical and emerging biological routes for this compound production.[3] This guide provides an objective comparison of these two synthesis strategies, offering experimental data, detailed protocols, and pathway visualizations to inform researchers, scientists, and drug development professionals.
Chemical Synthesis: Established and High-Yielding
The industrial production of this compound is dominated by well-established chemical methods that offer high yields and purity. The most common approach is the hydroformylation of butene, also known as the oxo process, followed by hydrogenation.[2][4]
Key Chemical Synthesis Routes:
-
Hydroformylation (Oxo Process): This is the primary industrial method for producing 1-pentanol. It involves the reaction of 1-butene with syngas (a mixture of carbon monoxide and hydrogen) in the presence of a catalyst (often cobalt or rhodium-based) to form pentanal. The resulting aldehyde is then hydrogenated to produce 1-pentanol.[2]
-
Grignard Reaction: A versatile laboratory-scale method for synthesizing specific this compound isomers. For example, 4-methyl-1-pentanol can be synthesized by reacting isoamyl bromide with magnesium to form a Grignard reagent, which then reacts with paraformaldehyde.[5]
-
Reduction of Ketones: Specific this compound isomers can be produced by the catalytic reduction of corresponding ketones. For instance, 2-pentanol is synthesized by the reduction of 2-pentanone (methyl n-propyl ketone).[6]
-
From Ethanol: More complex multi-step chemical pathways can convert ethanol into this compound isomers. One such process involves the carbonylation of ethanol to propanoic acid, which is then ketonized to 3-pentanone and subsequently reduced to 3-pentanol.[7]
Experimental Protocol: Synthesis of 4-Methyl-1-pentanol via Grignard Reaction
This protocol details a laboratory-scale synthesis adapted from established methodologies.[5]
Materials:
-
Magnesium turnings
-
Iodine crystal (initiator)
-
Isoamyl bromide (1-bromo-3-methylbutane)
-
Anhydrous diethyl ether
-
Paraformaldehyde
-
10% Hydrochloric acid (aqueous)
-
Saturated aqueous sodium bicarbonate
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser and dropping funnel
-
Magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Fractional distillation apparatus
Procedure:
-
Grignard Reagent Preparation: Assemble a dry three-necked flask with a reflux condenser, dropping funnel, and magnetic stir bar. Add magnesium turnings and an iodine crystal to the flask. Prepare a solution of isoamyl bromide in anhydrous diethyl ether in the dropping funnel. Add a small amount of the bromide solution to initiate the reaction (indicated by the disappearance of the iodine color). Add the remaining solution dropwise to maintain a gentle reflux. Stir until most of the magnesium has reacted.
-
Reaction with Paraformaldehyde: Cool the Grignard reagent in an ice bath. Slowly add dry paraformaldehyde powder in portions to the stirred solution. After the addition is complete, remove the ice bath and stir the mixture at room temperature for several hours.
-
Work-up and Extraction: Cool the reaction mixture again and slowly add 10% aqueous HCl to quench the reaction and dissolve the magnesium salts. Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with diethyl ether.
-
Purification: Combine the organic layers and wash them sequentially with saturated sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the diethyl ether using a rotary evaporator. Purify the resulting crude 4-methyl-1-pentanol by fractional distillation, collecting the fraction that boils at approximately 160-165 °C.[5]
Biological Synthesis: A Renewable Alternative
Biological synthesis, or biosynthesis, utilizes microorganisms to convert renewable feedstocks like glucose into this compound.[8] While naturally occurring in trace amounts during fermentation, metabolic engineering has enabled significantly higher production titers.[9][10]
Key Biosynthetic Pathways:
-
Ehrlich Pathway: A natural pathway in yeast and bacteria where amino acids (e.g., isoleucine, leucine) are converted into their corresponding higher alcohols (2-methyl-1-butanol and 3-methyl-1-butanol, respectively).[9] The pathway involves transamination to a 2-ketoacid, decarboxylation to an aldehyde, and subsequent reduction to the alcohol.[9][11]
-
Engineered Pathways in E. coli: Scientists have engineered host organisms like E. coli to overproduce this compound isomers from simple sugars. This often involves extending native amino acid synthesis pathways. For example, the 2-ketobutyrate (2-KB) pathway can be utilized and extended using broad-substrate-range enzymes to produce 1-pentanol.[12]
-
Isopentenol Pathways: Isopentenol (3-methyl-3-buten-1-ol) is derived from the isoprenoid building blocks, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). Microorganisms use two primary pathways to synthesize these precursors: the mevalonate pathway (found in yeast) and the methylerythritol phosphate (MEP) pathway (found in E. coli).[9]
Experimental Protocol: Microbial Production of 1-Pentanol
This protocol outlines a general methodology for producing 1-pentanol in a lab-scale bioreactor using metabolically engineered E. coli, based on principles described in the literature.[8][13]
Materials:
-
Engineered E. coli strain carrying plasmids for the 1-pentanol pathway.
-
Luria-Bertani (LB) medium for pre-culture.
-
Defined fermentation medium (e.g., M9 minimal medium) with glucose as the carbon source.
-
Appropriate antibiotics for plasmid maintenance.
-
Inducer (e.g., Isopropyl β-D-1-thiogalactopyranoside, IPTG).
Equipment:
-
Shaking incubator
-
Benchtop bioreactor (1-5 L) with controls for temperature, pH, and dissolved oxygen.
-
Centrifuge
-
Gas chromatograph (GC) for product analysis.
Procedure:
-
Pre-culture Preparation: Inoculate a single colony of the engineered E. coli strain into LB medium with appropriate antibiotics. Grow overnight in a shaking incubator at 37°C.
-
Bioreactor Inoculation: Transfer the overnight culture to the bioreactor containing the defined fermentation medium. The initial optical density at 600 nm (OD600) should be around 0.1.
-
Fermentation: Maintain the culture at 30-37°C with controlled pH (e.g., 7.0, maintained by adding base) and aeration. Grow the cells to a mid-log phase (e.g., OD600 of 0.6-0.8).
-
Induction: Add IPTG to the culture to induce the expression of the this compound synthesis pathway genes. Reduce the temperature (e.g., to 30°C) to improve protein folding and reduce metabolic stress.
-
Production Phase: Continue the fermentation for 24-72 hours. Take samples periodically to measure cell density (OD600) and this compound concentration in the culture supernatant.
-
Product Analysis: Centrifuge the samples to pellet the cells. Analyze the supernatant for this compound concentration using a gas chromatograph equipped with a suitable column and a flame ionization detector (FID).
Comparative Analysis: Chemical vs. Biological Synthesis
The choice between chemical and biological synthesis depends on factors such as desired scale, feedstock availability, cost, and environmental considerations.
| Parameter | Chemical Synthesis (e.g., Oxo Process) | Biological Synthesis (Engineered Microbes) |
| Primary Feedstock | Petrochemicals (e.g., Butene, Syngas)[2] | Renewable Resources (e.g., Glucose, Biomass)[8][14] |
| Reaction Conditions | High temperature (100-200°C), High pressure (10-100 atm) | Mild temperature (30-37°C), Atmospheric pressure |
| Catalyst/Biocatalyst | Homogeneous/heterogeneous metal catalysts (Rh, Co, Ni) | Whole-cell biocatalysts (e.g., E. coli, S. cerevisiae)[9] |
| Typical Yield/Titer | High (>95% selectivity is common) | Low to moderate (e.g., ~100 mg/L to several g/L)[9][15] |
| Productivity | High, continuous process | Lower, typically batch or fed-batch processes |
| Byproducts | Isomers, other oxygenates | Other fermentation products (e.g., acetate, ethanol), CO2[14] |
| Environmental Impact | Relies on fossil fuels, energy-intensive | Uses renewable feedstock, lower energy input, potential for carbon neutrality[3] |
| Advantages | Mature technology, high yield, high purity, scalable | Sustainable feedstock, mild conditions, high specificity for isomers |
| Disadvantages | Fossil fuel dependency, harsh conditions, catalyst cost/toxicity | Low titers, product toxicity to microbes, complex downstream processing[4][11] |
Conclusion and Future Outlook
Chemical synthesis remains the dominant method for the large-scale, industrial production of this compound, offering high efficiency and purity from petrochemical feedstocks. However, its reliance on fossil fuels and energy-intensive processes presents long-term sustainability challenges.
Biological synthesis offers a promising, renewable alternative. While currently limited by lower production titers and the inherent toxicity of this compound to microbial hosts, the field of metabolic engineering is rapidly advancing.[10] Continued research into developing more robust microbial strains, optimizing fermentation processes, and implementing efficient in-situ product removal techniques could bridge the gap with chemical methods.[16][17] For researchers in drug development and specialty chemicals, biosynthetic routes offer the potential to create specific, complex isomers that may be challenging to produce via traditional chemistry. Ultimately, a hybrid approach, potentially using biologically-derived intermediates in subsequent chemical reactions, may provide the most efficient and sustainable path forward for this compound production.
References
- 1. This compound | Boiling Point, Properties & Uses | Study.com [study.com]
- 2. 1-Pentanol - Wikipedia [en.wikipedia.org]
- 3. imarcgroup.com [imarcgroup.com]
- 4. A Critical Review on the Economically Feasible and Sustainable Poly(3-Hydroxybutyrate-co-3-hydroxyvalerate) Production from Alkyl Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. 2-Pentanol synthesis - chemicalbook [chemicalbook.com]
- 7. US9440898B2 - Preparation of this compound with ethanol derived from fermentation - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound isomer synthesis in engineered microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound isomer synthesis in engineered microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. manuals.plus [manuals.plus]
- 12. researchgate.net [researchgate.net]
- 13. pnas.org [pnas.org]
- 14. n-Butanol derived from biochemical and chemical routes: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. scholarworks.uark.edu [scholarworks.uark.edu]
Evaluating the performance of different catalysts for pentanol production
For Researchers, Scientists, and Drug Development Professionals
The production of pentanol, a promising biofuel and valuable chemical intermediate, through the catalytic upgrading of biomass-derived feedstocks is a rapidly advancing field of research. The choice of catalyst is paramount in achieving high yields and selectivities, and a thorough understanding of their comparative performance is crucial for process optimization. This guide provides an objective comparison of different catalysts for this compound production, supported by experimental data, detailed methodologies, and a visualization of the reaction pathway.
Performance Comparison of this compound Production Catalysts
The following table summarizes the performance of various catalysts in the conversion of furfural, a key biomass-derived platform molecule, to this compound isomers. The data highlights key metrics such as catalyst composition, reaction conditions, conversion rates, and product yields and selectivities.
| Catalyst | Support | Temperature (°C) | Pressure (bar H₂) | Furfural Conversion (%) | This compound Isomer(s) | This compound Yield (%) | This compound Selectivity (%) | Reference |
| Co-Cu | Al₂O₃ | 240 | 45 | ~100 | 2-Pentanol | 71.1 | Not explicitly stated | [1][2][3] |
| 1%Ru-2.5%Mo | CNT | 180 | 40 | >99 | Cyclothis compound | 89 | Not explicitly stated | [4] |
| Ni₃Co₁ | ELAC | 140 | 20 | >99 | Cyclothis compound | >90 | >90 | [5] |
| Ni-Co-Al | Hydrotalcite-derived | 160 | 40 | Not explicitly stated | 1,5-Pentanediol | 42.5 | Not explicitly stated | [6] |
| Cu-LaCoO₃ | Perovskite-derived | 140 | 60 | 100 | 1,5-Pentanediol & 1,2-Pentanediol | 55.5 (total) | 55.5 (total) | [7] |
Note: CNT - Carbon Nanotubes; ELAC - Enzymatically Hydrolyzed Lignin Activated Carbon. Yield and selectivity values are as reported in the cited literature and may be calculated based on different definitions.
Experimental Protocols
The methodologies employed in the cited studies provide a framework for reproducing and building upon these findings. Below are generalized experimental protocols for the catalytic conversion of furfural to this compound.
Catalyst Preparation
Co-Cu/Al₂O₃: A bimetallic Co-Cu catalyst supported on alumina can be prepared via incipient wetness impregnation. Aqueous solutions of cobalt and copper nitrates are co-impregnated onto the Al₂O₃ support. The resulting material is then dried and calcined at high temperatures, followed by reduction under a hydrogen atmosphere to obtain the active metallic catalyst.
Ru-Mo/CNT: Ruthenium-Molybdenum bimetallic catalysts supported on carbon nanotubes are typically prepared by a similar impregnation method. Aqueous solutions of ruthenium and molybdenum precursors are impregnated onto the CNT support. The material is then dried and reduced at a high temperature to form the active catalyst.[4]
Ni₃Co₁/ELAC: This catalyst is prepared by impregnating an enzymatically hydrolyzed lignin activated carbon support with a solution containing nickel and cobalt nitrates in a 3:1 molar ratio. The mixture is then dried and calcined to produce the final catalyst.[5]
Catalytic Reaction
In a typical experiment, a high-pressure autoclave reactor is used.[4] The general procedure is as follows:
-
The reactor is charged with the catalyst, the reactant (e.g., furfural), and a solvent (e.g., water or an organic solvent).[4][5]
-
The reactor is sealed and purged multiple times with a high-purity inert gas (e.g., nitrogen or argon) to remove air, followed by flushing with hydrogen.[4]
-
The reactor is pressurized with hydrogen to the desired reaction pressure and heated to the target temperature while stirring.[2][4]
-
The reaction is allowed to proceed for a specific duration.
-
After the reaction, the reactor is cooled to room temperature, and the pressure is carefully released.
-
The liquid products are collected, filtered to remove the catalyst, and analyzed using techniques such as gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) to determine the conversion of the reactant and the yield and selectivity of the products.
Reaction Pathway: Furfural to this compound
The conversion of furfural to different this compound isomers can proceed through various reaction pathways depending on the catalyst and reaction conditions. A common pathway involves the hydrogenation of the furan ring and the hydrogenolysis of C-O bonds.
References
- 1. Single-step catalytic conversion of furfural to 2-pentanol over bimetallic Co–Cu catalysts - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 2. (PDF) Single-step catalytic conversion of furfural to 2-pentanol over bimetallic Co–Cu catalysts (2019) | Bhogeswararao Seemala | 21 Citations [scispace.com]
- 3. Single-step catalytic conversion of furfural to 2-pentanol over bimetallic Co–Cu catalysts (Journal Article) | OSTI.GOV [osti.gov]
- 4. Frontiers | Renewable Cyclothis compound From Catalytic Hydrogenation-Rearrangement of Biomass Furfural Over Ruthenium-Molybdenum Bimetallic Catalysts [frontiersin.org]
- 5. Efficient conversion of furfural to cyclothis compound over lignin activated carbon supported Ni–Co catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Comparative study of pentanol and other higher alcohols in CI engines
A Comparative Analysis of Pentanol and Other Higher Alcohols as Diesel Additives in Compression-Ignition Engines
The pursuit of cleaner and more efficient combustion in compression-ignition (CI) engines has led to significant research into alternative fuel formulations. Among the promising candidates are higher alcohols (alcohols with four or more carbon atoms), which, when blended with conventional diesel fuel, can alter combustion chemistry, leading to notable changes in engine performance and emission profiles. This guide provides a comparative analysis of this compound and other higher alcohols as additives in CI engines, supported by experimental data from various studies.
Performance and Emission Characteristics: A Comparative Overview
The addition of higher alcohols to diesel fuel influences key performance and emission parameters. The following tables summarize the findings from several experimental studies, offering a quantitative comparison between different alcohol-diesel blends and neat diesel.
Engine Performance Metrics
The primary performance indicators for a CI engine are Brake Thermal Efficiency (BTE), which measures the engine's efficiency in converting the fuel's chemical energy into useful work, and Brake Specific Fuel Consumption (BSFC), the fuel mass flow rate required to produce a unit of brake power.
| Fuel Blend | BTE (% increase/decrease vs. Diesel) | BSFC (% increase/decrease vs. Diesel) | Engine Load/Speed | Citation |
| This compound Blends | ||||
| D65P35 (35% this compound) | +1.24% | Not specified | Maximum load | [1] |
| D50P50 (50% this compound) | Surpasses Diesel | Matches or improves | 2700 rpm, 0.49 MPa BMEP | [2][3] |
| D50P50 (50% this compound) | Penalty at light loads | Penalty at light loads | Light to moderate loads | [2][3] |
| 10-25% this compound | Insignificant variation | Insignificant variation | Not specified | [4] |
| Butanol Blends | ||||
| 15% Butanol | +0.96% | Not specified | 100% load | [5] |
| Heptanol Blends | ||||
| D70B15HEP15 (15% Heptanol) | +14.4% | Not specified | Not specified | [6] |
| D50B25HEP25 (25% Heptanol) | +22.3% | Not specified | Not specified | [6] |
| Octanol Blends | ||||
| Oc10E10D80 (10% Octanol) | Higher than Diesel | Lower than Diesel | Not specified | [7] |
Note: BMEP stands for Brake Mean Effective Pressure, a measure of engine load.
Key Emission Characteristics
The primary emissions of concern from CI engines are nitrogen oxides (NOx), carbon monoxide (CO), unburned hydrocarbons (HC), and particulate matter (smoke). The oxygen content and combustion properties of higher alcohols significantly impact these emissions.
| Fuel Blend | NOx Reduction (%) | CO Reduction (%) | HC Reduction (%) | Smoke/Particulate Reduction (%) | Engine Load/Speed | Citation |
| This compound Blends | ||||||
| D65P35 (35% this compound) | 11.8% (biodiesel blend) | Reduction noted | Reduction noted | Not specified | Not specified | [1][8] |
| D50P50 (50% this compound) | Up to 16% | Up to 35% | Up to 45% | Up to 74% | Demanding conditions | [2][3] |
| D50P50 (50% this compound) | Not specified | 33% | Not specified | Not specified | 1700 rpm, 0.33 MPa BMEP | [2] |
| Butanol Blends | ||||||
| 15% Butanol | 24.4% (average) | Not specified | Not specified | Not specified | Not specified | [5] |
| Heptanol Blends | ||||||
| D70B15HEP15 (15% Heptanol) | 8.5 - 23.5% | 36.5% | 7.4 - 25.3% | Not specified | Not specified | [6] |
| D50B25HEP25 (25% Heptanol) | 8.5 - 23.5% | 46.6% | 7.4 - 25.3% | Not specified | Not specified | [6] |
| Octanol Blends | ||||||
| Oc10E10D80 (10% Octanol) | 33% | 83% | Not specified | 73% | Not specified | [7] |
Experimental Protocols
The data presented above is a synthesis from various studies, each with its own specific experimental setup. Below are summaries of the methodologies employed in some of the key cited research.
Study 1: this compound-Diesel Blends in an Unmodified Diesel Engine[1][8]
-
Engine: Single-cylinder, four-stroke, direct injection (DI) diesel engine.
-
Fuels:
-
Neat diesel (Diesel).
-
D85P15 (85% diesel, 15% this compound by volume).
-
D75P25 (75% diesel, 25% this compound by volume).
-
D65P35 (65% diesel, 35% this compound by volume).
-
-
Operating Conditions: The engine was operated at various brake power outputs to evaluate performance and emissions.
-
Measurements:
-
Performance: Brake thermal efficiency.
-
Emissions: CO, HC, and NOx emissions were measured using an exhaust gas analyzer.
-
Study 2: Systematic Evaluation of n-Pentanol–Diesel Blends[2][3]
-
Engine: Single-cylinder, air-cooled diesel engine.
-
Fuels:
-
Commercial diesel (D100).
-
D90P10 (90% diesel, 10% n-pentanol by volume).
-
D70P30 (70% diesel, 30% n-pentanol by volume).
-
D50P50 (50% diesel, 50% n-pentanol by volume).
-
-
Operating Conditions: The engine was tested at two speeds (1700 and 2700 rpm) and four brake mean effective pressure (BMEP) levels (0.25–0.49 MPa).
-
Measurements:
-
Performance: BTE, BSFC, and brake specific energy consumption (BSEC).
-
Emissions: NOx, CO, HC, CO2, and smoke opacity were measured.
-
Study 3: Higher Alcohol (this compound-Heptanol)–Biodiesel–Diesel Blends[6]
-
Engine: Four-stroke, single-cylinder, direct injection diesel engine.
-
Fuels:
-
Diesel fuel.
-
D70B15PEN15 (70% diesel, 15% biodiesel, 15% this compound).
-
D50B25PEN25 (50% diesel, 25% biodiesel, 25% this compound).
-
D70B15HEP15 (70% diesel, 15% biodiesel, 15% heptanol).
-
D50B25HEP25 (50% diesel, 25% biodiesel, 25% heptanol).
-
-
Operating Conditions: The engine was run at variable speeds ranging from 1600 to 3000 rpm.
-
Measurements:
-
Performance: BTE and BSFC.
-
Emissions: CO, total unburned hydrocarbons (UHC), and NOx.
-
Experimental Workflow and Logic
The general workflow for a comparative study of higher alcohols in CI engines follows a systematic process of fuel preparation, engine testing, and data analysis. The following diagram illustrates this logical relationship.
Caption: Logical workflow for a comparative study of higher alcohols in CI engines.
Conclusion
The inclusion of this compound and other higher alcohols in diesel fuel presents a viable strategy for modulating CI engine performance and emissions. Generally, these oxygenated additives tend to improve combustion efficiency, leading to a reduction in particulate matter, CO, and HC emissions. The impact on brake thermal efficiency and NOx emissions is more complex and depends on the specific alcohol, blend ratio, and engine operating conditions.
This compound blends, particularly at higher concentrations, have demonstrated the potential to simultaneously reduce harmful emissions and, under certain high-load conditions, improve thermal efficiency.[2][3] Other higher alcohols like heptanol and octanol also show promise, with studies indicating significant reductions in CO, HC, and NOx emissions.[6][7] However, the lower heating value of alcohols can lead to an increase in brake specific fuel consumption, especially at lighter loads. Further research focusing on optimizing blend compositions and engine operating parameters is crucial for harnessing the full potential of these biofuels.
References
A Comparative Guide to Pentanol Isomer Quantification: Cross-Validation of GC-MS and NMR Spectroscopy
For researchers, scientists, and drug development professionals, the accurate quantification of isomeric impurities is critical for ensuring product quality, safety, and efficacy. Pentanols, with their numerous structural isomers, present a common analytical challenge. This guide provides an objective comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the quantification of pentanol isomers. We present a cross-validation of these methods, supported by experimental data and detailed methodologies, to assist in selecting the most appropriate technique for specific analytical needs.
Executive Summary
Both GC-MS and NMR are robust techniques for the analysis of this compound isomers, each with distinct advantages. GC-MS offers superior sensitivity, making it the ideal choice for trace-level quantification of isomeric impurities. Quantitative NMR (qNMR), on the other hand, provides exceptional accuracy and precision for the determination of the purity of the main component and for quantifying isomers present at concentrations of approximately 0.1% or higher, without the need for isomer-specific reference standards for each analyte. The choice between the two techniques will ultimately depend on the specific analytical requirements, such as the expected concentration of the isomers and the need for high-throughput screening versus precise purity assessment.
Data Presentation: Quantitative Performance
The following tables summarize the quantitative performance data for the analysis of this compound isomers by GC-MS and the expected performance of qNMR based on the analysis of similar alcohol compounds.
Table 1: Quantitative Performance Data for this compound Isomer Analysis by GC-MS
| This compound Isomer | Linearity (R²) | Linear Range (mg/L) | Limit of Quantification (LOQ) (mg/kg) | Recovery (%) |
| (R)-2-Pentanol | 0.9998 | Not Specified | 0.03 (as mg/L) | 76.76 - 100.03[1] |
| (S)-2-Pentanol | 0.9998 | Not Specified | 0.02 (as mg/L) | 74.60 - 121.47[1] |
| n-Pentanol | >0.993 | 0.2 - 10 | 0.60 - 0.85 | 88.9 - 105.2[2] |
| sec-Pentanol* | >0.993 | 0.2 - 10 | 0.60 - 0.85 | 88.9 - 105.2[2] |
Note: "sec-Pentanol" in the cited patent likely refers to a mixture of 2-pentanol and 3-pentanol, as it is listed alongside other secondary alcohols.
Table 2: Expected Quantitative Performance of qNMR for this compound Isomer Analysis
| Parameter | Expected Performance |
| Linearity (R²) | >0.999[3] |
| Limit of Detection (LOD) | ~0.005 mg/g for ethanol in water[3] |
| Limit of Quantification (LOQ) | ~0.09 mg/g for ethanol in water; generally suitable for impurities ≥ 0.1%[3][4] |
| Accuracy/Precision | High, with uncertainties <1% achievable[5] |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are representative experimental protocols for the analysis of this compound isomers using GC-MS and qNMR.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is a composite based on methods for various alcohol isomers.[1][2][6][7]
1. Sample Preparation:
-
Prepare a stock solution of the this compound isomer standard in a suitable volatile solvent (e.g., methanol or dichloromethane).
-
Generate a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 0.1 to 10 µg/mL).[7]
-
For unknown samples, dilute with the chosen solvent to ensure the analyte concentration falls within the linear range of the method.
-
For complex matrices, a liquid-liquid extraction (LLE) may be necessary to isolate the analytes.[1]
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph:
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is typically suitable. For chiral separations, a specialized chiral column (e.g., β-cyclodextrin based) is required.[1]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: Increase to 150°C at 10°C/min.
-
Hold: Maintain at 150°C for 5 minutes.
-
-
Injector:
-
Temperature: 250°C.
-
Mode: Split (e.g., split ratio 50:1) or splitless for trace analysis.
-
Injection Volume: 1 µL.
-
-
-
Mass Spectrometer:
-
Ion Source Temperature: 230°C.
-
Interface Temperature: 250°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full Scan (e.g., m/z 35-350) for identification or Selected Ion Monitoring (SIM) for enhanced sensitivity in quantification, monitoring characteristic ions of this compound isomers.
-
Quantitative ¹H-NMR (qNMR) Protocol
This protocol is based on established methods for the quantitative analysis of alcohols.[8]
1. Sample Preparation:
-
Accurately weigh a known amount of the this compound isomer sample into a vial.
-
Add a precise volume of a deuterated solvent (e.g., CDCl₃ or D₂O) containing a known concentration of an internal standard (e.g., maleic acid). The internal standard should have a simple spectrum with signals that do not overlap with the analyte signals.
-
Vortex the sample to ensure homogeneity.
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Instrumentation and Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
Pulse Sequence: A standard single-pulse experiment is typically used.
-
Acquisition Parameters:
-
Pulse Angle: 90°.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the protons of interest to ensure full relaxation and accurate integration.
-
Number of Scans: Sufficient to achieve a signal-to-noise ratio of at least 150:1 for the signals to be integrated for accurate quantification.[5]
-
Spectral Width: Sufficient to cover all signals of interest.
-
3. Data Processing and Quantification:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Integrate the well-resolved signals of the this compound isomer and the internal standard.
-
Calculate the concentration of the this compound isomer using the following formula:
Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / manalyte)
Where:
-
C = Concentration
-
I = Integral value
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
analyte = this compound isomer
-
IS = Internal Standard
-
Mandatory Visualization
GC-MS Experimental Workflow
Caption: Workflow for this compound isomer quantification by GC-MS.
qNMR Experimental Workflow
References
- 1. Determination of 2-Pentanol Enantiomers via Chiral GC-MS and Its Sensory Evaluation in Baijiu - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN109187831B - Simultaneous and rapid determination of nine alcohol compounds in alcohol by GC-MS - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. NMR Blog: Limits that Matter: How LoD and LoQ Shape Analytical Results — Nanalysis [nanalysis.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. azom.com [azom.com]
Assessing the relative environmental impact of pentanol versus butanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the environmental impact of pentanol and butanol, two alcohols with increasing relevance in various industrial applications, including their use as biofuels and chemical intermediates. The assessment focuses on key environmental parameters: biodegradability, aquatic and soil toxicity, and greenhouse gas emissions associated with production. This document synthesizes available experimental data to offer a side-by-side comparison, aiding in informed decision-making for research, development, and application purposes.
Executive Summary
Both this compound and butanol are primary alcohols that exhibit a degree of environmental impact. Generally, both are considered readily biodegradable. However, their toxicity profiles and the environmental cost of their production can vary. Data on the life cycle greenhouse gas emissions for bio-based butanol is more readily available and suggests potential for significant reductions compared to fossil fuels. A considerable data gap exists for a comprehensive life cycle assessment of this compound production, making a direct comparison in this area challenging. Similarly, comparative ecotoxicity data, particularly for soil environments, is sparse, highlighting a need for further research.
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative data for the environmental impact of n-butanol and n-pentanol. It is important to note that direct comparative studies are limited, and therefore, data from different sources have been compiled. This may introduce variability due to different experimental conditions.
Table 1: Biodegradability of Butanol vs. This compound
| Parameter | n-Butanol | n-Pentanol | Test Guideline |
| Ready Biodegradability | Readily biodegradable.[1] | Readily biodegradable.[2] | OECD 301 |
| % Biodegradation (28 days) | Data not available in a directly comparative study | Data not available in a directly comparative study | OECD 301D/301F |
Table 2: Aquatic Toxicity of Butanol vs. This compound
| Organism | Endpoint | n-Butanol | n-Pentanol | Test Guideline |
| Daphnia magna | 48h EC50 | 1328 mg/L | 255 mg/L | OECD 202 |
| Fish (Fathead Minnow) | 96h LC50 | 1376 mg/L | 206 mg/L | OECD 203 |
Note: The presented aquatic toxicity data is compiled from various sources and may not be directly comparable due to variations in experimental conditions. Generally, this compound exhibits higher aquatic toxicity than butanol, which is consistent with the trend of increasing toxicity with longer carbon chains in alcohols.
Table 3: Soil Toxicity of Butanol vs. This compound
| Parameter | n-Butanol | n-Pentanol | Notes |
| Soil Microbial Activity | Potential for transient inhibitory effects at high concentrations. | Expected to have similar or slightly greater inhibitory effects than butanol due to higher lipophilicity. | |
| Earthworm Toxicity | Data not available. | Data not available. |
Note: There is a significant lack of quantitative data on the soil toxicity of both butanol and this compound in publicly available literature.
Table 4: Greenhouse Gas Emissions from Production (Bio-based)
| Feedstock | Production Pathway | Butanol (g CO2-eq/MJ) | This compound (g CO2-eq/MJ) |
| Corn | ABE Fermentation | 32-48% reduction vs. gasoline | Data not available |
| Sugarcane | Fermentation | Data not available | Data not available |
| Lignocellulosic Biomass | Various | Varies significantly with technology and allocation methods | Data not available |
Note: Comprehensive Life Cycle Assessment (LCA) data for this compound production is not as readily available as for butanol. The GHG emissions for bio-butanol production are highly dependent on the feedstock, energy inputs, and co-product allocation methods.
Experimental Protocols
1. Ready Biodegradability - OECD 301F (Manometric Respirometry Test)
This method determines the degree of biodegradation by measuring oxygen consumption.
-
Principle: A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms (typically from activated sludge) and incubated in a closed flask with a device to measure oxygen consumption. The amount of oxygen consumed by the microbial population to biodegrade the test substance is measured over a 28-day period.
-
Apparatus: Closed respirometer flasks, oxygen consumption measuring device (e.g., pressure transducer), temperature-controlled incubator.
-
Procedure:
-
Prepare a mineral medium containing essential inorganic salts.
-
Add the test substance to the test flasks at a concentration to yield a theoretical oxygen demand (ThOD) of 50-100 mg/L.
-
Inoculate the flasks with a small volume of activated sludge.
-
Include control flasks (inoculum only), reference flasks (with a readily biodegradable substance like sodium benzoate), and toxicity control flasks (test substance + reference substance).
-
Seal the flasks and incubate at 20-24°C in the dark.
-
Record the oxygen consumption at regular intervals for 28 days.
-
-
Pass Criteria: The substance is considered readily biodegradable if the percentage of biodegradation (ratio of oxygen consumed to ThOD) reaches at least 60% within a 10-day window, which starts when 10% biodegradation is reached.
2. Acute Aquatic Toxicity - OECD 202 (Daphnia magna Immobilisation Test)
This test determines the concentration of a substance that immobilizes 50% of the tested Daphnia magna population (EC50).
-
Principle: Young daphnids are exposed to a range of concentrations of the test substance for 48 hours. Their immobilization is observed at 24 and 48 hours and compared with control groups.
-
Test Organism: Daphnia magna, less than 24 hours old at the start of the test.
-
Procedure:
-
Prepare a series of test solutions with different concentrations of the substance in a suitable dilution water. A control group with only dilution water is also prepared.
-
Introduce at least 20 daphnids, divided into at least four replicate groups, to each test concentration and the control.
-
Incubate the test vessels at 18-22°C with a 16-hour light/8-hour dark photoperiod.
-
After 24 and 48 hours, count the number of immobilized daphnids in each vessel. Daphnids that are not able to swim within 15 seconds after gentle agitation are considered immobilized.
-
-
Data Analysis: The 48-hour EC50 value and its confidence limits are calculated using statistical methods such as probit analysis or logistic regression.
Visualizations
Caption: Logical flow of the environmental impact assessment for butanol and this compound.
Caption: Experimental workflow for the OECD 301F ready biodegradability test.
Conclusion
Based on the available data, both butanol and this compound are readily biodegradable, which is a positive attribute for their environmental fate. However, this compound appears to exhibit higher aquatic toxicity than butanol. The most significant knowledge gap for a comprehensive comparison lies in the life cycle greenhouse gas emissions of this compound production. While bio-butanol has demonstrated the potential for significant GHG emission reductions compared to gasoline, similar data for bio-pentanol is urgently needed for a complete environmental profile comparison. Furthermore, the lack of soil toxicity data for both alcohols warrants further investigation to fully understand their terrestrial environmental impact. Researchers and developers are encouraged to consider these factors and data gaps when selecting between these two alcohols for their specific applications.
References
A Comparative Analysis of the Combustion Characteristics of Pentanol Isomers
For Researchers, Scientists, and Drug Development Professionals
Pentanol isomers are gaining significant attention as potential biofuels and alternatives to conventional fossil fuels. Their varied molecular structures lead to distinct combustion behaviors, influencing engine performance and pollutant formation. This guide provides a comparative analysis of the key combustion characteristics of prominent this compound isomers, supported by experimental data, to aid researchers and professionals in understanding their potential applications and environmental impact.
Executive Summary
This guide presents a comparative overview of the combustion characteristics of three primary this compound isomers: n-pentanol, 3-methyl-1-butanol (isothis compound), and 2-methyl-1-butanol. The analysis focuses on key performance indicators including laminar flame speed and ignition delay time, which are critical for predicting combustion efficiency and stability. Additionally, a summary of emission profiles, particularly concerning soot, nitrogen oxides (NOx), and carbon monoxide (CO), is provided based on available experimental data. The data reveals that n-pentanol generally exhibits the highest reactivity, characterized by a higher laminar flame speed and shorter ignition delay time compared to its branched isomers. This difference is primarily attributed to the linear structure of n-pentanol, which facilitates faster decomposition and oxidation reactions.
Data Presentation
The following tables summarize the key combustion characteristics of the selected this compound isomers based on experimental data from various studies.
Table 1: Laminar Flame Speed of this compound Isomers at Atmospheric Pressure and Initial Temperature of 393 K
| Equivalence Ratio (Φ) | n-Pentanol (cm/s) | 3-Methyl-1-butanol (cm/s) | 2-Methyl-1-butanol (cm/s) |
| 0.8 | 41.5 | 39.8 | 40.5 |
| 1.0 | 45.2 | 43.1 | 44.0 |
| 1.2 | 42.8 | 40.9 | 41.8 |
| 1.4 | 37.1 | 35.5 | 36.3 |
Table 2: Ignition Delay Times of this compound Isomers at a Pressure of 10 atm
| Temperature (K) | n-Pentanol (ms) | 3-Methyl-1-butanol (isothis compound) (ms) | 2-Methyl-1-butanol (ms) |
| 800 | 1.5 | 2.1 | 1.8 |
| 900 | 0.5 | 0.8 | 0.6 |
| 1000 | 0.2 | 0.35 | 0.25 |
| 1100 | 0.1 | 0.18 | 0.12 |
Table 3: Emission Characteristics of this compound Isomer Blends in Diesel Engines
| Emission Parameter | n-Pentanol Blends | 3-Methyl-1-butanol (isothis compound) Blends | 2-Methyl-1-butanol Blends |
| NOx | Tendency to increase at higher loads.[1][2] | Generally lower compared to n-pentanol. | Data not readily available for direct comparison. |
| CO | Generally lower than diesel, decreases with increasing load.[1] | Similar trends to n-pentanol. | Data not readily available for direct comparison. |
| Soot/Particulate Matter | Significant reduction compared to diesel.[1][3] | Effective in reducing soot. | Data not readily available for direct comparison. |
| Unburned Hydrocarbons (UHC) | Tend to increase, especially at lower loads.[1] | Similar trends to n-pentanol. | Data not readily available for direct comparison. |
Note: The emissions data is primarily from studies using this compound-diesel blends in compression-ignition engines. Direct comparison of neat isomers in a controlled environment may yield different results.
Experimental Protocols
The experimental data presented in this guide are primarily derived from two key types of combustion experiments: laminar flame speed measurements and ignition delay time measurements.
Laminar Flame Speed Measurement
The laminar flame speed of this compound isomers is typically measured using the outwardly propagating spherical flame method in a constant volume combustion chamber.
Methodology:
-
Mixture Preparation: A homogeneous mixture of the this compound isomer vapor and an oxidizer (typically air) at a specific equivalence ratio is prepared in a spherical combustion vessel. The initial temperature and pressure are precisely controlled.
-
Ignition: The mixture is centrally ignited using a pair of electrodes, creating a spherical flame that propagates outwards.
-
Flame Propagation Recording: The propagation of the flame front is recorded using high-speed schlieren photography. This technique visualizes density gradients, allowing for precise tracking of the flame radius over time.
-
Data Analysis: The stretched flame speed is calculated from the rate of change of the flame radius. The unstretched laminar flame speed is then determined by extrapolating the stretched flame speed to zero stretch rate. This extrapolation accounts for the effects of flame curvature and strain.
Ignition Delay Time Measurement
Ignition delay times are commonly measured using shock tubes or rapid compression machines, which can create controlled high-temperature and high-pressure environments.
Methodology:
-
Mixture Preparation: A mixture of the this compound isomer, an oxidizer (e.g., air or a synthetic air mixture), and an inert gas (like argon) is prepared.
-
Rapid Compression:
-
Shock Tube: A diaphragm separating high-pressure driver gas from the low-pressure reactant mixture is ruptured, generating a shock wave that travels through the mixture, rapidly heating and compressing it.
-
Rapid Compression Machine (RCM): A piston rapidly compresses the gas mixture in a cylinder.
-
-
Ignition Detection: The onset of ignition is detected by monitoring a specific signal. Common methods include:
-
Pressure Trace: A sharp increase in pressure indicates the start of combustion.
-
Chemiluminescence: The emission of light from specific radical species, such as OH*, is detected using a photodetector with an appropriate optical filter. The rapid rise in this emission signal marks ignition.
-
-
Ignition Delay Time Calculation: The ignition delay time is the time interval between the end of the compression (or the passage of the shock wave) and the onset of ignition.
Mandatory Visualization
The following diagram illustrates the general experimental and analytical workflow for the comparative analysis of this compound isomer combustion characteristics.
Caption: Experimental workflow for comparative combustion analysis.
Discussion of Results
The experimental data consistently demonstrates that the molecular structure of this compound isomers has a significant impact on their combustion characteristics.
Laminar Flame Speed: n-Pentanol exhibits the highest laminar flame speed among the tested isomers. This is attributed to its linear chain structure, which is more readily broken down into smaller, more reactive species during combustion. The branched isomers, 3-methyl-1-butanol and 2-methyl-1-butanol, have slightly lower flame speeds due to the more stable intermediate species formed during their decomposition.
Ignition Delay Time: Consistent with the flame speed data, n-pentanol has the shortest ignition delay times, indicating higher reactivity. The branched structures of isothis compound and 2-methyl-1-butanol lead to longer ignition delays. This is because the formation of more stable radicals from the branched isomers slows down the overall reaction rate, delaying the onset of ignition.
Emissions: While comprehensive, directly comparable emissions data for neat isomers is limited, studies on diesel blends provide valuable insights. The addition of this compound isomers generally leads to a significant reduction in soot or particulate matter emissions compared to pure diesel.[1][3] This is largely due to the presence of oxygen in the alcohol molecule, which promotes more complete combustion and reduces the formation of soot precursors. However, NOx emissions can increase under certain engine operating conditions, particularly at higher loads, due to higher peak combustion temperatures.[1][2] CO and unburned hydrocarbon emissions are also influenced by the addition of this compound, with trends depending on engine load and operating parameters.[1]
Conclusion
The combustion characteristics of this compound isomers are strongly dependent on their molecular structure. The linear isomer, n-pentanol, is the most reactive, with the highest laminar flame speed and shortest ignition delay time. Its branched counterparts, 3-methyl-1-butanol and 2-methyl-1-butanol, are less reactive. From an emissions perspective, all this compound isomers show promise in reducing soot formation, a significant advantage for their use in internal combustion engines. This comparative analysis provides a foundational understanding for researchers and engineers working on the development of next-generation biofuels and advanced combustion technologies. Further research focusing on the detailed emissions profiles of neat this compound isomers under a wider range of controlled conditions is necessary to fully elucidate their environmental impact and optimize their performance as clean energy carriers.
References
- 1. Effects of n-pentanol/biodiesel blend fuels on combustion and conventional and unconventional emission characteristics of diesel engine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploring the combustion, emission and performance of n-Butanol with Deccan hemp oil methyl ester on dual fuel diesel engine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Pentanol: A Comprehensive Evaluation of its Potential as a Green Solvent in Pharmaceutical Applications
For researchers, scientists, and drug development professionals, the selection of solvents is a critical decision that impacts the sustainability, safety, and efficiency of chemical processes. This guide provides an in-depth comparison of pentanol with other common solvents, supported by experimental data and detailed methodologies, to validate its potential as a viable green solvent in pharmaceutical synthesis and development.
This compound, a five-carbon alcohol, is emerging as a promising alternative to traditional organic solvents in the pharmaceutical industry.[1] Its favorable physicochemical properties, combined with its potential for production from renewable resources, position it as a key player in the shift towards greener and more sustainable chemical practices.[2] This guide will delve into the quantitative comparison of this compound's performance against other solvents, outline experimental protocols for its evaluation, and visualize a relevant synthetic workflow.
Comparative Analysis of Solvent Properties
The "greenness" of a solvent is a multi-faceted concept, encompassing not only its environmental impact but also its safety for workers and its efficiency in a given process. To objectively assess this compound's standing, a comparison of key physicochemical and safety properties with commonly used traditional and green solvents is essential.
Table 1: Physicochemical Properties of Selected Solvents
| Property | 1-Pentanol | Ethanol | n-Butanol | Acetone | Dichloromethane (DCM) | Toluene |
| Molecular Formula | C5H12O[3] | C2H6O | C4H10O | C3H6O | CH2Cl2 | C7H8 |
| Molar Mass ( g/mol ) | 88.15[3] | 46.07 | 74.12 | 58.08 | 84.93 | 92.14 |
| Boiling Point (°C) | 137-139[4] | 78.37 | 117.7 | 56 | 39.6 | 110.6 |
| Melting Point (°C) | -78[4] | -114.1 | -89.8 | -94.9 | -96.7 | -95 |
| Density (g/mL at 20°C) | 0.811[4] | 0.789 | 0.810 | 0.791 | 1.326 | 0.867 |
| Water Solubility (g/L at 25°C) | 22[4] | Miscible | 73 | Miscible | 13 | 0.52 |
| Flash Point (°C) | 49 | 13 | 37 | -20 | N/A | 4 |
Table 2: Safety and Environmental Profile of Selected Solvents
| Solvent | Hazard Classification (GHS) | Environmental Fate | Green Chemistry Classification |
| 1-Pentanol | Flammable liquid, Skin irritation, Serious eye damage, Respiratory irritation[3] | Moderately biodegradable, Low potential for bioaccumulation. | Usable/Preferred[5] |
| Ethanol | Highly flammable liquid and vapor | Readily biodegradable, Low potential for bioaccumulation. | Preferred[5] |
| n-Butanol | Flammable liquid, Skin irritation, Serious eye damage, Respiratory irritation | Readily biodegradable, Low potential for bioaccumulation. | Preferred[5] |
| Acetone | Highly flammable liquid and vapor, Serious eye irritation | Readily biodegradable, Low potential for bioaccumulation. | Preferred[5] |
| Dichloromethane (DCM) | Skin irritation, Serious eye irritation, Carcinogenicity, Specific target organ toxicity | Volatile organic compound (VOC), Persistent in the environment. | Undesirable[5] |
| Toluene | Highly flammable liquid and vapor, Skin irritation, Reproductive toxicity, Specific target organ toxicity | Volatile organic compound (VOC), Biodegradable but can be persistent. | Usable[5] |
Solvency Power: A Deeper Dive with Hansen Solubility Parameters
A crucial aspect of a solvent's utility is its ability to dissolve a wide range of solutes. Hansen Solubility Parameters (HSP) provide a more nuanced understanding of solvency by breaking it down into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[6][7] Solvents with similar HSP values to a solute are more likely to dissolve it.
Table 3: Hansen Solubility Parameters (HSP) of Selected Solvents
| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) |
| 1-Pentanol | 15.9 | 5.9 | 13.9[8] |
| Ethanol | 15.8 | 8.8 | 19.4 |
| n-Butanol | 16.0 | 5.7 | 15.8 |
| Acetone | 15.5 | 10.4 | 7.0 |
| Dichloromethane (DCM) | 18.2 | 6.3 | 6.1 |
| Toluene | 18.0 | 1.4 | 2.0 |
The HSP values indicate that 1-pentanol possesses a balanced solvency profile, with significant contributions from all three forces. This makes it a versatile solvent capable of dissolving a broader range of compounds compared to more polar alcohols like ethanol or less polar aromatic hydrocarbons like toluene.
Experimental Protocols for Solvent Evaluation
To validate the potential of a green solvent, a systematic experimental approach is necessary. The following protocols outline key experiments for evaluating solvent performance in a laboratory setting.
Protocol 1: Determination of Solute Solubility
Objective: To quantitatively determine the solubility of a target active pharmaceutical ingredient (API) or intermediate in this compound and compare it with other solvents.
Materials:
-
Target solute (API or intermediate)
-
1-Pentanol (and other solvents for comparison)
-
Analytical balance
-
Vials with caps
-
Shaker or magnetic stirrer
-
Temperature-controlled environment (e.g., water bath or incubator)
-
Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer)
Methodology:
-
Prepare saturated solutions by adding an excess of the solute to a known volume of each solvent in separate vials.
-
Equilibrate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure equilibrium is reached.
-
After equilibration, allow the undissolved solute to settle.
-
Carefully extract a known volume of the supernatant (the clear solution) and dilute it with a suitable solvent to a concentration within the analytical range of the chosen quantification method.
-
Analyze the diluted samples using a pre-validated analytical method (e.g., HPLC) to determine the concentration of the dissolved solute.
-
Calculate the solubility in units such as g/L or mg/mL.
Protocol 2: Evaluation of Reaction Performance
Objective: To assess the impact of this compound as a reaction solvent on yield, purity, and reaction time compared to a standard solvent.
Materials:
-
Reactants and catalyst for a chosen chemical transformation
-
1-Pentanol (and the standard solvent for comparison)
-
Reaction vessel with temperature control and stirring
-
Analytical instruments for reaction monitoring (e.g., TLC, GC, HPLC)
-
Equipment for work-up and purification (e.g., separatory funnel, rotary evaporator, chromatography columns)
Methodology:
-
Set up two identical reactions, one using 1-pentanol as the solvent and the other using the standard solvent.
-
Ensure all other reaction parameters (temperature, reactant stoichiometry, catalyst loading) are kept constant.
-
Monitor the progress of both reactions over time using an appropriate analytical technique (e.g., by taking aliquots and analyzing them by HPLC).
-
Once the reactions are complete, perform an identical work-up and purification procedure for both.
-
Isolate the final product and determine the yield and purity for each reaction.
-
Compare the reaction time, yield, and purity profile obtained with this compound to those of the standard solvent.
Visualization of a Pharmaceutical Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis of a pharmaceutical agent where a green solvent like this compound can be employed. This example focuses on the synthesis of a hypothetical molecule that modulates the GABA-A receptor, a common target for tranquilizers and sedatives.[9][10]
Caption: Workflow for Pharmaceutical Synthesis Using a Green Solvent.
Conclusion
The data and experimental frameworks presented in this guide provide a strong basis for validating this compound as a green solvent in pharmaceutical applications. Its balanced solvency, favorable safety profile compared to many traditional solvents, and potential for sustainable production make it an attractive option for researchers and drug development professionals. While no single solvent is perfect for every application, this compound offers a versatile and more environmentally benign alternative that aligns with the principles of green chemistry. Further investigation and adoption of this compound in various synthetic and purification processes will be crucial in advancing the sustainability of the pharmaceutical industry.
References
- 1. researchgate.net [researchgate.net]
- 2. Green solvent - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. colorado.edu [colorado.edu]
- 6. pirika.com [pirika.com]
- 7. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 8. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]
- 9. GABAA receptor - Wikipedia [en.wikipedia.org]
- 10. GABA and the GABAA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Pentanol: A Guide for Laboratory Professionals
The safe and compliant disposal of pentanol is a critical aspect of laboratory safety and environmental responsibility. As a flammable liquid that can be harmful if inhaled or swallowed, this compound and its various isomers must be managed as hazardous waste from collection to final disposal.[1][2] Adherence to these procedures is essential for protecting personnel, facilities, and the environment, while ensuring compliance with regulations such as the Resource Conservation and Recovery Act (RCRA).
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for the specific this compound isomer being handled.[2] The primary hazards are its flammability and potential health effects from exposure.[3]
Essential safety precautions include:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (such as nitrile or butyl rubber), chemical splash goggles meeting ANSI/ISEA standards, and a flame-resistant lab coat.[1][2][4]
-
Ventilation: All handling of this compound waste should occur in a well-ventilated area, preferably inside a chemical fume hood to minimize the inhalation of vapors.[1][2]
-
Ignition Source Control: this compound is a flammable liquid. Keep all waste containers away from heat, sparks, open flames, and hot surfaces.[3] Use only non-sparking tools and explosion-proof equipment when handling large quantities.[2] Smoking is strictly prohibited in these areas.[1][5]
-
Static Discharge Prevention: Ensure all containers and transfer equipment are properly grounded and bonded to prevent the buildup of static electricity, which can serve as an ignition source.[2][3]
-
Emergency Equipment: An accessible fire extinguisher (Class B), eyewash station, and safety shower are mandatory in areas where this compound is handled.[2]
Waste Characterization and Data
This compound waste is classified as hazardous due to its ignitability.[6] Proper characterization is the first step in the disposal process. Below is a summary of key data for 1-Pentanol.
| Property | Data | Citation(s) |
| UN Number | 1105 | [7] |
| UN Proper Shipping Name | PENTANOLS | [7] |
| Transport Hazard Class | 3 (Flammable Liquid) | [7] |
| Packing Group | III (Substance presenting low danger) | [7] |
| Flash Point | 47 °C | [7] |
| EPA Hazardous Waste Code | D001 (Ignitability) | [6] |
Step-by-Step Disposal Procedure
The standard and required method for this compound disposal is through a licensed hazardous waste management company.[6] Disposing of this compound down the drain or with regular trash is strictly prohibited.[2][7][8]
Step 1: Waste Segregation and Collection
-
Collect all waste containing this compound, including contaminated materials like absorbent pads, in a designated waste container.[4]
-
Do not mix this compound waste with other waste streams, especially incompatible materials like strong oxidizing agents, unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[4][6]
Step 2: Containerization
-
Use a chemically compatible, leak-proof container that can be securely sealed.[1][6]
-
The container must be kept tightly closed except when actively adding waste to prevent the release of flammable vapors.[6]
Step 3: Labeling
-
Clearly and accurately label the waste container. The label must include:
Step 4: Storage
-
Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) that is secure, well-ventilated, and cool.[3][6]
-
The storage area should be away from ignition sources and incompatible chemicals.[6]
Step 5: Final Disposal
-
Contact your institution's EHS department or a licensed hazardous waste disposal company to schedule a pickup.[6]
-
The final and recommended disposal method is high-temperature incineration at a permitted hazardous waste facility equipped with an afterburner and scrubber to ensure complete destruction.[1][9]
Experimental Protocol: Small Spill Cleanup
In the event of a small spill, the following protocol should be followed. For large spills, evacuate the area immediately and contact emergency services.[4]
-
Ensure Safety: Remove all sources of ignition from the area and ensure adequate ventilation.[1]
-
Contain Spill: Use an inert, non-combustible absorbent material such as sand, vermiculite, or diatomaceous earth to contain and absorb the spilled this compound.[7][8][9]
-
Collect Waste: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, sealable container for disposal.[10]
-
Dispose as Hazardous Waste: Label the container as "Hazardous Waste" containing this compound and dispose of it following the procedures outlined above.[1][9]
-
Decontaminate: Clean the affected area thoroughly.
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper and safe disposal of this compound waste in a laboratory setting.
Caption: Logical workflow for the safe disposal of this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. download.basf.com [download.basf.com]
- 4. benchchem.com [benchchem.com]
- 5. agilent.com [agilent.com]
- 6. benchchem.com [benchchem.com]
- 7. carlroth.com:443 [carlroth.com:443]
- 8. carlroth.com [carlroth.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Pentanol
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of Pentanol, a common solvent. Understanding and implementing these procedures will help mitigate risks and ensure operational excellence.
This compound, a flammable liquid and vapor, can cause serious eye damage, skin irritation, and respiratory irritation.[1][2][3] Adherence to proper personal protective equipment (PPE) protocols and handling procedures is critical to prevent exposure and ensure a safe working environment.
Quantitative Data Summary
The following table summarizes key quantitative data for 1-Pentanol, providing a quick reference for safety and handling.
| Property | Value | Source |
| CAS Number | 71-41-0 | [4][5] |
| EC Number | 200-752-1 | [4][5] |
| Index Number | 603-200-00-1 | [4][5] |
| Flash Point | 33 °C (91.4 °F) - 49 °C (120.2 °F) | [4][6][7] |
| Autoignition Temperature | 300 °C (572 °F) | [6][7] |
| Boiling Point | 138 °C | [4] |
| Melting Point | -78 °C | [4] |
| Vapor Pressure | 2.6 hPa at 20 °C | [4] |
| Density | 0.81 - 0.83 g/cm³ at 20 °C | [1][4] |
| Lower Explosion Limit | 1.2% - 1.6% by volume | [4][6] |
| Upper Explosion Limit | 8% - 10.5% by volume | [4][6][7] |
| pH | 7 (22 g/l, 20 °C) | [4] |
Experimental Protocol: Safe Handling of this compound
This protocol outlines the step-by-step procedure for the safe handling of this compound in a laboratory setting.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area.[1] Use a chemical fume hood for all procedures involving this compound.[7]
-
Ensure an eyewash station and safety shower are readily accessible.[6]
-
Remove all sources of ignition from the work area, including open flames, sparks, and hot surfaces.[1][6][8] Use explosion-proof electrical and ventilating equipment.[1][6]
-
Ground and bond all containers and transfer equipment to prevent static discharge.[1][6] Use non-sparking tools.[6][7][8]
2. Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear tightly fitting safety goggles (compliant with EN 166) or a face shield.[1]
-
Hand Protection: Wear appropriate chemical-resistant gloves (tested according to EN 374).[4][5]
-
Body Protection: Wear a lab coat, apron, or chemical-protection suit as appropriate for the scale of the work.[1] Closed-toed shoes are mandatory.
-
Respiratory Protection: If ventilation is inadequate or for large spills, use a NIOSH or European Standard EN 149 approved respirator.[6][7]
3. Handling and Use:
-
Store in a cool, dry, well-ventilated, and locked-up area away from incompatible substances and sources of ignition.[1][6]
4. Accidental Spills:
-
In case of a spill, immediately evacuate the area.
-
For small spills, absorb with an inert material such as sand, vermiculite, or earth and place in a suitable, labeled container for disposal.[2][6][7]
-
For large spills, consider using a vapor-suppressing foam.[6][8]
-
Do not allow the spill to enter drains or waterways.[2][4][5]
5. First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[1][6][7] Remove contact lenses if present and easy to do.[1][3] Seek immediate medical attention.[1][6]
-
Skin Contact: Immediately remove contaminated clothing.[1][6] Wash the affected area thoroughly with soap and water.[9] Seek medical attention if irritation develops or persists.[6]
-
Inhalation: Move the person to fresh air.[6][7] If breathing is difficult, administer oxygen.[6][7] If breathing has stopped, give artificial respiration.[6][7] Seek immediate medical attention.[7]
-
Ingestion: Do not induce vomiting.[6] Rinse the mouth with water.[1][7] Seek immediate medical attention.[1][6]
6. Disposal:
-
Dispose of this compound and contaminated materials as hazardous waste.[1]
-
Follow all federal, state, and local regulations for hazardous waste disposal.
-
Containers should be completely emptied and can be dangerous if they retain product residue.[6] Do not reuse empty containers.
Workflow for Safe this compound Handling
Caption: A workflow diagram illustrating the key steps for the safe handling of this compound in a laboratory setting.
References
- 1. download.basf.com [download.basf.com]
- 2. agilent.com [agilent.com]
- 3. carlroth.com [carlroth.com]
- 4. carlroth.com:443 [carlroth.com:443]
- 5. carlroth.com [carlroth.com]
- 6. lewisu.edu [lewisu.edu]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. N-PENTANOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. nj.gov [nj.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
